2-Methyl-2-nitro-1-propanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.38 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17676. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-nitropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-4(2,3-6)5(7)8/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGJRISPEUZYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8026436 | |
| Record name | 2-Methyl-2-nitro-1-propanol | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless solid; [CHEMINFO] | |
| Record name | 1-Propanol, 2-methyl-2-nitro- | |
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| Record name | 2-Methyl-2-nitro-1-propanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.09 [mmHg] | |
| Record name | 2-Methyl-2-nitro-1-propanol | |
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CAS No. |
76-39-1 | |
| Record name | 2-Methyl-2-nitro-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methyl-2-nitro-1-propanol | |
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| Record name | 2-Methyl-2-nitropropanol | |
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| Record name | 1-Propanol, 2-methyl-2-nitro- | |
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| Record name | 2-Methyl-2-nitro-1-propanol | |
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| Record name | 2-methyl-2-nitropropan-1-ol | |
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| Record name | 2-METHYL-2-NITRO-1-PROPANOL | |
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| Record name | 2-METHYL-2-NITRO-1-PROPANOL | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-2-nitro-1-propanol: Properties, Synthesis, and Applications
Abstract
This technical guide offers a comprehensive overview of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a pivotal nitro alcohol intermediate in organic synthesis. The document delves into its core chemical and physical properties, spectroscopic profile, and established synthesis methodologies. A primary focus is placed on its critical role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a valuable building block in medicinal chemistry and drug development.[1][2][3] Key chemical transformations, applications beyond the pharmaceutical industry, and essential safety and handling protocols are also detailed. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile compound.
Introduction
This compound, also known as 2-nitroisobutanol, is an organic compound featuring both a hydroxyl (-OH) and a tertiary nitro (-NO2) functional group.[4] This bifunctional nature makes it a reactive and versatile intermediate for synthesizing more complex molecules.[4][5] Its most prominent application lies in its conversion to 2-amino-2-methyl-1-propanol (AMP), a widely used component in the synthesis of active pharmaceutical ingredients (APIs), personal care products, and as a multifunctional additive in coatings and metalworking fluids.[1][2][3] This guide provides a detailed exploration of its chemical characteristics, synthesis, and utility.
Physicochemical Properties
This compound is a colorless solid under standard conditions.[6] It exhibits moderate solubility in water, a property attributed to the hydrogen bonding capacity of its hydroxyl group.[4] A summary of its key physical and chemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C4H9NO3 | [1][7][8][9] |
| Molecular Weight | 119.12 g/mol | [1][8][9] |
| CAS Number | 76-39-1 | [1][8][9] |
| Appearance | Colorless solid | [6] |
| Melting Point | 86-89 °C | [1][7] |
| Boiling Point | 94-95 °C at 10 mmHg | [1] |
| Density | ~1.135 g/cm³ | [7] |
| Flash Point | 92.1 °C | [7] |
| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [8] |
Spectroscopic Profile
The structural attributes of this compound can be confirmed through various spectroscopic techniques. While experimental spectra are available through databases like NIST and PubChem, a predicted profile based on analogous compounds provides valuable insight.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Predicted NMR data helps in the structural elucidation of the molecule.
| Predicted ¹H NMR Data (in CDCl₃) | |||
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Hydroxyl proton (-OH) | ~2.50 | Broad Singlet | 1H |
| Methylene protons (-CH₂) | ~3.80 (Varies) | Singlet/Doublet | 2H |
| Methyl protons (-CH₃) | ~1.60 | Singlet | 6H |
| Predicted ¹³C NMR Data (in CDCl₃) | |
| Assignment | Chemical Shift (δ) ppm |
| Quaternary carbon (-C(NO₂)(CH₃)₂) | ~90 |
| Methylene carbon (-CH₂OH) | ~68 |
| Methyl carbons (-CH₃) | ~24 |
Note: Predicted data is based on established chemical principles and comparison with structurally related molecules.[10]
Infrared (IR) and Mass Spectrometry (MS)
-
IR Spectroscopy: Key expected signals include a broad absorption band for the O-H stretch (around 3400 cm⁻¹) and strong asymmetric and symmetric stretching bands for the C-NO₂ group (typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively). IR spectra are available in the NIST Chemistry WebBook.[8][9]
-
Mass Spectrometry: Electron ionization mass spectrometry data for this compound is available, which is useful for determining its molecular weight and fragmentation pattern.[9]
Synthesis and Mechanism
The primary industrial synthesis of this compound is achieved through the base-catalyzed nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde.[12] This process is well-documented and can be optimized to achieve high purity and yield directly from the reaction medium.[12]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 2-Nitropropane and Formaldehyde
This protocol is a generalized procedure based on established methodologies.[2][5][12][13]
-
Vessel Preparation: Charge a reaction vessel with 2-nitropropane.
-
Catalyst Introduction: In a concentrated medium, add a catalytic amount (1 to 10 milliequivalents per mole of 2-nitropropane) of an inorganic basic catalyst, such as sodium hydroxide or potassium hydroxide.[12][13]
-
Reaction Conditions: Maintain agitation and control the temperature of the reaction mixture between 40°C and 58°C. The pH of the medium should be kept between 7 and 11.[12][13]
-
Formaldehyde Addition: Slowly introduce formaldehyde (or a formaldehyde equivalent like paraformaldehyde) into the mixture, maintaining the temperature. The typical molar ratio of 2-nitropropane to formaldehyde is approximately 1:1.[12]
-
Reaction Monitoring: Allow the reaction to proceed for approximately 1-2 hours, or until completion is confirmed by a suitable analytical method (e.g., GC).
-
Neutralization: After the reaction is complete, neutralize the mixture by adding an acid (e.g., stearic acid or hydrochloric acid) to bring the pH to approximately 4.3.[5][12]
-
Crystallization and Isolation: Cool the neutralized mixture to induce crystallization of the product.[12]
-
Filtration: Isolate the crystalline this compound by filtration. The resulting product typically has a purity greater than 95%.[12] The product can be further purified by recrystallization if necessary.[5]
Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from the reactivity of its two functional groups. The most significant transformation is the reduction of the tertiary nitro group to a primary amine.
Reduction to 2-Amino-2-methyl-1-propanol (AMP)
The conversion of this compound to 2-amino-2-methyl-1-propanol is a cornerstone of its application profile.[1][3] This reduction is typically accomplished via catalytic hydrogenation.
Caption: Key transformation of this compound to AMP.
General Protocol: Catalytic Hydrogenation
This is a general procedure and can be adapted for specific laboratory setups.[5]
-
Vessel Setup: In a pressure-resistant reaction vessel, dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel, to the solution.
-
Hydrogenation: Purge the vessel with an inert gas (e.g., nitrogen) and then introduce hydrogen gas to the desired pressure.
-
Reaction: Heat the mixture to the target temperature and stir vigorously.
-
Monitoring: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the mixture to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to isolate the crude 2-amino-2-methyl-1-propanol, which can then be purified by distillation or crystallization.
Applications in Research and Drug Development
The primary value of this compound in the pharmaceutical sector is its role as a direct precursor to 2-amino-2-methyl-1-propanol (AMP).[1][2][5]
-
Chiral Building Block: The resulting amino alcohol, AMP, is a versatile building block for the synthesis of more complex pharmaceutical compounds and APIs.[3][5] Its bifunctional nature, containing both a primary amine and a primary alcohol, allows for a wide range of subsequent chemical modifications.[3]
-
Pharmaceutical Intermediates: AMP is categorized as a key pharmaceutical intermediate, highlighting its importance in the drug development pipeline.[7] While specific drugs derived directly from this precursor are not detailed in the immediate literature, its structural motifs are valuable in medicinal chemistry for creating libraries of novel compounds.[5]
-
Industrial Applications: Beyond pharmaceuticals, this compound has applications as an adhesion agent for tire cords, a formaldehyde-releasing agent, and as an antimicrobial.[12][14]
Safety and Handling
This compound is associated with specific hazards and requires careful handling in a laboratory or industrial setting.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
Source: Aggregated GHS information from ECHA C&L Inventory.[7][8]
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[15]
-
Personal Protective Equipment:
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[16] Avoid inhalation of vapor or mist.[16] Keep away from heat and sources of ignition.[17]
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[16]
-
Skin Contact: Wash off with soap and plenty of water.[16]
-
Ingestion: If swallowed, seek immediate medical attention.[16]
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[16]
-
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined properties and synthetic pathways. Its primary value lies in its efficient conversion to 2-amino-2-methyl-1-propanol, a critical building block for the pharmaceutical and chemical industries. A thorough understanding of its synthesis, reactivity, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
- BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide.
- BenchChem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
- Solubility of Things. (n.d.). TNP (this compound).
- ECHEMI. (n.d.). This compound Formula.
- ChemicalBook. (2025). 2-Methyl-2-nitropropan-1-ol | 76-39-1.
- PubChem. (n.d.). This compound. National Institutes of Health.
- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook.
- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Sigma-Aldrich. (2012). Material Safety Data Sheet - 2-Methyl-1-propanol.
- BenchChem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-Propanol.
- Haz-Map. (n.d.). This compound.
- PubChem. (n.d.). 2-Methyl-1-nitro-2-propanol. National Institutes of Health.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methyl-1-propanol.
- Parchem. (n.d.). 2-Nitro-2-methyl-1-propanol (Cas 76-39-1).
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Introduction: A Versatile Nitro Alcohol Intermediate
An In-depth Technical Guide to 2-Methyl-2-nitro-1-propanol (CAS 76-39-1)
This compound, identified by CAS number 76-39-1, is a bifunctional organic compound featuring both a hydroxyl (-OH) and a nitro (-NO2) group.[1] This structural arrangement, particularly with the nitro group on a tertiary carbon, imparts unique reactivity that makes it a valuable intermediate in various fields of organic synthesis.[1] At room temperature, it exists as a white to off-white crystalline solid.[1] Its primary significance lies in its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a widely used additive in pharmaceuticals, metalworking fluids, and coatings.[2][3] This guide offers a comprehensive overview of its properties, synthesis, key chemical transformations, and analytical methodologies, tailored for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is critical for its effective handling, storage, and application in synthetic protocols. The compound's polarity, influenced by both the hydrogen-bonding hydroxyl group and the polar nitro group, dictates its solubility characteristics. It exhibits moderate solubility in water, which can be enhanced with increased temperature, and is more readily soluble in organic solvents like ethanol and acetone.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [2][4] |
| Molecular Weight | 119.12 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 86-89 °C | [2][5] |
| Boiling Point | 94-95 °C at 10 mmHg | [2][5] |
| Density | ~1.135 - 1.195 g/cm³ | [1] |
| Flash Point | 92.1 °C | |
| Water Solubility | Moderate | [1] |
| pKa | 13.79 ± 0.10 (Predicted) | [2] |
Synthesis Protocol: Base-Catalyzed Formylation of 2-Nitropropane
The most established and industrially relevant synthesis of this compound involves the base-catalyzed condensation of 2-nitropropane with formaldehyde. This reaction, a type of Henry reaction or nitroaldol addition, leverages the acidity of the α-proton in 2-nitropropane, which can be abstracted by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of formaldehyde.
The choice of a basic catalyst is crucial; inorganic bases such as sodium hydroxide or potassium hydroxide are effective and economically viable.[6] The reaction temperature is maintained between 40°C and 58°C to ensure a reasonable reaction rate while minimizing side reactions or decomposition.[6] Maintaining the pH between 7 and 11 is essential for the formation and stability of the nitronate intermediate.[6]
Step-by-Step Synthesis Methodology
This protocol is a representative example derived from established patent literature.[6][7]
-
Vessel Preparation: Charge a suitable reaction vessel equipped with agitation, temperature control, and a reagent addition funnel with 2-nitropropane.
-
Catalyst & Formaldehyde Addition: In a separate container, prepare a solution of an inorganic basic catalyst (e.g., 1 to 10 milliequivalents of sodium hydroxide per mole of 2-nitropropane).[6][7] Add this catalyst to the 2-nitropropane. Begin the controlled addition of formaldehyde (aqueous solution or paraformaldehyde) to the reaction vessel, ensuring the molar ratio of 2-nitropropane to formaldehyde is approximately 1:1.[6]
-
Reaction Execution: Maintain vigorous agitation and control the temperature of the reaction mixture between 40°C and 58°C.[6] Monitor the pH and ensure it remains within the 7 to 11 range. The reaction is typically complete within 1-3 hours.[3][7]
-
Neutralization: Upon reaction completion, cool the mixture and neutralize the basic catalyst by adding an acid (e.g., sulfuric or stearic acid) until the pH reaches approximately 4.3.[6][7] This step is critical to quench the reaction and prepare the product for isolation.
-
Product Isolation: Cool the neutralized mixture to induce crystallization of the this compound.[7] The resulting white crystalline solid is then isolated by filtration.
-
Purification (Optional): The isolated product can be further purified by recrystallization from a suitable solvent to achieve high purity (>95%).[6]
Key Chemical Transformations and Applications in Drug Development
The synthetic utility of this compound is dominated by its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a chiral building block in medicinal chemistry.[7] This transformation is achieved through the reduction of the nitro group to a primary amine, a fundamental and reliable reaction in organic synthesis.
Reduction to 2-Amino-2-methyl-1-propanol (AMP)
Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency and clean conversion.
-
Causality of Experimental Choices: A catalyst such as Raney Nickel is often employed for its high activity in nitro group reductions.[7] The reaction is performed under a hydrogen atmosphere in a pressure-resistant vessel. The solvent choice (e.g., methanol or ethanol) is important for dissolving the starting material and facilitating its interaction with the catalyst surface.
Applications Beyond Pharmaceutical Intermediates
While its role in drug synthesis is paramount, this compound has other documented applications, including:
-
Adhesion Agents: Used in the manufacturing of tires to promote adhesion.[6][8]
-
Antimicrobials and Deodorants: The compound can serve as a formaldehyde-releasing agent, providing antimicrobial properties.[6][8]
-
Chemical Intermediate: It serves as a general intermediate for various chemical syntheses.[8]
Analytical Methodologies for Quality Control
Ensuring the purity and identity of this compound is essential for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
Illustrative HPLC Method
A reverse-phase (RP) HPLC method can be employed for the analysis of this compound.[9]
-
Column: Newcrom R1 or equivalent C18 column.[9]
-
Mobile Phase: A simple isocratic mobile phase containing acetonitrile (MeCN) and water with an acid modifier like phosphoric acid.[9] For mass spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.[9]
-
Detection: UV detector.
-
Rationale: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[9]
Safety and Handling
Proper handling of this compound is imperative. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
Table 2: GHS Hazard Information
| Hazard Class | GHS Classification | Statement | Source(s) |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed | [4] |
| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | [4] |
-
Handling Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and dark place.[11]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If swallowed, seek medical attention. If inhaled, move the person to fresh air.[10]
Conclusion
This compound (CAS 76-39-1) is a fundamentally important chemical intermediate with a well-defined synthesis and a critical role in the production of valuable downstream products. Its transformation into 2-amino-2-methyl-1-propanol underscores its significance for the pharmaceutical and drug development sectors. A thorough understanding of its synthesis, reactivity, and handling, as detailed in this guide, is essential for scientists and researchers aiming to leverage its unique chemical properties.
References
- TNP (this compound) - Solubility of Things. (n.d.).
- 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis - Benchchem. (n.d.).
- 76-39-1, this compound Formula - ECHEMI. (n.d.).
- 2-Methyl-2-nitropropan-1-ol | 76-39-1 - ChemicalBook. (2025).
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An In-depth Technical Guide to the Synthesis of 2-Methyl-2-nitro-1-propanol
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the synthesis of 2-Methyl-2-nitro-1-propanol. It delves into the core chemical principles, provides a field-proven experimental protocol, and discusses the critical parameters that ensure a high-yield, high-purity synthesis.
Strategic Overview: The Significance of this compound
This compound (C₄H₉NO₃) is a valuable bifunctional organic compound, containing both a hydroxyl (-OH) and a nitro (-NO₂) group.[1] Its structure makes it a highly versatile intermediate in organic synthesis.[2] The primary strategic importance of this molecule lies in its role as a direct precursor to 2-amino-2-methyl-1-propanol (AMP), an important emulsifying agent, pH buffer, and synthetic building block used in pharmaceuticals, personal care products, and metalworking fluids.[3][4] Additionally, this compound itself finds applications as a bactericide and an adhesion agent, particularly in tire manufacturing.[5][6]
The synthesis of this target molecule is predominantly achieved via the Henry reaction, also known as a nitroaldol reaction. This classic carbon-carbon bond-forming reaction provides an efficient and direct route by combining a nitroalkane with an aldehyde.[7][8]
The Core Mechanism: Henry (Nitroaldol) Reaction
The synthesis of this compound is a textbook example of the Henry reaction, involving the base-catalyzed addition of 2-nitropropane to formaldehyde.[5][9] The reaction proceeds through a well-understood, reversible, three-step mechanism.[7]
-
Deprotonation: A base abstracts the acidic α-proton from 2-nitropropane. The pKa of nitroalkanes is typically around 10-17, making this proton accessible to common bases.[7][10] This step generates a resonance-stabilized nitronate anion, which is the key nucleophile.
-
Nucleophilic Addition: The carbon atom of the nitronate anion performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. This forms a new carbon-carbon bond and creates a β-nitro alkoxide intermediate.[9][11]
-
Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the base used in the first step or the solvent, to yield the final product, this compound.[7][9]
Field-Proven Experimental Protocol
This protocol is a synthesized methodology based on established industrial practices, designed to produce this compound in high yield and purity.[5][12]
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Role |
| 2-Nitropropane | C₃H₇NO₂ | 89.09 | Starting Material |
| Paraformaldehyde | (CH₂O)n | ~30.03 per unit | Formaldehyde Source |
| Sodium Hydroxide | NaOH | 40.00 | Base Catalyst |
| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | Neutralizing Acid |
| Water | H₂O | 18.02 | Solvent/Medium |
Step-by-Step Methodology
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and condenser with 2-nitropropane. Begin agitation.
-
Catalyst Introduction: Introduce a small quantity of water (1.5-10% by weight of the total reaction mass) followed by the base catalyst, such as sodium hydroxide.[12] This should be a catalytic amount, typically 1 to 10 milliequivalents per mole of 2-nitropropane.[5]
-
Temperature Control: Heat the reaction mixture to the target temperature range of 40°C to 58°C.[5][12] Maintaining the temperature within this window is critical; lower temperatures result in a sluggish reaction, while higher temperatures can promote side reactions.
-
Formaldehyde Addition: Gradually add paraformaldehyde (or polyoxymethylene) to the stirred mixture.[12] A molar ratio of 2-nitropropane to formaldehyde between 0.9:1 and 1.1:1 is optimal for high conversion.[5]
-
Reaction Monitoring: Maintain the reaction with agitation for approximately 1 to 2 hours.[5][12] The pH of the medium should be kept between 7 and 11 during this period.[5]
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acid, such as stearic acid or concentrated HCl, until the pH reaches approximately 4.0 to 5.0.[5] This step quenches the reaction and prepares the product for isolation.
-
Product Isolation: Cool the neutralized mixture to ambient temperature. The product, this compound, will crystallize out of the solution.
-
Purification: Isolate the white crystalline solid by filtration. The product can be washed with cold water and dried. For higher purity, recrystallization can be performed. This process typically yields a product with a purity exceeding 95%.[5]
Technical Discussion: Causality and Optimization
-
Choice of Formaldehyde Source: While aqueous formaldehyde (formalin) can be used, industrial preparations often favor paraformaldehyde or polyoxymethylene.[5][12] These solid sources allow the reaction to be run in a more concentrated medium, which can increase reaction rates and simplify the downstream isolation process by reducing the amount of water that needs to be handled or removed.[13]
-
Catalyst Selection: A variety of bases can catalyze the Henry reaction, including alkali hydroxides, carbonates, and organic amines.[8][14] For industrial-scale synthesis, inorganic bases like NaOH or KOH are often preferred due to their low cost and high activity. The catalytic amount is crucial; using stoichiometric amounts of base is unnecessary and complicates purification.[14]
-
pH Control: Maintaining a basic pH (7-11) is essential for the initial deprotonation of 2-nitropropane.[5] The reaction rate is dependent on the concentration of the nitronate anion. The subsequent neutralization is a critical control point. It stops the reversible retro-Henry reaction and precipitates the product, which is less soluble in the slightly acidic aqueous medium.
-
Temperature Management: The reaction is exothermic. The specified range of 40-58°C provides a balance between achieving a practical reaction rate and preventing the retro-Henry reaction or potential side reactions, such as the self-condensation of formaldehyde (Cannizzaro reaction), although the latter is less of a concern under these controlled conditions.[5][7]
Product Specifications and Characterization
The synthesized this compound is typically a white crystalline solid. Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [3][15] |
| Molecular Weight | 119.12 g/mol | [3][6] |
| Appearance | White crystalline solid | [16] |
| Melting Point | 86-89 °C | [3] |
| Boiling Point | 94-95 °C @ 10 mmHg | [3] |
| Typical Yield | >92% | [5] |
| Typical Purity | >95% | [5] |
Analytical Characterization:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for purity analysis and quantification.[17]
-
Gas Chromatography (GC): Can be used to assess purity, with typical purities reported as >98%.
-
Spectroscopy: While experimental spectra are not widely published, predicted ¹H and ¹³C NMR data provide a reference for structural confirmation.[18] Infrared (IR) spectroscopy would show characteristic peaks for the -OH, -NO₂, and C-H bonds.
Synthetic Utility and Applications
The primary value of this compound is its function as a synthetic intermediate.
-
Synthesis of 2-Amino-2-methyl-1-propanol (AMP): The most significant application is the reduction of the nitro group to a primary amine, yielding AMP. This is typically achieved through catalytic hydrogenation.[13] AMP is a widely used additive in coatings, inks, and personal care products.[3]
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A-Z Guide to 2-Methyl-2-nitro-1-propanol: Synthesis, Characterization, and Applications
This technical guide provides an in-depth exploration of 2-methyl-2-nitro-1-propanol, a versatile nitro alcohol intermediate. It covers its chemical identity, synthesis protocols, analytical characterization, and key applications, offering valuable insights for researchers and professionals in organic synthesis and drug development.
Chemical Identity and Physicochemical Properties
This compound is an organic compound featuring both a hydroxyl (-OH) and a nitro (-NO₂) functional group. Its IUPAC name is confirmed as 2-methyl-2-nitropropan-1-ol [1]. The presence of these functional groups makes it a valuable building block in synthetic chemistry[2].
The molecule's structure consists of a propanol backbone with a methyl and a nitro group attached to the second carbon atom. This tertiary carbon bearing the nitro group influences the molecule's steric and electronic properties[2].
Key Identifiers and Properties:
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [1][3][4] |
| Synonyms | 2-Nitro-2-methyl-1-propanol, 2-Nitroisobutanol, NMP | [3][4][5][6] |
| CAS Number | 76-39-1 | [1][5][7] |
| Molecular Formula | C₄H₉NO₃ | [1][5][7] |
| Molecular Weight | 119.12 g/mol | [1][5] |
| Appearance | White to almost white crystalline powder/solid | [6][7] |
| Melting Point | 86-89 °C | [5] |
| Boiling Point | 94-95 °C at 10 mm Hg | [5] |
| Solubility | Moderate solubility in water; more soluble in organic solvents like ethanol and acetone. | [2] |
Synthesis Pathway: The Nitroaldol (Henry) Reaction
The most common and efficient method for synthesizing this compound is the Nitroaldol Reaction , also known as the Henry Reaction[8][9]. This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound[8][9][10].
In this specific synthesis, 2-nitropropane reacts with formaldehyde in the presence of a basic catalyst. The base deprotonates the α-carbon of 2-nitropropane, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde, and subsequent protonation yields the target β-nitro alcohol[8].
Workflow for the Synthesis of this compound
Caption: Synthesis workflow via the Henry Reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established methods. Researchers should consult specific literature and safety data before proceeding.
-
Reaction Setup: In a suitable reaction vessel, combine 2-nitropropane and formaldehyde (often in the form of paraformaldehyde) in a near-equimolar ratio (e.g., 0.9:1 to 1.1:1)[11][12].
-
Catalyst Addition: Introduce a catalytic amount of an inorganic base, such as sodium hydroxide or potassium hydroxide (typically 1 to 10 milliequivalents per mole of 2-nitropropane)[11][12]. The reaction can also be promoted by organic bases like triethylamine[13].
-
Reaction Conditions: Maintain the mixture with vigorous agitation at a controlled temperature, generally between 40°C and 58°C[11][12]. The pH of the medium should be kept within the basic range of 7 to 11 to facilitate the reaction[11][12].
-
Monitoring: The reaction progress can be monitored over a period of 1 to 2 hours.
-
Neutralization: Upon completion, neutralize the reaction mixture with an acid (e.g., stearic acid or hydrochloric acid) to a pH of approximately 4-5[11]. This step is crucial to stop the reaction and prepare for product isolation.
-
Crystallization and Isolation: Cool the neutralized solution to induce crystallization. The solid product, this compound, is then isolated by filtration[11].
-
Purification: The resulting crystalline product can be further purified by recrystallization to achieve high purity (>95%)[11]. High yields, often exceeding 90%, are achievable with this method[11].
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons: the hydroxyl proton (-OH), the methylene protons (-CH₂-), and the two methyl protons (-CH₃).
-
¹³C NMR: The carbon NMR spectrum would provide signals corresponding to the four unique carbon atoms in the structure, including the quaternary carbon attached to the nitro group.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Characteristic absorption bands would be observed for the O-H stretch of the alcohol group and the asymmetric and symmetric N-O stretches of the nitro group[1].
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), helps determine the molecular weight and fragmentation pattern of the compound, further confirming its structure[1][3].
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier can be employed[14].
Applications and Utility
This compound is a valuable intermediate in organic synthesis, primarily due to its functional groups which can be readily transformed.
-
Synthesis of Amino Alcohols: The most significant application is its use as a precursor for synthesizing 2-amino-2-methyl-1-propanol (AMP) through the reduction of the nitro group[5]. AMP is a widely used multifunctional additive in formulations for coatings, metalworking fluids, and personal care products[5].
-
Pharmaceutical and Agrochemical Intermediates: The compound serves as a building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries[2]. The β-amino alcohol structure derived from it is a key component in various biologically active compounds[8][15].
-
Adhesion Agents: It has been used in the manufacturing of adhesives, particularly for bonding tire cords to rubber[6][11].
-
Other Uses: It has also found applications as a bactericide and as a source of formaldehyde in basic media[11].
Safety, Handling, and Toxicology
Proper handling of this compound is imperative due to its potential hazards.
-
Hazard Identification: The compound is classified as harmful if swallowed and causes serious eye irritation[1]. It is a strong eye irritant based on animal studies[6]. Ingestion of lethal doses in animal studies has been shown to cause ataxia and respiratory depression[6].
-
Handling Precautions:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[16][17].
-
Avoid inhalation of dust or vapors[16].
-
Keep away from sources of ignition as vapors may form explosive mixtures with air[17].
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[16][17].
-
Skin Contact: Wash off with soap and plenty of water[16].
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician[16][17].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician[17].
-
Always consult the latest Safety Data Sheet (SDS) before handling this chemical.
Conclusion
This compound is a synthetically important intermediate whose value is derived from the versatile chemistry of its nitro and hydroxyl groups. The Henry Reaction provides a reliable and high-yielding pathway for its synthesis. Its primary role as a precursor to 2-amino-2-methyl-1-propanol underscores its industrial relevance. A thorough understanding of its synthesis, characterization, and safe handling procedures is crucial for its effective and responsible use in research and development.
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A Comprehensive Spectroscopic Guide to 2-Methyl-2-nitro-1-propanol: Structure, Characterization, and Analysis
Abstract
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide emphasizes the rationale behind spectroscopic interpretation, connecting spectral features to the underlying molecular structure and functional groups. It includes field-proven experimental protocols, data summary tables, and visual diagrams to facilitate a comprehensive understanding of the characterization of this compound.
Introduction and Scientific Context
This compound is a bifunctional organic molecule containing both a primary alcohol (-CH₂OH) and a tertiary nitro (-C-NO₂) group. Its molecular formula is C₄H₉NO₃, and its structure presents a unique platform for synthetic transformations.[1] The nitro group can be reduced to an amine, paving the way for the synthesis of amino alcohols, which are valuable chiral building blocks in the pharmaceutical industry.[2] Furthermore, this compound and its derivatives find applications as adhesion agents and bactericides.[3]
Given its utility, unambiguous structural confirmation is paramount for any researcher working with this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive "fingerprint" of the molecule. This guide will systematically dissect the data from the most common and powerful analytical techniques to build a complete, validated picture of the molecule's identity and purity.
Molecular Structure and Spectroscopic Overview
The key to interpreting spectroscopic data is to first understand the molecule's structure and the distinct chemical environments within it.
Caption: Molecular structure of this compound.
The structure reveals several key features that will manifest in its spectra:
-
A primary alcohol group (-CH₂OH): This will produce characteristic O-H and C-O stretching bands in the IR spectrum, and distinct signals in the ¹H and ¹³C NMR spectra.
-
A tertiary nitro group (-C(NO₂)): The N-O bonds will give rise to strong, characteristic IR absorptions.
-
Two equivalent methyl groups (-CH₃): Due to molecular symmetry, these two groups are chemically identical and will produce a single, combined signal in both ¹H and ¹³C NMR.
-
A quaternary carbon: The central carbon atom is bonded to four other non-hydrogen atoms and will not have a corresponding signal in the ¹H NMR spectrum but will be visible in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Causality in Experimental Choice
For a neat liquid sample like this compound, the simplest and most direct method is to create a thin film between two salt plates (e.g., NaCl or KBr).[4] This approach is chosen over solution-based methods to avoid solvent peaks that could obscure key regions of the spectrum, particularly the broad O-H stretching region. The resulting spectrum is a pure "fingerprint" of the molecule.[4]
Experimental Protocol: Neat Liquid IR
Caption: Workflow for obtaining a neat liquid IR spectrum.
-
Preparation: Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from a desiccator. Handle them only by the edges to avoid moisture contamination.
-
Application: Place a single drop of this compound onto the center of one plate.
-
Assembly: Gently place the second plate on top of the first, allowing the liquid to spread into a thin, uniform film.
-
Acquisition: Mount the assembly in the spectrometer's sample holder. First, run a background scan. Then, acquire the sample spectrum. The instrument software will subtract the background (air) spectrum from the sample spectrum.[5]
-
Cleaning: After analysis, disassemble the plates, rinse them thoroughly with a non-polar, volatile solvent like pentane, and gently wipe them dry before returning them to the desiccator.[5]
Data Interpretation
The IR spectrum of this compound is dominated by absorptions from the O-H and NO₂ groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |
| 3500–3200 | O-H (Alcohol) | Stretching | Strong, very broad |
| ~2960 | C-H (Alkyl) | Stretching | Medium to strong, sharp |
| 1550 & 1370 | N-O (Nitro) | Asymmetric & Symmetric Stretching | Strong, sharp |
| 1260–1050 | C-O (Alcohol) | Stretching | Strong |
Source: Data compiled from general IR principles and reference spectra.[6][7][8]
-
O-H Stretch (3500–3200 cm⁻¹): The most prominent feature is an intense, broad absorption band characteristic of a hydrogen-bonded hydroxyl group.[7][9] The breadth of the peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules.
-
C-H Stretch (~2960 cm⁻¹): Sharp peaks in this region confirm the presence of sp³-hybridized carbon-hydrogen bonds in the methyl and methylene groups.[9]
-
N-O Stretches (1550 & 1370 cm⁻¹): Two strong, sharp bands are the tell-tale sign of a nitro group. These correspond to the asymmetric and symmetric stretching vibrations of the two N-O bonds.
-
C-O Stretch (1260–1050 cm⁻¹): A strong absorption in this region confirms the presence of the carbon-oxygen single bond of the primary alcohol.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
Causality in Experimental Choice
For NMR, the sample must be dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).[10] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing a large solvent peak from overwhelming the analyte signals.[10] A small amount of Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.0 ppm.[11]
Experimental Protocol: NMR Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small vial.[10][12]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.[10][13]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12][13]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different proton environments, the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
Caption: Distinct proton environments in this compound.
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment | Rationale |
| ~1.6 | 6H | Singlet (s) | 2 x -CH₃ | The two methyl groups are equivalent. They have no adjacent protons, so the signal is a singlet. |
| ~3.8 | 2H | Singlet (s) | -CH₂OH | These protons are adjacent to a quaternary carbon and thus have no proton neighbors to couple with. |
| Variable (broad) | 1H | Singlet (s, broad) | -OH | The hydroxyl proton signal is often broad due to chemical exchange and its position is concentration/solvent dependent. |
Source: Predicted data based on chemical principles and reference spectra from ChemicalBook.[14]
¹³C NMR Data Interpretation
The ¹³C NMR spectrum shows a signal for each unique carbon environment in the molecule.
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~23 | 2 x -CH₃ | The two equivalent methyl carbons appear as a single peak in the upfield (shielded) region. |
| ~68 | -CH₂OH | The carbon attached to the electronegative oxygen atom is deshielded and appears further downfield. |
| ~90 | -C(NO₂) | The quaternary carbon attached to the electron-withdrawing nitro group is significantly deshielded. |
Source: Predicted data based on chemical principles and reference spectra from ChemicalBook and SpectraBase.[15][16]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in predictable ways.[17][18][19]
Causality in Experimental Choice
Electron Ionization (EI) at a standard energy of 70 eV is chosen because it produces a rich fragmentation pattern that acts as a molecular fingerprint.[17][20] This pattern can be compared against spectral libraries for identification.[17] While this high energy can sometimes prevent the observation of the molecular ion, the resulting fragments provide crucial clues to the molecule's connectivity.[20]
Experimental Protocol: Electron Ionization MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the effluent from a Gas Chromatography (GC) column.[20] The sample must be volatile enough to enter the gas phase under high vacuum.[20]
-
Ionization: In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy (70 eV) electrons. This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).[18]
-
Fragmentation: The excess energy causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.
Data Interpretation and Fragmentation Analysis
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (119 g/mol ).
Caption: Plausible fragmentation pathways for this compound in EI-MS.
| m/z | Proposed Fragment Ion | Plausible Origin |
| 119 | [C₄H₉NO₃]⁺• | Molecular Ion (M⁺•) |
| 104 | [C₃H₆NO₃]⁺ | M⁺• - •CH₃ (Loss of a methyl radical) |
| 88 | [C₄H₈O₂]⁺• | M⁺• - •OH (Loss of hydroxyl radical) - Rearrangement |
| 73 | [C₄H₉O]⁺ | M⁺• - •NO₂ (Loss of nitro radical) |
| 58 | [C₃H₆O]⁺• | Loss of •CH₃ from the m/z 73 fragment |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment |
| 31 | [CH₂OH]⁺ | Alpha-cleavage, characteristic of primary alcohols |
Source: Data compiled from the NIST Mass Spectrum and fragmentation principles.[21][22][23][24]
-
Molecular Ion (m/z 119): The peak corresponding to the intact radical cation. Its presence confirms the molecular weight of the compound.[21]
-
Loss of Nitro Group (m/z 73): A very common fragmentation pathway for nitroalkanes is the cleavage of the C-N bond, resulting in the loss of a neutral NO₂ radical (mass 46). The peak at m/z 73 ([M-46]⁺) is expected to be significant.
-
Alpha-Cleavage (m/z 31): Primary alcohols readily undergo cleavage of the bond adjacent to the oxygen atom. For this molecule, this results in the formation of the stable [CH₂OH]⁺ ion at m/z 31. This is a strong diagnostic peak for a primary alcohol moiety.[24]
-
Loss of Methyl Group (m/z 104): Cleavage of a C-C bond can lead to the loss of a methyl radical (mass 15), giving a fragment at m/z 104.
Integrated Spectroscopic Analysis
No single technique provides the complete picture. The true power of spectroscopic characterization lies in synthesizing the data from all methods.
-
IR confirms the presence of the key functional groups: -OH, -NO₂, and alkyl C-H.
-
¹H NMR validates the connectivity, showing the two equivalent methyl groups and the isolated -CH₂- group, and confirms the proton count.
-
¹³C NMR confirms the carbon backbone, showing the four unique carbon environments, including the quaternary carbon.
-
MS establishes the molecular weight and provides fragmentation data (e.g., the m/z 31 and 73 peaks) that corroborates the primary alcohol and nitroalkane structure identified by IR and NMR.
Together, these datasets provide an unambiguous, self-validating confirmation of the structure of this compound.
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An In-Depth Technical Guide to the NMR Spectroscopy of 2-Methyl-2-nitro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2-Methyl-2-nitro-1-propanol. As a molecule of interest in various chemical and pharmaceutical contexts, a thorough understanding of its spectral properties is crucial for its synthesis, characterization, and quality control. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical underpinnings of ¹H and ¹³C NMR spectroscopy as they apply to this specific nitroalkanol, offers detailed, field-tested experimental protocols, and provides insights into potential challenges and advanced analytical techniques. The guide is designed to be a self-validating resource, grounding its claims in established scientific principles and authoritative references.
Introduction: The Structural Significance of this compound
This compound (C₄H₉NO₃) is a nitroalkane derivative with a unique structural arrangement that presents an interesting case for NMR analysis.[1] Its structure comprises a quaternary carbon atom bonded to two methyl groups, a hydroxymethyl group (-CH₂OH), and a nitro group (-NO₂). This substitution pattern leads to distinct chemical environments for each set of protons and carbon atoms, making NMR spectroscopy an invaluable tool for its unambiguous identification and purity assessment. The presence of the electron-withdrawing nitro group and the hydroxyl group significantly influences the electronic environment of the neighboring nuclei, resulting in characteristic chemical shifts that are key to its spectral signature.
Predicted NMR Spectral Data of this compound
While publicly available, fully assigned experimental spectra are limited, we can predict the ¹H and ¹³C NMR spectra of this compound with a high degree of confidence based on established NMR principles and empirical data for similar functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| A | ~3.8 - 4.0 | Singlet | 2H | -CH₂ OH |
| B | ~2.5 - 2.7 | Singlet (broad) | 1H | -CH₂OH |
| C | ~1.6 | Singlet | 6H | -C(CH₃ )₂ |
Causality behind Predicted Chemical Shifts and Multiplicities:
-
Signal A (-CH₂OH): The methylene protons are adjacent to the electron-withdrawing hydroxyl group, which deshields them, causing them to appear at a relatively downfield chemical shift. Since there are no adjacent protons, this signal is predicted to be a singlet.
-
Signal B (-OH): The hydroxyl proton is highly susceptible to hydrogen bonding and chemical exchange, which often results in a broad singlet. Its chemical shift can vary depending on concentration and the presence of water.
-
Signal C (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and are therefore not coupled to any other protons, resulting in a sharp singlet.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four distinct signals, one for each unique carbon environment.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~90 - 95 | C -NO₂ |
| 2 | ~65 - 70 | -C H₂OH |
| 3 | ~20 - 25 | -C(C H₃)₂ |
Causality behind Predicted Chemical Shifts:
-
Signal 1 (C-NO₂): The quaternary carbon directly attached to the strongly electron-withdrawing nitro group is expected to be the most deshielded carbon and will therefore appear at the lowest field (highest ppm value).
-
Signal 2 (-CH₂OH): The carbon of the hydroxymethyl group is deshielded by the adjacent oxygen atom, placing it downfield, but to a lesser extent than the carbon attached to the nitro group.
-
Signal 3 (-C(CH₃)₂): The two equivalent methyl carbons are in a relatively shielded environment and are therefore expected to appear at the most upfield position (lowest ppm value).
Experimental Protocol for NMR Analysis
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
Materials:
-
This compound (high purity)
-
Deuterated chloroform (CDCl₃, 99.8% D)
-
High-quality 5 mm NMR tubes
-
Pasteur pipette and cotton or glass wool plug
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution to ensure there are no suspended particles.
-
Filtration and Transfer: To remove any microscopic particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Diagram 1: Experimental Workflow for NMR Sample Preparation
Caption: A streamlined workflow for preparing a high-quality NMR sample.
Spectrometer Setup and Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer for the analysis of this compound. Specific parameters may need to be optimized based on the instrument and desired experimental outcome.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Receiver Gain (RG): Adjust automatically.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is appropriate.
Troubleshooting Common Issues in the NMR of Nitroalkanes
The presence of the nitro group can sometimes lead to challenges in NMR spectroscopy.
-
Peak Broadening: The quadrupolar nature of the nitrogen atom in the nitro group can sometimes cause broadening of adjacent proton and carbon signals. While this effect is generally minimal for protons on carbons beta to the nitro group (as in this molecule), it is a possibility to be aware of. If significant broadening is observed, acquiring the spectrum at a different temperature may help to sharpen the signals.
-
Solvent Effects: The chemical shifts of protons, particularly the hydroxyl proton, can be sensitive to the choice of solvent. Using a different deuterated solvent, such as DMSO-d₆ or acetone-d₆, can be a useful strategy to resolve overlapping signals or to confirm the identity of the hydroxyl proton, which will often appear as a sharper signal in these more polar, hydrogen-bond accepting solvents.
Advanced NMR Techniques for Structural Confirmation
For complex molecules or for definitive structural proof, two-dimensional (2D) NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the absence of proton-proton coupling between the three distinct proton environments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum of this compound would show a correlation between the methylene protons (~3.8-4.0 ppm) and the methylene carbon (~65-70 ppm), and a correlation between the methyl protons (~1.6 ppm) and the methyl carbons (~20-25 ppm). The hydroxyl proton would not show a correlation.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. For this molecule, an HMBC spectrum would be particularly useful for confirming the connectivity around the quaternary carbon. For example, correlations would be expected between the methyl protons and both the quaternary carbon and the methylene carbon.
Diagram 2: Logical Relationships in 2D NMR Analysis
Caption: Interconnectivity of 1D and 2D NMR experiments for structural elucidation.
Conclusion
NMR spectroscopy is an indispensable technique for the structural characterization of this compound. By understanding the predicted ¹H and ¹³C NMR spectra, following rigorous experimental protocols, and being aware of potential challenges, researchers can confidently identify and assess the purity of this compound. For more complex analytical challenges, the application of advanced 2D NMR techniques provides a powerful means of unambiguous structural confirmation. This guide serves as a foundational resource for scientists and professionals working with this and structurally related molecules.
References
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Sources
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Infrared Spectrum of 2-Methyl-2-nitro-1-propanol
This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound (C₄H₉NO₃), a bifunctional organic compound featuring both a hydroxyl and a nitro group.[1][2] Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles, experimental procedures, and detailed spectral interpretation necessary for the unambiguous characterization of this molecule using Fourier Transform Infrared (FTIR) spectroscopy.
Introduction: The Molecule and the Method
This compound is a unique chemical entity whose reactivity and physical properties are dictated by the interplay between its primary alcohol and tertiary nitro functionalities.[1] Understanding its molecular structure is critical for its application in various synthetic pathways.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and the confirmation of molecular identity. For a molecule like this compound, IR spectroscopy is indispensable for verifying the presence and integrity of both the hydroxyl and nitro moieties.
Molecular Structure of this compound
The structure combines a propanol backbone with a nitro group and a methyl group attached to the second carbon atom. The IUPAC name for this compound is 2-methyl-2-nitropropan-1-ol.[2]
Caption: Standard workflow for ATR-FTIR spectroscopy.
Step-by-Step Methodology
-
Instrument Preparation and Validation:
-
1.1 Power On: Ensure the FTIR spectrometer, including the source and laser, has been powered on for at least 30 minutes to achieve thermal stability.
-
1.2 Purge: If available, purge the sample compartment with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
1.3 System Check: Run a performance validation test using a polystyrene standard to confirm wavenumber accuracy.
-
-
Background Collection (Self-Validation Step):
-
2.1 Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
2.2 Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment and the instrument's response, which will be subtracted from the sample spectrum. A successful background spectrum should be a flat line, confirming a clean crystal.
-
-
Sample Analysis:
-
3.1 Sample Application: Place a small amount of this compound solid or liquid directly onto the center of the ATR crystal.
-
3.2 Apply Pressure: If using a solid sample, lower the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
3.3 Data Acquisition: Collect the sample spectrum. For a high signal-to-noise ratio, co-add 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Interpretation:
-
4.1 Automatic Subtraction: The instrument software will automatically ratio the sample spectrum against the collected background spectrum to produce the final absorbance or transmittance spectrum.
-
4.2 Corrections: Apply an ATR correction algorithm, if available in the software, to account for the wavelength-dependent depth of penetration of the IR beam. Perform a baseline correction to ensure all peaks originate from zero absorbance.
-
4.3 Peak Analysis: Use the software's tools to identify the wavenumbers of the major absorption peaks and compare them to the predicted values for definitive identification.
-
Analysis of the IR Spectrum
A representative IR spectrum of this compound will exhibit the following key features, confirming its structure:
-
O-H Stretching Region (3500-3200 cm⁻¹): The most visually striking feature is an intense, very broad absorption centered around 3350 cm⁻¹. This is the classic signature of a hydrogen-bonded hydroxyl group in an alcohol. [3][4]* C-H Stretching Region (3000-2850 cm⁻¹): Multiple sharp peaks of medium-to-strong intensity appear just below 3000 cm⁻¹, corresponding to the C-H stretching vibrations of the methyl and methylene groups.
-
Nitro Group Region (1600-1300 cm⁻¹):
-
A very strong, sharp peak will be observed around 1550 cm⁻¹ . This is definitively assigned to the asymmetric stretch of the -NO₂ group. [5][6] * A second strong, sharp peak will appear near 1350 cm⁻¹ , assigned to the symmetric stretch of the -NO₂ group. [5][6]The presence of this distinct pair of peaks is conclusive evidence for the nitro functionality. [7]* Fingerprint Region (<1500 cm⁻¹):
-
C-O Stretch: A strong, sharp peak around 1050 cm⁻¹ confirms the presence of the primary alcohol's C-O bond. [8] * Other peaks in this region, including C-H bending and C-C skeletal vibrations, contribute to the unique fingerprint of the molecule, allowing it to be distinguished from structurally similar compounds.
-
Conclusion
The infrared spectrum of this compound is rich with information, providing an unambiguous confirmation of its bifunctional nature. The key diagnostic signals are the broad O-H stretch centered around 3350 cm⁻¹, the strong C-O stretch near 1050 cm⁻¹, and the unmistakable pair of intense absorptions for the nitro group at approximately 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). By following a robust experimental protocol, researchers can reliably use FTIR spectroscopy to verify the identity, purity, and stability of this compound in various scientific and industrial applications.
References
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mass spectrometry of 2-Methyl-2-nitro-1-propanol
An In-depth Technical Guide to the Mass Spectrometry of 2-Methyl-2-nitro-1-propanol
Introduction
This compound (C₄H₉NO₃, Mol. Wt.: 119.12 g/mol ) is an organic compound featuring two distinct functional groups: a primary alcohol (-CH₂OH) and a tertiary nitro group (-NO₂).[1] This bifunctional nature makes its analysis by mass spectrometry a compelling case study in competing fragmentation pathways. Understanding these pathways is critical for researchers in synthetic chemistry and drug development who may encounter this or structurally similar scaffolds.
This technical guide provides a detailed examination of the electron ionization mass spectrometry (EI-MS) of this compound. Moving beyond a simple data report, we will dissect the causal mechanisms behind its fragmentation, present a validated experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is designed to serve as a practical resource for scientists requiring robust analytical characterization of complex small molecules.
Section 1: The Principle of Electron Ionization for Structural Elucidation
Electron Ionization (EI) is a foundational technique in mass spectrometry, particularly for the analysis of volatile and thermally stable organic compounds.[2][3] In the EI source, the gaseous analyte molecule is bombarded by a high-energy electron beam, typically at 70 electron volts (eV).[4][5] This energy is sufficient to eject a valence electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).
Due to the significant excess energy transferred during this process, the molecular ion is often vibrationally excited and prone to fragmentation.[4] This "hard" ionization approach results in a reproducible pattern of fragment ions, which serves as a molecular fingerprint.[3] By analyzing the mass-to-charge ratio (m/z) of these fragments, one can deduce the original structure of the molecule. For a compound like this compound, the fragmentation is guided by the relative stabilities of the potential carbocations and radical species formed upon bond cleavage, primarily influenced by the alcohol and nitro functional groups.
Section 2: Predicted Fragmentation Pathways of this compound
The fragmentation of this compound under EI conditions is dictated by the cleavage patterns characteristic of aliphatic alcohols and nitroalkanes. The presence of both groups on a compact scaffold leads to several competing and predictable fragmentation routes.
Pathway A: Alcohol-Driven Fragmentation
The primary alcohol moiety typically directs fragmentation in two ways: α-cleavage and dehydration.[6]
-
α-Cleavage: This is often a dominant pathway for primary alcohols.[7] It involves the cleavage of the C-C bond adjacent to the oxygen-bearing carbon. For this compound, this results in the loss of a large C₃H₆NO₂• radical and the formation of the resonance-stabilized hydroxymethyl cation at m/z = 31 . The stability of this ion often makes this a prominent peak in the spectrum.[8]
-
Dehydration: The elimination of a water molecule (18 Da) is another common fragmentation pathway for alcohols, leading to an [M-18]•⁺ peak.[7][8] In this case, it would produce a fragment ion at m/z = 101 . The intensity of this peak can be variable for primary alcohols and is often less pronounced than in tertiary alcohols.[9]
Pathway B: Nitro-Compound-Driven Fragmentation
The tertiary nitro group also provides distinct fragmentation channels.
-
Loss of Nitrogen Dioxide: The cleavage of the C-N bond to eliminate a nitrogen dioxide radical (•NO₂, 46 Da) is a characteristic fragmentation of nitroalkanes. This would result in a tertiary carbocation at m/z = 73 .
-
Loss of the Hydroxymethyl Radical: Cleavage of the C-C bond can also lead to the loss of the •CH₂OH radical (31 Da), forming a tertiary nitro-substituted cation at m/z = 88 .
The interplay of these pathways determines the final appearance of the mass spectrum. The diagram below illustrates these primary fragmentation events originating from the molecular ion.
Caption: Predicted EI fragmentation pathways for this compound.
Section 3: Analysis of the Experimental Mass Spectrum
The electron ionization mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center.[10] An analysis of this reference spectrum confirms the predicted fragmentation behavior and reveals the relative probabilities of each pathway.
The spectrum is characterized by a very weak or absent molecular ion peak at m/z 119, which is common for aliphatic alcohols and nitro compounds that fragment readily.[11][12] The key observed ions are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion | Fragmentation Pathway |
| 73 | 100 | [C₄H₉O]⁺ | Base Peak: Loss of •NO₂ |
| 43 | 95 | [C₃H₇]⁺ | Secondary fragmentation of m/z 73 |
| 41 | 65 | [C₃H₅]⁺ | Loss of H₂ from m/z 43 |
| 74 | 55 | [C₄H₁₀O]•⁺ | Secondary fragmentation (loss of •NO from M•⁺) or impurity |
| 31 | 35 | [CH₂OH]⁺ | α-Cleavage (characteristic of primary alcohol) |
| 101 | <5 | [C₄H₇NO₂]•⁺ | Dehydration (Loss of H₂O) |
| 119 | Not Observed | [C₄H₉NO₃]•⁺ | Molecular Ion |
Interpretation:
-
Base Peak at m/z 73: The most abundant ion in the spectrum is at m/z 73. This corresponds to the loss of the nitro group (•NO₂), demonstrating that the cleavage of the C-N bond is the most favorable fragmentation pathway. The resulting tertiary carbocation, [(CH₃)₂CCH₂OH]⁺, is relatively stable.
-
High Abundance of m/z 43: The peak at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, is nearly as intense as the base peak. This ion is likely formed via the subsequent fragmentation of the m/z 73 ion through the loss of formaldehyde (CH₂O).
-
Presence of m/z 31: The observation of a significant peak at m/z 31 confirms the occurrence of α-cleavage, a hallmark of the primary alcohol group.[6] Its lower intensity relative to the base peak suggests that while this pathway is active, it is less favorable than the loss of the nitro group.
-
Weak Dehydration Peak: The peak at m/z 101 from the loss of water is very weak, indicating that dehydration is a minor fragmentation route for this molecule under EI conditions.[7]
-
Absence of Molecular Ion: The instability of the molecular ion is confirmed by its absence in the spectrum, a typical characteristic for compounds that undergo facile fragmentation.[8]
Section 4: Experimental Protocol for GC-EI-MS Analysis
To ensure the reproducible and accurate acquisition of the mass spectrum of this compound, a validated Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is essential. This method provides separation from potential impurities before mass analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a 2 mL autosampler vial.
-
Cap the vial immediately to prevent solvent evaporation.
-
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Interface Temperature: 280 °C to prevent condensation.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: 30 - 250 amu.
-
Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the apex of this peak.
-
Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean mass spectrum.
-
Compare the resulting spectrum against a reference library (e.g., NIST) for confirmation and interpret the fragmentation pattern as detailed in Section 3.
-
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion
The is a clear illustration of how fundamental principles of ion chemistry govern the fragmentation of multifunctional molecules. The analysis reveals that cleavage of the C-N bond to eliminate the nitro group is the most favored fragmentation pathway, resulting in the base peak at m/z 73. However, the competing α-cleavage characteristic of the primary alcohol function is also readily observed at m/z 31. The inherent instability of the molecular ion leads to its absence in the 70 eV EI spectrum, reinforcing the need for fragmentation pattern analysis for structural confirmation. The detailed protocol provided herein offers a robust framework for researchers to obtain high-quality, reproducible data for this and similar analytes, ensuring analytical integrity in research and development settings.
References
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- JoVE. (2024).
- Zhang, H., et al. (2013). Mass spectrometry analysis of nitrotyrosine-containing proteins.
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2-Methyl-2-nitro-1-propanol molecular weight
An In-Depth Technical Guide on the Molecular Weight of 2-Methyl-2-nitro-1-propanol
Abstract
This technical guide provides a comprehensive analysis of the molecular weight of this compound (CAS No: 76-39-1), a key chemical intermediate. For researchers, scientists, and professionals in drug development, the precise determination of molecular weight is a foundational step that underpins substance identification, purity assessment, and stoichiometric calculations. This document delineates the core physicochemical properties of this compound, discusses the theoretical basis for its molecular weight, and presents a detailed, field-proven protocol for its experimental verification using Gas Chromatography-Mass Spectrometry (GC-MS). The guide emphasizes the causality behind methodological choices, ensuring a blend of theoretical knowledge and practical application, and is grounded in authoritative references to ensure scientific integrity.
Core Physicochemical Properties
This compound is a nitro-alcohol compound that serves as a versatile intermediate in various chemical syntheses.[1][2] An accurate understanding of its fundamental properties is critical for its application in research and manufacturing. The key identifiers and molecular weight information are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [3][4] |
| Synonyms | 2-Nitroisobutanol, 2-Methyl-2-nitropropanol | [5] |
| CAS Number | 76-39-1 | [5][6][7] |
| Molecular Formula | C₄H₉NO₃ | [1][3][4][6] |
| Molecular Weight | 119.12 g/mol | [1][4][7][8] |
| Monoisotopic Mass | 119.058243149 Da | [4] |
| NIST Calculated Weight | 119.1192 g/mol | [6] |
| Physical Form | White to almost white powder or crystal | [3][8] |
| Melting Point | 86-90 °C | [1] |
The distinction between molecular weight (average) and monoisotopic mass is crucial. The average molecular weight (e.g., 119.12 g/mol ) is calculated using the weighted average of the natural abundances of all isotopes of each element.[9] In contrast, the monoisotopic mass (119.058 Da) is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometry can resolve these isotopic differences, making monoisotopic mass a critical parameter for accurate identification.[10]
The Imperative of Experimental Verification: Gas Chromatography-Mass Spectrometry (GC-MS)
While theoretical calculations provide a precise expected molecular weight, experimental verification is essential to confirm the identity and purity of a chemical sample. For a volatile, small organic molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice.
Causality of Method Selection:
-
Gas Chromatography (GC): This technique is chosen for its exceptional ability to separate volatile compounds from a mixture. As the sample travels through the GC column, its components are separated based on their boiling points and interactions with the column's stationary phase. This provides a retention time that is characteristic of the compound under specific conditions and serves as a preliminary identifier while also ensuring that the mass spectrometer analyzes a pure compound, not a mixture of impurities. Purity assessments for this compound are often specified by GC analysis.[8]
-
Mass Spectrometry (MS): As the definitive detector, MS bombards the separated molecules with electrons (typically via Electron Ionization, EI), causing them to fragment into charged ions.[9] The mass analyzer separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, revealing the mass of the parent molecular ion and a characteristic pattern of fragment ions that confirms the molecule's structure. NIST provides reference mass spectrum data for this compound, which can be used for library matching and confirmation.[6]
The coupling of these two techniques provides a robust, self-validating system where the GC retention time and the MS fragmentation pattern provide two orthogonal points of identification, delivering unparalleled confidence in the analytical result.
Standard Operating Procedure: GC-MS Analysis of this compound
This protocol outlines the step-by-step methodology for the determination of the molecular weight and confirmation of the identity of this compound.
3.1. Objective To qualitatively identify this compound and confirm its molecular weight by analyzing the molecular ion peak in its mass spectrum.
3.2. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Ethyl Acetate (or other suitable volatile solvent), HPLC grade or higher
-
Microsyringes
-
2 mL autosampler vials with septa caps
3.3. Instrumentation
-
A standard Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
A Mass Spectrometer detector (e.g., a single quadrupole).
-
Data acquisition and analysis software with a NIST mass spectral library.
3.4. Sample Preparation
-
Prepare a stock solution by accurately weighing approximately 10 mg of this compound and dissolving it in 10 mL of ethyl acetate to achieve a concentration of ~1 mg/mL.
-
Prepare a working solution by performing a 1:100 dilution of the stock solution with ethyl acetate to a final concentration of ~10 µg/mL.
-
Transfer the working solution to a 2 mL autosampler vial for analysis.
3.5. GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert gas standard for GC-MS, providing good separation efficiency. |
| Oven Program | Start at 70 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min | The temperature program is designed to elute the analyte efficiently while separating it from any potential solvent or impurity peaks. |
| MS Source Temp | 230 °C | Standard temperature to maintain analyte in the gas phase within the ion source. |
| MS Quad Temp | 150 °C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching.[6] |
| Scan Range | 40-250 m/z | Captures the expected molecular ion (~119 m/z) and its key fragments, while excluding low-mass noise from the solvent and air. |
3.6. Data Analysis
-
Chromatogram Review: Examine the total ion chromatogram (TIC). A single, sharp peak should be observed at the expected retention time for this compound.
-
Mass Spectrum Extraction: Obtain the mass spectrum for the primary peak.
-
Molecular Ion Identification: Search the spectrum for the molecular ion peak [M]⁺. For this compound, this peak is expected at an m/z of 119. The presence of this peak confirms the molecular weight of the intact molecule.
-
Fragmentation Pattern Analysis: Compare the observed fragmentation pattern with a reference spectrum from the NIST library. Key fragments provide structural confirmation.
-
Library Match: Utilize the data system's software to perform an automated search against the NIST library. A high match score (>90%) provides strong evidence for the compound's identity.
Visualization of the Analytical Workflow
The logical flow of the GC-MS analysis, from sample introduction to final data interpretation, is a critical process for ensuring accurate results. The following diagram illustrates this workflow.
Caption: Workflow for the determination of via GC-MS.
Conclusion
The molecular weight of this compound is definitively established as 119.12 g/mol based on its molecular formula, C₄H₉NO₃. This theoretical value is robustly confirmed through the application of Gas Chromatography-Mass Spectrometry, a powerful and reliable analytical technique. The detailed protocol provided in this guide offers researchers a validated methodology for the unambiguous identification and purity assessment of this compound, ensuring the integrity of experimental outcomes in synthetic chemistry and drug development. Adherence to such rigorous analytical principles is fundamental to achieving reproducible and trustworthy scientific results.
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Authored by: Dr. Gemini, Senior Application Scientist
An In-depth Technical Guide to the Melting Point of 2-Methyl-2-nitro-1-propanol
Abstract
This technical guide provides a comprehensive examination of the melting point of this compound (CAS No. 76-39-1), a pivotal intermediate in various chemical syntheses, including the production of 2-amino-2-methyl-1-propanol (AMP). The melting point is a critical physical property that serves as a primary indicator of purity. This document delineates the theoretical principles underpinning melting point determination, presents a range of reported values, and offers detailed, field-proven protocols for its accurate measurement. Furthermore, it explores the causality of experimental choices, the impact of impurities derived from its synthesis, and best practices for obtaining reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's physicochemical characteristics.
Introduction to this compound
This compound, also known as 2-nitroisobutanol, is an organic compound featuring both a hydroxyl (-OH) and a nitro (-NO₂) functional group. Its chemical structure is foundational to its utility as a versatile building block in organic synthesis.[1] The compound typically appears as a white to off-white crystalline solid.[2][3][4]
Its most significant application lies in its role as a precursor to 2-amino-2-methyl-1-propanol (AMP), a widely used additive in the formulation of coatings, printing inks, metalworking fluids, and as an intermediate in the pharmaceutical industry.[5] Given its function as an intermediate, the purity of this compound is paramount, as impurities can carry through to the final product, affecting its performance, safety, and regulatory compliance. The melting point is the most direct and universally accepted measure of this purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The variation in the reported melting point highlights the importance of standardized analytical procedures.
| Property | Value | Source(s) |
| CAS Number | 76-39-1 | [1][2] |
| Molecular Formula | C₄H₉NO₃ | [6] |
| Molecular Weight | 119.12 g/mol | [1][6] |
| Appearance | White to almost white crystalline powder | [2][3][4] |
| Synonyms | 2-Nitroisobutanol, 2-Nitro-2-methyl-1-propanol | [1][2][5] |
| Melting Point | 86°C to 90°C | [2][3][5][7][8] |
The Critical Role of the Melting Point in Purity Assessment
For a crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a very narrow temperature range, often less than 1°C.[9] This physical constant is therefore a foundational criterion for both identification and purity assessment in organic chemistry.[10]
Melting Point Depression and Range Broadening
The presence of even small amounts of soluble impurities will typically cause two observable effects:
-
A depression of the melting point: The impurities disrupt the crystal lattice of the solid, lowering the energy required to break the intermolecular forces.[9]
-
A broadening of the melting point range: Impure compounds melt over a wider temperature range because melting begins at the eutectic temperature and progresses as the mixture's composition changes, until all of the solid has melted.[10][11]
For this compound, which is commonly synthesized via the Henry reaction between 2-nitropropane and formaldehyde, potential impurities include unreacted starting materials or byproducts.[8][12] A sample with a sharp melting point in the higher end of the reported 88-90°C range is indicative of high purity, whereas a sample melting over a broad range (e.g., 82-87°C) suggests the presence of contaminants.
Experimental Protocol for Melting Point Determination
The following protocol describes the determination of the melting point of this compound using a modern automated capillary melting point apparatus. This method is standard in most research and quality control laboratories.[13]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in the form of a fine, homogenous powder. If necessary, gently crush any large crystals with a spatula on a watch glass.
-
Tap the open end of a glass capillary tube into the powder until a small amount of the sample enters the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Alternatively, drop the capillary tube down a long glass tube onto the benchtop to achieve tight packing.
-
The final packed sample height should be between 1-2 mm for optimal heat transfer.[11]
-
-
Instrument Setup (e.g., OptiMelt, DigiMelt):
-
Set the Start Temperature to approximately 10-15°C below the expected melting point (e.g., 75°C).
-
Set the Ramp Rate to a slow value, typically 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Set the Stop Temperature to a value above the expected melting point (e.g., 100°C).
-
-
Measurement:
-
Insert the prepared capillary tube into the heating block of the apparatus. It is good practice to run three samples simultaneously and average the results for improved accuracy and reproducibility.[13]
-
Initiate the heating program.
-
Observe the sample through the viewing lens or on the digital display.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the last solid crystal disappears (the clear point).
-
The recorded values constitute the melting point range.
-
Self-Validating Protocol and Interpretation
A trustworthy protocol is self-validating. For this experiment, validation is achieved by:
-
Consistency: Repeating the measurement should yield consistent results (within 0.5°C).
-
Sharpness: A pure sample will exhibit a sharp melting range (≤ 1°C). A broad range indicates impurity.
-
Mixed Melting Point: To confirm the identity of the compound, a small amount can be mixed with an authentic, high-purity standard of this compound. If there is no depression or broadening of the melting point, the identity is confirmed.[10]
Experimental Workflow Diagram
Caption: Workflow for accurate melting point determination.
Impact of Synthesis and Purification on Melting Point
The most common industrial synthesis of this compound involves the base-catalyzed condensation of 2-nitropropane with formaldehyde.[8][14] The purity of the final crystalline product, and thus its melting point, is directly dependent on the control of this reaction and subsequent purification steps.
Synthesis and Purification Workflow
Caption: Synthesis and purification impacting final product purity.
Controlling reaction parameters such as temperature, pH, and molar ratios is crucial to minimize byproduct formation.[8] Following the reaction, neutralization and purification are essential. Techniques like recrystallization or vacuum distillation are employed to remove unreacted starting materials and other impurities, leading to a product with a sharp and accurate melting point.[15]
Conclusion
The melting point of this compound is a fundamental parameter that extends beyond a simple physical constant; it is a direct and reliable indicator of material purity. For professionals in research and drug development, an understanding of its expected range (86-90°C) and the factors that influence it is critical for quality control and ensuring the integrity of subsequent synthetic transformations. Adherence to a meticulous experimental protocol, including proper sample preparation and a slow heating ramp, is essential for obtaining data that is both accurate and trustworthy. By synthesizing procedural knowledge with an understanding of the compound's chemical synthesis, scientists can confidently assess the quality of this important chemical intermediate.
References
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- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 2-methyl-2-nitro- (CAS 76-39-1).
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- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.
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An In-depth Technical Guide to the Solubility of 2-Methyl-2-nitro-1-propanol for Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Pivotal Role of Solubility in Pharmaceutical Development
In the landscape of pharmaceutical research and drug development, the physicochemical properties of a compound are foundational to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to efficacy and safety. This guide provides a comprehensive technical overview of the solubility of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a key intermediate in the synthesis of various pharmaceutical compounds. Our focus extends beyond mere data provision, aiming to deliver actionable insights and robust experimental protocols that empower researchers to navigate the challenges associated with this compound's solubility. By understanding the nuances of its behavior in different solvent systems, scientists can optimize reaction conditions, streamline purification processes, and lay a solid foundation for the development of novel therapeutics.
Physicochemical Profile of this compound
This compound is a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring both a hydroxyl (-OH) group and a nitro (-NO₂) group, imparts a unique polarity that governs its solubility characteristics.[1] The presence of the hydroxyl group allows for hydrogen bonding with polar solvents, while the nitro group and the hydrocarbon backbone contribute to its interactions with less polar environments.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Melting Point | 86-89 °C | [3] |
| Density | ~1.135 g/cm³ | [4] |
| Appearance | White to off-white crystalline solid | [1] |
Aqueous Solubility Profile
The solubility of this compound in water is generally described as moderate.[1] This is attributed to the hydroxyl group's ability to form hydrogen bonds with water molecules.[1] However, the presence of the nitro group and the methyl groups can limit its complete miscibility. One source reports a water solubility of 29.38 M, though this value appears unusually high and should be treated with caution as it is not substantiated by further experimental data in the available literature.[4]
The Influence of pH on Aqueous Solubility
In highly alkaline solutions (pH > 13), deprotonation of the α-carbon could occur, forming a nitronate salt. This ionic species would exhibit significantly higher aqueous solubility compared to the neutral molecule. Conversely, in acidic to neutral pH ranges, the compound will exist predominantly in its less soluble, neutral form. Therefore, for practical applications in drug synthesis, maintaining a neutral or slightly acidic pH is advisable to control its solubility and prevent potential side reactions associated with the nitronate form.
Diagram: pH-Dependent Equilibrium of this compound
Caption: The equilibrium between the neutral and ionic forms of this compound is pH-dependent.
Solubility in Organic Solvents
This compound exhibits greater solubility in a range of common organic solvents compared to water.[1] This is a critical consideration for its use in organic synthesis, allowing for a wider choice of reaction media.
| Solvent | Qualitative Solubility | Rationale |
| Methanol | Soluble | The polar protic nature of methanol allows for hydrogen bonding with the hydroxyl group of this compound. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the molecule.[1] |
| Acetone | Soluble | As a polar aprotic solvent, acetone can interact with the dipole moment of this compound.[1] |
| Dichloromethane | Soluble | This non-polar aprotic solvent can dissolve the compound, indicating that van der Waals forces also play a significant role in its solvation.[1] |
The selection of an appropriate organic solvent is paramount in synthetic procedures involving this compound, not only to ensure a homogenous reaction mixture but also to facilitate subsequent purification steps such as crystallization.
Impact of Temperature on Solubility
As with most solid solutes, the solubility of this compound in both aqueous and organic solvents is expected to increase with temperature.[1] This principle is fundamental to purification by recrystallization. By dissolving the compound in a suitable solvent at an elevated temperature to achieve saturation and then allowing it to cool, the decreased solubility will lead to the formation of purified crystals. The optimal solvent for recrystallization will be one in which the compound has high solubility at high temperatures and low solubility at low temperatures.
Experimental Determination of Solubility: A Validated Protocol
For researchers requiring precise solubility data for their specific applications, the following detailed protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.
Materials and Equipment
-
This compound (purity >98%)
-
Solvent of interest (e.g., deionized water, ethanol, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Vials: Add an excess amount of this compound to several glass vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a sample of the clear supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by taking into account the dilution factor.
Diagram: Experimental Workflow for Solubility Determination
Caption: A streamlined workflow for the experimental determination of solubility using the shake-flask method.
Application in Drug Synthesis: A Note on Practicality
This compound is a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[6] A key application is its use as a precursor for the production of 2-Amino-2-methyl-1-propanol, a compound utilized in various pharmaceutical formulations.[3][7] The solubility of this compound in the reaction solvent is a critical factor for achieving high yields and purity in these synthetic transformations. A thorough understanding of its solubility allows for the selection of an optimal solvent system that not only dissolves the reactants but also facilitates product isolation, often through crystallization.
Conclusion: A Foundation for Informed Research
The solubility of this compound is a multifaceted property governed by its molecular structure and the nature of the solvent system. While it exhibits moderate solubility in water, its solubility is significantly enhanced in various organic solvents, a crucial aspect for its application in synthetic chemistry. The pH of the aqueous medium also plays a significant role, with higher alkalinity leading to increased solubility due to the formation of the nitronate anion. For researchers and drug development professionals, a comprehensive understanding of these solubility characteristics, coupled with robust experimental determination methods, is essential for the successful utilization of this important pharmaceutical intermediate. This guide provides the foundational knowledge and practical protocols to empower informed decision-making in the laboratory and accelerate the path to discovery.
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An In-depth Technical Guide to the Stability of 2-Methyl-2-nitro-1-propanol
Introduction
2-Methyl-2-nitro-1-propanol, a versatile bifunctional molecule, serves as a critical intermediate in the synthesis of a variety of value-added chemicals, most notably 2-amino-2-methyl-1-propanol (AMP), a widely used emulsifier, and pH adjuster.[1] Its utility in pharmaceutical and agrochemical development is also an area of active research. The presence of both a hydroxyl and a tertiary nitro group on a compact carbon skeleton imparts unique reactivity to this molecule.[2] However, these same functional groups are also the source of potential instability. A thorough understanding of the stability profile of this compound is therefore paramount for its safe handling, storage, and effective utilization in synthetic processes.
This technical guide provides a comprehensive overview of the stability of this compound, drawing upon established principles of nitroalkane and nitro alcohol chemistry. It is intended for researchers, scientists, and drug development professionals who work with this compound and require a deep understanding of its potential degradation pathways and safe handling procedures.
Chemical and Physical Properties
A foundational understanding of the basic physicochemical properties of this compound is essential before delving into its stability.
| Property | Value | Source |
| CAS Number | 76-39-1 | [3][4] |
| Molecular Formula | C₄H₉NO₃ | [3] |
| Molecular Weight | 119.12 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 86-89 °C | [1] |
| Boiling Point | 94-95 °C at 10 mmHg | [1] |
| Solubility | Moderate solubility in water; soluble in organic solvents like ethanol and acetone. | [2] |
Thermal Stability
The thermal stability of nitroalkanes is a critical safety consideration due to the energetic nature of the nitro group. Decomposition is often exothermic and can, under certain conditions, become self-accelerating.[5]
Decomposition Pathways
Two primary decomposition pathways are anticipated for this compound upon thermal stress:
-
Carbon-Nitrogen Bond Cleavage: This is a common decomposition route for nitroalkanes, leading to the formation of a tertiary alkyl radical and nitrogen dioxide. This process is often the rate-determining step in the thermal decomposition of many nitro compounds.[6]
-
Retro-Henry Reaction: As a β-nitro alcohol, this compound can undergo a reversible retro-Henry (or nitroaldol) reaction. This pathway involves the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbon and the nitro-substituted carbon, yielding formaldehyde and 2-nitropropane. This reaction is base-catalyzed but can also be induced thermally.[7][8]
Caption: Potential thermal decomposition pathways of this compound.
Experimental Assessment of Thermal Stability
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for evaluating the thermal stability of compounds like this compound.
-
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the onset temperature of decomposition and the associated enthalpy change. A significant exothermic event is indicative of a potentially hazardous decomposition.[5]
-
TGA measures the change in mass of a sample as a function of temperature, providing information about the temperature at which volatile decomposition products are formed.[9]
Experimental Protocol: Thermal Stability Assessment by DSC/TGA
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., platinum or alumina) or a sealed DSC pan for high-pressure measurements.
-
Instrument Setup:
-
TGA: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
DSC: Use a sealed pan to prevent evaporation before decomposition.
-
-
Thermal Program: Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis:
-
TGA: Determine the onset temperature of mass loss and the percentage of mass lost at different temperature intervals.
-
DSC: Determine the onset temperature of any exothermic or endothermic events and integrate the peak area to calculate the enthalpy of the transition.
-
-
Interpretation: A sharp, significant exotherm in the DSC thermogram, coupled with a rapid mass loss in the TGA curve, indicates thermal decomposition. The onset temperature provides an indication of the upper limit for safe handling and processing.
Hydrolytic Stability
The presence of both a hydroxyl group and a nitro group suggests that the hydrolytic stability of this compound will be dependent on the pH of the aqueous environment.
Acid-Catalyzed Hydrolysis
Primary and secondary nitroalkanes are known to undergo hydrolysis in the presence of strong acids to yield a carboxylic acid and hydroxylamine, or a ketone and nitrous oxide, respectively.[10] As this compound contains a tertiary nitro group, it is expected to be relatively stable towards acid-catalyzed hydrolysis under moderate conditions due to the absence of an alpha-hydrogen.[10] However, under forcing acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation, which could then undergo rearrangement or elimination reactions.[11]
Base-Catalyzed Degradation
In the presence of a strong base, the primary route of degradation is expected to be the retro-Henry reaction, as the abstraction of the hydroxyl proton can facilitate the cleavage of the C-C bond.[12]
Caption: Postulated hydrolytic degradation pathways for this compound.
Experimental Protocol: Hydrolytic Stability Assessment
-
Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 5, 7, 9, and 12).
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 1 mg/mL). Incubate the solutions at a constant temperature (e.g., 25°C and 40°C).
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each solution.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the remaining concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time for each pH and temperature condition. Determine the degradation rate constant (k) and the half-life (t₁/₂) at each condition.
Photostability
Nitroaromatic compounds are well-known to be photoreactive, and while aliphatic nitro compounds are generally less so, exposure to ultraviolet (UV) radiation can still induce degradation.
Potential Photodegradation Pathways
Upon absorption of UV light, the nitro group can be excited to a higher energy state. This can lead to several degradation pathways, including:
-
Homolytic Cleavage: The excited nitro group may facilitate the homolytic cleavage of the C-N bond, leading to the formation of radicals, similar to the thermal decomposition pathway.
-
Hydrogen Abstraction: The excited nitro group can abstract a hydrogen atom from an adjacent molecule or from another part of the same molecule, initiating a radical chain reaction.
Experimental Protocol: Photostability Assessment
-
Sample Preparation: Prepare solutions of this compound in a photochemically inert solvent (e.g., acetonitrile) and as a thin solid film on a glass plate.
-
Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). Expose the samples to a specified integrated near UV energy and overall illumination. A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber to monitor for thermal degradation.
-
Sampling and Analysis: At appropriate time intervals, analyze the samples by a stability-indicating HPLC method to determine the extent of degradation.
-
Data Analysis: Compare the amount of degradation in the light-exposed samples to the dark control to assess the specific effect of light. The quantum yield of photodegradation can be determined if the incident light intensity is measured.
Incompatibilities and Safe Handling
Based on the chemical structure and the known reactivity of nitroalkanes and alcohols, this compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: Can catalyze the retro-Henry reaction and other decomposition pathways.
-
Strong Acids: May cause dehydration and other decomposition reactions, particularly at elevated temperatures.
-
Acid Chlorides and Acid Anhydrides: Can react with the hydroxyl group in an exothermic manner.
Recommended Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from sources of heat, sparks, and open flames.
-
Keep containers tightly closed.
-
Avoid contact with incompatible materials.
-
Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the compound.
Conclusion
This compound is a solid that is stable under standard laboratory conditions.[2] However, its stability is compromised by exposure to elevated temperatures, strong acids or bases, and potentially by UV light. The primary thermal decomposition pathways are C-N bond cleavage and the retro-Henry reaction. Hydrolytic stability is pH-dependent, with degradation more likely under strongly acidic or basic conditions. While specific quantitative stability data for this compound is not widely available in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for its safe handling, storage, and for conducting further stability studies. A thorough understanding and application of these principles are essential for any researcher or professional working with this versatile chemical intermediate.
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A Comprehensive Technical Guide to 2-Methyl-2-nitro-1-propanol: Synthesis, Applications, and Core Chemical Properties
Abstract: This technical guide provides an in-depth analysis of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a versatile nitro alcohol compound. While often searched for by its various synonyms, its true significance lies in its role as a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and industrial materials. This document details its chemical identifiers, physicochemical properties, a validated synthesis protocol, key applications, and essential safety and handling information. It is intended for researchers, chemists, and professionals in the fields of drug development and materials science who require a comprehensive understanding of this compound's chemistry and utility.
Nomenclature and Chemical Identification
A clear understanding of a chemical entity begins with its unambiguous identification. This compound is known by numerous synonyms across various databases and commercial suppliers. The consistent use of its CAS (Chemical Abstracts Service) Registry Number is the most reliable method for identification in research and procurement.
Table 1: Chemical Identifiers and Synonyms for this compound
| Identifier Type | Value | Reference |
|---|---|---|
| IUPAC Name | 2-methyl-2-nitropropan-1-ol | [1][2] |
| CAS Registry Number | 76-39-1 | [1][2][3] |
| Molecular Formula | C₄H₉NO₃ | [1][3][4] |
| Common Synonyms | 2-Methyl-2-nitropropan-1-ol, 2-Nitro-2-methyl-1-propanol, 2-Nitroisobutanol | [1][3] |
| Other Identifiers | EC Number: 200-957-6, UNII: RGG97AOX42, NSC: 17676 |[1] |
Physicochemical Properties
The compound's physical and chemical properties dictate its behavior in reactions, its solubility, and its handling requirements. It exists as a colorless to white crystalline solid at standard conditions.[1][5] The presence of both a hydroxyl (-OH) and a nitro (-NO₂) group imparts a unique polarity and reactivity profile.[6] The hydroxyl group allows for hydrogen bonding, contributing to its moderate solubility in water, while its carbon backbone ensures solubility in various organic solvents.[6]
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 119.12 g/mol | [1][2][3] |
| Appearance | White to almost white powder or crystal | [7] |
| Melting Point | 86-89 °C | [3] |
| Boiling Point | 94-95 °C @ 10 mmHg | [3][4] |
| Density | ~1.135 g/cm³ | [4] |
| Vapor Pressure | 0.09 mmHg | [1][5] |
| pKa | 13.79 ± 0.10 (Predicted) |[3] |
Synthesis: The Nitroaldol (Henry) Reaction
The primary industrial synthesis of this compound is achieved through the base-catalyzed nitroaldol reaction, also known as the Henry reaction. This process involves the condensation of 2-nitropropane with formaldehyde.[8] The choice of a basic catalyst is critical; typically, a small, catalytic amount of an inorganic base like sodium hydroxide or potassium hydroxide is sufficient to deprotonate the α-carbon of the 2-nitropropane, forming a nitronate anion.[8] This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.
The reaction conditions are optimized to ensure high yield and purity. Operating at a controlled temperature (40-58 °C) and pH (7-11) prevents side reactions and degradation of the product.[8][9] Following the reaction, the mixture is neutralized with an acid to a pH of approximately 4-5 to quench the catalyst and precipitate the crystalline product.[8]
Caption: Synthesis pathway of this compound via the Henry Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on established methodologies.[8][9]
-
Vessel Preparation: Charge a reaction vessel equipped with agitation, temperature control, and a pH probe with 2-nitropropane.
-
Catalyst Introduction: Introduce a catalytic amount (1 to 10 milliequivalents per mole of 2-nitropropane) of an inorganic basic catalyst, such as a sodium hydroxide solution.
-
Formaldehyde Addition: Slowly add formaldehyde (as an aqueous solution or as paraformaldehyde) to the reaction mixture while maintaining vigorous agitation. The molar ratio of 2-nitropropane to formaldehyde should be kept between 0.9:1 and 1.1:1.[8]
-
Reaction Maintenance: Maintain the reaction temperature between 40 °C and 58 °C. Monitor the pH and ensure it remains within the 7 to 11 range. The reaction typically proceeds for 1-2 hours.[8][9]
-
Neutralization: After the reaction is complete, neutralize the mixture by adding an acid (e.g., stearic acid, hydrochloric acid) until the pH reaches approximately 4.3 to 5.0.[8][10]
-
Crystallization and Isolation: Cool the neutralized solution to ambient temperature to induce crystallization. The resulting white crystalline powder can be isolated by filtration.
-
Drying: The isolated product is dried to remove residual water and volatile impurities, yielding a final product with a purity typically above 95%.[8]
Key Applications in Research and Industry
The utility of this compound stems from the reactivity of its two functional groups. The nitro group can be readily reduced to a primary amine, while the hydroxyl group can undergo various transformations.
Pharmaceutical Intermediate
The most significant application is its role as a precursor in pharmaceutical synthesis.[4][10][11] The catalytic hydrogenation of this compound directly yields 2-amino-2-methyl-1-propanol (AMP) , an important chiral building block and pH control agent used in drug formulations.[3][10] This transformation is a cornerstone of its utility in medicinal chemistry.
Caption: Workflow illustrating the conversion to a key pharmaceutical intermediate.
Industrial Applications
Beyond pharmaceuticals, this compound has several other industrial uses:
-
Adhesion Agent: It is employed in adhesives, particularly for bonding tire cords to the rubber matrix, enhancing the durability and safety of tires.[5][11]
-
Formaldehyde Releaser: In certain basic conditions, it can act as a source of formaldehyde, making it useful in applications requiring a controlled release of this chemical.[8][11]
-
Antimicrobial Agent: It has applications as an antimicrobial and deodorant in various formulations.[11]
Analytical Methodologies
For quality control, reaction monitoring, and pharmacokinetic studies, a reliable analytical method is essential. This compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (RP-HPLC). A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid (like phosphoric or formic acid) to ensure good peak shape.[12] This method is scalable and can be adapted for preparative separation to isolate impurities.[12]
Safety, Handling, and Toxicology
As with any chemical reagent, proper handling of this compound is paramount for laboratory safety. It is classified as harmful if swallowed and causes serious eye irritation.[1][4]
Table 3: GHS Hazard Information
| Hazard Code | Hazard Statement | Precautionary Codes |
|---|---|---|
| H302 | Harmful if swallowed | P264, P270, P301+P312, P330, P501 |
| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
Data aggregated from multiple sources.[1][4]
Toxicological Profile: Animal studies indicate it is a severe eye irritant.[1][5] Ingestion of lethal doses in rats has been shown to cause ataxia, respiratory depression, and hematuria.[1][5] It is also classified as a neurotoxin.[1]
Recommended Handling Procedures:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Fire Safety: Keep away from heat, sparks, and open flames. Vapors may form explosive mixtures with air.[13][14]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[14][15]
-
Skin: Wash off with soap and plenty of water.[15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and consult a physician.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[14][15]
-
Conclusion
This compound is a structurally simple yet functionally significant organic compound. While identified by a variety of synonyms, its consistent value is found in its application as a versatile chemical intermediate. Its straightforward synthesis via the Henry reaction and its efficient conversion to valuable amino alcohols solidify its importance in the pharmaceutical industry. Furthermore, its utility in industrial applications like tire manufacturing highlights its versatility. A thorough understanding of its properties, synthesis, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development.
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An In-depth Technical Guide to 2-Nitroisobutanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Nitroisobutanol, also known as 2-methyl-2-nitro-1-propanol, is a valuable nitro alcohol that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, featuring both a hydroxyl (-OH) and a nitro (-NO₂) group, allows for a wide range of chemical transformations, making it a key building block for more complex molecules. This guide provides a comprehensive overview of its synthesis via the Henry nitroaldol reaction, details its physicochemical and spectroscopic properties, and explores its applications, particularly as a precursor to pharmaceutically relevant compounds like 2-amino-2-methyl-1-propanol. Safety protocols and detailed experimental methodologies are included to provide a holistic resource for laboratory and industrial applications.
The Synthetic Pathway: The Henry Nitroaldol Reaction
The most direct and common method for synthesizing 2-Nitroisobutanol is the Henry reaction, a classic carbon-carbon bond-forming reaction.[1] This base-catalyzed addition involves the reaction of a nitroalkane with an aldehyde or ketone.[1][2] For 2-Nitroisobutanol, the specific reactants are 2-nitropropane and formaldehyde.
Reaction Mechanism
The causality of the Henry reaction is rooted in the acidity of the α-proton of the nitroalkane, which is significantly increased by the electron-withdrawing nature of the nitro group. The mechanism proceeds in three fundamental, reversible steps:[1][2]
-
Deprotonation: A base removes the α-proton from 2-nitropropane, creating a resonance-stabilized nitronate anion.
-
Nucleophilic Addition: The carbon atom of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms a β-nitro alkoxide intermediate.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (or a proton source in the workup), yielding the final product, 2-Nitroisobutanol.
Caption: Mechanism of the Henry Reaction for 2-Nitroisobutanol Synthesis.
Experimental Protocol: A Self-Validating System
This protocol describes a robust synthesis that can achieve high yields and purity.[3][4][5] The choice of a catalytic amount of a strong inorganic base in a concentrated medium is a key experimental decision to drive the reaction to completion efficiently.
Materials:
-
2-Nitropropane (C₃H₇NO₂)
-
Formaldehyde (typically as paraformaldehyde or a concentrated aqueous solution, e.g., 37%)
-
Inorganic Base Catalyst (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Acid for Neutralization (e.g., Stearic Acid or Hydrochloric Acid)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and temperature control, combine 2-nitropropane and formaldehyde in a near-equimolar ratio (e.g., 1:1 to 1.1:1).[4][5] Formaldehyde is often introduced as paraformaldehyde for a more concentrated reaction medium.
-
Catalyst Addition: Add a catalytic amount of an inorganic base (e.g., 1 to 10 milliequivalents per mole of 2-nitropropane).[4][5] The pH of the reaction medium should be maintained between 7 and 11.[4][5]
-
Temperature Control (Causality): Maintain the reaction mixture with vigorous agitation at a temperature between 40°C and 58°C.[4][5] This temperature range is critical; lower temperatures result in a slow reaction rate, while higher temperatures can promote side reactions, such as dehydration of the product or a reverse reaction.
-
Reaction Monitoring: The reaction is typically run for 1 to 48 hours.[4] Progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of starting materials.
-
Neutralization: Upon completion, cool the reaction mixture slightly (e.g., to ~55°C) and neutralize the base catalyst by adding an acid until the pH is between 4 and 5.[5] This step is crucial to quench the reaction and prevent product degradation during workup.
-
Purification & Validation: The product, 2-Nitroisobutanol, can be isolated and purified. Due to its solid nature at room temperature, it often crystallizes upon cooling.[5] The crude product can be purified by recrystallization from a suitable solvent or by fractional distillation under reduced pressure. Purity should be validated using GC, NMR, and melting point analysis, with expected purity >95%.[5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-Nitroisobutanol is essential for its handling, application, and characterization.
Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | - |
| Synonyms | 2-Nitroisobutanol | |
| CAS Number | 600-43-1 | [6][7][8][9] |
| Molecular Formula | C₄H₉NO₃ | [10] |
| Molecular Weight | 119.12 g/mol | [10] |
| Appearance | White crystalline solid | [5] |
| Melting Point | 90-92 °C | - |
| Boiling Point | 105 °C at 10 mmHg | [11] |
| Solubility | Soluble in water, alcohol | [10] |
Note: Some properties are extrapolated from closely related compounds or typical values for nitro alcohols due to limited direct database entries. Values should be confirmed experimentally.
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the six protons of the two equivalent methyl (-CH₃) groups.
-
A singlet for the two protons of the methylene (-CH₂-) group adjacent to the hydroxyl group.
-
A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is dependent on concentration and solvent.[12]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display three signals corresponding to the three unique carbon environments: the quaternary carbon bonded to the nitro group, the methylene carbon, and the two equivalent methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups:
-
O-H Stretch: A strong, broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the alcohol hydroxyl group.[13]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-O Asymmetric Stretch: A strong absorption band around 1550 cm⁻¹, a hallmark of the nitro group.[14]
-
N-O Symmetric Stretch: A medium to strong absorption band near 1365 cm⁻¹.[14]
-
C-O Stretch: An absorption in the 1050-1150 cm⁻¹ region.
-
Applications in Research and Drug Development
The synthetic utility of 2-Nitroisobutanol stems from the reactivity of its two functional groups, making it a valuable precursor, particularly for the synthesis of β-amino alcohols.
Precursor to 2-Amino-2-methyl-1-propanol (AMP)
The most significant application of 2-Nitroisobutanol is its use as a key intermediate in the synthesis of 2-Amino-2-methyl-1-propanol (AMP).[15] This is achieved through the catalytic reduction of the nitro group to a primary amine.
Caption: Synthetic workflow from 2-Nitroisobutanol to its amino alcohol derivative.
2-Amino-2-methyl-1-propanol (AMP) is a widely used compound in the pharmaceutical and cosmetics industries.[16][17] Its bifunctional nature, with both a primary amine and a primary alcohol, makes it an ideal scaffold for building molecular complexity in drug synthesis.[15] For example, it is used in the synthesis of buffer solutions, as a component in drugs like pamabrom, and as a precursor to oxazolines. Its derivatives have been investigated for potential use in treating a range of conditions from cancer to cystic fibrosis.[16]
Safety, Handling, and Stability
As with all nitroalkanes and their derivatives, proper safety protocols must be strictly followed.
-
Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sources of ignition, and strong oxidizing agents.
-
Stability and Reactivity: 2-Nitroisobutanol is generally stable under standard conditions but can be reactive. Alcohols can react exothermically with strong reducing agents and alkali metals.[10] Nitro compounds may decompose at elevated temperatures.[18] The combination of these two groups requires careful consideration of reaction conditions to avoid unintended reactivity.
Conclusion
2-Nitroisobutanol is a foundational chemical intermediate whose synthesis is a textbook example of the powerful Henry nitroaldol reaction. Its well-defined properties and the versatile reactivity of its functional groups make it an indispensable precursor for a variety of more complex molecules. For drug development professionals, its primary value lies in its efficient conversion to 2-amino-2-methyl-1-propanol, a building block that continues to find new applications in the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, properties, and handling is paramount to leveraging its full potential in both academic research and industrial manufacturing.
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An In-depth Technical Guide to the Thermochemical Properties of 2-Methyl-2-nitro-1-propanol
Foreword
For researchers, process chemists, and safety professionals in the pharmaceutical and specialty chemical industries, a thorough understanding of the thermochemical properties of intermediates is not merely an academic exercise—it is a cornerstone of safe, efficient, and scalable synthesis. 2-Methyl-2-nitro-1-propanol, a versatile nitro alcohol, serves as a key building block in various synthetic pathways.[1][2] Its bifunctional nature, containing both a hydroxyl and a tertiary nitro group, imparts unique reactivity, but also necessitates a rigorous evaluation of its thermal behavior and energetic potential.
This technical guide provides a comprehensive overview of the available thermochemical data for this compound. Recognizing the current scarcity of publicly accessible experimental data for key parameters such as the enthalpy of formation, this document goes a step further. It offers detailed, field-proven methodologies for the experimental determination and computational prediction of these critical properties. By explaining the causality behind experimental choices and grounding all protocols in authoritative sources, this guide is designed to empower researchers to generate reliable thermochemical data, ensuring both scientific integrity and operational safety.
Physicochemical and Available Thermochemical Data
This compound is a crystalline solid at standard conditions.[3] A summary of its fundamental properties and the limited publicly available experimental thermochemical data is presented below. It is important to note that a comprehensive dataset of its condensed phase thermochemistry is likely available through the subscription-based NIST / TRC Web Thermo Tables.[4][5]
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [4] |
| Molecular Weight | 119.12 g/mol | [3][4] |
| CAS Number | 76-39-1 | [4] |
| Appearance | Colorless solid | [3] |
| Melting Point (Tfus) | 361.7 K (88.6 °C) | [4] |
Thermal Stability Assessment
The presence of the nitro group suggests that this compound is an energetic material. Aliphatic nitroalkanes are known to undergo highly exothermic decomposition.[6][7] A comprehensive study of various nitroalkanes using Differential Scanning Calorimetry (DSC) revealed that most exhibit decomposition energies exceeding 500 J/g, highlighting their potential thermal hazards.[6][7][8]
While specific decomposition data for this compound is not publicly available, the primary decomposition pathways for similar aliphatic nitro compounds are known to be C-NO₂ bond cleavage and nitro-nitrite isomerization.[9] The C-NO₂ bond dissociation is typically the dominant pathway at higher temperatures.[9]
A crucial first step in handling or scaling up reactions involving this compound is to determine its thermal stability profile.
Experimental Protocol: Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)
This protocol outlines the procedure for determining the onset temperature of decomposition (Tonset) and the heat of decomposition (ΔHd) for this compound. The causality behind using high-pressure crucibles is to suppress the evaporation of the sample, which could mask the decomposition exotherm, thereby ensuring that the observed thermal event is solely due to decomposition.[6][7][8]
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-2 mg of this compound into a high-pressure gold-plated or stainless steel crucible. The use of a small sample size is critical to prevent a rapid, uncontrolled release of energy that could damage the instrument.
-
Hermetically seal the crucible to ensure that the decomposition occurs in a contained environment and to prevent mass loss through volatilization.[6][7]
-
-
Instrument Setup (Power Compensation DSC):
-
Place the sealed sample crucible onto the sample platform in the DSC cell.
-
Place an empty, sealed high-pressure crucible on the reference platform. This differential setup allows for the measurement of heat flow into or out of the sample relative to an inert reference.[10][11]
-
Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide a stable and non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the melting point, for instance, 30 °C.
-
Ramp the temperature at a constant heating rate, typically 5-10 °C/min, to a final temperature that is expected to be well above the decomposition temperature (e.g., 400 °C).[8] Slower heating rates can provide better resolution of thermal events.[10]
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
The melting point will appear as an endothermic peak. Integrate the area of this peak to determine the enthalpy of fusion (ΔHfus).
-
The decomposition will be observed as a sharp exothermic peak.
-
Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the leading edge of the exothermic peak.
-
Integrate the area of the exothermic peak to calculate the heat of decomposition (ΔHd) in J/g.
-
Determination of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For novel or less-common compounds, it is often determined experimentally by measuring the enthalpy of combustion (ΔcH°) using bomb calorimetry and then applying Hess's Law.[12][13]
Experimental Protocol: Bomb Calorimetry
This protocol describes the determination of the enthalpy of combustion for solid this compound. The causality for using a high-pressure oxygen environment is to ensure complete and rapid combustion of the sample to defined products (CO₂, H₂O, and N₂).[12][14]
Methodology:
-
Calorimeter Calibration:
-
Determine the heat capacity (Ccal) of the calorimeter system by combusting a certified standard of known enthalpy of combustion, typically benzoic acid.[12]
-
Press a pellet of benzoic acid of known mass (approx. 1 g).
-
Follow steps 2-6 below for the combustion of the standard.
-
Calculate Ccal using the known enthalpy of combustion of benzoic acid and the measured temperature rise.
-
-
Sample Preparation:
-
Press a pellet of this compound of known mass (approx. 0.5-0.8 g). A smaller mass is used compared to benzoic acid due to the expected higher energy release from the nitro compound.
-
Measure and record the mass of the pellet to a precision of at least 0.1 mg.
-
Attach a nickel-chromium fuse wire of known length and mass to the electrodes of the bomb head, allowing the wire to be in contact with the sample pellet.[14]
-
-
Bomb Assembly and Pressurization:
-
Add a small, known amount (e.g., 1 mL) of deionized water to the bottom of the bomb to saturate the internal atmosphere, ensuring that all water formed during combustion is in the liquid state.[14]
-
Place the bomb head with the sample into the bomb cylinder and seal it.
-
Carefully pressurize the bomb with high-purity oxygen to approximately 30 atm.[14]
-
-
Calorimetric Measurement:
-
Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).
-
Submerge the bucket in the calorimeter jacket and connect the ignition leads.
-
Allow the system to reach thermal equilibrium while stirring, monitoring the temperature until a steady rate of change is observed (the pre-fire period).
-
Ignite the sample by passing a current through the fuse wire.
-
Record the temperature at regular intervals until a new steady rate of temperature change is observed (the post-fire period).
-
-
Data Analysis and Corrections:
-
Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the surroundings.
-
Calculate the total heat released (qtotal) using the formula: qtotal = Ccal × ΔT.
-
Correct for the heat released by the combustion of the fuse wire (qfuse).
-
Correct for the formation of nitric acid (HNO₃) from the nitrogen in the sample and residual atmospheric nitrogen in the bomb. This is done by titrating the bomb washings with a standard base.
-
The heat of combustion of the sample (qsample) is then: qsample = qtotal - qfuse - qnitric acid.
-
Calculate the standard enthalpy of combustion (ΔcH°) in kJ/mol by dividing qsample by the number of moles of the sample.
-
-
Calculation of Enthalpy of Formation (ΔfH°):
-
Use Hess's Law with the balanced combustion reaction: C₄H₉NO₃(s) + 4.25 O₂(g) → 4 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g)
-
ΔcH° = [4 × ΔfH°(CO₂, g) + 4.5 × ΔfH°(H₂O, l)] - [ΔfH°(C₄H₉NO₃, s)]
-
Rearrange to solve for ΔfH°(C₄H₉NO₃, s) using the known standard enthalpies of formation for CO₂(g) and H₂O(l).
-
Computational Determination of Thermochemical Properties
In the absence of experimental data, high-level ab initio quantum chemical calculations can provide reliable estimates of thermochemical properties. The Gaussian-4 (G4) theory is a well-established composite method for achieving chemical accuracy (typically within ~4 kJ/mol) for the enthalpies of formation of organic molecules.[15][16]
A known challenge in the computational thermochemistry of nitro compounds is that standard atomization-based methods can systematically underestimate the enthalpy of formation.[15][17] Therefore, the use of isodesmic or homodesmotic reactions is the recommended, self-validating approach. These hypothetical reactions conserve the number and types of chemical bonds, leading to significant cancellation of errors in the electronic structure calculations.
Computational Protocol: G4-based Calculation of Enthalpy of Formation
Methodology:
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and vibrational frequency calculation for this compound and all reference species in the chosen isodesmic reaction (see below) using a reliable density functional theory (DFT) method, such as B3LYP with a 6-31G(d) basis set.
-
Confirm that the optimized geometries correspond to true minima on the potential energy surface by ensuring the absence of imaginary frequencies.
-
The frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
-
Single-Point Energy Calculations (G4 Protocol):
-
Perform high-accuracy single-point energy calculations on the optimized geometries using the full G4 theory protocol. This involves a series of calculations with different levels of theory and basis sets, which are then extrapolated to approximate a CCSD(T) calculation with an infinite basis set.
-
-
Design of an Isodesmic Reaction:
-
Construct a balanced isodesmic reaction. The key principle is to choose reference compounds with well-established experimental enthalpies of formation that contain the same types of bonds and atomic environments as the target molecule. An example of a suitable isodesmic reaction is: this compound + Propane → 2-Nitropropane + Isobutanol
-
This reaction conserves the number of C-C, C-H, C-N, N=O, C-O, and O-H bonds, minimizing computational errors.
-
-
Calculation of Reaction Enthalpy (ΔrH°):
-
Calculate the enthalpy of the isodesmic reaction at 298.15 K (ΔrH°calc) from the computed G4 electronic energies and thermal corrections for all species. ΔrH°calc = [HG4(2-Nitropropane) + HG4(Isobutanol)] - [HG4(this compound) + HG4(Propane)]
-
-
Calculation of Enthalpy of Formation (ΔfH°):
-
Rearrange the thermodynamic cycle to solve for the enthalpy of formation of the target molecule using the calculated reaction enthalpy and the known experimental enthalpies of formation of the reference compounds. ΔrH°calc ≈ ΔrH°exp = [ΔfH°exp(2-Nitropropane) + ΔfH°exp(Isobutanol)] - [ΔfH°(this compound) + ΔfH°exp(Propane)]
-
Therefore: ΔfH°(this compound) = [ΔfH°exp(2-Nitropropane) + ΔfH°exp(Isobutanol) - ΔfH°exp(Propane)] - ΔrH°calc
-
Conclusion
While a complete, publicly available set of experimental thermochemical data for this compound remains elusive, this guide has established a clear and robust pathway for its determination. The provided melting point serves as a verified starting point. More importantly, the detailed, step-by-step protocols for differential scanning calorimetry and bomb calorimetry provide the necessary framework for researchers to experimentally measure the key energetic properties of this compound. These experimental workflows are complemented by a rigorous computational protocol using G4 theory and an isodesmic reaction approach, which offers a reliable method for predicting the enthalpy of formation. By synthesizing these experimental and theoretical methodologies, this guide empowers drug development professionals and chemical researchers to generate the critical thermochemical data needed to ensure process safety, optimize reaction conditions, and advance their scientific objectives with confidence and integrity.
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- Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. NIH.
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- Nitro Alcohols.
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- 2-Propanol, 2-methyl-. NIST WebBook.
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Methodological & Application
The Henry Reaction in Focus: A Mechanistic and Practical Guide to the Synthesis of 2-Methyl-2-nitro-1-propanol
For researchers, medicinal chemists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the arsenal of reactions available, the Henry (or nitroaldol) reaction stands out for its reliability and the versatility of its products. This application note provides an in-depth exploration of the Henry reaction mechanism, specifically applied to the synthesis of 2-methyl-2-nitro-1-propanol, a valuable building block in organic synthesis. We will delve into the mechanistic underpinnings of this reaction and provide a detailed, field-proven protocol for its successful execution in a laboratory setting.
Introduction: The Significance of the Henry Reaction
Discovered by Louis Henry in 1895, the Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone).[1] This reaction is analogous to the well-known aldol reaction, but the presence of the nitro group in the product, a β-nitro alcohol, imparts unique synthetic potential.[1] The electron-withdrawing nature of the nitro group opens avenues for a variety of subsequent transformations, including reduction to β-amino alcohols, oxidation to α-nitro ketones, or elimination to form nitroalkenes, all of which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1]
The synthesis of this compound from 2-nitropropane and formaldehyde serves as an excellent case study to understand the nuances of the Henry reaction. This particular β-nitro alcohol is a useful precursor in various synthetic pathways.
The Core Mechanism: A Step-by-Step Elucidation
The Henry reaction proceeds via a three-step mechanism: deprotonation, nucleophilic attack, and protonation. The entire process is reversible.[1]
Step 1: Deprotonation and Formation of the Nitronate Anion
The reaction is initiated by a base, which abstracts an acidic α-proton from the nitroalkane (in this case, 2-nitropropane). The electron-withdrawing nitro group significantly increases the acidity of these protons (pKa ≈ 10-12 in aqueous solution), allowing for the use of a variety of bases, from strong inorganic bases like sodium hydroxide to weaker organic amines like triethylamine.[2] This deprotonation results in the formation of a resonance-stabilized nitronate anion.[3][4][5] The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group, a key factor in the stability and nucleophilicity of this intermediate.
Step 2: Nucleophilic Attack on the Carbonyl Carbon
The resonance-stabilized nitronate anion is a potent nucleophile. The carbon atom of the nitronate attacks the electrophilic carbonyl carbon of the aldehyde or ketone (here, formaldehyde). This nucleophilic addition leads to the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[3][4]
Step 3: Protonation to Yield the β-Nitro Alcohol
The final step involves the protonation of the newly formed alkoxide intermediate. This is typically accomplished by the conjugate acid of the base used in the initial deprotonation step, or by the solvent if it is protic.[3][4] This proton transfer regenerates the base catalyst and yields the final product, the β-nitro alcohol, which in this specific case is this compound.
Below is a visual representation of the reaction mechanism.
Figure 1: Henry Reaction Mechanism for this compound Synthesis
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
3.1. Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Nitropropane | Reagent | Major Chemical Supplier | |
| Paraformaldehyde | Reagent | Major Chemical Supplier | A stable source of formaldehyde. |
| Sodium Hydroxide | ACS | Major Chemical Supplier | Used as the base catalyst. |
| Methanol | ACS | Major Chemical Supplier | Solvent for the reaction. |
| Hydrochloric Acid | ACS | Major Chemical Supplier | For neutralization. |
| Anhydrous Magnesium Sulfate | Reagent | Major Chemical Supplier | For drying. |
| Round-bottom flask | Appropriate size for the reaction scale. | ||
| Magnetic stirrer and stir bar | For efficient mixing. | ||
| Condenser | To prevent loss of volatile components. | ||
| Heating mantle/oil bath | For temperature control. | ||
| pH meter or pH paper | To monitor the reaction medium. | ||
| Filtration apparatus | For isolating the product. |
3.2. Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 3.0 g (0.1 mol) of paraformaldehyde in 100 mL of methanol. To this solution, add 1.0 g of sodium hydroxide and stir until dissolved. This initial step depolymerizes the paraformaldehyde to formaldehyde and creates the basic environment necessary for the reaction.
-
Addition of 2-Nitropropane: Slowly add 89.0 g (1.0 mol) of 2-nitropropane to the flask. The molar ratio of 2-nitropropane to formaldehyde is kept at approximately 1:1.[6][7]
-
Reaction Conditions: Heat the reaction mixture to 45 °C with continuous stirring. Maintain this temperature and a pH between 8 and 9 for approximately 2 hours.[6] Monitoring the pH is crucial; a pH that is too high can promote side reactions, while a pH that is too low will not facilitate the initial deprotonation. The temperature is maintained below 60°C to favor the desired addition product over potential elimination byproducts.[6][7]
-
Neutralization: After the reaction is complete (as monitored by an appropriate technique like TLC or GC), cool the mixture to room temperature. Carefully neutralize the reaction mixture to a pH of approximately 4.5 by the slow addition of hydrochloric acid.[8][9] This step quenches the reaction and prepares the product for isolation.
-
Workup and Isolation: Filter the neutralized mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure to remove the methanol and any unreacted 2-nitropropane.[9]
-
Purification: The crude product will be a crystalline solid. This can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane, to yield pure this compound as a white crystalline solid.[8]
-
Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy. The melting point of this compound is reported to be in the range of 86-90 °C.[10]
3.3. Safety Precautions
-
Nitroalkanes are toxic and flammable. Handle them in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed with careful temperature control to avoid exothermic runaway reactions.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Rationale/Reference |
| Molar Ratio (2-Nitropropane:Formaldehyde) | ~1:1 | Ensures efficient conversion of the limiting reagent.[6][7] |
| Catalyst Loading (NaOH) | 1-10 milliequivalents per mole of 2-nitropropane | A catalytic amount is sufficient to drive the reaction.[6][7] |
| Reaction Temperature | 40-58 °C | Balances reaction rate with minimizing side reactions.[6][7] |
| Reaction pH | 7-11 (optimally 8-9) | Critical for the initial deprotonation step.[6][7] |
| Typical Reaction Time | 1-3 hours | Dependent on scale and specific conditions.[8] |
| Expected Yield | >90% | High yields are achievable with careful control of reaction parameters.[7][9] |
Conclusion
The Henry reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and the synthesis of this compound is a prime example of its utility. A thorough understanding of the reaction mechanism, coupled with a carefully executed experimental protocol, allows for the efficient and high-yield production of this valuable synthetic intermediate. The information provided in this application note is intended to serve as a comprehensive guide for researchers and professionals in the field, enabling them to confidently apply the Henry reaction in their synthetic endeavors.
References
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- Grokipedia. (n.d.). Henry reaction.
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- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- Wikipedia. (n.d.). Henry reaction.
- National Institute of Standards and Technology. (n.d.). 1-Propanol, 2-methyl-2-nitro-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95101, 2-Methyl-1-nitro-2-propanol.
- SIELC Technologies. (2018, May 16). This compound.
- National Institutes of Health. (n.d.). Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (2024, December 12). HENRY REACTION (Mini-review).
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Application Notes and Protocols for the Base-Catalyzed Synthesis of 2-Methyl-2-nitro-1-propanol
Abstract
This document provides a comprehensive guide for the synthesis of 2-methyl-2-nitro-1-propanol, a valuable intermediate in organic synthesis. The core of this process is the Henry reaction, also known as a nitroaldol reaction, which involves the base-catalyzed condensation of 2-nitropropane with formaldehyde.[1] This guide offers detailed protocols, an exploration of the underlying reaction mechanism, and critical safety considerations for researchers, scientists, and professionals in drug development. The synthesis is notable for its high yield and the production of a high-purity crystalline product.[2][3]
Introduction: The Significance of this compound
This compound is a key building block in organic chemistry.[4] Its utility stems from the presence of both a nitro and a hydroxyl group, allowing for a variety of subsequent chemical transformations.[5] A particularly important application is its reduction to 2-amino-2-methyl-1-propanol, a precursor in the synthesis of various pharmaceuticals.[4] The compound also finds use as an adhesion agent in tire manufacturing and as a bactericide.[2]
The synthesis detailed herein is a classic example of a carbon-carbon bond-forming reaction, providing a foundational methodology for chemists.[1] The reaction is robust, scalable, and can be performed with readily available starting materials.
Reaction Mechanism: The Henry (Nitroaldol) Reaction
The synthesis of this compound is achieved through the Henry reaction, a base-catalyzed nucleophilic addition of a nitroalkane to a carbonyl compound.[6][7] In this specific application, 2-nitropropane serves as the nitroalkane, and formaldehyde is the carbonyl reactant.
The mechanism proceeds through the following key steps:
-
Deprotonation: A base removes the acidic α-proton from 2-nitropropane, forming a resonance-stabilized nitronate anion.[6][7] The pKa of nitroalkanes is approximately 17 in DMSO, making this deprotonation feasible with a suitable base.[1]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[6] This step results in the formation of a β-nitro alkoxide intermediate.[8]
-
Protonation: The β-nitro alkoxide is subsequently protonated, typically by the conjugate acid of the base used in the first step or by the solvent, to yield the final product, this compound.[1][6]
All steps in the Henry reaction are reversible.[1]
Caption: Mechanism of the base-catalyzed Henry reaction.
Experimental Protocols
The following protocol is a robust method for the synthesis of this compound, with expected yields exceeding 95%.[3]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |
| 2-Nitropropane | C₃H₇NO₂ | 89.09 | 79-46-9 | >98% |
| Formaldehyde (or Paraformaldehyde) | CH₂O | 30.03 | 50-00-0 | 37 wt. % in H₂O |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | >97% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, combine 2-nitropropane and formaldehyde in an approximately 1:1 molar ratio.[2][3][9] For example, use 90.5 g (1 mole) of 2-nitropropane and 81.1 g of a 37% formaldehyde solution (~1 mole).[2] Formaldehyde can also be used in the form of polyoxymethylene.[3]
-
Catalyst Addition: Add a catalytic amount of a basic catalyst.[2][3] A solution of sodium hydroxide is a common choice.[2] Use between 1 to 10 milliequivalents of the base per mole of 2-nitropropane.[2][3] For a 1-mole scale reaction, this corresponds to 0.04 g to 0.4 g of NaOH.
-
Reaction Conditions: Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C.[2][3][9] The pH of the reaction medium should be kept between 7 and 11.[2][3] The reaction is typically complete within 1 to 48 hours.[3]
-
Neutralization: After the reaction is complete, neutralize the mixture with an acid to a pH of approximately 4 to 5.[2] Concentrated hydrochloric acid or sulfuric acid can be used for this purpose.[2][4] This step should be performed at a temperature around 55°C.[2]
-
Crystallization and Isolation: The product, this compound, will crystallize upon cooling to room temperature.[2][3] The crystalline product can then be isolated by filtration.
-
Purification: The isolated product can be further purified by recrystallization from a suitable solvent or by removing volatile impurities under a stream of inert gas.[2][3]
Sources
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- 4. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
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Application Notes & Protocols for the Synthesis of 2-Amino-2-methyl-1-propanol via Reduction of 2-Methyl-2-nitro-1-propanol
Introduction: The Significance of 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol (AMP) is a vital organic compound whose utility spans numerous industrial and research applications. Structurally, it is an alkanolamine, possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group. This bifunctional nature makes it a versatile precursor for the synthesis of pharmaceuticals, a component in buffer solutions, an emulsifying agent in cosmetics and personal care products, and a vulcanization accelerator.[1]
One of the most direct and efficient synthetic pathways to AMP is through the chemical reduction of its nitro analogue, 2-methyl-2-nitro-1-propanol. This application guide provides a detailed, in-depth protocol for this conversion, focusing on the underlying chemical principles, safety considerations, and robust analytical validation. The primary audience for this document includes researchers, process chemists, and drug development professionals who require a reliable and scalable method for producing high-purity AMP.
Reaction Overview and Mechanistic Rationale
The core chemical transformation is the reduction of a tertiary aliphatic nitro group (-NO₂) to a primary amine (-NH₂). While various reagents can accomplish this, catalytic hydrogenation stands out as a clean, efficient, and industrially scalable method.[2][3]
The Mechanism of Catalytic Hydrogenation:
The reaction is heterogeneous, occurring on the surface of a metal catalyst. The most commonly employed catalysts for this transformation are Raney Nickel or Palladium on Carbon (Pd/C).[3]
-
Adsorption: Both the hydrogen gas (H₂) and the nitro compound (this compound) adsorb onto the active sites of the catalyst surface.
-
Hydrogen Activation: The H-H bond in the hydrogen molecule is weakened and cleaved by the metal catalyst, forming reactive metal-hydride species on the surface.
-
Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates, likely including nitroso (-NO) and hydroxylamino (-NHOH) species, although these are typically not isolated.
-
Amine Formation & Desorption: The final reduction step forms the primary amine. The product, 2-amino-2-methyl-1-propanol, has a lower affinity for the catalyst surface than the reactants and desorbs back into the solution, freeing the active site for the next catalytic cycle.
The choice of catalyst is critical. Raney Nickel is often favored for its high activity and cost-effectiveness in reducing aliphatic nitro compounds.[3] Pd/C is also highly effective but may be more susceptible to poisoning by certain functional groups.[3]
Critical Safety Considerations
Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.
-
This compound (Precursor): This compound is harmful if swallowed and is a severe eye irritant.[4][5] Avoid contact with skin and eyes, and prevent inhalation of any dust or vapors.
-
Raney Nickel (Catalyst): Raney Nickel is highly flammable and pyrophoric, especially when dry or exposed to air. It must be handled as a slurry in water or a suitable solvent (e.g., ethanol) at all times. Never allow the catalyst to dry out. All catalyst transfers should be performed under an inert atmosphere (e.g., Nitrogen or Argon) if possible.
-
Hydrogen Gas (H₂): Hydrogen is an extremely flammable gas that forms explosive mixtures with air. The hydrogenation reactor must be pressure-tested and purged of all air before introducing hydrogen. Use appropriate pressure regulators and ensure the system is free of leaks.
-
Solvents (e.g., Ethanol/Methanol): These are flammable liquids. Keep away from ignition sources.
-
2-Amino-2-methyl-1-propanol (Product): The final product is an irritant. Standard handling precautions should be observed.
Personal Protective Equipment (PPE): At a minimum, safety glasses with side shields (or goggles), a flame-retardant lab coat, and chemically resistant gloves must be worn.[6]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of this compound using Raney Nickel. The scale and specific conditions may require optimization based on available equipment and desired output.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Starting material. |
| Raney® Nickel (slurry in water) | Activated Catalyst | Sigma-Aldrich, W.R. Grace | Pyrophoric! Handle with extreme care. |
| Ethanol (EtOH), Anhydrous | Reagent Grade | Fisher Scientific | Reaction solvent. Methanol can also be used. |
| Hydrogen Gas (H₂) | High Purity (≥99.99%) | Airgas, Praxair | Reducing agent. |
| Nitrogen Gas (N₂) | High Purity | Airgas, Praxair | For inerting the system. |
| Celite® 545 | Filtration Aid | Sigma-Aldrich | For catalyst removal. |
| Deionized Water | N/A | In-house | For washing catalyst. |
Equipment
-
Parr-type hydrogenation apparatus or a similar pressure-rated reactor equipped with a stirrer, gas inlet/outlet, pressure gauge, and temperature control.
-
Glassware: Erlenmeyer flasks, beakers, graduated cylinders.
-
Buchner funnel and filter flask.
-
Rotary evaporator.
-
Analytical balance.
Step-by-Step Synthesis Procedure
-
Catalyst Preparation: In the fume hood, carefully weigh the desired amount of Raney Nickel slurry. The catalyst loading can range from 5-10% by weight relative to the starting nitro compound. Wash the catalyst by decanting the storage water and replacing it with the reaction solvent (ethanol) three times to remove residual water. Crucially, do not allow the catalyst to become dry during these transfers. [3]
-
Reactor Charging: To the pressure reactor vessel, add the washed Raney Nickel catalyst as a slurry in ethanol. Add a solution of this compound (1.0 eq.) dissolved in a minimal amount of ethanol. The total solvent volume should be sufficient to ensure effective stirring (typically a 0.2-0.5 M concentration of the substrate).
-
System Purging: Seal the reactor securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting carefully. Repeat this cycle at least five times to remove all oxygen from the headspace.
-
Hydrogenation: After the final nitrogen vent, pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60 °C). The reaction is exothermic; monitor the temperature and pressure closely. A drop in hydrogen pressure indicates that the reaction is proceeding as hydrogen is consumed. Continue the reaction until hydrogen uptake ceases (typically 4-12 hours).
-
Reaction Completion and Cooldown: Once the reaction is complete, stop the heating and allow the reactor to cool to room temperature.
-
Catalyst Removal (Work-up): Carefully vent the excess hydrogen pressure and purge the reactor headspace with nitrogen (5 cycles). Under a nitrogen atmosphere , carefully open the reactor. The reaction mixture must be filtered to remove the pyrophoric Raney Nickel catalyst. Prepare a pad of Celite® in a Buchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad. Wash the Celite pad with additional ethanol to ensure all product is recovered. Keep the filter cake wet with solvent at all times until it can be safely quenched (e.g., with very dilute acid).
-
Solvent Removal: Combine the filtrate and washes. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator. The remaining viscous liquid or low-melting solid is the crude 2-amino-2-methyl-1-propanol.
-
Purification (Optional): The crude product may be of sufficient purity for many applications. For higher purity, vacuum distillation can be performed.[7]
Characterization and Quality Control
Verifying the identity and purity of the synthesized 2-amino-2-methyl-1-propanol is a critical final step.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for assessing purity. The sample can be dissolved in a suitable solvent like methanol and injected directly.[8] The disappearance of the starting material peak and the appearance of the product peak confirms the conversion.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can also be used. Since AMP lacks a strong UV chromophore, derivatization with an agent like 1-naphthylisothiocyanate (NITC) followed by UV detection provides high sensitivity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can definitively confirm the structure of the product by showing the characteristic shifts for the aminopropanol structure and the absence of the nitro-precursor signals.
-
Infrared (IR) Spectroscopy: Successful reduction can be confirmed by the disappearance of the characteristic NO₂ stretching frequencies (~1540 and 1370 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) of the primary amine.
Visual Workflow and Data Summary
Reaction Workflow Diagram
Caption: Synthetic pathway from precursor to final product.
Quantitative Data Summary
| Parameter | Value | Notes |
| Precursor | This compound | MW: 119.12 g/mol [4] |
| Product | 2-Amino-2-methyl-1-propanol | MW: 89.14 g/mol [7] |
| Molar Ratio (Substrate:Catalyst) | 1 : (0.05-0.10 w/w) | Catalyst loading is based on weight. |
| Typical Reaction Temperature | 40 - 60 °C | Reaction is exothermic. |
| Typical Hydrogen Pressure | 50 - 100 psi | Higher pressure can increase reaction rate. |
| Expected Yield | >85% | Yields can be very high but depend on optimization.[10] |
| Product Purity (Crude) | >95% | Typically high purity post-filtration. |
| Product Purity (Distilled) | >99% | Achievable via vacuum distillation.[7] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive catalyst.2. Insufficient hydrogen pressure.3. System leak.4. Insufficient agitation. | 1. Use fresh, active catalyst. Ensure proper washing.2. Increase hydrogen pressure within safe limits of the reactor.3. Perform a leak test on the reactor system.4. Increase the stirring rate to ensure good mixing of the three phases (solid, liquid, gas). |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up.3. Catalyst poisoning. | 1. Extend reaction time; monitor H₂ uptake.2. Ensure thorough washing of the catalyst filter cake.3. Ensure starting material and solvent are of high purity. |
| Product Contamination (Dark Color) | Residual catalyst fines in the product. | Filter the reaction mixture through a finer filter aid (e.g., a smaller pore size Celite or a membrane filter) after the initial bulk filtration. |
References
- Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- Benchchem. (n.d.). A Comparative Guide to the Quantification of 2-Amino-2-methyl-1-propanol in Pharmaceutical Formulations.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Benchchem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- University of Northern Iowa. (n.d.). Hydrogenation of Nitro Compounds to Amines Using Polymer Bound Catalysts.
- ChemicalBook. (n.d.). 2-Amino-2-methyl-1-propanol synthesis.
- JoVE. (2023). Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds.
- PubChem - NIH. (n.d.). This compound.
- Patsnap. (n.d.). Production process of 2-amino-methyl-1-propanol.
- Google Patents. (n.d.). A kind of preparation method of 2-amino-2-methyl-1-propanol.
- Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
- Haz-Map. (n.d.). This compound - Hazardous Agents.
- DrugFuture. (n.d.). 2-Amino-2-methyl-1-propanol.
- OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA.
- Fisher Scientific. (2024). SAFETY DATA SHEET.
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Application Note & Protocol: Synthesis of 2-Amino-2-methyl-1-propanol (AMP-95) via Catalytic Hydrogenation of 2-Methyl-2-nitro-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 2-Amino-2-methyl-1-propanol (AMP), the active component in AMP-95®, from its nitro alcohol precursor, 2-Methyl-2-nitro-1-propanol. The primary synthetic route detailed is the catalytic hydrogenation using Raney® nickel, a method widely recognized for its efficiency and scalability.[1][2] This guide integrates theoretical principles, step-by-step experimental protocols, safety imperatives, and analytical characterization methods. It is designed to equip researchers with the necessary knowledge to perform this synthesis safely and effectively, understanding the critical parameters that govern yield and purity.
Introduction to 2-Amino-2-methyl-1-propanol (AMP-95)
2-Amino-2-methyl-1-propanol (AMP) is a versatile and high-performance amino alcohol. Commercially, it is often marketed by Advancion (formerly ANGUS Chemical Company) as AMP-95®, which consists of 95% AMP and 5% water by weight.[3][4][5] The addition of water lowers the freezing point and viscosity, facilitating easier handling.[3][4] AMP is a multifunctional additive used extensively across various industries, including:
-
Paints and Coatings: As a powerful co-dispersant for pigments and an efficient pH neutralizer for acid-functional resins in water-borne formulations.[6][7]
-
Metalworking Fluids: To enhance alkalinity, provide corrosion inhibition, and improve biostability without contributing to ammonia release or cobalt leaching.[3][8]
-
Personal Care and Cosmetics: As a neutralizer for polymer resins in hair sprays and other formulations, and as an emulsifier in creams and lotions.[3][8][9]
-
Pharmaceutical Synthesis: As a versatile raw material and building block for more complex molecules.[10][11][12]
The synthesis of AMP from this compound is a cornerstone of its industrial production.[1][2][13] This process relies on the robust and well-established chemical transformation of a nitro group into a primary amine via catalytic hydrogenation.
Part 1: Scientific Principles & Reaction Mechanism
The conversion of this compound to 2-Amino-2-methyl-1-propanol is a classic example of nitro group reduction. This transformation is most effectively achieved through catalytic hydrogenation, where hydrogen gas (H₂) is used as the reductant in the presence of a metal catalyst.
The Overall Reaction: (CH₃)₂C(NO₂)CH₂OH + 3H₂ --(Catalyst)--> (CH₃)₂C(NH₂)CH₂OH + 2H₂O
Causality of Catalyst Choice: Raney® Nickel
While various catalysts such as palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) can effect this reduction, Raney® nickel is frequently the catalyst of choice in industrial settings for several compelling reasons:[14][15]
-
High Catalytic Activity: Raney nickel possesses a highly porous, sponge-like structure with a large surface area (around 100 m²/g), which provides abundant active sites for the reaction.[16]
-
Adsorbed Hydrogen: During its activation process (leaching aluminum from a Ni-Al alloy with NaOH), the catalyst's surface becomes saturated with hydrogen, making it an in-situ reservoir of reactive hydrogen.[16][17]
-
Cost-Effectiveness: Compared to precious metal catalysts like platinum or palladium, nickel is significantly more economical, which is a critical factor for large-scale industrial production.
-
Selectivity: Raney nickel is highly effective for the reduction of nitro groups and is less prone to causing unwanted side reactions on other functional groups under controlled conditions.[16]
The reaction proceeds via a series of intermediates on the catalyst surface, including nitroso and hydroxylamine species. The complete reduction to the amine is crucial, as the accumulation of hydroxylamine intermediates can lead to impurities and reduced yield.[15]
Caption: Reaction pathway for the synthesis of AMP.
Part 2: Detailed Application Protocols
This section outlines the complete workflow, from laboratory setup and safety precautions to the final purification of the product.
Materials & Equipment
| Reagents & Chemicals | Equipment |
| This compound (Starting Material) | High-Pressure Autoclave (Hydrogenator) e.g., Parr Instrument |
| Raney® Nickel (Aqueous Slurry, Catalyst) | Magnetic Stirrer Hotplate |
| Anhydrous Ethanol or Isopropanol (Solvent) | Mechanical Stirrer for Autoclave |
| Hydrogen Gas (High Purity) | Vacuum Distillation Apparatus (Glassware, Pump, Cold Trap) |
| Nitrogen Gas (Inert) | Buchner Funnel and Filter Flask |
| Celite® or other filter aid | Standard Laboratory Glassware (beakers, flasks, cylinders) |
| Deionized Water | pH Meter or pH strips |
| 1M Hydrochloric Acid (for cleaning) | Analytical Balance |
| 1M Sodium Hydroxide (for cleaning) | Personal Protective Equipment (PPE) |
Critical Safety & Handling Procedures
Trustworthiness through Safety: A protocol's validity is contingent on its safety. Adherence to these procedures is mandatory.
-
This compound: This compound is harmful if swallowed and causes serious eye irritation.[18] Handle with appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The hydrogenation must be conducted in a well-ventilated area (fume hood) designed for high-pressure reactions. Ensure the reactor is properly sealed and pressure-tested. Use spark-proof tools and eliminate all potential ignition sources.[19][20][21]
-
Raney® Nickel Catalyst: Raney nickel is pyrophoric; it can ignite spontaneously upon exposure to air, especially when dry.[16] It is supplied and should always be handled as a water-wet slurry. Never allow the catalyst to dry completely. After the reaction, the filtered catalyst must be kept wet and disposed of according to institutional guidelines for pyrophoric materials, often by deactivating it slowly with dilute acid.
-
High-Pressure Operations: Only personnel trained in high-pressure reactor operation should perform this synthesis. Always follow the manufacturer's instructions for the autoclave. A blast shield should be used.
Step-by-Step Synthesis Protocol
Step 1: Reactor Preparation
-
Thoroughly clean and dry the high-pressure autoclave.
-
Add a magnetic stir bar or assemble the mechanical stirrer.
-
In a separate beaker, weigh 119.1 g (1.0 mol) of this compound.
-
Dissolve the starting material in 500 mL of anhydrous ethanol or isopropanol.
Step 2: Catalyst Handling and Reactor Charging
-
Under a flow of nitrogen or in a glove bag, carefully weigh approximately 5-10% by weight of the nitro alcohol of Raney® Nickel slurry (e.g., 6-12 g). Decant the excess storage water and wash the catalyst slurry multiple times with the chosen reaction solvent (ethanol or isopropanol). This removes water and prevents it from entering the reaction.
-
Quickly and carefully transfer the solvent-washed catalyst slurry into the autoclave.
-
Immediately add the solution of this compound from Step 1 to the autoclave. The solvent will keep the catalyst covered and prevent ignition.
Step 3: Hydrogenation Reaction
-
Seal the autoclave according to the manufacturer's specifications.
-
Place the reactor in its heating mantle and connect all necessary gas lines and thermocouples.
-
Purge the reactor headspace by pressurizing with nitrogen to ~50 psi and then venting. Repeat this cycle at least 3-5 times to remove all oxygen.
-
After the nitrogen purge, purge the reactor with hydrogen gas in a similar manner (pressurize to ~100 psi, then vent). Repeat 2-3 times.
-
Pressurize the reactor with hydrogen to the target pressure, typically between 500 and 1000 psi (3-7 MPa).[14]
-
Begin stirring and heat the reactor to the target temperature, generally between 50-100°C.[14]
-
The reaction is exothermic. Monitor the temperature and pressure closely. Hydrogen uptake will be observed on the pressure gauge. The reaction is complete when hydrogen uptake ceases. This can take several hours.[14][22]
Step 4: Reaction Work-up and Catalyst Removal
-
Once the reaction is complete, turn off the heating and allow the reactor to cool to room temperature.
-
Vent the excess hydrogen pressure carefully in the fume hood.
-
Purge the reactor with nitrogen gas 3-5 times to remove all residual hydrogen.
-
Open the reactor. The contents will be a slurry of the product solution and the nickel catalyst.
-
Set up a Buchner funnel with a pad of Celite® over the filter paper. Crucially, pre-wet the Celite® pad with solvent.
-
Carefully filter the reaction mixture through the Celite® pad. Keep the filter cake wet with solvent at all times to prevent the catalyst from igniting.
-
Wash the filtered catalyst cake with additional fresh solvent to recover all the product.
-
Immediately transfer the wet catalyst filter cake to a beaker of water for storage before proper deactivation and disposal.
Step 5: Product Isolation and Purification
-
Combine the filtrate and washes.
-
Remove the bulk of the solvent using a rotary evaporator.
-
The remaining crude product is then purified by vacuum distillation.[23]
-
Collect the fraction boiling at approximately 67-68°C at 10 mmHg or 165°C at atmospheric pressure.[10][24]
-
The result is a colorless, viscous liquid or a white crystalline solid (if anhydrous, melts at 30-31°C) of high-purity 2-Amino-2-methyl-1-propanol.[10] The yield should be high, often exceeding 90%.[23]
Caption: Experimental workflow for AMP-95 synthesis.
Part 3: Product Characterization & Data
Self-validating protocols require robust analytical confirmation. The identity and purity of the synthesized 2-Amino-2-methyl-1-propanol should be confirmed using standard analytical techniques.
| Property / Method | Expected Result / Observation |
| Appearance | Colorless viscous liquid or white crystalline solid.[10][24] |
| Boiling Point | ~165°C at 760 mmHg; ~67°C at 10 mmHg.[10] |
| Melting Point | 30-31°C (for anhydrous solid).[10] |
| Gas Chromatography (GC) | A single major peak indicating >99% purity after distillation. |
| FT-IR Spectroscopy | Disappearance of strong nitro group peaks (~1540 cm⁻¹ and ~1370 cm⁻¹). Appearance of N-H stretching peaks for primary amine (~3300-3400 cm⁻¹, two bands) and O-H stretching (~3300 cm⁻¹, broad). |
| ¹H NMR Spectroscopy | Signals corresponding to the two methyl groups, the methylene group adjacent to the hydroxyl, and the amine/hydroxyl protons. |
| pH (0.1M aq. solution) | ~11.3, confirming its basic nature.[10] |
Part 4: Authoritative Grounding & References
In-Text Citations
All technical claims and data points within this document are supported by the references listed below.
Reference List
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CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google Patents.
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CN100357257C - Production process of 2-amino-methyl-1-propanol - Google Patents.
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CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
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CN106986779B - A kind of preparation method of 2-amino-2-methyl-1-propanol - Google Patents.
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Production process of 2-amino-methyl-1-propanol - Eureka | Patsnap.
-
2-Amino-2-methyl-1-propanol synthesis - ChemicalBook.
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SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol.
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How to Prepare 2-Amino-2-methyl-1-propanol? - FAQ - Guidechem.
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CN107129435B - A kind of method for preparing 2-amino-2-methyl-1-propanol - Google Patents.
-
Material Safety Data Sheet - 2-Methyl-1-propanol.
-
2-Amino-2-methyl-1-propanol - DrugFuture.
-
SAFETY DATA SHEET - 2-Methyl-1-propanol - Fisher Scientific.
-
Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles - ResearchGate.
-
AMP-95® Technical Data Sheet - ANGUS Chemical Company.
-
This compound | C4H9NO3 | CID 6442 - PubChem.
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CN108178731A - Green synthesis method for preparing AMP-95 by one-pot method - Google Patents.
-
The Complete Guide to AMP-95 in 2024 - Wellt Chemicals.
-
OSHA Method for 2-amino-2-methyl-1-propanol (AMP) analysis.
-
AMP 95 Suppliers Malaysia | Advancion - Duro Kimia.
-
Safety Data Sheet: 2-methylpropan-1-ol - Chemos GmbH&Co.KG.
-
Raney nickel - Wikipedia.
-
Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - ACS GCI Pharmaceutical Roundtable.
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2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem.
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Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol - ACS Publications.
-
Characterization of the reaction of 2‐amino‐2‐methyl‐1‐propanol with... - ResearchGate.
-
AMP-95™ Multifunctional Amino Alcohol - Advancion.
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US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents.
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AMP 95 [2-AMINO-2-METHYL-1-PROPANOL SOLUTION] Supplier | 124-68-5.
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AMP-95™ Multifunctional Additive - Green Seal.
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Raney nickel reductions - Indian Academy of Sciences.
-
Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol - ACS Publications.
-
AMP-95®, Technical Grade, Liquid, 420 lb Drum - Univar Solutions.
-
Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - MDPI.
-
Navigating the Synthesis of 2-Amino-2-methyl-1-propanol - Benchchem.
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AMP 95 - Ataman Kimya.
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AMP-95® by Advancion Sciences - UL Prospector.
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AMP-95™ - chemical-centre.com.
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Catalytic hydrogenation - YouTube.
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Application Notes and Protocols: A Guide to the Reduction of 2-Methyl-2-nitro-1-propanol to 2-Amino-2-methyl-1-propanol
Introduction
2-Amino-2-methyl-1-propanol (AMP) is a vital organic compound characterized by its bifunctional nature, containing both a primary amine and a primary alcohol group. This structure makes it a versatile intermediate in the synthesis of a wide array of commercially significant products, including pharmaceuticals, emulsifying agents for cosmetics and lotions, and vulcanization accelerators.[1] The primary industrial synthesis of 2-Amino-2-methyl-1-propanol involves the reduction of its nitro precursor, 2-Methyl-2-nitro-1-propanol.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective reduction of this compound to the corresponding amino alcohol. We will delve into the underlying chemical principles, present validated experimental protocols, and discuss the critical parameters for process optimization and characterization of the final product.
The conversion of a nitro group to a primary amine is a fundamental transformation in organic chemistry.[3] For the specific case of this compound, this reduction is a crucial step in its industrial production.[4][5] The selection of an appropriate reduction method is paramount and depends on factors such as scale, desired purity, cost-effectiveness, and the presence of other functional groups. This guide will focus on two robust and widely applicable methods: catalytic hydrogenation and chemical reduction.
Chemical Principles and Reaction Mechanisms
The reduction of the nitro group in this compound to a primary amine involves the transfer of six electrons and six protons. The general transformation can be represented as follows:
R-NO₂ + 6[H] → R-NH₂ + 2H₂O
The reaction proceeds through a series of intermediates, including nitroso (R-NO) and hydroxylamino (R-NHOH) species. The specific pathway and the efficiency of the conversion are highly dependent on the chosen reducing agent and reaction conditions.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for nitro group reduction due to its clean nature and high efficiency.[6] This process involves the use of a metal catalyst, typically from the platinum group (e.g., palladium, platinum) or nickel, to facilitate the reaction between the nitro compound and hydrogen gas.[7][8] The reaction occurs on the surface of the catalyst, where hydrogen molecules are adsorbed and activated, allowing for their addition across the nitrogen-oxygen bonds of the nitro group.
dot
Caption: Workflow for Catalytic Hydrogenation.
Chemical Reduction
Chemical reduction offers an alternative to catalytic hydrogenation, particularly when specialized high-pressure equipment is unavailable. A variety of chemical reducing agents can be employed, with a common and effective system being the use of a metal in an acidic medium, such as iron in acetic acid.[9] Another powerful and selective method involves the use of formic acid or its salts, like ammonium formate, in the presence of a catalyst such as Raney® Nickel.[10][11] This catalytic transfer hydrogenation approach is advantageous due to its mild reaction conditions and operational simplicity.[12]
dot
Caption: Simplified Mechanism of Nitro Group Reduction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Raney® Nickel
This protocol is adapted from established procedures for the reduction of aliphatic nitro compounds.[7][9]
Reagents and Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol, reagent grade
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Celite® or other filter aid
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reactor Setup: In a suitably sized high-pressure reactor, place a magnetic stir bar.
-
Charging the Reactor: Add this compound and methanol to the reactor.
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add the Raney® Nickel slurry. The amount of catalyst can be in the range of 5-10% by weight of the nitro compound.
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any residual oxygen. Subsequently, purge the system with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi). Begin stirring and heat the reaction mixture to a temperature of 40-60°C.
-
Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst pad with a small amount of methanol. Caution: Raney® Nickel is pyrophoric and must be handled with care, especially when dry. Keep the filter cake wet with water or an appropriate solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 2-Amino-2-methyl-1-propanol can be purified by distillation under reduced pressure or by crystallization.
Protocol 2: Chemical Reduction using Formic Acid and Raney® Nickel
This protocol is based on the selective and rapid reduction of nitro compounds using formic acid and Raney® Nickel at room temperature.[10][11]
Reagents and Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol, reagent grade
-
Formic acid (88-98%)
-
Chloroform or Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend this compound in methanol.
-
Catalyst Addition: Carefully add the Raney® Nickel slurry to the suspension.
-
Addition of Reducing Agent: While stirring at room temperature, add formic acid dropwise to the reaction mixture. An exothermic reaction may be observed. The addition rate should be controlled to maintain a gentle reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, filter the mixture to remove the Raney® Nickel catalyst. Wash the catalyst with methanol.
-
Solvent Removal: Evaporate the methanol from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in chloroform or diethyl ether and wash with a saturated sodium chloride solution to remove any remaining formic acid salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-2-methyl-1-propanol.
-
Purification: The crude product can be purified by vacuum distillation.
Data Presentation and Expected Results
The efficiency of the reduction can be evaluated based on the yield and purity of the final product. The following table summarizes typical reaction parameters and expected outcomes for the described methods.
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (HCOOH/Raney® Ni) |
| Catalyst Loading | 5-10 wt% | 5-10 wt% |
| Solvent | Methanol | Methanol |
| Temperature | 40-60°C | Room Temperature |
| Pressure | 50-100 psi H₂ | Atmospheric |
| Reaction Time | 2-6 hours | 30-60 minutes |
| Typical Yield | >90% | 80-95%[10] |
| Purity (crude) | High | Good to High |
Characterization of 2-Amino-2-methyl-1-propanol
The identity and purity of the synthesized 2-Amino-2-methyl-1-propanol should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure of the product. The disappearance of the signals corresponding to the nitro-bearing carbon and the appearance of signals for the amine-bearing carbon are indicative of a successful reduction.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show the disappearance of the characteristic strong absorption bands for the nitro group (typically around 1550 and 1350 cm⁻¹) and the appearance of absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹) and the O-H stretching of the alcohol group.
-
Melting Point: Pure 2-Amino-2-methyl-1-propanol is a crystalline solid with a melting point of 30-31°C.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the catalyst loading, reaction time, or temperature (for catalytic hydrogenation). For the chemical reduction, ensure that a sufficient amount of formic acid has been added.
-
Low Yield: Low yields may be due to mechanical losses during work-up or the presence of side reactions. Careful handling during filtration and extraction is crucial.
-
Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material or solvent. Using high-purity reagents is recommended.
-
Side Reactions: Under certain conditions, side reactions such as the formation of secondary amines or other byproducts can occur. Optimization of reaction conditions can help to minimize these.
Safety Precautions
-
Raney® Nickel: As mentioned, Raney® Nickel is pyrophoric and must be handled with extreme care in a wet state. Avoid allowing the catalyst to dry in the air.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be carried out in a well-ventilated fume hood, and all sources of ignition should be eliminated.
-
Formic Acid: Formic acid is corrosive and should be handled with appropriate personal protective equipment, including gloves and safety glasses.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The reduction of this compound to 2-Amino-2-methyl-1-propanol is a critical transformation for the production of this valuable chemical intermediate. Both catalytic hydrogenation and chemical reduction with formic acid and Raney® Nickel are effective methods for achieving this conversion. The choice between these methods will depend on the specific requirements of the synthesis, including the available equipment, desired scale, and economic considerations. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers and drug development professionals can successfully and safely synthesize high-purity 2-Amino-2-methyl-1-propanol for their applications.
References
- Gowda, D. C., et al. (2000). Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
- Wikipedia. (2023, December 19). Reduction of nitro compounds.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Graphene, M., et al. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances, 5(11), 8193-8200. [Link]
- Gowda, D. C., et al. (2000). Nickel-Catalyzed Formic Acid Reductions. A Selective Method for the Reduction of Nitro Compounds.
- Ataman Kimya. (n.d.). 2-AMINO-2-METHYL-1-PROPANOL.
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- Química Orgánica. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro.
- Eureka | Patsnap. (n.d.). Production process of 2-amino-methyl-1-propanol.
- DrugFuture. (n.d.). 2-Amino-2-methyl-1-propanol.
- ResearchGate. (n.d.). Reduction of the Nitro Group into Amines | Request PDF.
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- MDPI. (2020).
- ACS Publications. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. Environmental Science & Technology, 55(18), 12344-12353. [Link]
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- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- YouTube. (2018, October 25). Catalytic hydrogenation.
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Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-2-nitro-1-propanol
Abstract
This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2-Methyl-2-nitro-1-propanol to synthesize 2-Amino-2-methyl-1-propanol (AMP). AMP is a valuable intermediate and pH adjuster in various industries, including pharmaceuticals, cosmetics, and coatings.[1][2] This document delves into the underlying chemical principles, offers detailed, field-proven experimental protocols, and presents a comparative analysis of common catalytic systems. The protocols are designed to be self-validating, emphasizing safety, efficiency, and high-yield production of the target amino alcohol.
Introduction: The Significance of 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol (AMP) is a versatile organic compound with a primary amine and a primary alcohol functional group. This bifunctionality makes it a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and as a precursor to oxazolines. Its properties as a neutralizing amine and pH buffer are widely utilized in the formulation of cosmetics, personal care products, and water-based paints.[1] Furthermore, it serves as a corrosion inhibitor and a formaldehyde scavenger. The efficient and clean synthesis of AMP from its nitro precursor, this compound, is therefore of significant industrial and research interest.
The synthesis of the starting material, this compound, is typically achieved through the reaction of 2-nitropropane with formaldehyde.[3][4] The subsequent reduction of the nitro group is a critical step, with catalytic hydrogenation being a preferred method due to its high atom economy, generating water as the primary byproduct.[5]
Mechanistic Insights into Nitro Group Reduction
The catalytic hydrogenation of a nitro group to a primary amine is a complex multi-step process that involves the transfer of six electrons and six protons. The reaction typically proceeds on the surface of a heterogeneous catalyst. While the precise mechanism can vary depending on the catalyst and reaction conditions, the generally accepted pathway involves the stepwise reduction of the nitro group.[6]
The process is believed to initiate with the adsorption of the nitro compound onto the catalyst surface, followed by sequential reduction to nitroso and hydroxylamine intermediates before the final amine product is formed.[7][8] The accumulation of the hydroxylamine intermediate can sometimes be problematic, as it is thermally unstable and can lead to the formation of undesired byproducts.[5] The choice of catalyst and reaction parameters plays a crucial role in minimizing these side reactions and ensuring a high selectivity towards the desired amine.
dot
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The Cornerstone of Amine Alcohols in Pharmacology: Applications of 2-Methyl-2-nitro-1-propanol in Pharmaceutical Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Nitro Alcohol
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the elegant and efficient construction of complex molecular architectures. 2-Methyl-2-nitro-1-propanol, a seemingly unassuming nitro alcohol, emerges as a critical synthon, primarily valued for its direct conversion to the versatile amino alcohol, 2-amino-2-methyl-1-propanol (AMP). This transformation unlocks a gateway to a diverse array of pharmaceutical compounds, leveraging the dual functionality of the resulting primary amine and primary alcohol. This technical guide provides an in-depth exploration of the applications of this compound in drug development, offering detailed protocols and insights into its synthetic utility.
The core value of this compound lies in its role as a stable, accessible precursor to 2-amino-2-methyl-1-propanol, a key building block in medicinal chemistry. The presence of the nitro group provides a robust handle for its stereoselective or non-stereoselective reduction to a primary amine, a functional group that is a cornerstone of many active pharmaceutical ingredients (APIs). This guide will elucidate the synthesis of the nitro alcohol precursor, detail the critical reduction step, and showcase its application in the synthesis of notable pharmaceutical agents.
Part 1: Synthesis of the Precursor: this compound
The efficient synthesis of this compound is the foundational step in its utilization as a pharmaceutical intermediate. The most common and industrially viable method is the nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde.
Causality of Experimental Choices:
The selection of a basic catalyst, such as an inorganic hydroxide, is crucial for deprotonating the α-carbon of 2-nitropropane, forming a nitronate anion. This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The reaction temperature is maintained between 40°C and 58°C to ensure a reasonable reaction rate without promoting side reactions, such as the Cannizzaro reaction of formaldehyde. The pH is controlled within a basic range (7-11) to facilitate the deprotonation of 2-nitropropane while minimizing decomposition of the product. Neutralization with an acid after the reaction quenches the catalyst and allows for the crystallization of the product upon cooling.[1]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Nitropropane
-
Formaldehyde (or paraformaldehyde)
-
Inorganic basic catalyst (e.g., Sodium Hydroxide)
-
Acid for neutralization (e.g., Hydrochloric Acid or Stearic Acid)
-
Suitable solvent (e.g., water, or an alcohol if using paraformaldehyde)[2]
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, combine 2-nitropropane and formaldehyde in a molar ratio of approximately 1:1.[1]
-
Add a catalytic amount of an inorganic basic catalyst (1 to 10 milliequivalents per mole of 2-nitropropane).[1]
-
Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C.[1]
-
Monitor the pH of the reaction medium and maintain it between 7 and 11.[1]
-
After the reaction is complete (typically monitored by TLC or GC), neutralize the mixture with an acid to a pH of approximately 4-5.[1]
-
Cool the mixture to induce crystallization of this compound.
-
Isolate the crystalline product by filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent.
| Parameter | Value | Reference |
| Molar Ratio (2-nitropropane:formaldehyde) | ~1:1 | [1] |
| Catalyst Loading | 1-10 meq/mol | [1] |
| Temperature | 40-58 °C | [1] |
| pH | 7-11 | [1] |
| Typical Yield | >90% | [1][2] |
Part 2: The Gateway Transformation: Reduction to 2-Amino-2-methyl-1-propanol
The reduction of the nitro group in this compound to a primary amine is the pivotal step that unlocks its utility in pharmaceutical synthesis. Catalytic hydrogenation is the most widely employed method due to its efficiency, clean conversion, and atom economy.
Visualization of the Synthetic Pathway
Caption: Synthesis of Pamabrom.
Experimental Protocol: Synthesis of Pamabrom
Materials:
-
8-Bromotheophylline
-
2-Amino-2-methyl-1-propanol
-
Water
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve 8-bromotheophylline in water with heating. [3]2. Add 2-amino-2-methyl-1-propanol to the solution. The molar ratio of 8-bromotheophylline to 2-amino-2-methyl-1-propanol is typically around 1:1 to 1:1.3. [3][4]3. Stir the reaction mixture at an elevated temperature (e.g., 50-60°C) for a short period (e.g., 10-20 minutes). [3]4. Filter the hot solution to remove any insoluble impurities.
-
Concentrate the filtrate under reduced pressure to remove the water.
-
Add ethanol to the residue and stir. Cool the mixture to room temperature to induce crystallization of Pamabrom. [3]7. Filter the crystalline product, wash with ethanol, and dry under vacuum. [3]
Application 3.2: Building Block for Ethambutol Analogs
Ethambutol is a crucial first-line anti-tuberculosis drug. While ethambutol itself is synthesized from (+)-2-aminobutanol, its structural analogs with potential antimycobacterial activity can be synthesized using 2-amino-2-methyl-1-propanol. [3]The synthesis generally involves the N,N'-alkylation of a diamine with two molecules of the amino alcohol.
A general synthetic scheme involves reacting 1,2-dihaloethane with 2-amino-2-methyl-1-propanol. This creates a symmetrical diamine structure, a key pharmacophoric element in many ethambutol analogs.
Application 3.3: Precursor for Morpholine-Containing Drugs
The morpholine ring is a common scaffold in many approved drugs due to its favorable physicochemical properties. 2-Amino-2-methyl-1-propanol can serve as a precursor for the synthesis of substituted morpholines. The intramolecular cyclization of a derivative of the amino alcohol can lead to the formation of the morpholine ring. For instance, reaction with a suitable dielectrophile can lead to the formation of a C-functionalized morpholine derivative. The development of diverse substituted morpholines is an active area of research in medicinal chemistry. [5]
Conclusion: A Versatile Intermediate for Drug Discovery and Development
This compound stands as a testament to the strategic importance of well-chosen synthetic intermediates in pharmaceutical development. Its straightforward synthesis and efficient conversion to 2-amino-2-methyl-1-propanol provide chemists with a versatile and valuable building block. From the simple salt formation in the diuretic Pamabrom to its role as a cornerstone for the synthesis of antitubercular agent analogs and morpholine-based scaffolds, the applications are both significant and expanding. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers and drug development professionals to fully harness the synthetic potential of this important nitro alcohol.
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Application Notes & Protocols: 2-Methyl-2-nitro-1-propanol as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Methyl-2-nitro-1-propanol, a pivotal intermediate in organic synthesis. We will delve into its preparation via the Henry reaction, its critical role as a precursor to the valuable amino alcohol, 2-amino-2-methyl-1-propanol, and the associated experimental protocols. The causality behind methodological choices is explained to provide a framework for practical application and optimization in research and development settings.
Foundational Principles: The Synthetic Value of β-Nitro Alcohols
This compound belongs to the class of β-nitro alcohols. Its synthetic utility stems from the presence of two key functional groups on adjacent carbons: a hydroxyl (-OH) group and a nitro (-NO₂) group. This arrangement allows for a rich variety of subsequent chemical transformations. The most significant of these is the reduction of the nitro group to a primary amine, providing access to β-amino alcohols, which are crucial building blocks in the synthesis of pharmaceuticals, surface-active agents, and other fine chemicals[1][2].
The primary route to synthesizing this compound is the Henry reaction, a classic carbon-carbon bond-forming reaction.[3] This base-catalyzed nitroaldol reaction joins a nitroalkane with an aldehyde or ketone.[3][4]
Synthesis of this compound via the Henry Reaction
The industrial synthesis of this compound is achieved through the base-catalyzed condensation of 2-nitropropane with formaldehyde.[5][6][7]
Mechanism of Action: The Nitroaldol Condensation
The Henry reaction proceeds through a reversible, base-catalyzed mechanism.[3]
-
Deprotonation: A base abstracts the acidic α-proton from 2-nitropropane, forming a resonance-stabilized nitronate anion.[8]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[8]
-
Protonation: The resulting β-nitro alkoxide is protonated by the conjugate acid of the base (or solvent), yielding the final product, this compound.[3][8]
Caption: Mechanism of the Henry (Nitroaldol) Reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial processes, designed for high yield and purity.[5][9]
Materials:
-
2-nitropropane
-
Formaldehyde (or paraformaldehyde/polyoxymethylene)[5]
-
Inorganic basic catalyst (e.g., Sodium Hydroxide)[5]
-
Acid for neutralization (e.g., Stearic acid or Hydrochloric acid)[5]
Procedure:
-
In a suitable reaction vessel equipped with agitation and temperature control, combine 2-nitropropane and formaldehyde in a molar ratio of approximately 1:1.[5]
-
Add a catalytic amount of an inorganic base (e.g., 1 to 10 milliequivalents of NaOH per mole of 2-nitropropane).[5] The reaction can be run in a concentrated medium with only a small amount of water present (1.5% to 10% by weight).[9]
-
Maintain the reaction mixture with vigorous agitation at a temperature between 40°C and 58°C.[5]
-
Monitor and maintain the pH of the reaction medium between 7 and 11. A pH of 8 to 9 is often optimal.[5]
-
After the reaction is complete (typically 1-2 hours), neutralize the mixture with an acid (e.g., stearic acid) to a pH of approximately 4 to 5 while the solution is still warm (around 55°C).[5][9]
-
Induce crystallization of the product by cooling the mixture to ambient temperature.[5]
-
Isolate the crystalline this compound by filtration. The resulting white powder typically has a purity above 95%.[5]
Rationale for Key Parameters:
-
Temperature Control (40-58°C): This temperature range provides a sufficient reaction rate without promoting significant side reactions, such as dehydration of the product.[5]
-
pH Control (7-11): A basic medium is essential to deprotonate the 2-nitropropane and initiate the reaction. However, excessively high pH can lead to undesired Cannizzaro reactions with formaldehyde. Neutralization is critical to stabilize the product and prevent reversal of the reaction.[5]
-
Concentrated Medium: Running the reaction with minimal solvent simplifies downstream processing, eliminating the need for extensive extraction and solvent recycling, thus improving process economy.[5]
Data Summary: Synthesis Conditions
| Parameter | Value | Rationale / Reference |
| Reactant Molar Ratio | 2-nitropropane : Formaldehyde ≈ 1:1 | Ensures efficient conversion of the limiting reagent.[5][9] |
| Catalyst | NaOH or KOH | Effective and economical inorganic base.[5] |
| Catalyst Loading | 1-10 meq per mole of 2-nitropropane | Catalytic amount is sufficient and avoids harsh conditions.[5] |
| Temperature | 40 - 58 °C | Balances reaction rate and minimizes side reactions.[5] |
| pH | 7 - 11 (Reaction), 4 - 5 (Neutralization) | Optimal for reaction initiation and product stability.[5] |
| Expected Yield | > 95% | High efficiency is achievable with optimized conditions.[5] |
| Product Purity | > 95% | Direct crystallization yields a high-purity product.[5] |
Key Transformation: Reduction to 2-Amino-2-methyl-1-propanol
The primary application of this compound is its conversion to 2-amino-2-methyl-1-propanol (AMP), a compound with wide-ranging industrial uses.[2][7] The reduction of the nitro group to a primary amine is the crucial transformation.[1][6] Catalytic hydrogenation is a common and efficient method for this conversion.[10]
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reverse phase HPLC method for 2-Methyl-2-nitro-1-propanol
An Application Note on the Development of a Robust Reverse-Phase HPLC Method for the Quantification of 2-Methyl-2-nitro-1-propanol
Abstract
This application note presents a detailed, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. Given the compound's high polarity, this guide emphasizes the rationale behind the selection of an appropriate stationary phase and mobile phase conditions to achieve optimal retention, peak symmetry, and sensitivity. The protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating system from sample preparation to data analysis. The method utilizes an aqueous-stable C18 column with a simple isocratic mobile phase of acetonitrile and water, modified with formic acid, and UV detection at a low wavelength for enhanced sensitivity.
Introduction
This compound (CAS No: 76-39-1) is a valuable organic compound characterized by the presence of both a nitro and a primary alcohol functional group.[1] Its unique structure makes it a key intermediate in various chemical syntheses, most notably in the production of 2-amino-2-methyl-1-propanol (AMP), a widely used emulsifying agent, pH buffer, and corrosion inhibitor in industries ranging from cosmetics to metalworking fluids.[2][3][4]
The accurate quantification of this compound is critical for monitoring reaction progress, assessing final product purity, and ensuring quality control in manufacturing processes. Reverse-phase HPLC is the analytical technique of choice for its versatility and precision. However, the analysis of this particular molecule presents a distinct challenge: its high polarity. With a LogP value around -0.1, this compound is poorly retained on traditional C18 columns, often eluting at or near the void volume, which compromises resolution and accuracy.[5]
This document provides a comprehensive guide to developing a method that overcomes this challenge. We will detail the causal logic behind chromatographic choices, present a step-by-step protocol, and offer troubleshooting guidance to ensure the method's successful implementation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [5][6][7] |
| Molecular Weight | 119.12 g/mol | [5][6][8] |
| LogP | -0.1 to 0.21 | [5][6] |
| Solubility | Moderate in water; soluble in organic solvents like acetonitrile and ethanol. | [1] |
| UV Chromophore | Nitro group (-NO₂) | [5] |
| CAS Number | 76-39-1 | [6][9] |
Method Development Rationale: The "Why"
The development of a successful HPLC method hinges on a systematic approach to optimizing the separation. The high polarity of this compound is the primary factor guiding our experimental choices.
Column Selection: Mitigating Poor Retention
A standard C18 stationary phase is often the first choice in RP-HPLC. However, for highly polar analytes like this compound, a high percentage of water is required in the mobile phase to achieve any meaningful retention. This can lead to a phenomenon known as "phase dewetting" or "phase collapse," where the aqueous mobile phase is expelled from the pores of the hydrophobic stationary phase, causing a dramatic loss of retention and reproducibility.
To counteract this, an Aqueous C18 (AQ-C18) or a polar-embedded column is the recommended choice. These columns are specifically designed to be stable in highly aqueous mobile phases (up to 100% water).[10] They prevent phase collapse and provide better retention for polar compounds. An alternative, as suggested by existing methods for similar compounds, is a column with low silanol activity to prevent peak tailing from secondary interactions.[6][11]
Mobile Phase Selection: Optimizing Separation and Peak Shape
-
Organic Modifier: Acetonitrile (ACN) is selected over methanol as the organic component. Its lower viscosity results in lower backpressure, and its lower UV cutoff wavelength is advantageous for detecting compounds at low UV ranges, which is crucial for the nitroalkane chromophore.
-
Composition: An isocratic elution with a low percentage of acetonitrile (e.g., 5-15%) is employed. This simple approach is robust and avoids the complexities of gradient elution, making it ideal for quality control environments. The exact percentage must be optimized to achieve a retention factor (k') greater than 2, ensuring separation from the void volume.
-
pH Modifier: The addition of an acid to the mobile phase is critical for good peak shape. Residual, un-capped silanol groups on the silica backbone of the column are acidic and can exist in an ionized state. These negatively charged sites can cause secondary ionic interactions with polar analytes, leading to significant peak tailing. By adding 0.1% formic acid or phosphoric acid , the mobile phase pH is lowered, suppressing the ionization of these silanols and resulting in sharp, symmetrical peaks.[6][11][12] Formic acid is particularly recommended due to its volatility, which makes the method compatible with mass spectrometry (MS) detection if needed.[6][11]
Detection Wavelength: Maximizing Sensitivity
The nitro group (-NO₂) in this compound acts as a chromophore, allowing for UV detection.[5] However, the absorbance of aliphatic nitro compounds is often weak. While some methods for nitroaromatic compounds use 254 nm[13], maximum sensitivity for this compound is typically found in the low UV range. A photodiode array (PDA) detector should be used during method development to scan the peak and determine the wavelength of maximum absorbance (λ_max). A starting wavelength of 210 nm is recommended, as it generally provides a strong signal for this class of compounds, though it may also increase baseline noise from mobile phase impurities.
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q)
-
Reagent: Formic acid (LC-MS grade, ~99%)
-
Column: Aqueous C18 (AQ-C18) column, 4.6 x 150 mm, 5 µm particle size (or similar)
-
Equipment: Standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA or UV-Vis detector.
Instrumentation and Chromatographic Conditions
The optimized method parameters are summarized in the table below.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition |
| HPLC Column | Aqueous C18 (AQ-C18), 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10% Acetonitrile / 90% Water with 0.1% Formic Acid (v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Dissolve the standard in a small amount of the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Dilute to the mark with the mobile phase and mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase.
Preparation of Sample Solutions
-
Accurately weigh a sample containing this compound and transfer it to an appropriate-sized volumetric flask.
-
Add a volume of mobile phase to dissolve the compound, sonicating if necessary.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the linear range of the calibration curve (e.g., ~25 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter (e.g., PVDF or Nylon) into an HPLC vial before injection to remove any particulates.[14]
Results and Discussion: A Self-Validating System
To ensure the method is trustworthy and performs as expected, a series of validation tests must be conducted.
System Suitability
Before any sample analysis, a system suitability test (SST) is performed by injecting a mid-range standard (e.g., 25 µg/mL) five or six times. The results must meet pre-defined criteria to confirm the chromatographic system is operating correctly.
Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency. |
| Retention Time (%RSD) | ≤ 1.0% | Demonstrates stability of the pump and system. |
| Peak Area (%RSD) | ≤ 2.0% | Demonstrates precision of the injector and detector. |
Method Performance
The following table summarizes representative performance data that should be achievable with this method.
Table 4: Method Performance Summary (Representative Data)
| Parameter | Result |
| Linearity (Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL |
Workflow and Troubleshooting
Analytical Workflow Diagram
The logical flow from sample preparation to final report generation is a critical component of a robust protocol.
Caption: Logical workflow for HPLC method execution.
Troubleshooting Guide
Table 5: Common HPLC Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak / Low Sensitivity | Incorrect wavelength; Detector lamp off/failing; Sample too dilute. | Verify λ_max with PDA; Check detector status and lamp hours; Inject a higher concentration standard. |
| Poor Peak Shape (Tailing) | Column contamination; Silanol interactions; Sample solvent mismatch. | Flush or replace column; Ensure mobile phase is acidified (0.1% formic acid); Dilute sample in mobile phase. |
| Poor Peak Shape (Fronting) | Sample overload; Column degradation. | Dilute sample; Replace column. |
| Retention Time Drift | Inconsistent mobile phase composition; Column temperature fluctuation; Column aging. | Prepare fresh mobile phase; Ensure column oven is stable at 30°C; Use a guard column and monitor SST. |
| High Backpressure | Blockage in line or frit; Column contamination; Precipitate from sample/buffer. | Systematically disconnect components to locate blockage; Flush column in reverse; Filter all samples and mobile phases. |
Conclusion
This application note details a simple, precise, and robust RP-HPLC method for the quantitative analysis of this compound. By understanding the physicochemical properties of the analyte and selecting an appropriate aqueous-stable stationary phase and optimized mobile phase, the common challenge of poor retention for this polar compound is effectively overcome. The provided protocols for sample preparation, method execution, and troubleshooting serve as a comprehensive guide for any laboratory tasked with the analysis of this and structurally related compounds, ensuring data of high quality and integrity.
References
- Solubility of this compound. Solubility of Things. Link
- This compound. SIELC Technologies. (2018). Link
- This compound.
- This compound Formula. ECHEMI. Link
- 2-Methyl-2-nitropropan-1-ol. ChemicalBook. (2023). Link
- Separation of Propane, 2-methyl-2-nitro- on Newcrom R1 HPLC column. SIELC Technologies. Link
- 2-Methyl-1-nitro-2-propanol.
- Chemical Properties of 1-Propanol, 2-methyl-2-nitro- (CAS 76-39-1). Cheméo. Link
- 1-Propanol, 2-methyl-2-nitro-. NIST WebBook. Link
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- Application Note: HPLC Method Development for the Analysis of 2-Nitroadamantane. Benchchem. Link
- Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. Link
- Reversed-phase high-performance liquid chromatographic determination of nitroorganics in munitions wastew
- 2-Amino-2-methyl-1-propanol (AMP) Method. OSHA. Link
- 2-Amino-2-methyl-1-propanol.
- 1-Propanol, 2-methyl-2-nitro- Mass Spectrum. NIST WebBook. Link
- Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
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- 4. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]
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- 13. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Purity Determination of 2-Methyl-2-nitro-1-propanol using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis and purity assessment of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1). The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and robust method to identify and quantify the principal component and any process-related impurities or degradation products. The methodology is grounded in the principles outlined by the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction and Scientific Rationale
This compound is a valuable chemical intermediate used in various synthetic pathways, including the production of pharmaceuticals like the amino alcohol 2-amino-2-methyl-1-propanol.[5] The purity of such precursors is critical as impurities can carry through the synthesis, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Gas chromatography is an ideal technique for analyzing volatile and semi-volatile compounds like this compound.[6][7] When coupled with mass spectrometry, it provides unparalleled specificity and sensitivity, allowing for the definitive identification of the main component and the characterization of unknown impurities based on their mass fragmentation patterns.[7]
This method leverages the high separation efficiency of a mid-polarity capillary GC column to resolve this compound from potential synthesis-related impurities, such as unreacted 2-nitropropane.[8][9] The subsequent detection by mass spectrometry in full scan mode allows for both quantification and qualitative identification by comparing fragmentation patterns against established libraries like the NIST Mass Spectral Library.[10][11]
Experimental Workflow Overview
The analytical process follows a systematic workflow designed to ensure data integrity and reproducibility from sample receipt to final analysis.
Caption: High-level workflow for GC-MS purity analysis.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound reference standard (>98% purity)
-
Methanol (HPLC or GC-grade), as solvent
-
Helium (99.999% purity or higher), as carrier gas
-
GC Vials, 2 mL, with PTFE/silicone septa caps
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The configuration below is a representative example.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | Agilent 7693A or equivalent |
| GC Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent USP phase G27) |
| Data System | MassHunter, ChemStation, or equivalent CDS |
Detailed Analytical Protocol
Standard and Sample Preparation
Causality: The concentration of the sample solution is chosen to provide a strong detector response for the main peak without causing saturation, ensuring minor impurities are well above the detection limit. Methanol is selected as the solvent due to its volatility and ability to dissolve the analyte effectively.
-
Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Mix thoroughly.
-
Solvent Blank: Use methanol directly.
GC-MS Instrument Parameters
The following parameters are a robust starting point. Optimization may be required based on the specific instrument and column performance.
| Parameter | Setting | Rationale |
| Inlet | Split mode, 50:1 ratio | Prevents column overloading and ensures sharp peak shapes. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to balance speed and resolution. |
| Oven Program | Initial: 60 °C (hold 2 min) | Holds at a low temperature to focus analytes at the head of the column. |
| Ramp: 15 °C/min to 240 °C | A moderate ramp rate to ensure separation of potential impurities. | |
| Final Hold: 240 °C (hold 5 min) | Ensures elution of any less volatile compounds from the column. | |
| MS Transfer Line | 250 °C | Prevents condensation of analytes between the GC and MS. |
| MS Ion Source | 230 °C | Standard temperature for Electron Ionization (EI). |
| MS Quadrupole | 150 °C | Standard temperature to maintain ion path cleanliness. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan | Allows for the identification of unknown impurities. |
| Scan Range | 35 - 350 amu | Covers the molecular ion and key fragments of the analyte and related impurities. |
System Suitability and Analytical Sequence
-
Equilibration: Condition the system by injecting the solvent blank 2-3 times until a stable baseline is achieved.
-
System Suitability Test (SST): Make six replicate injections of the Standard Solution. The system is deemed suitable for analysis if the peak area relative standard deviation (RSD) is ≤ 5.0%. This is a critical step to ensure the system is performing adequately before analyzing samples, as mandated by USP <621>.[12][13]
-
Analytical Sequence:
-
Inject the Solvent Blank to ensure no carryover or system contamination.
-
Inject the Standard Solution.
-
Inject the Sample Solution in duplicate or triplicate.
-
Inject the Standard Solution periodically (e.g., every 10 sample injections) to verify continued system stability.
-
Data Analysis and Interpretation
-
Peak Identification: The primary peak in the chromatogram for the standard and sample solutions is identified as this compound by its retention time. Confirmation is achieved by comparing the acquired mass spectrum to the NIST reference library spectrum. The NIST WebBook lists characteristic ions for this compound.[10][11]
-
Impurity Identification: Any additional peaks in the sample chromatogram are treated as potential impurities. Their mass spectra can be searched against the NIST library for tentative identification. Common process impurities may include unreacted starting materials like 2-nitropropane and formaldehyde.[8][9][14]
-
Purity Calculation: The purity of the sample is calculated using the area normalization method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This calculation assumes that all components have a similar response factor, which is a common and accepted practice for purity analysis when impurity standards are not available.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Source/Notes |
| This compound | ~7-9 | 55, 73, 43, 88 | Based on NIST Library data.[15] |
| 2-Nitropropane (Impurity) | Earlier than main peak | 43, 89, 46, 27 | Potential unreacted starting material.[16] |
Method Validation Protocol
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][4][17] This establishes the trustworthiness and scientific validity of the results.
Caption: Interconnected parameters for method validation per ICH Q2(R1).
-
Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by the complete separation of the main peak from impurities and the unique mass spectrum that confirms its identity.
-
Linearity: Assessed by preparing and analyzing a series of solutions over a range (e.g., 50% to 150% of the nominal concentration). A calibration curve is plotted, and a correlation coefficient (r²) of ≥0.99 is required.
-
Accuracy: Determined by a recovery study, typically by spiking a known amount of reference standard into a sample matrix. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Assessed through multiple analyses (n=6) of the same sample on the same day, by the same analyst. RSD should be ≤ 2.0%.
-
Intermediate Precision: Assessed by repeating the analysis on a different day or with a different analyst/instrument.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[18]
-
Robustness: Demonstrated by making small, deliberate changes to method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and observing that the results remain unaffected.
Conclusion
The GC-MS method detailed in this application note is a specific, robust, and reliable protocol for determining the purity of this compound. The step-by-step guide for analysis and the framework for method validation provide a comprehensive system for ensuring the quality of this important chemical intermediate. Adherence to these protocols will generate high-quality, defensible data suitable for research, development, and quality control environments.
References
- United States Pharmacopeia. (2022).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent. (n.d.).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- LCGC International. (2024). Are You Sure You Understand USP <621>?[Link]
- International Council for Harmonis
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Google Patents.
- MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. [Link]
- National Institute of Standards and Technology. 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook. [Link]
- Pharmacentral. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
- ResearchGate. (2023). (PDF)
- Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. [Link]
- Omics Online. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
- Google Patents. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- Google Patents. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- National Institute of Standards and Technology. 1-Propanol, 2-methyl-2-nitro-. NIST Chemistry WebBook. [Link]
- ResearchGate. (n.d.). Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. [Link]
Sources
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- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 4. database.ich.org [database.ich.org]
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- 6. pharmaguru.co [pharmaguru.co]
- 7. omicsonline.org [omicsonline.org]
- 8. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
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- 10. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]
- 11. 1-Propanol, 2-methyl-2-nitro- [webbook.nist.gov]
- 12. <621> CHROMATOGRAPHY [drugfuture.com]
- 13. agilent.com [agilent.com]
- 14. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
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- 16. researchgate.net [researchgate.net]
- 17. starodub.nl [starodub.nl]
- 18. mdpi.com [mdpi.com]
Application Note & Protocol: Synthesis of 2-Methyl-2-nitro-1-propanol via the Henry Reaction
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-2-nitro-1-propanol, a valuable β-nitro alcohol intermediate in organic synthesis. The protocol details the base-catalyzed C-C bond formation between 2-nitropropane and formaldehyde, a classic example of the Henry (or nitroaldol) reaction.[1][2][3] We present a detailed, step-by-step methodology optimized for high yield and purity, grounded in established chemical principles and validated by patent literature. This guide explains the underlying reaction mechanism, outlines critical safety precautions for handling the reagents, and offers expert insights into process control. The intended audience includes researchers in organic chemistry, medicinal chemistry, and drug development who can utilize the versatile this compound product for subsequent transformations, such as reduction to the corresponding β-amino alcohol.[2][4]
Introduction: The Significance of the Henry Reaction
The Henry reaction, first described by Louis Henry in 1895, is a powerful and fundamental carbon-carbon bond-forming reaction that couples a nitroalkane with an aldehyde or ketone.[2][5] Catalyzed by a base, it provides direct access to β-nitro alcohols, which are highly versatile synthetic intermediates.[6] The product of the reaction between 2-nitropropane and formaldehyde, this compound, is a key building block. The presence of both a hydroxyl and a nitro functional group allows for a wide array of subsequent chemical modifications. Most notably, the nitro group can be readily reduced to a primary amine, yielding 2-amino-2-methyl-1-propanol, an important compound in the synthesis of pharmaceuticals and other fine chemicals.[7]
This application note provides a robust and reproducible protocol for this specific transformation, emphasizing safety, efficiency, and high purity of the final product.
Reaction Mechanism: A Stepwise View
The synthesis proceeds via a base-catalyzed nitroaldol addition mechanism. The entire process is reversible.[2] The key steps are outlined below:
-
Deprotonation: A base removes the acidic α-proton from 2-nitropropane. This is the rate-determining step. The resulting carbanion is stabilized by resonance with the nitro group, forming a nitronate anion.[3][8]
-
Nucleophilic Attack: The carbon atom of the nucleophilic nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde. This C-C bond formation step yields a β-nitro alkoxide intermediate.[8]
-
Protonation: The alkoxide intermediate is rapidly protonated by the conjugate acid of the base (or a solvent molecule) to give the final product, this compound.[3]
Controlling the reaction conditions, particularly using only a catalytic amount of base, is crucial to favor the formation of the desired β-nitro alcohol and prevent a subsequent elimination reaction that would lead to a nitroalkene.[1]
Experimental Protocol
This protocol is designed to yield crystalline this compound in high purity.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-Nitropropane (C₃H₇NO₂) | Reagent Grade, ≥98% | Standard Supplier | Flammable, toxic, potential carcinogen.[9] |
| Paraformaldehyde ((CH₂O)n) | Reagent Grade | Standard Supplier | Source of formaldehyde. Toxic. |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Standard Supplier | Corrosive. Used as catalyst. |
| Stearic Acid or HCl | Reagent Grade | Standard Supplier | For neutralization. |
| Deionized Water | N/A | In-house | |
| Equipment | |||
| Jacketed Glass Reactor (500 mL) | With overhead stirrer, thermocouple, and condenser | ||
| Heating/Cooling Circulator | For temperature control | ||
| pH Meter | Calibrated | ||
| Büchner Funnel & Filter Flask | For product isolation | ||
| Vacuum Oven | For drying |
Critical Safety Precautions
-
2-Nitropropane: Is a flammable liquid and is harmful if swallowed or inhaled. It is classified as a Group B2, probable human carcinogen by the EPA.[9] Chronic exposure can cause severe liver damage.[9]
-
Formaldehyde (from Paraformaldehyde): Is a known human carcinogen, a sensitizer, and is highly toxic if inhaled, swallowed, or absorbed through the skin.[10][11] It can cause severe burns to skin and eyes.[11][12]
-
Handling: All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory, including:
-
Nitrile or butyl rubber gloves.[12]
-
Chemical splash goggles and a face shield.
-
A flame-resistant lab coat.
-
-
Waste Disposal: All waste materials must be collected and disposed of as hazardous chemical waste according to institutional guidelines. Do not pour waste into drains.[12]
Step-by-Step Procedure
-
Reactor Setup: Assemble the 500 mL jacketed glass reactor equipped with an overhead stirrer, thermocouple, and a condenser. Set the circulator to maintain an internal temperature of 45°C.
-
Catalyst Preparation: In a separate beaker, prepare a 1 M solution of sodium hydroxide in deionized water.
-
Reagent Charging: Charge the reactor with 89.1 g (1.0 mole) of 2-nitropropane. Begin stirring at 200-250 RPM.
-
Catalyst Addition & pH Adjustment: Slowly add the 1 M NaOH solution to the stirring 2-nitropropane until the pH of the mixture reaches between 8.0 and 9.0. This will require a small, catalytic amount (typically 1 to 10 milliequivalents per mole of 2-nitropropane).[13]
-
Formaldehyde Addition: Over a period of approximately 60 minutes, gradually add 30.0 g (1.0 mole equivalent) of paraformaldehyde to the reactor. Maintain the internal temperature between 45°C and 55°C .[13][14] The reaction is exothermic; control the addition rate to manage the temperature.
-
Reaction: After the addition is complete, allow the mixture to react at 55°C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC if desired. The pH should be maintained between 7 and 11 throughout the reaction.[13]
-
Neutralization: After the reaction period, neutralize the mixture by carefully adding stearic acid or dilute HCl until the pH is approximately 4.3.[4]
-
Product Isolation: Cool the reaction mixture slowly to room temperature. The product, this compound, will begin to crystallize. Further cooling in an ice bath can improve the yield.
-
Filtration and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water. Dry the product in a vacuum oven at a temperature not exceeding 40°C.
-
Analysis: The expected product is a white crystalline solid with a melting point of approximately 86-90°C. A high yield of over 95% is achievable with this method.[7][14]
Quantitative Data Summary
| Parameter | Value | Reference |
| 2-Nitropropane | 89.1 g (1.0 mol) | Stoichiometric Base |
| Paraformaldehyde | 30.0 g (1.0 mol) | Stoichiometric Base |
| Molar Ratio (2-NP:FA) | ~1:1 | [13][14] |
| Catalyst | NaOH (catalytic) | [13] |
| Reaction Temperature | 45 - 55 °C | [13][14] |
| Reaction pH | 8.0 - 9.0 | [13] |
| Reaction Time | 2 - 3 hours | [14] |
| Expected Yield | >95% | [7] |
| Product Purity | ≥95% (crystalline) | [13] |
Experimental Workflow
The following diagram illustrates the complete workflow from reagent preparation to final product analysis.
Conclusion
The Henry reaction between 2-nitropropane and formaldehyde provides an efficient and high-yielding route to this compound. The protocol described herein is robust and scalable, drawing upon optimized conditions reported in the literature. Strict adherence to the detailed safety precautions is paramount due to the hazardous nature of the starting materials. The resulting β-nitro alcohol is a valuable intermediate, poised for further functional group transformations essential for research in pharmaceutical and materials science.
References
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction).
- Wikipedia. (2023). Henry reaction.
- Sciencemadness Wiki. (2025). Nitroaldol reaction.
- Google Patents. (1980). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- Google Patents. (1979). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Google Patents. (2015). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- ResearchGate. (2025). The Release of Formaldehyde upon Decomposition of 2-Bromo-2-nitropropan-1, 3-diol (Bronopol).
- CPAChem. (2025). Safety data sheet - 2-Nitropropane.
- Journal of the Chemical Society (Resumed). (1949). Reactions of nitroparaffins. Part II. The reaction of 2-nitropropane with formaldehyde and ammonia.
- Redalyc. (n.d.). Louis Henry: The Henry reaction and other organic syntheses.
- Sciencemadness Discussion Board. (2007). Nitrostyrene to phenyl-nitro-propanol with formaldehyde.
- Pergamon Press. (1969). THE REACTION OF 1-NITROPROPANE WITH FORMALDEHYDE AND AMMONIA. 1,3-DI-(2-NITROBUTY L).
- SynArchive. (n.d.). Henry Reaction.
- National Center for Biotechnology Information. (n.d.). 2-Nitropropane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
- United States Environmental Protection Agency (EPA). (n.d.). 2-Nitropropane.
- Scientific Research Publishing. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- University of California, Berkeley. (n.d.). Formaldehyde: Hazards and Precautions.
- New Jersey Department of Health. (n.d.). Formaldehyde - Hazardous Substance Fact Sheet.
- Safe Operating Procedure. (n.d.). Safe Use of Formaldehyde.
Sources
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- 14. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Role of 2-Methyl-2-nitro-1-propanol in the Synthesis of Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Versatile Nitro Alcohol Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of starting materials and key intermediates is paramount. 2-Methyl-2-nitro-1-propanol, a deceptively simple nitro alcohol, represents a cornerstone in the synthetic chemist's toolkit. Its true potential is unlocked through its conversion into a variety of functional groups, most notably the transformation of its nitro group into a primary amine. This conversion yields 2-amino-2-methyl-1-propanol, a bifunctional molecule that serves as a versatile scaffold for the construction of complex and biologically active compounds.[1][2] This guide provides an in-depth exploration of this compound, from its fundamental synthesis to its critical role as a precursor for bioactive molecules, complete with detailed protocols and theoretical applications.
Part 1: Synthesis of the Precursor: this compound
The primary route to this compound is the Henry reaction, also known as a nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[3][4] In this case, 2-nitropropane is reacted with formaldehyde.[1][5][6]
Causality Behind the Experimental Choices:
The choice of a basic catalyst is crucial for deprotonating the α-carbon of the nitroalkane, forming a nucleophilic nitronate that attacks the carbonyl carbon of the aldehyde.[3] The reaction temperature is maintained within a specific range (40°C to 58°C) to ensure a sufficient reaction rate without promoting unwanted side reactions or decomposition.[6][7][8] The pH is also carefully controlled; a basic medium (pH 7-11) is necessary for the initial condensation, while neutralization with an acid to a slightly acidic pH (around 4.3) facilitates the isolation and crystallization of the product.[7][8]
Experimental Protocol: Synthesis of this compound
This protocol outlines a general methodology for the synthesis of this compound.
Materials:
-
2-nitropropane
-
Formaldehyde (or paraformaldehyde)[8]
-
Acid for neutralization (e.g., Stearic acid or Hydrochloric acid)[7][8]
-
Solvent (optional, the reaction can be run in a concentrated medium)[6][8]
Procedure:
-
In a suitable reaction vessel equipped with a stirrer and temperature control, combine 2-nitropropane and formaldehyde in an approximate 1:1 molar ratio.[7][8]
-
Add a catalytic amount of an inorganic basic catalyst (e.g., 1 to 10 milliequivalents per mole of 2-nitropropane).[6][7][8]
-
Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C.[6][7][8]
-
Monitor the pH of the reaction medium and maintain it between 7 and 11.[6][7][8]
-
After the reaction is complete (typically around 1 hour), neutralize the mixture with an acid to a pH of approximately 4.3.[7][8]
-
Cool the mixture to induce crystallization of the product.[7][8]
-
Isolate the crystalline this compound by filtration. The product can be further purified by recrystallization if necessary.[7]
Data Summary: Synthesis Parameters
| Parameter | Value/Range | Rationale |
| Molar Ratio (2-nitropropane:formaldehyde) | ~ 1:1 | Ensures efficient conversion of the limiting reagent.[7][8] |
| Catalyst Loading | 1-10 meq/mol | A catalytic amount is sufficient to promote the reaction without leading to excessive side products.[6][8] |
| Temperature | 40°C - 58°C | Optimal range for reaction kinetics and stability.[6][7][8] |
| pH (Reaction) | 7 - 11 | Basic conditions are required for the deprotonation of 2-nitropropane.[6][7][8] |
| pH (Neutralization) | ~ 4.3 | Facilitates product crystallization and isolation.[7][8] |
| Typical Yield | >95% | This method is known for its high efficiency and yield.[8] |
Workflow Diagram: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Part 2: The Key Transformation - Reduction to 2-Amino-2-methyl-1-propanol
The primary application of this compound in the synthesis of bioactive molecules is its reduction to 2-amino-2-methyl-1-propanol.[1][9] This transformation is pivotal as it converts the nitroalkane into a valuable amino alcohol, a bifunctional building block possessing both a primary amine and a primary alcohol.[1] This dual functionality allows for a wide array of subsequent chemical modifications, making it an ideal scaffold for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[1]
Experimental Protocol: Catalytic Hydrogenation
Catalytic hydrogenation is a common and efficient method for the reduction of the nitro group to a primary amine.[1]
Materials:
-
This compound
-
Solvent (e.g., Methanol or Ethanol)
-
Hydrogenation catalyst (e.g., Raney nickel or Palladium on carbon)[1]
-
High-pressure reactor
Procedure:
-
Dissolve this compound in a suitable solvent and transfer the solution to a high-pressure reactor.
-
Add the hydrogenation catalyst to the reactor.
-
Purge the reactor with an inert gas and then pressurize with hydrogen gas.
-
The reaction is typically carried out at an elevated temperature and pressure until the consumption of hydrogen ceases.
-
After the reaction is complete, cool the reactor, and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent is removed by distillation to yield 2-amino-2-methyl-1-propanol.[1]
Data Summary: Reduction Parameters
| Parameter | Value/Range | Rationale |
| Catalyst | Raney Nickel or Pd/C | These are highly effective catalysts for nitro group reduction.[1] |
| Solvent | Methanol or Ethanol | Provides good solubility for the substrate and is compatible with hydrogenation conditions.[1] |
| Hydrogen Pressure | 0.1 - 30 MPa | Higher pressure increases the rate of hydrogenation. |
| Temperature | 0 - 250°C | Temperature is optimized to balance reaction rate and selectivity. |
| Typical Yield | High | Catalytic hydrogenation is generally a high-yielding reaction. |
Workflow Diagram: Reduction to Amino Alcohol
Caption: Reduction of this compound.
Part 3: Application in the Synthesis of Bioactive Molecules
The resulting 2-amino-2-methyl-1-propanol is a valuable building block in medicinal chemistry.[1][7] Its bifunctional nature allows for selective reactions at either the amine or the alcohol group, providing a versatile entry point for molecular diversification.[1] For instance, the amine group can undergo nucleophilic substitution or acylation reactions, while the hydroxyl group can be esterified, etherified, or oxidized.[1]
A structurally similar precursor, 2-Methyl-2-nitro-1-phenyl-1-propanol, can be reduced to the chiral amino alcohol 2-amino-2-methyl-1-phenyl-1-propanol.[7] This chiral building block is particularly significant in the asymmetric synthesis of pharmaceuticals.[7] A representative example of its utility is in the synthesis of compounds structurally related to norephedrine, a well-known pharmaceutical agent.[7]
General Workflow: Drug Development
Caption: From precursor to potential pharmaceutical candidate.
Part 4: Theoretical Application as a Chiral Auxiliary
While the direct use of this compound as a chiral auxiliary is not widely documented, its phenyl-substituted analogue, 2-Methyl-2-nitro-1-phenyl-1-propanol, presents an intriguing theoretical potential in this domain. A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it is cleaved and can be recovered.[10][11]
The structural features of 2-Methyl-2-nitro-1-phenyl-1-propanol, namely a chiral alcohol with a phenyl group and a nitro-substituted quaternary carbon, suggest its potential to induce facial selectivity in prochiral substrates.[10] This could be particularly useful in powerful C-C bond-forming reactions like diastereoselective enolate alkylation and aldol reactions.[10]
Proposed Workflow: Diastereoselective Alkylation
Caption: Proposed workflow for diastereoselective alkylation.
Conclusion
This compound is more than a simple chemical; it is a strategic precursor that provides access to the highly versatile 2-amino-2-methyl-1-propanol building block. Its straightforward and high-yielding synthesis, coupled with the efficient reduction of its nitro group, makes it an economically and synthetically attractive starting point for the development of new bioactive molecules. The protocols and data presented herein highlight its established utility and potential in medicinal chemistry, offering a solid foundation for researchers and drug development professionals to explore its applications further.
References
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- Production process of 2-amino-methyl-1-propanol. Eureka | Patsnap.
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- Synthesis of nitro-2 methyl-2 propanol-1. Google Patents.
- Nitroalkane Derivative Building Blocks and Intermediates. Advancion.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI.
- Synthesis of nitro alcohols by the Henry reaction a. ResearchGate.
- Henry reaction. Wikipedia.
- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Semantic Scholar.
- Preparation of 2-nitro-2-methyl-1-propanol. Google Patents.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
- Chiral auxiliary. Wikipedia.
- This compound | C4H9NO3. PubChem - NIH.
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- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of 2-Methyl-2-nitro-1-propanol
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the accurate quantification of 2-Methyl-2-nitro-1-propanol (CAS No. 76-39-1), a key intermediate in various industrial and pharmaceutical syntheses.[1] This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for quality control, process monitoring, and stability testing. We will delve into the two most prevalent and effective analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each procedural step, ensuring both technical accuracy and practical applicability in a laboratory setting.
Introduction to this compound and its Analytical Importance
This compound, with the chemical formula C₄H₉NO₃, is a nitroalkanol of significant interest.[1] It serves as a precursor in the synthesis of 2-amino-2-methyl-1-propanol (AMP), a versatile compound used in the formulation of pharmaceuticals, as an emulsifying agent in cosmetics, and in vulcanization accelerators.[2][3] Given its role as a critical intermediate, the precise quantification of this compound is paramount to ensure the purity, efficacy, and safety of the final products.
The choice of analytical methodology is dictated by the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on HPLC for its robustness in analyzing non-volatile compounds and GC-MS for its high sensitivity and specificity for volatile and semi-volatile analytes.[4][5]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₃ | [1] |
| Molecular Weight | 119.12 g/mol | [1] |
| CAS Number | 76-39-1 | [1] |
| Appearance | Colorless solid or liquid | [1] |
| Boiling Point | 94-95 °C at 10 mm Hg | |
| Melting Point | 86-89 °C | |
| Solubility | Soluble in water and organic solvents |
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is a critical first step to eliminate matrix interference and ensure the analyte is in a suitable form for analysis.[6][7][8] The choice of method depends on the sample matrix.
Workflow for Sample Preparation
Caption: General workflow for sample preparation of this compound.
Protocols for Sample Preparation
Protocol 1: Direct Dilution (for high concentration samples)
This method is suitable for relatively clean samples where the concentration of this compound is high, such as in pharmaceutical intermediates or reaction mixtures.
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.[9]
-
Dilute to the mark to achieve a final concentration within the calibration range of the analytical method.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
Protocol 2: Liquid-Liquid Extraction (LLE) (for aqueous samples)
LLE is effective for extracting this compound from aqueous matrices.[10]
-
Take a known volume of the aqueous sample (e.g., 50 mL).
-
Adjust the pH of the sample to < 3 with hydrochloric acid. This can improve the partitioning of the analyte into the organic phase.
-
Transfer the sample to a separatory funnel.
-
Add a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate (e.g., 25 mL).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (for HPLC) or a suitable volatile solvent (for GC-MS).[10]
Protocol 3: Solid-Phase Extraction (SPE) (for complex matrices)
SPE is a powerful technique for sample clean-up and concentration from complex matrices like biological fluids or environmental samples.[6]
-
Cartridge Selection: A C18 reversed-phase cartridge is a suitable choice for retaining this compound from aqueous samples.
-
Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the retained this compound with a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
The eluate can then be directly analyzed or further concentrated if necessary.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the quantification of this compound, particularly in quality control settings.[4][11] A reversed-phase method is generally preferred.
Rationale for Method Parameters
-
Column: A C18 column is chosen for its versatility and ability to retain moderately polar compounds like this compound through hydrophobic interactions.
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a good polarity range for elution.[11][12] The addition of a small amount of acid (phosphoric acid or formic acid) can improve peak shape by suppressing the ionization of any acidic functional groups and minimizing interactions with residual silanols on the stationary phase.[11] Formic acid is preferred for MS compatibility.[11]
-
Detector: A UV detector is suitable for this analysis as the nitro group provides a chromophore, although the absorbance may not be very strong. The optimal wavelength should be determined by running a UV scan of the analyte.
Detailed HPLC Protocol
Caption: Step-by-step workflow for HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase as specified. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.[13]
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Calibration Curve: Inject the working standards in triplicate and record the peak areas. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions and record the peak areas.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a highly sensitive and selective technique, ideal for the analysis of this compound, especially at trace levels or in complex matrices.[10][14]
Rationale for Method Parameters
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating a wide range of compounds, including this compound.
-
Injector: Splitless injection is recommended for trace analysis to ensure the maximum transfer of the analyte onto the column.[14]
-
Oven Temperature Program: A temperature gradient is necessary to ensure good separation of the analyte from other volatile components in the sample and to achieve a good peak shape.
-
Mass Spectrometer: Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, allowing for both identification and quantification. Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity for target analyte quantification.[15]
Detailed GC-MS Protocol
Caption: Step-by-step workflow for GC-MS analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-200) for identification, SIM for quantification |
| SIM Ions | To be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions) |
Procedure:
-
Solvent Selection: Use high-purity volatile organic solvents like dichloromethane or ethyl acetate for sample and standard preparation.[16]
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a suitable volatile solvent.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution.
-
-
Sample Preparation: Prepare samples as described in Section 2, ensuring the final solvent is compatible with GC analysis.
-
GC-MS Analysis:
-
Inject the standards and samples into the GC-MS system.
-
Acquire data in both full scan and SIM mode.
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum.
-
Quantification: Construct a calibration curve by plotting the peak area of a selected ion (from SIM mode) versus the concentration of the standards. Determine the concentration in the samples from this curve.
-
Method Validation and Quality Control
To ensure the reliability of the analytical results, the chosen method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.[17]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in various samples. The choice between the two techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper sample preparation and method validation are crucial for obtaining accurate and reproducible results. By following the detailed protocols and understanding the underlying scientific principles, researchers and analysts can confidently implement these methods in their laboratories.
References
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Nitrobenzene-1,3,5-triol. BenchChem.
- BenchChem. (2025).
- Shaik, A. H., et al. (2023). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research, 79(2), 143-150.
- PubMed. (2026).
- BenchChem. (2025).
- SIELC Technologies. (2018). This compound. SIELC Technologies.
- OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m).
- TrAC Trends in Analytical Chemistry. (2005). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 24(8), 699-710.
- LCGC North America. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America.
- University of Calgary. (n.d.). Rapid Preparation of Pharmaceutical Samples for Analysis. University of Calgary.
- Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. University of California, Riverside.
- Shimadzu. (n.d.). Tips for practical HPLC analysis. Shimadzu.
- BenchChem. (2025). Application Notes & Protocols for the Analysis of Nitroaromatic Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
- Agilent. (n.d.).
- BenchChem. (2025). A Comparative Guide to Purity Validation of 1-Chloro-2-methyl-2-propanol: GC-MS vs.
- Journal of the Serbian Chemical Society. (2021). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Journal of the Serbian Chemical Society, 86(5), 515-525.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6442, this compound. PubChem.
- ACS Earth and Space Chemistry. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry, 5(10), 2846–2859.
- Sigma-Aldrich. (n.d.).
- National Center for Biotechnology Information. (2021). Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions.
- Phenomenex. (2025). Guide to Choosing the Correct HPLC Solvent. Phenomenex.
- Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.).
- Pharmaceuticals and Medical Devices Agency. (n.d.).
- Organomation. (2024). Navigating the Nuances of Sample Preparation for LC-MS and GC-MS.
- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- UNCW Institutional Repository. (2005). Analysis of methanol, ethanol and propanol in aqueous environmental matrices. University of North Carolina Wilmington.
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methyl-2-nitro-1-propanol
Welcome to the technical support center for the purification of 2-Methyl-2-nitro-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this versatile nitro alcohol. By providing in-depth, field-proven insights, this document aims to empower you to overcome purification hurdles and achieve high-purity material for your downstream applications.
Introduction: The Purification Challenge
This compound is commonly synthesized via a base-catalyzed Henry (nitroaldol) reaction between 2-nitropropane and formaldehyde.[1][2] While the synthesis can be high-yielding, the crude product is often contaminated with various byproducts that can interfere with subsequent reactions or compromise the integrity of the final compound.[3][4] The primary purification challenges stem from:
-
Unreacted Starting Materials: Residual 2-nitropropane and formaldehyde.
-
Side-Reaction Products: Formation of diol byproducts like 2-methyl-2-nitro-1,3-propanediol if excess formaldehyde is used.[5]
-
Decomposition Products: Nitroalcohols can be thermally sensitive and may dehydrate to form nitroalkenes, especially under harsh conditions.[6]
This guide provides a structured approach to troubleshooting these issues through a series of frequently asked questions and detailed experimental protocols.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is an oil and won't crystallize after neutralizing the reaction mixture. What's going wrong?
A1: Oiling out is a common issue and typically points to the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation. The most likely culprits are excess unreacted 2-nitropropane and residual solvent from the reaction.
-
Causality: this compound is a low-melting solid (reported melting point ~88-90°C).[4] Solvents or liquid impurities act as a eutectic contaminant, preventing crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Neutralization: The reaction is base-catalyzed. After completion, the mixture must be neutralized with an acid (e.g., stearic acid, hydrochloric acid) to a pH of approximately 4-5.[3][4] An improperly neutralized mixture can contain basic residues that promote side reactions.
-
Remove Volatiles: The primary strategy is to remove lower-boiling impurities. This can be achieved by reduced pressure distillation (vacuum distillation).[7] This technique allows for the removal of volatile compounds at a lower temperature, preventing thermal decomposition of the desired product.[8][9][10][11]
-
Induce Crystallization: After removing volatile impurities, cooling the concentrated residue should induce crystallization.[12] If it still fails to crystallize, scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites. Seeding with a previously obtained pure crystal is also highly effective.
-
Q2: I've obtained crystals, but my yield is low after recrystallization. How can I improve recovery?
A2: Low recovery during recrystallization is often a result of using an inappropriate solvent or an excessive amount of solvent. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13]
-
Causality: If the solvent is too good, a significant amount of the product will remain in the mother liquor even after cooling. If it's too poor, you'll need a large volume to dissolve the compound, which also leads to losses.
-
Troubleshooting & Optimization:
-
Solvent Selection: For a polar molecule like this compound, polar solvents are a good starting point. However, a single solvent may not provide the ideal solubility profile. A two-solvent system is often more effective. A common approach is to dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Gentle warming to redissolve the precipitate followed by slow cooling should yield high-quality crystals.
-
Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.
-
Recover a Second Crop: The mother liquor (the solution remaining after the first filtration) still contains dissolved product. Concentrating the mother liquor (e.g., by evaporating some of the solvent) and cooling again can often yield a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Q3: My purified product has a yellowish tint and a sharp odor. What is this impurity and how do I remove it?
A3: A yellowish color and sharp smell are often indicative of a nitroalkene byproduct, formed via dehydration of the nitro alcohol.[6] This side reaction can be promoted by excessive heat or acidic/basic conditions during workup or purification.
-
Causality: The hydroxyl group can be eliminated with a proton from the adjacent carbon to form a double bond, resulting in 2-methyl-1-nitropropene. These compounds are often colored and have pungent odors.
-
Troubleshooting & Mitigation:
-
Temperature Control: Avoid excessive temperatures during the reaction and purification. When performing distillations, use vacuum to lower the boiling point.[9][14]
-
Purification Strategy: If the impurity is already present, recrystallization is often effective at removing it, as the nitroalkene will have different solubility properties. If recrystallization is insufficient, column chromatography is a more rigorous method for separating compounds with different polarities.
-
Detailed Protocols & Methodologies
Protocol 1: Purification by Vacuum Distillation to Remove Volatiles
This protocol is designed to remove unreacted 2-nitropropane and reaction solvents prior to crystallization.
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Procedure:
-
Transfer the neutralized and filtered reaction mixture to the distillation flask.
-
Apply vacuum slowly to prevent bumping. A pressure of 10-40 mmHg is typically sufficient.[9]
-
Gently heat the flask in a water or oil bath.
-
Collect the low-boiling fraction, which will primarily consist of the reaction solvent and unreacted 2-nitropropane.
-
Continue distillation until the volatile components have been removed and the residue in the distillation flask becomes more viscous.
-
Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
The remaining residue is the concentrated crude this compound, which can then be subjected to recrystallization.
-
Protocol 2: Purification by Two-Solvent Recrystallization
This method is effective for obtaining high-purity crystalline product from the crude residue obtained after distillation.
-
Solvent System Selection: A common and effective solvent pair is Ethyl Acetate (a "good" solvent) and Hexanes (a "poor" solvent).
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness (turbidity).
-
Add a drop or two of hot ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, then place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexanes to remove any remaining mother liquor.[13]
-
Dry the crystals under vacuum to obtain the pure this compound.
-
Data & Visualization
Table 1: Common Solvents for Recrystallization
| Solvent System | Role | Rationale |
| Single Solvent | ||
| Water | Good | Effective for polar compounds, but solubility might be too low. |
| Ethanol | Good | Generally a good solvent for polar organic molecules.[15] |
| Two-Solvent System | ||
| Ethyl Acetate / Hexanes | Good / Poor | A versatile system where ethyl acetate solubilizes the polar product, and hexanes act as the anti-solvent to induce crystallization.[15] |
| Acetone / Water | Good / Poor | Another effective pair for polar compounds.[13] |
| Dichloromethane / Pentane | Good / Poor | Can be used, but the low boiling points can make it challenging to handle.[16] |
Diagram 1: Purification Workflow
This diagram outlines the decision-making process for purifying crude this compound.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 5. 2-METHYL-2-NITRO-1,3-PROPANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 8. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. buschvacuum.com [buschvacuum.com]
- 11. Vacuum_distillation [bionity.com]
- 12. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Methyl-2-nitro-1-propanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-2-nitro-1-propanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in this synthesis, ensuring high yield and purity.
The synthesis of this compound is a classic example of the Henry (or nitroaldol) reaction, involving the base-catalyzed addition of 2-nitropropane to formaldehyde.[1][2] While seemingly straightforward, this reaction is sensitive to several parameters that can lead to side reactions and diminished yields. This guide is structured to help you diagnose and resolve these issues effectively.
Baseline Synthesis Protocol
This protocol serves as a standard reference for the troubleshooting and FAQ sections. It is compiled from established methodologies to provide a robust starting point.[3][4]
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2-nitropropane.
-
Catalyst & Formaldehyde Source: Prepare a solution of a basic catalyst (e.g., 1-10 milliequivalents of NaOH or KOH per mole of 2-nitropropane) in a minimal amount of water (1.5-10% by weight of the total reaction mass).[3][4] If using paraformaldehyde, it can be added directly to the 2-nitropropane. If using an aqueous formaldehyde solution (e.g., 37% formalin), it can be added concurrently with the catalyst.
-
Reaction Initiation: While stirring, add the catalyst solution and formaldehyde source to the 2-nitropropane. The molar ratio of 2-nitropropane to formaldehyde should be approximately 1:1.[4]
-
Temperature & pH Control: An exothermic reaction may occur. Maintain the internal temperature between 40°C and 58°C using a water bath for cooling if necessary.[3][5] Monitor the pH of the reaction medium, ensuring it remains between 7 and 11.[4]
-
Reaction Monitoring & Completion: Stir the mixture for 1-4 hours. Monitor the reaction progress by withdrawing small aliquots and analyzing via TLC or GC-MS. The reaction is complete upon consumption of the limiting reagent (typically 2-nitropropane).
-
Neutralization: Once the reaction is complete, cool the mixture slightly (to ~55°C) and neutralize it by adding an acid (e.g., stearic acid or dilute sulfuric acid) until the pH is between 4 and 5.[4][6]
-
Product Isolation: Cool the neutralized mixture to room temperature or below to induce crystallization. The product, this compound, will precipitate as a white crystalline solid.
-
Purification: Isolate the crystals by filtration. The crude product can be purified by recrystallization from a suitable solvent or by removing volatile impurities under a stream of inert gas.[3]
Troubleshooting Guide: Diagnosing & Solving Synthesis Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction shows very low or no conversion of starting materials. What are the likely causes?
Answer: This is a common issue often related to catalyst activity or reagent quality.
-
Cause 1: Inactive or Insufficient Catalyst: The Henry reaction is base-catalyzed. The base's primary role is to deprotonate 2-nitropropane to form the reactive nitronate anion, which then attacks the formaldehyde carbonyl.[7][8] If the base is old, weak, or added in insufficient quantity, the concentration of the nitronate anion will be too low for the reaction to proceed at a reasonable rate.
-
Solution: Use a fresh, properly stored base. Ensure you are using a catalytic amount (1-10 milliequivalents is a typical range).[4] Consider a stronger base if a weak base proves ineffective, but be mindful that stronger bases can promote side reactions.
-
-
Cause 2: Poor Quality Formaldehyde Source: Formaldehyde can exist in equilibrium with its non-reactive polymer, paraformaldehyde, and its hydrate, methanediol. If using an old formalin solution, the concentration of free formaldehyde might be low due to polymerization or oxidation to formic acid. Formic acid can neutralize the base catalyst, halting the reaction.
-
Solution: Use a fresh, high-quality source of formaldehyde or paraformaldehyde. If using paraformaldehyde, ensure the reaction temperature is sufficient to cause depolymerization. A patent suggests a temperature range of 40-58°C is effective.[3]
-
-
Cause 3: Low Reaction Temperature: While lower temperatures can be used for stereoselective variants of the Henry reaction, they significantly slow down the rate.[9] For this specific synthesis, temperatures below 40°C may result in a stalled reaction.
-
Solution: Ensure the reaction temperature is maintained within the recommended 40-58°C range to ensure a sufficient reaction rate.[5]
-
Q2: I'm observing a significant amount of an unsaturated byproduct. What is it and how can I prevent it?
Answer: You are likely forming 2-methyl-1-nitropropene via dehydration of the desired β-nitro alcohol product. This is one of the most common side reactions in Henry chemistry.[1][10]
-
Mechanism: The dehydration is often promoted by high temperatures and strongly basic or acidic conditions during workup. The hydroxyl group can be eliminated, forming a stable conjugated nitroalkene.
-
Prevention:
-
Avoid Excessive Heat: Do not let the reaction temperature exceed the recommended range. Elevated temperatures, especially above 60°C, favor the elimination reaction.[10]
-
Careful Neutralization: After the reaction is complete, promptly and carefully neutralize the basic catalyst with a mild acid to a pH of ~4.5.[6] Over-shooting with a strong acid can also catalyze dehydration.
-
Moderate Base Strength: While the reaction needs a base, an excessively strong base or a high concentration of base can increase the rate of dehydration. Use the minimum amount of catalyst required for an efficient reaction.
-
Q3: My crude product appears to contain a diol impurity, 2-methyl-2-nitro-1,3-propanediol. How did this form?
Answer: This is the result of a "Double Henry Reaction." This side reaction is particularly common when formaldehyde is used as the aldehyde component.[11][12]
-
Mechanism: The initial product, this compound, still possesses a hydrogen atom on the carbon bearing the nitro group (the α-carbon). This proton is acidic and can be removed by the base catalyst to form a new nitronate anion. This anion can then react with a second molecule of formaldehyde, leading to the formation of 2-methyl-2-nitro-1,3-propanediol.
-
Prevention:
-
Control Stoichiometry: Use a molar ratio of 2-nitropropane to formaldehyde that is close to 1:1 or with a slight excess of 2-nitropropane.[4] A large excess of formaldehyde will drive the reaction towards the diol product.[13]
-
Limit Reaction Time: Monitor the reaction closely. Once the starting 2-nitropropane is consumed, neutralize the reaction to prevent the slower, secondary reaction from occurring.
-
Q4: The reaction was clean, but my final yield was low after work-up and isolation. Where did the product go?
Answer: Product loss during work-up is a frequent problem. The issue can stem from the product's physical properties or the reversibility of the reaction.[14]
-
Cause 1: Retro-Henry Reaction: All steps of the Henry reaction are reversible.[1] If the neutralized mixture is heated or if the pH is not properly controlled, the product can revert to the starting materials (2-nitropropane and formaldehyde). Formaldehyde is highly volatile and can be lost during solvent removal, making the loss irreversible.
-
Solution: Perform the neutralization and crystallization at the recommended temperatures. Avoid any prolonged heating of the product mixture after neutralization.
-
-
Cause 2: Product Solubility: this compound has some solubility in water.[13] If a large volume of water was used (e.g., in the catalyst solution or during workup), a significant amount of product could remain in the aqueous filtrate.
-
Solution: Use minimal water during the reaction setup, as suggested by patents (1.5-10% by weight).[3] If you suspect product loss in the filtrate, you can try to extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the dissolved product.
-
Troubleshooting Summary Table
| Observed Issue | Potential Cause | Diagnostic Check | Corrective Action |
| No/Low Conversion | Inactive/insufficient catalyst | Check age/storage of base; verify amount used. | Use fresh catalyst; ensure 1-10 meq is used.[4] |
| Poor formaldehyde quality | Check age of formalin; test for acidity. | Use fresh formaldehyde or paraformaldehyde. | |
| Dehydration Product | Excessive temperature | Review temperature logs. | Maintain reaction temp < 58°C.[3] |
| (Nitroalkene) | Improper pH during workup | Check pH after neutralization. | Neutralize carefully to pH 4-5.[4] |
| Diol Formation | Excess formaldehyde | Review stoichiometry calculations. | Use a 1:1 molar ratio of reactants.[4] |
| (Double Henry) | Prolonged reaction time | Review reaction monitoring data. | Stop and neutralize the reaction upon consumption of 2-nitropropane. |
| Low Isolated Yield | Retro-Henry reaction | Re-analyze filtrate for starting materials. | Avoid heating after neutralization; maintain proper pH.[1] |
| Product loss to aqueous phase | Analyze aqueous filtrate for product. | Minimize water in the reaction; extract filtrate with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for this reaction?
Answer: The Henry reaction proceeds via a three-step mechanism:
-
Deprotonation: A base (B:) removes the acidic α-proton from 2-nitropropane to form a resonance-stabilized nitronate anion.[8]
-
Nucleophilic Addition: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This forms a C-C bond and creates a β-nitro alkoxide intermediate.[7]
-
Protonation: The alkoxide is protonated by the conjugate acid of the base (HB⁺) or a solvent molecule to yield the final product, this compound.[8]
Q2: What are the key side reactions I should be aware of?
Answer: Besides the desired reaction, several competing pathways can reduce your yield and purity. The main ones are the Retro-Henry, Dehydration, and Double Henry reactions. For sterically hindered aldehydes, a Cannizzaro reaction (self-condensation) can also occur, but it is less common with the highly reactive formaldehyde.[1]
Q3: Can I use paraformaldehyde instead of aqueous formaldehyde?
Answer: Yes, paraformaldehyde is often used and can be advantageous.[3] It is a solid source of formaldehyde that depolymerizes in situ. This avoids adding excess water to the reaction, which can simplify work-up and minimize product loss due to solubility. However, you must ensure the reaction temperature is high enough (e.g., >40°C) to promote efficient depolymerization back to monomeric formaldehyde.
Q4: What analytical techniques are best for monitoring this reaction?
Answer:
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective way to qualitatively monitor the disappearance of the starting material (2-nitropropane) and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for both monitoring the reaction and identifying byproducts. It can provide quantitative data on the conversion and the relative amounts of product versus impurities like the dehydrated nitroalkene.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to monitor the reaction and is particularly useful for analyzing the purity of the final crystalline product. A reverse-phase method with a C18 column is typically suitable.[15]
Troubleshooting Workflow
When encountering an issue, a systematic approach is key. The following workflow can help guide your diagnostic process.
References
- Benchchem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
- Sciencemadness Wiki. (2023). Nitroaldol reaction.
- Hazra, S., & Pombeiro, A. J. L. (2019). Noncovalent Interactions in the Nitroaldol (Henry) Reaction.
- Wikipedia. (2023). Henry reaction.
- SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column.
- MDPI Encyclopedia. (2022). Nitroaldol Reaction.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Henry Reaction (Nitroaldol Reaction).
- Organic Chemistry Reaction. (2023). The Henry Reaction.
- Google Patents. (2015). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- Google Patents. (1979). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Google Patents. (1980).
- Benchchem. (2025).
- Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube.
- Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. Educación Química, 29(2), 11-20.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Organic-Chemistry.org. (n.d.). Henry Reaction - Common Conditions.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 4. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. m.youtube.com [m.youtube.com]
- 13. redalyc.org [redalyc.org]
- 14. How To [chem.rochester.edu]
- 15. This compound | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Methyl-2-nitro-1,3-propanediol via the Henry Reaction
Welcome to the technical support center for the synthesis of 2-methyl-2-nitro-1,3-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the Henry (nitroaldol) reaction for this specific synthesis.
I. Introduction to the Henry Reaction for 2-Methyl-2-nitro-1,3-propanediol Synthesis
The Henry reaction, a classic carbon-carbon bond-forming reaction, involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3][4] Discovered by Louis Henry in 1895, this reaction is a cornerstone of organic synthesis due to the versatility of the resulting β-nitro alcohol products.[1][5] These products can be readily converted into other valuable synthetic intermediates, such as β-amino alcohols, nitroalkenes, and α-nitro ketones.[1][6]
In the context of synthesizing 2-methyl-2-nitro-1,3-propanediol, the Henry reaction is particularly noteworthy. This specific reaction involves a "double Henry reaction" where two molecules of formaldehyde react with one molecule of nitroethane.[3] This diol is a valuable intermediate, for instance, in the commercial production of the biocide Bronopol.[7]
This guide will delve into the practical aspects of this reaction, offering solutions to common challenges and providing a deeper understanding of the underlying chemical principles.
II. Reaction Mechanism and Key Parameters
Understanding the mechanism is crucial for effective troubleshooting. The reaction proceeds in the following steps:
-
Deprotonation: A base removes an α-proton from the nitroalkane (nitroethane) to form a resonance-stabilized nitronate anion.[4][8]
-
Nucleophilic Attack: The nitronate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (formaldehyde).[4][8]
-
Protonation: The resulting β-nitro alkoxide is protonated to yield the β-nitro alcohol.[1][4]
-
Second Addition (Double Henry): In the presence of excess formaldehyde, the initial β-nitro alcohol product can undergo a second deprotonation and subsequent addition to another formaldehyde molecule, leading to the formation of the diol.[3]
Factors Influencing Reaction Success:
| Parameter | Importance | Rationale |
| Base Selection | High | The choice and amount of base are critical. Common bases include sodium carbonate, triethylamine, and sodium hydroxide.[8][9] The base must be strong enough to deprotonate the nitroalkane but not so strong as to promote side reactions like the Cannizzaro reaction with formaldehyde.[1] |
| Stoichiometry | High | A molar excess of formaldehyde to nitroethane is necessary to drive the reaction towards the formation of the diol.[9] A typical ratio is approximately 2:1. |
| Temperature | Medium | The reaction is often run at a slightly elevated temperature (e.g., 50°C) to increase the reaction rate.[9] However, excessive heat can lead to side reactions, such as dehydration of the product to form a nitroalkene.[10] |
| pH Control | High | Maintaining the appropriate pH is crucial for both the reaction and the workup. A basic pH (e.g., 9) is required for the reaction to proceed, while neutralization (e.g., with sulfuric acid to pH 7) is necessary during workup to isolate the product.[9] |
| Solvent | Medium | The reaction is often carried out in water, which is a green and effective solvent for this transformation.[9][11] |
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-methyl-2-nitro-1,3-propanediol and provides actionable solutions.
Problem 1: Low or No Product Yield
Possible Causes & Solutions:
-
Insufficient Base: The base may not be strong enough or used in a sufficient quantity to effectively deprotonate the nitroethane.
-
Solution: Ensure the correct base is used at the recommended concentration. For example, using sodium carbonate to adjust the pH to 9 has been reported to be effective.[9] Consider using a stronger base if necessary, but be mindful of potential side reactions.
-
-
Incorrect Stoichiometry: An insufficient amount of formaldehyde will result in incomplete conversion to the diol.
-
Solution: Use a molar excess of formaldehyde. A ratio of at least 2 moles of formaldehyde to 1 mole of nitroethane is recommended.[9]
-
-
Reaction Temperature Too Low: The reaction may be proceeding too slowly at a lower temperature.
-
Solution: Gently heat the reaction mixture to the recommended temperature (e.g., 50°C) and monitor the progress.[9]
-
-
Poor Quality Reagents: Impurities in the starting materials can inhibit the reaction.
-
Solution: Use high-purity formaldehyde and nitroethane. If the purity is questionable, consider purifying the starting materials before use.
-
Problem 2: Formation of Significant Side Products
Possible Causes & Solutions:
-
Cannizzaro Reaction: In the presence of a strong base, formaldehyde can undergo a self-condensation reaction (Cannizzaro reaction) to produce formic acid and methanol.[1]
-
Solution: Use a milder base, such as sodium carbonate or triethylamine, and carefully control the amount used. Avoid using strong bases like sodium hydroxide in high concentrations.
-
-
Dehydration of the Product: The β-nitro alcohol product can undergo dehydration, especially at higher temperatures, to form a nitroalkene.[10]
-
Solution: Maintain careful control over the reaction temperature. Avoid excessive heating. If dehydration is a persistent issue, consider running the reaction at a lower temperature for a longer duration.
-
-
Polymerization: Formaldehyde is prone to polymerization, especially under basic conditions.
-
Solution: Use a stabilized formaldehyde solution (e.g., formalin) and add it to the reaction mixture in a controlled manner.
-
Problem 3: Difficulty in Product Isolation and Purification
Possible Causes & Solutions:
-
Product is Highly Soluble in Water: 2-Methyl-2-nitro-1,3-propanediol has high water solubility (80g/100mL at 20°C), which can make extraction challenging.[12]
-
Solution: After neutralizing the reaction mixture, concentrate the aqueous solution under reduced pressure to precipitate the product.[9] The product can then be collected by filtration.
-
-
Product Decomposes on Distillation: The product is thermally unstable and decomposes upon attempted distillation.[12]
-
Solution: Avoid distillation for purification. Recrystallization is the preferred method. Suitable solvents for recrystallization include n-butanol or acetone.[12]
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
-
A1: With an optimized procedure, yields of around 88-89% have been reported.[9]
Q2: Can I use a different aldehyde instead of formaldehyde?
-
A2: Yes, the Henry reaction is general for a variety of aldehydes and ketones.[1] However, using a different aldehyde will result in a different product. The reactivity of the carbonyl compound can also vary, with aldehydes generally being more reactive than ketones.[8]
Q3: Is the Henry reaction reversible?
-
A3: Yes, all steps of the Henry reaction are reversible.[1] This is a key consideration for optimizing reaction conditions to favor product formation.
Q4: How can I monitor the progress of the reaction?
-
A4: Thin-layer chromatography (TLC) can be a useful technique to monitor the disappearance of the starting materials and the appearance of the product. Gas chromatography (GC) can also be used if appropriate standards are available.
Q5: What are the safety precautions for this reaction?
-
A5: Nitroalkanes are toxic and flammable. Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
V. Experimental Protocol
This protocol is a general guideline based on reported procedures.[9] Optimization may be necessary depending on specific laboratory conditions and reagent quality.
Materials and Reagents:
-
Formaldehyde (37-40% aqueous solution)
-
Nitroethane
-
Sodium Carbonate (Na₂CO₃)
-
Sulfuric Acid (H₂SO₄), 20% solution
-
Distilled water
-
Reaction flask with stirring and temperature control
-
Addition funnel
-
pH meter or pH paper
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a suitable reaction flask, add 2.05 mol of a 37-40% aqueous formaldehyde solution.
-
Temperature and pH Adjustment: Begin stirring and heat the solution to 50°C. Add sodium carbonate to adjust the pH of the solution to 9.
-
Addition of Nitroethane: Slowly add 1.0 mol of nitroethane to the reaction mixture dropwise using an addition funnel. Maintain the temperature at approximately 50°C throughout the addition.
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture at 50°C for 30 minutes.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add a 20% sulfuric acid solution to neutralize the mixture to a pH of 7.
-
Product Isolation: Concentrate the neutralized solution by distilling off the water under reduced pressure using a rotary evaporator.
-
Filtration and Drying: As the water is removed, the product will precipitate. Cool the resulting slurry to room temperature and collect the solid product by suction filtration. Wash the crystals with a small amount of cold water and then dry them to obtain 2-methyl-2-nitro-1,3-propanediol.
VI. Visualizing the Process
Henry Reaction Mechanism
Caption: The two-step mechanism for the formation of 2-methyl-2-nitro-1,3-propanediol.
Troubleshooting Workflow
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. chemistry-reaction.com [chemistry-reaction.com]
- 4. name-reaction.com [name-reaction.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 2-METHYL-2-NITRO-1,3-PROPANEDIOL synthesis - chemicalbook [chemicalbook.com]
- 10. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-METHYL-2-NITRO-1,3-PROPANEDIOL | 77-49-6 [chemicalbook.com]
preventing dehydration of 2-Methyl-2-nitro-1-propanol to nitroalkene
Introduction
Welcome to the technical support guide for 2-Methyl-2-nitro-1-propanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile β-nitro alcohol in their synthetic workflows. A primary challenge encountered when working with this and structurally similar compounds is the undesired dehydration to the corresponding nitroalkene, 2-methyl-2-nitro-1-propene. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you minimize this side reaction and maximize the yield and purity of your desired product. The stability of β-nitro alcohols is a critical factor, as the dehydration side reaction is a common issue.[1]
Quick Troubleshooting Guide: Dehydration Issues
This table provides a rapid overview of common problems leading to the formation of the nitroalkene byproduct and offers immediate solutions.
| Symptom / Observation | Potential Cause | Recommended Action |
| Significant nitroalkene formation during synthesis | Excessive Base Concentration: High levels of base strongly promote the elimination reaction.[2] | Use only a catalytic amount of base (e.g., 1-10 milliequivalents per mole of 2-nitropropane).[3] |
| High Reaction Temperature: Elevated temperatures provide the activation energy for the dehydration pathway.[1][4] | Maintain a strict temperature range, ideally between 40°C and 58°C.[3][5] Do not exceed 60°C. | |
| Product decomposes or discolors during workup | Acidic or Basic Residue: Traces of acid or base left after neutralization can catalyze dehydration during subsequent steps.[6] | Neutralize the reaction mixture carefully to a slightly acidic pH (4.0-5.0) before purification.[3][7] |
| Dehydration occurs during purification by distillation | Thermal Stress: β-nitro alcohols can be thermally sensitive. Distillation at atmospheric pressure is often too harsh. | Purify by recrystallization whenever possible.[8] If distillation is necessary, use a high vacuum to lower the boiling point and minimize thermal exposure.[6] |
| Low yield of the desired alcohol despite full consumption of starting materials | Retro-Henry Reaction: The Henry reaction is reversible. Conditions that favor dehydration can also promote the breakdown of the product back to starting materials.[9][10] | Ensure optimized conditions for the forward reaction (controlled temperature, pH) and promptly neutralize the mixture upon completion to "lock in" the product.[3] |
Frequently Asked Questions (FAQs)
Synthesis & Reaction Conditions
Q1: What is the underlying mechanism that causes the dehydration of this compound?
A1: The dehydration of a β-nitro alcohol like this compound can occur under both basic and acidic conditions.[4]
-
Base-Catalyzed (E1cB Mechanism): This is the most common pathway during synthesis. A base removes the acidic proton on the carbon adjacent to the nitro group (the α-carbon), forming a resonance-stabilized nitronate anion. This intermediate then eliminates the hydroxyl group (-OH) to form the nitroalkene. This is known as an Elimination Unimolecular conjugate Base (E1cB) mechanism.[4]
-
Acid-Catalyzed (E1 or E2 Mechanism): In the presence of acid, the hydroxyl group is protonated to form a much better leaving group (H₂O). Subsequent loss of water generates a carbocation (E1 pathway) or a concerted elimination occurs (E2 pathway), leading to the nitroalkene.[4][11]
Q2: How does temperature control specifically prevent dehydration?
A2: While the initial nitroaldol addition is often exothermic, the subsequent dehydration (elimination) reaction has a higher activation energy. By maintaining a moderately elevated yet strictly controlled temperature (e.g., 40-58°C), you provide enough energy for the desired addition reaction to proceed efficiently without supplying the excess energy required to overcome the barrier for the elimination side reaction.[3][5]
Q3: What type of base is best to use, and in what quantity?
A3: For the synthesis of this compound, an inorganic basic catalyst like sodium hydroxide or potassium hydroxide is effective.[3] The key is to use it in catalytic amounts, typically between 1 and 10 milliequivalents per mole of the limiting reagent (2-nitropropane).[3] Using a stoichiometric or excess amount of a strong base will significantly favor the dehydration pathway.[2] The goal is to generate the reactive nitronate anion without creating an overly basic environment that promotes elimination.
Q4: Why is pH control so critical during the reaction and workup?
A4: During the reaction, a pH between 7 and 11 is optimal for facilitating the base-catalyzed Henry reaction.[3][5] However, upon completion, the basic catalyst must be neutralized. Adjusting the pH to a slightly acidic range (e.g., 4.0-5.0) with an acid like stearic acid or hydrochloric acid protonates the intermediate alkoxide to form the stable alcohol and deactivates the catalyst, preventing further dehydration during workup and purification.[3][7]
Purification & Stability
Q5: My crude product is an oil/gum instead of a solid. Does this mean it has all dehydrated?
A5: Not necessarily. While the nitroalkene is an oily liquid, an impure, non-crystalline product could also be due to residual solvent or other impurities. However, it is a strong indicator that a significant amount of dehydration has occurred. This compound is a crystalline solid with a melting point of approximately 88-89°C.[12] The best approach is to analyze a sample of the crude material by ¹H NMR or IR spectroscopy to determine the ratio of alcohol to alkene.
Q6: I need to purify my product, but it seems to decompose upon heating. What is the best purification strategy?
A6: The recommended and most robust method for purifying this compound is recrystallization .[8] This avoids the thermal stress of distillation. A suitable solvent system can be determined empirically, but solvents like ethanol, isopropanol, or mixtures with water are good starting points. If distillation is unavoidable, it must be performed under high vacuum to significantly reduce the boiling point.[6] Ensure your apparatus is free of any acidic or basic residues.
Q7: How can I confirm the identity of my product and check for the nitroalkene impurity?
A7: Spectroscopic methods are definitive.
-
¹H NMR: The desired alcohol will show a characteristic singlet for the -CH₂-OH protons (around 3.7 ppm) and a broad singlet for the -OH proton. The nitroalkene byproduct will lack these signals and instead show vinylic proton signals at a much higher chemical shift (typically > 6.0 ppm).
-
IR Spectroscopy: The alcohol will have a strong, broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch. This band will be absent in the IR spectrum of the pure nitroalkene. The nitro group (NO₂) will show strong absorptions around 1550 and 1350 cm⁻¹ in both compounds.
Table of Expected Spectroscopic Data
| Compound | Key ¹H NMR Signals (Predicted, CDCl₃) | Key IR Bands (cm⁻¹) |
| This compound | ~3.7 ppm (s, 2H, -CH₂ OH), ~2.5 ppm (br s, 1H, -OH ), ~1.6 ppm (s, 6H, -C(CH₃ )₂) | ~3400 (broad, O-H) , ~2980 (C-H), ~1540 (asymm. NO₂), ~1350 (symm. NO₂) |
| 2-Methyl-2-nitro-1-propene | ~6.5 ppm (s, 1H, vinylic), ~5.9 ppm (s, 1H, vinylic), ~2.0 ppm (s, 3H, -CH₃) | ~3000 (C-H), ~1640 (C=C) , ~1520 (asymm. NO₂), ~1340 (symm. NO₂) |
Validated Experimental Protocols
Protocol 1: Synthesis of this compound with Minimized Dehydration
This protocol is adapted from established industrial methods and is optimized for stability.[3][5]
Step-by-Step Methodology:
-
Setup: To a jacketed reaction vessel equipped with an overhead stirrer, thermometer, and addition funnel, add 2-nitropropane (1.0 mol, 89.1 g).
-
Catalyst Preparation: In a separate beaker, dissolve potassium hydroxide (0.01 mol, 0.56 g) in a minimal amount of water (e.g., 5-10 mL).
-
Reaction Initiation: Add the catalyst solution to the 2-nitropropane and begin vigorous agitation. Heat the mixture to 45°C. The pH of the reaction medium should be between 7 and 11.
-
Formaldehyde Addition: Slowly add formaldehyde (1.0 mol, typically as a 37% aqueous solution, ~81 g) or paraformaldehyde (1.0 mol, 30.0 g) portion-wise or via the addition funnel over 1 hour. A slight exotherm may be observed. Use the reactor jacket to maintain the internal temperature strictly between 45°C and 55°C .
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 50-55°C for 1-2 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of 2-nitropropane.
-
Neutralization: Once the reaction is complete, heat the mixture to 55°C. Slowly add an acid (e.g., concentrated hydrochloric acid or molten stearic acid) until the pH of the mixture is between 4.0 and 5.0. This step is critical to quench the catalyst and stabilize the product.[3]
-
Isolation: Cool the neutralized mixture to room temperature and then further in an ice bath. The product, this compound, will crystallize.
-
Purification: Collect the crystals by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield a white crystalline solid with a melting point of 88-89°C.[12]
Protocol 2: Purification of Crude this compound Containing Nitroalkene
This protocol focuses on removing the nitroalkene byproduct from a crude mixture.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which the alcohol is soluble but has lower solubility at room temperature (e.g., isopropanol). The nitroalkene byproduct should be more soluble.
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired this compound should crystallize out, leaving the more soluble nitroalkene impurity in the mother liquor.
-
Cooling: For maximum recovery, cool the flask in an ice bath for 30-60 minutes.
-
Filtration: Isolate the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.
-
Drying: Dry the crystals under vacuum. Verify purity by melting point determination and ¹H NMR analysis.
Mechanisms and Pathways
Visualizing the Reaction and Side Reaction
The following diagram illustrates the desired Henry addition pathway leading to this compound and the competing E1cB elimination pathway that results in the undesired nitroalkene.
Caption: Competing pathways in the Henry reaction of 2-nitropropane.
Troubleshooting Flowchart
Use this flowchart to diagnose the source of dehydration in your experiment.
Caption: A logical flowchart for troubleshooting dehydration issues.
References
- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis. Benchchem.com. Link
- ECHEMI. (n.d.). What mechanism causes nitroalcohol dehydration following the henry reaction? Echemi.com. Link
- Wikipedia. (2023). Henry reaction. En.wikipedia.org. Link
- Ballini, R., & Bosica, G. (1997). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. The Journal of Organic Chemistry, 62(2), 425–427. Link
- BenchChem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis. Benchchem.com. Link
- BenchChem. (2025). The Enduring Legacy of the Henry Reaction: A Technical Guide to the Discovery and Synthetic Utility of β-Nitro Alcohols. Benchchem.com. Link
- MDPI. (2022). Nitroaldol Reaction. Encyclopedia.pub. Link
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Alfa-chemistry.com. Link
- Lantz, C. W. (1980). Preparation of 2-nitro-2-methyl-1-propanol. U.S. Patent No. 4,241,226.
- Lantz, C. W. (1979). Synthesis of nitro-2 methyl-2 propanol-1. European Patent No. EP0004211A1.
- Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Organic-chemistry.org. Link
- Sciencemadness Discussion Board. (2008). Henry Reaction. Sciencemadness.org. Link
- Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. Link
- Google Patents. (n.d.). Method for preparing 2-nitro-2-methyl-1-propanol. CN104262160A. Link
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. Link
- ChemicalBook. (2025). 2-Methyl-2-nitropropan-1-ol. Chemicalbook.com. Link
- Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532.
Sources
- 1. Henry Reaction - Common Conditions [commonorganicchemistry.com]
- 2. echemi.com [echemi.com]
- 3. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Henry Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]
Technical Support Center: Troubleshooting the Henry Reaction with Tertiary Nitroalkanes
Welcome to the technical support center for the Henry (nitroaldol) reaction. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with a particularly demanding class of substrates: tertiary nitroalkanes. Due to significant steric hindrance and altered electronics, these substrates often fail to react under standard conditions. This document provides in-depth troubleshooting, field-proven insights, and detailed protocols to help you navigate these complexities and achieve successful outcomes.
Introduction: The Challenge of Tertiary Nitroalkanes
The Henry reaction is a powerful C-C bond-forming tool that couples a nitroalkane with a carbonyl compound to form valuable β-nitro alcohols. These products are versatile intermediates, readily converted into β-amino alcohols, α-hydroxy carboxylic acids, or nitroalkenes.
While the reaction is robust for primary and some secondary nitroalkanes, tertiary nitroalkanes (e.g., 2-nitropropane) present a formidable challenge. The reaction's success hinges on the deprotonation of the nitroalkane to form a nucleophilic nitronate anion. With tertiary nitroalkanes, this process is hampered by:
-
Steric Hindrance: The bulky alkyl groups surrounding the α-carbon impede the approach of both the base for deprotonation and the subsequent attack of the nitronate on the electrophilic carbonyl carbon.
-
Electronic Effects: Alkyl groups can inductively destabilize the resulting nitronate anion, making its formation less favorable compared to less substituted analogues.
Consequently, researchers often face low to nonexistent yields, coupled with a landscape of side reactions. This guide provides a systematic approach to overcoming these hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common failure points in a practical Q&A format, explaining the causality behind each recommended solution.
Q1: My Henry reaction with a tertiary nitroalkane is showing low to no conversion. What are the primary causes?
A1: The lack of reactivity is almost always rooted in two interconnected factors: insufficient activation of the reactants and overwhelming steric hindrance.
-
Ineffective Base/Catalyst System: Standard bases like triethylamine or potassium carbonate may not be strong enough or correctly suited to deprotonate the sterically congested tertiary nitroalkane efficiently. Furthermore, the resulting nitronate is a weaker nucleophile than that of a primary nitroalkane, and it may not readily attack the carbonyl partner without additional activation.
-
Unfavorable Reaction Equilibrium: All steps of the Henry reaction are reversible. For sterically demanding substrates, the equilibrium can strongly favor the starting materials. The steric clash in the transition state and the product can make the forward reaction energetically costly, leading to a stalled reaction.
Q2: How can I overcome the significant steric hindrance associated with tertiary nitroalkanes?
A2: Overcoming steric hindrance requires a multi-pronged strategy focused on enhancing reactivity through catalyst choice and optimizing reaction conditions.
-
Employ Stronger, Non-Nucleophilic Bases: Use of a powerful, sterically hindered base can facilitate deprotonation without competing in nucleophilic attack on the carbonyl. Proazaphosphatrane-type bases, often referred to as Verkade's superbases, have shown high efficacy in promoting Henry reactions, even with challenging ketone substrates.
-
Utilize Lewis Acid Co-catalysis: A Lewis acid can coordinate to the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic. This "pull" strategy makes the carbonyl more susceptible to attack by the relatively weak "push" of the tertiary nitronate. Zinc triflate (Zn(OTf)₂), in combination with a base like diisopropylethylamine (DIPEA) and a chiral ligand, is a classic example of this synergistic approach.
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be done cautiously, as higher temperatures can also promote side reactions, particularly dehydration of the desired β-nitro alcohol product to a nitroalkene.
-
Consider High-Pressure Conditions: Applying high pressure (in the kbar range) can favor the formation of the more compact transition state, accelerating the reaction and shifting the equilibrium towards the product. This technique has been shown to improve chemo- and regioselectivity in Henry reactions.
Q3: What are the most effective catalyst systems for promoting the Henry reaction with these challenging substrates?
A3: Success with tertiary nitroalkanes often lies in moving beyond simple base catalysis to more sophisticated systems that can manage steric hindrance and control stereochemistry.
-
Heterobimetallic Catalysts: Neodymium-sodium (Nd/Na) heterobimetallic catalysts have been successfully employed in reactions between α-keto esters and nitroalkanes to afford α-nitro tertiary alcohols in good yields and selectivities. These catalysts function through a cooperative mechanism where both metal centers play a role in activating the nucleophile and electrophile.
-
Copper-Bis(oxazoline) Complexes: Chiral copper(II) complexes with bis(oxazoline) ligands are highly effective Lewis acids for asymmetric Henry reactions. These systems activate the carbonyl component and create a well-defined chiral environment, enabling the reaction to proceed with high enantioselectivity.
-
Organocatalysts: Chiral guanidine or thiourea-based organocatalysts can promote the reaction through a dual-activation mechanism, using hydrogen bonding to activate both the nitronate and the carbonyl partner simultaneously. While their application to tertiary nitroalkanes is less common, they represent a promising avenue for development.
The choice of catalyst is critical and should be tailored to the specific substrates involved. A summary of promising systems is provided in the table below.
Q4: I am observing significant side products. What are they and how can I minimize them?
A4: Side reactions are a common issue, especially when forcing conditions are required. The primary culprits are:
-
Retro-Henry Reaction: The reversibility of the reaction means your product can decompose back to the starting materials.
-
Mitigation: Once the product is formed, it should be removed from the reaction conditions if possible. A rapid workup upon reaching optimal conversion (monitored by TLC or LCMS) is crucial.
-
-
Dehydration: The β-nitro alcohol product can easily eliminate water to form a nitroalkene, particularly under basic conditions or at elevated temperatures.
-
Mitigation: Use only a catalytic amount of a mild base. Avoid excessive heat. A slightly acidic workup can help neutralize the base and stabilize the alcohol product.
-
-
Aldehyde Self-Condensation (Cannizzaro Reaction): For aldehydes lacking α-protons (like benzaldehyde), a strong base can induce a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.
-
Mitigation: Use a base that is strong enough to deprotonate the nitroalkane but not so harsh that it promotes the Cannizzaro reaction. Stoichiometric control is key. Ensure the nitroalkane is deprotonated before the bulk of the aldehyde is exposed to the base.
-
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the Henry reaction with tertiary nitroalkanes.
Caption: A decision-making flowchart for troubleshooting the Henry reaction.
Comparison of Catalytic Systems for Hindered Substrates
| Catalyst System | Base | Solvent | Temperature | Key Advantages & Considerations | Reference |
| Nd/Na Heterobimetallic | NaHMDS / NaOtBu | 2-Me-THF | -20 to -40 °C | Excellent for α-keto esters, affording tertiary alcohols with high diastereo- and enantioselectivity. Requires anhydrous conditions. | |
| Cu(OAc)₂ / Chiral Ligand | Organic Base (e.g., DIPEA) | THF, Toluene | Room Temp. | Widely applicable, high enantioselectivity. The ligand choice is critical for success. | |
| Zn(OTf)₂ / N-methylephedrine | DIPEA | CH₂Cl₂ | Room Temp. | Good for asymmetric synthesis with aromatic aldehydes. The Lewis acid activates the aldehyde significantly. | |
| Organocatalyst (Guanidine) | - (Catalyst is basic) | Toluene | Room Temp. | Metal-free conditions. Efficacy with tertiary nitroalkanes may vary and requires screening. | |
| Proazaphosphatrane (Verkade's Base) | - (Catalyst is the base) | Aprotic Solvents | Room Temp. | Highly efficient promoter for deprotonation. Excellent for overcoming low reactivity but offers no stereocontrol. |
Frequently Asked Questions (FAQs)
-
What is the general mechanism of the Henry reaction? The reaction begins with a base abstracting the acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting β-nitro alkoxide is then protonated (typically by the conjugate acid of the base) to yield the final β-nitro alcohol product. All steps are reversible.
-
Can ketones be used as electrophiles with tertiary nitroalkanes? This is an extremely challenging transformation due to the combined steric hindrance of both reactants. Reactions with ketones are often plagued by unfavorable equilibria, even with less hindered nitroalkanes. Success would likely require a highly active catalytic system, such as a proazaphosphatrane base or high-pressure conditions, but yields are expected to be low.
-
Are there asymmetric versions of the Henry reaction for tertiary nitroalkanes? Yes. The development of asymmetric catalysts is a major focus in this field. Chiral metal catalysts, particularly those using copper, zinc, or rare-earth metals, are frequently used to create a chiral environment that directs the approach of the nucleophile, leading to high enantio- or diastereoselectivity.
-
What is the aza-Henry reaction and can it be performed with tertiary nitroalkanes? The aza-Henry reaction is the addition of a nitroalkane to an imine or its derivative to form a β-nitroamine. These products are valuable precursors to vicinal diamines. Performing this reaction with tertiary nitroalkanes is also challenging due to steric hindrance but can be achieved using potent catalytic systems.
Experimental Protocol: Model Henry Reaction with 2-Nitropropane
This protocol describes a general procedure for the reaction between an aromatic aldehyde and 2-nitropropane using a Lewis acid/base system. Note: This is a starting point and may require optimization for your specific substrate.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
2-Nitropropane
-
Zinc triflate (Zn(OTf)₂)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic aldehyde (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the aldehyde).
-
Catalyst Addition: Add zinc triflate (0.1 eq). Stir the mixture at room temperature for 15-20 minutes to allow for coordination.
-
Reactant Addition: Add 2-nitropropane (2.0-3.0 eq) to the mixture, followed by the dropwise addition of DIPEA (1.2 eq) over 5 minutes. Using an excess of the nitroalkane can help drive the equilibrium towards the product.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LCMS. The reaction may be slow, potentially requiring 24-48 hours. If no reaction is observed, gentle heating (e.g., to 35-40 °C) can be attempted, but monitor closely for dehydration.
-
Workup: Once the reaction has reached completion or stalled, quench it by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with additional DCM.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired β-nitro alcohol.
Workflow Diagram: Experimental Protocol
Caption: Step-by-step experimental workflow for the Henry reaction.
References
- Kanemasa, S. (2020). Asymmetric catalysis in direct nitromethane-free Henry reactions. RSC Publishing. Source
- Wikipedia. (n.d.). Henry reaction. Wikipedia. Source
- Organic Chemistry Portal. (n.d.). Henry Reaction. Organic Chemistry Portal. Source
- Palomo, C. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction.
- ResearchGate. (n.d.). Optimization of the reaction condition [Table].
- ResearchGate. (n.d.). Efficient Catalyst-Free Henry Reaction between Nitroalkanes and Aldehydes or Trifluoromethyl Ketones Promoted by Tap Water.
- ResearchGate. (n.d.). The Henry Reaction: Recent Examples.
- SynArchive. (n.d.). Henry Reaction. SynArchive. Source
- ResearchGate. (n.d.). The aza-Henry reaction as a source of enantioenriched β-amino...
- ResearchGate. (n.d.). Optimization of the Henry reaction [Table].
- Sciencemadness Discussion Board. (2017). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness.org. Source
- Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. Source
- PubMed Central. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex...
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction. Alfa Chemistry. Source
- Frontiers. (2024, May 9).
- Organic Chemistry Portal. (n.d.). Henry Reaction - Common Conditions. Organic Chemistry Portal. Source
- PubMed Central. (n.d.). Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines.
- TCI Chemicals. (n.d.). Henry Reaction (Nitroaldol Reaction). TCI Chemicals. Source
- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Source
Technical Support Center: Large-Scale Synthesis of 2-Methyl-2-nitro-1-propanol
Welcome to the technical support center for the synthesis of 2-Methyl-2-nitro-1-propanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the challenges and optimization strategies for its large-scale production. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt the synthesis for your specific needs.
Overview of the Synthesis: The Henry (Nitroaldol) Reaction
The industrial synthesis of this compound is primarily achieved through the Henry reaction, also known as a nitroaldol reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (2-nitropropane) to an aldehyde (formaldehyde).[3] The product, a β-nitro alcohol, is a valuable intermediate, notably for its reduction to 2-amino-2-methyl-1-propanol, a widely used component in pharmaceuticals and industrial applications.[4][5]
The reaction proceeds through three fundamental steps, all of which are reversible:
-
Deprotonation: A base abstracts the acidic α-proton from 2-nitropropane to form a resonance-stabilized nitronate anion.[6]
-
Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[6]
-
Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the base or the solvent, to yield the final this compound product.[2]
Reaction Mechanism: Henry Reaction
Caption: Overall workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactor Setup: Charge a suitable jacketed glass reactor with 2-nitropropane (1.0 molar equivalent). Begin agitation and set the jacket temperature to maintain an internal temperature of 40-45°C.
-
Catalyst and Formaldehyde Addition: In a separate vessel, prepare a solution of your basic catalyst (e.g., 0.01-0.1 molar equivalents of NaOH or KOH) in a small amount of water. [7]This solution will be added concurrently with the formaldehyde source. Formaldehyde can be used as an aqueous solution (formalin) or as paraformaldehyde. [8] * Rationale: Using a concentrated medium with minimal water simplifies product isolation and reduces energy consumption during solvent removal. [4]Paraformaldehyde is often preferred on a large scale to avoid introducing large volumes of water.
-
Reaction Execution: Slowly and simultaneously add the catalyst solution and formaldehyde (1.0-1.05 molar equivalents) to the reactor over 1-2 hours. [8] * Critical Control Point: Maintain the internal temperature between 45°C and 55°C. [7]The reaction is exothermic, and poor temperature control can lead to side reactions. [9] * pH Monitoring: The pH of the reaction medium should be maintained between 8 and 10. [7][8]This range is optimal for activating the 2-nitropropane without promoting the Cannizzaro side reaction of formaldehyde. [1]4. Reaction Completion: After the addition is complete, maintain the reaction mixture at 50-55°C for an additional 1-2 hours to ensure full conversion. Monitor the reaction progress via an appropriate analytical method (e.g., GC-MS or HPLC).
-
Neutralization: Once the reaction is complete, cool the mixture slightly to ~55°C. Slowly add an acid (e.g., stearic acid or a dilute solution of sulfuric or hydrochloric acid) until the pH of the mixture is between 4 and 5. [7][8] * Rationale: Neutralization quenches the reaction and prevents the reversible retro-Henry reaction from occurring during work-up. [1]A pH of 4-5 ensures the catalyst is neutralized without creating a strongly acidic environment that could promote dehydration.
-
Crystallization and Isolation: Cool the neutralized mixture slowly to ambient temperature, and then further to 0-5°C, to induce crystallization. The product should precipitate as a white crystalline solid. [8][10]Isolate the solid product by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by reduced pressure distillation to remove lower-boiling impurities. [4]High purity (>95%) is achievable with a single crystallization. [7]
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the large-scale synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently below 80%. What are the most likely causes?
A: Low yield is often traced back to suboptimal reaction conditions. Consider the following:
-
Temperature Control: The temperature range of 40-58°C is a critical window. [7]Temperatures below this range will result in a slow, incomplete reaction. Temperatures above this can promote side reactions like dehydration of the product. [11]* pH Management: The reaction requires a basic medium (pH 7-11, optimally 8-9) to generate the nitronate nucleophile. [7]If the pH is too low, the reaction rate will be slow. If it is too high, you risk promoting the Cannizzaro reaction, where formaldehyde reacts with itself. Ensure your catalyst concentration is adequate (1 to 10 milliequivalents per mole of 2-nitropropane). [7]* Molar Ratio: A molar ratio of 2-nitropropane to formaldehyde between 0.9:1 and 1.1:1 is crucial for high yields. [8]A significant excess of either reactant can lead to side products and complicate purification.
-
Reaction Time: Ensure the reaction has run to completion. For large-scale batches, this can take several hours. Incomplete conversion is a common cause of low isolated yield. [8] Q2: I'm observing a significant impurity with a lower polarity than my product. What is it and how can I prevent it?
A: This is likely the dehydrated nitroalkene byproduct. [1]This side reaction is promoted by excessively high temperatures or acidic conditions during work-up before the base catalyst is fully neutralized. To minimize its formation:
-
Strictly maintain the reaction temperature below 58°C.
-
Ensure the neutralization step is performed carefully. Do not let the pH drop too low (below 4) or add the acid too quickly, which can create localized acidic hotspots.
Q3: The product is not crystallizing properly upon cooling, or it is oiling out. What should I do?
A: Crystallization issues are typically due to impurities or incorrect work-up conditions.
-
Purity: The presence of unreacted starting materials, solvent, or side products can inhibit crystal formation. Ensure the reaction has gone to completion and consider an initial wash of the crude product.
-
Cooling Rate: Rapid cooling can lead to oiling out. Employ a slow, controlled cooling ramp to allow for proper crystal lattice formation.
-
Agitation: Gentle agitation during cooling is necessary to ensure homogeneity and promote crystallization.
-
Seeding: If crystallization is stubborn, adding a small seed crystal of pure this compound can initiate the process.
-
Neutralization pH: Ensure the pH after neutralization is correct (4-5). [8]If the solution is still basic, the product may remain partially as a salt, hindering crystallization.
Q4: How critical are the safety precautions for handling 2-nitropropane and formaldehyde?
A: Extremely critical. Both reactants are hazardous and require strict handling protocols.
-
2-Nitropropane: It is a flammable liquid, harmful if inhaled, and classified as a probable human carcinogen. [12]All transfers and reactions should be conducted in a well-ventilated area or closed system, with personnel wearing appropriate PPE, including solvent-resistant gloves and safety glasses.
-
Formaldehyde: It is toxic, corrosive, a known sensitizer, and a potential carcinogen. [13][14]It can cause severe burns to the eyes and skin. [15]It must be handled in a fume hood or a closed system. Butyl or nitrile gloves and chemical splash goggles are mandatory. [15]An eyewash station and safety shower must be readily accessible.
Summary of Key Process Parameters
| Parameter | Recommended Range/Value | Rationale & Citation |
| Molar Ratio (2-NP:CH₂O) | 0.9:1 to 1.1:1 | Optimizes conversion and minimizes excess starting material in the final product. [7][8] |
| Reaction Temperature | 40°C to 58°C | Balances reaction rate against the risk of side reactions like dehydration. [7][8] |
| Reaction pH | 7 to 11 (Optimal: 8-9) | Sufficiently basic to form the nitronate anion without promoting formaldehyde self-condensation. [7] |
| Catalyst Loading | 1-10 meq per mole of 2-NP | Catalytic amounts are sufficient; higher loadings can make pH control and neutralization difficult. [7] |
| Neutralization pH | 4 to 5 | Quenches the reaction, prevents retro-Henry reaction, and prepares the product for crystallization. [7][8] |
| Solvent | Concentrated (minimal water) or Alcohol | A concentrated medium or alcohol solvent simplifies work-up and reduces energy costs for solvent removal. [4][7] |
References
- Benchchem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
- The Henry Reaction: Efficient Synthesis of 2-Nitroethanol at Scale. (n.d.). Self-Supplied.
- U.S. Patent No. US4241226A. (1980). Preparation of 2-nitro-2-methyl-1-propanol. Google Patents.
- Nitroaldol Reaction. (2022). Encyclopedia MDPI.
- Chinese Patent No. CN104262160A. (2015). Method for preparing 2-nitro-2-methyl-1-propanol. Google Patents.
- European Patent No. EP0004211A1. (1979). Synthesis of nitro-2 methyl-2 propanol-1. Google Patents.
- Henry Nitroaldol Reaction. (n.d.). Alfa Chemistry.
- Henry Reaction. (n.d.). Organic Chemistry Portal.
- Henry reaction. (n.d.). Wikipedia.
- Benchchem. (n.d.). Optimizing reaction conditions for 2-Methyl-2-nitro-1-phenyl-1-propanol formation.
- 2-Methyl-2-nitropropan-1-ol. (2025). ChemicalBook.
- Control of Hazardous Processes in Flow: Synthesis of 2-Nitroethanol. (n.d.). Self-Supplied.
- Safety data sheet - 2-Nitropropane. (2025). CPAChem.
- 2-Nitropropane. (n.d.). EPA.
- Formaldehyde: Hazards and Precautions. (n.d.). UC Berkeley.
- Formaldehyde - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Safe Use of Formaldehyde - Safe Operating Procedure. (n.d.). Self-Supplied.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 5. 2-Methyl-2-nitropropan-1-ol | 76-39-1 [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 8. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 9. d-nb.info [d-nb.info]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. ehs.berkeley.edu [ehs.berkeley.edu]
- 14. nj.gov [nj.gov]
- 15. academics.eckerd.edu [academics.eckerd.edu]
Technical Support Center: Catalyst Effects in 2-Methyl-2-nitro-1-propanol Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-nitro-1-propanol. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions concerning the critical role of catalysts in this process. Our focus is on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing a solid foundation for understanding the process.
Q1: What is the core chemical reaction used to synthesize this compound?
The synthesis of this compound is achieved through the Henry Reaction , also known as a nitroaldol reaction.[1][2] This classic carbon-carbon bond-forming reaction involves the base-catalyzed addition of a nitroalkane (2-nitropropane) to an aldehyde (formaldehyde).[3][4] The product, a β-nitro alcohol, is a valuable synthetic intermediate, particularly for its subsequent reduction to β-amino alcohols.[1]
Q2: What is the specific mechanistic role of the catalyst in this reaction?
The catalyst, which is fundamentally a base, plays a pivotal role in initiating the reaction. Its primary function is to deprotonate the α-carbon of 2-nitropropane. This process involves two key steps:
-
Nitronate Anion Formation: The base abstracts the acidic proton from the carbon adjacent to the nitro group on 2-nitropropane, generating a resonance-stabilized nucleophile known as a nitronate anion.[3][5]
-
Nucleophilic Attack: This highly nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of formaldehyde.
-
Protonation: The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base catalyst or the solvent, to yield the final product, this compound.[1][5]
All steps in the Henry reaction are reversible, a critical factor to consider during optimization and troubleshooting.[1]
Q3: What types of catalysts are effective for this synthesis, and how do they compare?
Several classes of base catalysts can be employed, each with distinct advantages and disadvantages. The choice of catalyst directly impacts reaction rate, yield, side product formation, and purification complexity.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Inorganic | NaOH, KOH, K₂CO₃[5][6] | Low cost, high reactivity, readily available. | Difficult to remove from the reaction mixture; requires a neutralization step which forms salts; can promote side reactions if used in excess. |
| Homogeneous Organic | Triethylamine (Et₃N), DBU | Good solubility in organic media, generally milder than inorganic bases. | Can be more expensive, may require more rigorous purification to remove. |
| Heterogeneous (Solid Base) | Basic ion-exchange resins[6], Alumina[7], Layered Double Hydroxides (LDHs)[7] | Easily removed by simple filtration, simplifies workup, catalyst can often be recycled, can offer higher selectivity. | May have lower catalytic activity requiring longer reaction times or higher temperatures; can be more expensive initially. |
| Phase-Transfer Catalysts (PTC) | Quaternary ammonium salts (e.g., benzyltrimethylammonium hydroxide)[8][9] | Facilitates reaction between reactants in immiscible phases (e.g., aqueous base and organic substrate), increasing reaction rates.[10][11] | Requires a two-phase system, adds cost, catalyst must be removed during workup. |
Q4: How does the catalyst's basicity (pKa) influence the reaction outcome?
The catalyst's strength is a critical parameter. It must be sufficiently basic to deprotonate 2-nitropropane. However, an overly strong base or high concentration can accelerate undesirable side reactions.[1] A key side reaction is the Cannizzaro reaction, a disproportionation of formaldehyde that can occur under strongly basic conditions.[1] Therefore, the ideal catalyst provides a high rate of nitronate formation while minimizing side product pathways. Often, moderately basic catalysts like alkali carbonates or tertiary amines offer a better balance for achieving high selectivity.[5]
Section 2: Troubleshooting Guide
This section provides solutions to common issues encountered during the synthesis of this compound.
Problem Area: Low or No Product Yield
Q: My reaction yield is significantly lower than the >90% yields reported in the literature. What are the primary causes?
Low yields are a frequent issue and can typically be traced back to one of four areas: catalyst inefficiency, unfavorable reaction equilibrium, procedural losses, or reagent quality.[12]
-
Catalyst Inactivity or Incorrect Loading : Ensure the catalyst is not expired or degraded. The amount of catalyst is crucial; typically 1-10 milliequivalents per mole of 2-nitropropane is effective.[6][13] Too little catalyst results in a slow or incomplete reaction, while too much can promote side reactions.
-
Reaction Equilibrium (Retro-Henry) : The Henry reaction is reversible.[1] If the reaction stalls, it may be due to an unfavorable equilibrium. Driving the reaction forward can be achieved by carefully adjusting temperature or, in some cases, removing a product (though this is difficult here).
-
Workup and Purification Losses : Significant product loss can occur during workup.[14] This includes incomplete crystallization, using excessive solvent for washing the crystalline product, or inefficient transfers between vessels.[12]
-
Reagent Purity : The purity of 2-nitropropane and the concentration of the formaldehyde source are critical. Impurities can inhibit the catalyst or introduce competing side reactions.
Step-by-Step Methodology:
-
Reactor Setup : In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnels, charge 2-nitropropane (1.0 molar equivalent). Add a small amount of water, which can be in the form of an aqueous formaldehyde solution, to constitute 1.5-10% of the total reaction mass by weight. [13]2. Reagent Addition : Begin stirring and gradually add the basic catalyst (e.g., NaOH solution, 1-10 meq) and formaldehyde (1.0-1.1 molar equivalents, often as paraformaldehyde) simultaneously. [6][13]The addition should be controlled to maintain the reaction temperature.
-
Reaction Maintenance : Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C. Monitor the pH and ensure it remains in the 7-11 range. The reaction is typically complete within 1-2 hours. [13][15]4. Neutralization : After completion, while the mixture is still warm (~55°C), neutralize the catalyst by adding an acid (e.g., stearic acid or hydrochloric acid) until the pH reaches 4-5. [6]5. Crystallization : Allow the mixture to cool slowly to room temperature with continued stirring. The product will precipitate as a white crystalline solid. [13]6. Isolation : Collect the crystals by filtration. Wash the filter cake with a minimal amount of cold water to remove residual salts and impurities.
-
Drying : Dry the purified product under vacuum. Yields are typically >95% with a purity of >95%. [6]
Optimized Reaction Parameters Summary
| Parameter | Recommended Value | Rationale | Reference(s) |
| Molar Ratio (2-NP:CH₂O) | 0.9:1 to 1.1:1 | A near-stoichiometric ratio prevents excess unreacted starting material, simplifying purification. | [6][13] |
| Catalyst Loading | 1-10 meq per mole of 2-NP | Provides sufficient catalytic activity without promoting excessive side reactions. | [6][13] |
| Temperature | 40 - 58 °C | Balances reaction rate against the risk of thermal decomposition or dehydration of the product. | [13][15] |
| pH | 7 - 11 (Optimal: 8-9) | Ensures the base is active for deprotonation while minimizing base-induced side reactions. | [6][13] |
| Reaction Time | 1 - 48 hours (typically 1-2h) | Dependent on catalyst activity and temperature; reaction should be monitored for completion. | [6][13] |
| Neutralization pH | 4 - 5 | Quenches the catalyst to prevent the reverse reaction and ensures the product is in its neutral, less soluble form for crystallization. | [6] |
References
- Wikipedia. (n.d.). Henry reaction.
- SynArchive. (n.d.). Henry Reaction.
- YouTube. (2020, March 21). Henry Reaction Mechanism | Organic Chemistry.
- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- Scirp.org. (n.d.). Phase Transfer Catalysis of Henry and Darzens Reactions.
- YouTube. (2022, July 14). Henry Reaction.
- Sciencemadness Discussion Board. (2017, September 10). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
- Google Patents. (n.d.). US8354560B2 - Process for producing nitroalcohols.
- Dalal Institute. (n.d.). Phase Transfer Catalysis.
- Scirp.org. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- Reddit. (2018, August 23). How do you get better at increasing yields?.
- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).
Sources
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
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- 11. macmillan.princeton.edu [macmillan.princeton.edu]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
temperature control in the synthesis of 2-Methyl-2-nitro-1-propanol
Technical Support Center: Synthesis of 2-Methyl-2-nitro-1-propanol
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Our goal is to equip you with the knowledge to not only execute the protocol successfully but also to troubleshoot and optimize the reaction with a deep understanding of the underlying chemical principles.
The synthesis of this compound is achieved through the Henry (or nitroaldol) reaction, a classic base-catalyzed carbon-carbon bond formation between 2-nitropropane and formaldehyde.[1][2] While robust, the exothermicity and potential for side reactions necessitate stringent temperature control to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound, and why is it so critical?
A1: The optimal temperature range for this reaction is generally maintained between 40°C and 58°C.[3][4] Temperature is a critical parameter for several reasons:
-
Reaction Rate: Within this range, the reaction proceeds at a manageable and efficient rate.
-
Side Reaction Minimization: Temperatures above this range can promote undesirable side reactions, such as the retro-Henry reaction and dehydration of the product to form nitroalkenes.[5]
-
Product Stability: Although specific thermal decomposition data for this compound is not extensively published, nitro-alcohols can be thermally sensitive. Maintaining the recommended temperature helps prevent product degradation.
Q2: My reaction is proceeding very slowly or not at all. Could temperature be the issue?
A2: Yes, low temperature is a likely cause. If the reaction temperature is below 40°C, the rate of reaction will be significantly reduced. The initial deprotonation of 2-nitropropane by the base is an activation energy-dependent step.[1] Insufficient thermal energy will result in slow formation of the nucleophilic nitronate anion, thus stalling the reaction. Ensure your reaction vessel is adequately heated and the internal temperature is monitored accurately.
Q3: I'm observing a lower than expected yield and the presence of impurities. How can temperature control help?
A3: Suboptimal temperature control is a primary contributor to low yields and impurity formation.
-
High Temperatures (>58°C): Elevated temperatures can favor the retro-Henry reaction, where the product reverts to the starting materials (2-nitropropane and formaldehyde).[1] This equilibrium shift will directly reduce your final product yield. Additionally, higher temperatures can promote the elimination of water from the this compound product, leading to the formation of 2-methyl-1-nitropropene.
-
Temperature Spikes: A sudden, uncontrolled exotherm can lead to a rapid increase in side reactions and potential decomposition, significantly impacting both yield and purity. Gradual addition of reagents and efficient heat dissipation are crucial.
Q4: What is the "retro-Henry" reaction and how does temperature influence it?
A4: The Henry reaction is reversible, and the reverse reaction is known as the retro-Henry reaction.[1] In this process, the β-nitro alcohol product cleaves back into the starting nitroalkane and aldehyde. This equilibrium is sensitive to temperature. Higher temperatures provide the energy needed to overcome the activation barrier for the reverse reaction, shifting the equilibrium away from the desired product and back towards the reactants, thus lowering the overall yield.
Q5: Can the choice of catalyst or solvent affect temperature control?
A5: While a variety of bases (like NaOH, KOH, or organic amines) and solvents can be used, they can influence the reaction's thermal profile.[1][6]
-
Catalyst Concentration: Using a higher concentration of a strong base can lead to a more rapid and pronounced exotherm. It is recommended to use a catalytic amount of base (e.g., 1 to 10 milliequivalents per mole of 2-nitropropane) to keep the reaction rate manageable.[3][4]
-
Solvent Choice: The solvent's heat capacity and boiling point can play a role in heat dissipation. While some protocols run the reaction in a concentrated medium or with minimal solvent, using a solvent with a higher heat capacity can help to better absorb the heat generated, providing a more stable temperature profile. Water is often present in small amounts and can help moderate the reaction.[4]
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Recommended Corrective Action |
| Low or No Product Formation | Reaction temperature is too low (<40°C). | Gently warm the reaction mixture to the optimal range of 40-58°C using a controlled heating mantle or water bath. Monitor the internal temperature closely. |
| Low Yield with Unreacted Starting Material | Temperature is too high, favoring the retro-Henry reaction. | Improve cooling efficiency of the reaction setup. Consider reducing the rate of reagent addition to better control the exotherm. Ensure the reaction is not heated beyond 58°C. |
| Presence of Nitroalkene Impurity | Excessive reaction temperature causing dehydration of the product. | Maintain the reaction temperature strictly within the 40-58°C range. Overheating, even for short periods, can lead to this side product. |
| Uncontrolled Exotherm/Reaction Runaway | Inadequate cooling or too rapid addition of reagents/catalyst. | Immediately apply external cooling (e.g., ice bath). If safe to do so, stop the addition of reagents. For future runs, ensure the cooling system is adequate and add reagents portion-wise or via a syringe pump for better control. |
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods and emphasizes critical temperature control points.[3][4]
Reagents and Equipment:
-
2-Nitropropane
-
Paraformaldehyde (or aqueous formaldehyde solution)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Stearic Acid or Hydrochloric Acid (for neutralization)
-
Reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel
-
Heating/cooling bath to maintain temperature
Procedure:
-
Reaction Setup: In a suitable reaction vessel, charge the 2-nitropropane. Begin agitation and ensure the internal thermometer is correctly placed.
-
Initial Reagent Addition: Add a small amount of aqueous formaldehyde solution and the basic catalyst (e.g., a solution of NaOH).
-
Temperature Control - Exotherm Initiation: An initial exotherm may be observed. The goal is to control the gradual addition of the remaining formaldehyde (as polyoxymethylene) to maintain the internal temperature between 40°C and 58°C.[3][4]
-
Controlled Formaldehyde Addition: Gradually add the polyoxymethylene in portions. Monitor the temperature closely. If the temperature rises above 55°C, pause the addition and allow it to stabilize. If it drops below 45°C, you may need to apply gentle heating.
-
Reaction Period: Once all the formaldehyde has been added, maintain the reaction mixture at approximately 50-55°C with continued stirring for 1-2 hours to ensure the reaction goes to completion.[3]
-
Neutralization: After the reaction period, while maintaining the temperature around 55°C, neutralize the mixture by adding an acid (e.g., stearic acid) until the pH is between 4 and 5.[3]
-
Product Crystallization: Allow the mixture to cool to room temperature. The this compound product will begin to crystallize. The cooling rate can influence crystal size and purity.
-
Isolation: The crystalline product can be isolated by filtration. Further purification can be achieved by recrystallization if necessary.
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow for the synthesis of this compound with key temperature control points.
References
- Wikipedia. Henry reaction. [Link]
- Grokipedia. Henry reaction. [Link]
- Green Chemistry - RSC Publishing. Catalytic promiscuity of different enzymes for Henry reaction. [Link]
- Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]
- DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems - PubMed Central. [Link]
- Organic Chemistry Portal. Henry Reaction. [Link]
- ResearchGate.
- YouTube. Henry Reaction. [Link]
- PubChem. 2-Methyl-2-nitro-1,3-propanediol. [Link]
- US Patent US4241226A.
- European Patent EP0004211A1. Synthesis of nitro-2 methyl-2 propanol-1.
- PubChem. This compound. [Link]
- EPA NEPAL. Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
- Google Patents. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 4. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 5. Henry Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis and Work-up of 2-Methyl-2-nitro-1-propanol
Welcome to the technical support center for the synthesis of 2-Methyl-2-nitro-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the synthesis and purification of this important nitroalcohol intermediate. Our goal is to equip you with the necessary knowledge to navigate the common challenges encountered during its preparation, ensuring a high-yield and high-purity product.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and work-up of this compound, providing explanations and actionable solutions.
Question 1: My reaction mixture has developed a strong yellow or brown color. What causes this and how can I prevent or remove it?
Answer: The appearance of a yellow or brown color in the reaction mixture is a common issue when synthesizing nitroalcohols. This discoloration is primarily due to the formation of color-forming impurities, which are often unsaturated compounds like nitroolefins or products of side reactions.[1][2]
-
Causality: These impurities can arise from several factors:
-
Excessive Base: A high concentration of a strong base can promote side reactions.
-
High Temperatures: Elevated temperatures can lead to the dehydration of the desired β-nitro alcohol product to form a conjugated nitroalkene, which is often colored.[3]
-
Presence of Oxygen: Oxidation of reactants or products can also contribute to color formation.
-
-
Preventative Measures:
-
Control Reaction Temperature: Maintain the reaction temperature within the recommended range, typically between 40°C and 58°C.[4]
-
Use Catalytic Amounts of Base: Employ a catalytic amount of a base (e.g., 1 to 10 milliequivalents per mole of 2-nitropropane) rather than stoichiometric amounts.[4]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Remediation:
-
Activated Carbon Treatment: After neutralizing the reaction mixture, you can treat the solution with activated carbon to adsorb the colored impurities.[5][6]
-
Chemical Wash: Some patented methods suggest a chemical wash step prior to distillation to eliminate these color-forming bodies.[1]
-
Recrystallization: Purification by recrystallization is often effective at excluding these colored impurities from the crystal lattice of the final product.[7]
-
Question 2: My product yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can be attributed to several factors, ranging from reactant quality to reaction conditions and work-up procedures.[8]
-
Causality and Solutions:
-
Incomplete Reaction:
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Depending on the scale and conditions, this can range from 1 to 48 hours.[4]
-
Mixing: Inadequate agitation can lead to localized "hot spots" or poor reactant mixing, hindering the reaction. Ensure vigorous and consistent stirring.
-
-
Side Reactions:
-
Cannizzaro Reaction: If using formaldehyde in an aqueous solution with a strong base, the Cannizzaro reaction can be a competing side reaction. Using paraformaldehyde and a milder base can mitigate this.
-
Dehydration: As mentioned previously, elevated temperatures can cause dehydration of the product. Careful temperature control is crucial.[3]
-
-
Work-up Losses:
-
Neutralization: The neutralization step is critical. The pH should be carefully adjusted to between 3 and 5.[9] If the solution is too acidic, it can promote decomposition.
-
Extraction: If performing a liquid-liquid extraction, ensure the appropriate solvent is used and that extractions are performed multiple times to maximize recovery.
-
Crystallization: During crystallization, if too much solvent is used, the product will remain in the mother liquor, reducing the isolated yield.[10] Conversely, cooling the solution too rapidly can lead to the formation of small, impure crystals.
-
-
Question 3: I am having difficulty crystallizing the product from the reaction mixture. What should I do?
Answer: Crystallization of this compound can sometimes be challenging, especially if the crude product is an oil or contains a significant amount of impurities.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure crystalline product, add a "seed" crystal to the solution to initiate crystallization.
-
-
Optimize Solvent System:
-
Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent under reduced pressure to obtain a supersaturated solution.[9]
-
Solvent Choice: While the product can often be crystallized directly from the neutralized reaction mixture, recrystallization from a suitable solvent can improve both crystal formation and purity. Petroleum ether or methanol have been reported as suitable solvents for recrystallization.[11]
-
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound synthesis?
A1: The synthesis is a classic example of the Henry reaction , also known as a nitroaldol reaction.[12] This is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (2-nitropropane) and an aldehyde (formaldehyde).[13] The base deprotonates the α-carbon of the 2-nitropropane to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, this compound.[12]
Q2: What are the key parameters to control during the reaction?
A2: The following parameters are crucial for a successful synthesis:
-
Temperature: Typically maintained between 40°C and 58°C to ensure a reasonable reaction rate while minimizing side reactions.[4]
-
pH: The reaction is base-catalyzed, and the pH is generally kept between 7 and 11 during the reaction.[4]
-
Stoichiometry: The molar ratio of 2-nitropropane to formaldehyde should be close to 1:1.[4]
-
Catalyst Concentration: A catalytic amount of an inorganic base (e.g., sodium hydroxide) or an organic base (e.g., triethylamine) is sufficient.[4][9]
Q3: What are the common byproducts in this synthesis?
A3: Besides the desired product, several byproducts can form:
-
Nitroalkenes: Dehydration of this compound can lead to the formation of 2-methyl-1-nitropropene.[3]
-
Aldol Condensation Products: Self-condensation of formaldehyde can occur under basic conditions.
-
Unreacted Starting Materials: Incomplete reaction will leave unreacted 2-nitropropane and formaldehyde in the mixture.
Q4: How can I purify the crude product?
A4: The primary methods for purifying this compound are:
-
Crystallization: This is a highly effective method for obtaining a high-purity solid product. The crude product can often be crystallized directly after neutralization and filtration.[4][9] Recrystallization from solvents like petroleum ether or methanol can further enhance purity.[11]
-
Vacuum Distillation: Distillation under reduced pressure is another viable purification technique, especially for removing lower-boiling impurities like residual solvents and unreacted 2-nitropropane.[9][14]
Q5: How should I handle and store this compound?
A5: this compound is a solid at room temperature and should be handled with appropriate personal protective equipment, including gloves and safety glasses, as it can be harmful if swallowed and cause serious eye irritation.[15] It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16]
III. Experimental Protocols & Data
Detailed Work-up and Purification Protocol
This protocol is a synthesis of procedures described in the literature and is intended as a general guideline.[4][9]
-
Neutralization: After the reaction is complete, cool the reaction mixture to approximately 55°C. Slowly add an acid (e.g., sulfuric acid or stearic acid) with stirring until the pH of the mixture is between 3 and 5.[4][9]
-
Filtration (if applicable): If a salt precipitates upon neutralization, filter the mixture to remove the solid.
-
Purification Method 1: Direct Crystallization
-
Cool the neutralized filtrate to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., water or a water-alcohol mixture) to remove residual impurities.
-
Dry the crystals under vacuum.
-
-
Purification Method 2: Vacuum Distillation
-
Transfer the neutralized filtrate to a distillation apparatus.
-
Perform distillation under reduced pressure to remove low-boiling impurities such as the solvent and unreacted 2-nitropropane.[9]
-
The desired this compound will be obtained as a crystalline solid upon cooling of the distilled fraction.
-
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [15] |
| Molecular Weight | 119.12 g/mol | [15] |
| Appearance | White to yellow solid | |
| Melting Point | 86-89 °C | [11] |
| Boiling Point | 94-95 °C at 10 mmHg | [11] |
Analytical Characterization
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of this compound. A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[17]
-
Gas Chromatography (GC): GC can also be employed to determine the chemical purity, particularly for identifying volatile impurities.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl, methylene, and hydroxyl protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule.[19]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group and the nitro (-NO₂) group.[15]
IV. Visualizations
Experimental Workflow Diagram
Caption: Work-up and purification workflow for this compound.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing low product yield.
V. References
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide. BenchChem.
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Google Patents. (n.d.). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds. Retrieved from
-
BenchChem. (2025, November). optimizing reaction conditions for 2-Methyl-2-nitro-1-phenyl-1-propanol formation. BenchChem.
-
SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol. Retrieved from
-
Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol. Retrieved from
-
Google Patents. (n.d.). CN102007094B - Improved method for eliminating color forming impurities from nitro compounds. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization II. Retrieved from [Link]
-
OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
-
Google Patents. (n.d.). Separation of 2-methyl-1-propanol from 1-butanol by azeotropic distillation. Retrieved from
-
Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds. Retrieved from
-
BenchChem. (n.d.). Purity Analysis of 2-Amino-2-methyl-1-propanol-d11: A Comparative Guide for Reference Materials. BenchChem.
-
ResearchGate. (2025, August 6). The Henry Reaction: Recent Examples. Retrieved from [Link]
-
Redalyc. (n.d.). Louis Henry: The Henry reaction and other organic syntheses. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent. Retrieved from [Link]
-
Google Patents. (n.d.). Separation of 2-methyl-1-propanol from 2-butanol by extractive distillation. Retrieved from
-
BRANDTECH Scientific. (n.d.). Vacuum Distillation: Process, Applications & Pump Requirements. Retrieved from [Link]
-
Australian Government Department of Health. (2013, November 22). 2-Propanol, 2-methyl-: Human health tier II assessment. Retrieved from [Link]
-
Australian Government Department of Health. (2013, November 22). 1-Propanol, 2-methyl-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. EP2280926B1 - Method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 2. CN102007094B - Improved method for eliminating color forming impurities from nitro compounds - Google Patents [patents.google.com]
- 3. Henry Reaction [organic-chemistry.org]
- 4. US4241226A - Preparation of 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Home Page [chem.ualberta.ca]
- 8. reddit.com [reddit.com]
- 9. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. 2-NITRO-1-PROPANOL(2902-96-7) 1H NMR [m.chemicalbook.com]
- 12. Henry reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 15. This compound | C4H9NO3 | CID 6442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 17. This compound | SIELC Technologies [sielc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. spectrabase.com [spectrabase.com]
Technical Support Center: A Guide to the Removal of Unreacted 2-Nitropropane
Welcome to the technical support center for professionals in research and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted 2-nitropropane from product mixtures. As a widely used solvent and reagent, its effective removal is critical for product purity, downstream process integrity, and personnel safety. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Challenges & Solutions
This section addresses specific issues that may arise during the purification of a product from a mixture containing 2-nitropropane.
Question: I performed a standard aqueous workup, but my post-extraction analysis (GC, ¹H NMR) shows significant residual 2-nitropropane. What went wrong?
Answer: This is a common issue stemming from the physicochemical properties of 2-nitropropane. While it is classified as only slightly soluble in water (approx. 1.7 g/100 mL), this level of solubility is often insufficient for complete removal with just one or two simple water washes, especially if the initial concentration is high.[1][2][3]
Causality & Recommended Actions:
-
Insufficient Extraction Volume or Repetitions: The partitioning of a solute between two immiscible phases is an equilibrium process.[4][5] To effectively remove 2-nitropropane, multiple extractions with fresh aqueous phase are far more efficient than a single extraction with a large volume.
-
Solution: Instead of one wash with 100 mL of water, perform three to four successive washes with 30-40 mL of water or brine. Brine (saturated NaCl solution) is often preferred for later washes as it decreases the solubility of organic compounds in the aqueous layer and helps prevent emulsion formation.[6]
-
-
High Concentration in the Organic Phase: If 2-nitropropane was used as the primary reaction solvent, its concentration will be very high. Simple extraction may not be sufficient.
-
Solution: First, remove the bulk of the 2-nitropropane via distillation or rotary evaporation, provided your desired product is not volatile and is thermally stable. 2-Nitropropane has a boiling point of 120.3 °C.[1][2] Following this bulk removal, perform a multi-step liquid-liquid extraction as described above to remove the remaining traces.
-
Question: My target compound is thermally sensitive, so I cannot use distillation to remove the 2-nitropropane. What are my best options?
Answer: For temperature-sensitive molecules, non-thermal purification methods are essential. The two most effective strategies are exhaustive liquid-liquid extraction and column chromatography.
Recommended Actions:
-
Enhanced Liquid-Liquid Extraction (LLE): This is the first method to attempt. As detailed in the previous point, a rigorous, multi-wash procedure is critical. Ensure vigorous mixing of the biphasic system to maximize the surface area and facilitate the transfer of 2-nitropropane into the aqueous phase.[7][8] See the detailed protocol below.
-
Flash Column Chromatography: If LLE fails to achieve the desired level of purity, flash chromatography is the definitive next step. 2-Nitropropane is a polar aprotic solvent and can be separated from many organic compounds on a silica gel or alumina stationary phase.
-
Implementation: Choose an eluent system where your product has a reasonable retention factor (Rƒ ≈ 0.3-0.4) while allowing the more polar 2-nitropropane to either wash through quickly or be retained more strongly, depending on the relative polarity of your product. A typical starting point for eluent selection is a hexane/ethyl acetate gradient. Analytical methods like Thin Layer Chromatography (TLC) should be used to develop the optimal solvent system before committing to a large-scale column.
-
Question: I'm experiencing persistent emulsion during my aqueous washes. How can I resolve this?
Answer: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during workups. They are often stabilized by trace impurities or the product itself acting as a surfactant.
Causality & Recommended Actions:
-
Insufficient Ionic Strength: The organic and aqueous phases may have similar densities or interfacial tension.
-
Solution: Add a significant amount of brine to the separatory funnel. The increased ionic strength of the aqueous phase will increase its density and polarity, forcing the separation of the organic layer.[6]
-
-
Mechanical Agitation: Shaking the separatory funnel too vigorously can induce stable emulsions.
-
Solution: Use gentle, repeated inversions of the funnel to mix the layers rather than aggressive shaking.
-
-
Physical Disruption: If an emulsion has already formed and will not break upon standing or adding brine:
-
Pass through a bed of Celite® or glass wool: This can physically disrupt the colloidal particles.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.
-
"Break" the emulsion with a few drops of a different solvent: Sometimes adding a small amount of methanol (if compatible) can alter the interfacial tension enough to cause separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted 2-nitropropane? The choice of method depends on the properties of your desired product. The main techniques are:
-
Distillation (Fractional or Vacuum): Ideal for thermally stable, non-volatile products where the boiling point difference is significant.[9][10] The formation of a water-2-nitropropane azeotrope (boiling at 88.6 °C) can also be exploited.[1]
-
Liquid-Liquid Extraction (LLE): A standard and versatile method that relies on partitioning the 2-nitropropane into an immiscible aqueous phase.[4][5]
-
Column Chromatography: A high-resolution technique for when LLE is insufficient or when separating compounds with very similar properties.[11]
Q2: What are the key physical properties of 2-nitropropane relevant to its removal? Understanding these properties is crucial for designing an effective purification strategy.
| Property | Value | Significance for Removal | Source(s) |
| Boiling Point | 120.3 °C | Allows for removal by distillation from less volatile products. | [1][2][3][12] |
| Water Azeotrope | 88.6 °C (at 29.4% water) | Can be used for azeotropic distillation to remove 2-NP at a lower temperature. | [1] |
| Water Solubility | 1.7 g/100 mL (at 20-25 °C) | Enables removal by washing with water or brine (LLE). | [1][2][3] |
| Density | 0.992 g/mL (at 25 °C) | Very close to water, which can lead to slow phase separation or emulsions. | [3][12] |
| Solvent Miscibility | Miscible with most organic solvents. | Dictates that removal must rely on partitioning into an immiscible phase (like water) or chromatography. | [1][3] |
Q3: Can I use a chemical "quench" to destroy or modify residual 2-nitropropane for easier removal? While there isn't a universal "quenching" agent in the traditional sense (like adding water to deactivate a Grignard reagent), you can chemically modify 2-nitropropane to alter its solubility. 2-Nitropropane is weakly acidic (pKa ≈ 7.7) and can be deprotonated by a strong base to form a water-soluble nitronate salt.[2][3]
-
Strategy: Washing the organic layer with a dilute aqueous solution of a strong base (e.g., 1M NaOH) can convert the 2-nitropropane to its salt, which will then partition into the aqueous phase.
-
Caution: This method must be used with extreme care. Nitronate salts can be unstable, and the reaction can be exothermic.[3] This approach is only recommended if your target compound is stable to strong bases. The resulting basic aqueous waste must be neutralized carefully before disposal.
Q4: What are the primary safety concerns when working with 2-nitropropane? All work with 2-nitropropane must be conducted with strict adherence to safety protocols due to its hazardous properties.
-
Flammability: It is a flammable liquid with a flash point of 26 °C.[12][13] Keep it away from ignition sources.
-
Toxicity: It is harmful if inhaled or swallowed, causing irritation, headaches, nausea, and potential liver and kidney damage.[14][15][16]
-
Carcinogenicity: 2-Nitropropane is classified as a Group 1B carcinogen, meaning it is presumed to have carcinogenic potential for humans.[15]
-
Handling: Always handle 2-nitropropane in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.
Q5: How can I definitively confirm the complete removal of 2-nitropropane? Visual confirmation is not sufficient. You must use sensitive analytical techniques to verify its absence.
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a highly sensitive and quantitative method for detecting volatile organic compounds like 2-nitropropane.[1][17][18] This is the industry-standard method for trace analysis.
-
Nuclear Magnetic Resonance (¹H NMR): The isopropyl group of 2-nitropropane gives a distinct septet at ~4.7 ppm and a doublet at ~1.6 ppm in CDCl₃. The absence of these signals in the ¹H NMR spectrum of your final product is a strong indicator of its removal.
-
Mass Spectrometry (MS): GC-MS provides definitive identification based on both retention time and the mass fragmentation pattern of 2-nitropropane.[17][19]
Visualized Workflows and Protocols
Decision-Making Flowchart for Removal Method Selection
This diagram provides a logical pathway to help you choose the most appropriate purification strategy based on the characteristics of your product.
Caption: Decision tree for selecting a 2-nitropropane removal method.
Experimental Protocol: Enhanced Liquid-Liquid Extraction
This protocol outlines a robust procedure for removing 2-nitropropane from an organic product solution.
Caption: Step-by-step workflow for enhanced liquid-liquid extraction.
Step-by-Step Methodology:
-
Preparation: Transfer the organic reaction mixture containing your product and 2-nitropropane to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity).
-
First Wash: Add a volume of saturated brine solution roughly equal to the volume of the organic layer.
-
Mixing & Venting: Stopper the funnel, and while securely holding the stopper and stopcock, gently invert it several times to mix the layers. Crucially, vent the funnel frequently by pointing the stem away from yourself and others into the back of the fume hood and opening the stopcock to release any pressure buildup.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The organic layer should be on top, as 2-nitropropane and many common organic solvents have densities slightly less than water.
-
Draining: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the washing procedure (steps 2-5) at least two more times with fresh portions of brine. Multiple washes are key to achieving high purity.
-
Drying: Drain the final organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl the flask. Add agent until it no longer clumps together.
-
Filtration: Filter the dried organic solution through a funnel with a cotton or glass wool plug to remove the drying agent.
-
Concentration: Remove the organic solvent using a rotary evaporator to yield the crude product, now significantly depleted of 2-nitropropane.
-
Analysis: Analyze a small sample of the product using GC or ¹H NMR to confirm the absence of 2-nitropropane before proceeding.
References
- Nitropropane, 2- (EHC 138, 1992). Inchem.org. [Link]
- 2-Nitropropane - NIOSH Pocket Guide to Chemical Hazards. CDC. [Link]
- Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. PMC - NIH. [Link]
- Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke. PubMed. [Link]
- Safety data sheet - 2-Nitropropane. CPAChem. [Link]
- Table 1, Properties of 2-Nitropropane - 15th Report on Carcinogens. NCBI Bookshelf. [Link]
- Separation of 2-Bromo-2-nitropropane on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- 2-NITROPROPANE Method no.: 15. OSHA. [Link]
- 2-Nitropropane Chemical Properties. Chemdad. [Link]
- The determination of 2-nitropropane in air. Semantic Scholar. [Link]
- 2-Nitropropane Inform
- Method for preparing 2-nitropropane.
- 2-Nitropropane Safety Inform
- separation of nitroethane from 2-nitropropane?. Sciencemadness Discussion Board. [Link]
- A method for sampling and analysis of 2-nitropropane in air. Taylor & Francis Online. [Link]
- Liquid–liquid extraction. Wikipedia. [Link]
- A kind of synthetic method of 2 nitropropane.
- Method for preparing 2-nitropropane.
- Method for preparing 2-nitro-2-methyl-1-propanol.
- Question about 2-nitropropane. Sciencemadness Discussion Board. [Link]
- 2-Nitropropane. Wikipedia. [Link]
- 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
- Overview of Liquid-Liquid Extraction (LLE)
- Liquid-Liquid Extraction vs. Solid-Phase Extraction. Aurora Biomed. [Link]
- Liquid-liquid Extraction. Journal of New Developments in Chemistry. [Link]
- 2-Nitropropane - IARC Monographs. NCBI. [Link]
- NITROPARAFFINS Method no.: 46. OSHA. [Link]
- Process for the manufacture of nitropropanes.
- Reaction of 2-Nitropropane with Nitrogen Dioxide in Gas Phase. ACADEMIA. [Link]
- Method for removing unreacted electrophiles
- Synthesizing method of 2-nitropropane.
- How does quenching work?. Reddit. [Link]
Sources
- 1. Nitropropane, 2- (EHC 138, 1992) [inchem.org]
- 2. Table 1, Properties of 2-Nitropropane - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Nitropropane One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aurorabiomed.com [aurorabiomed.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. CN106045859A - Method for preparing 2-nitropropane - Google Patents [patents.google.com]
- 10. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 11. Separation of 2-Bromo-2-nitropropane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 2-NITROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Nitropropane [cdc.gov]
- 15. echemi.com [echemi.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke * - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osha.gov [osha.gov]
- 19. Gas Chromatography-Tandem Mass Spectrometry Method for Selective Detection of 2-Nitropropane in Mainstream Cigarette Smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 2-Methyl-2-nitro-1-propanol in solution
Welcome to the technical support guide for 2-Methyl-2-nitro-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile β-nitro alcohol in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and reproducibility of your experiments.
Introduction to the Stability of this compound
This compound is a valuable synthetic intermediate, notable for its dual functional groups which allow for a variety of chemical transformations. However, its structure as a β-nitro alcohol makes it susceptible to a primary degradation pathway known as the retro-Henry reaction (also called a retro-nitroaldol reaction). This reversible, base-catalyzed reaction is the root cause of most stability issues encountered in solution, leading to the decomposition of the molecule into its starting materials: 2-nitropropane and formaldehyde .[1][2] Understanding and controlling the factors that influence this equilibrium are critical for maintaining the integrity of your stock solutions and experimental results.
This guide will provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you manage the stability of this compound solutions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, explains the underlying chemical principles, and offers step-by-step solutions.
Issue 1: Loss of Potency or Appearance of New Peaks in HPLC Analysis
Symptom: You observe a decrease in the area of the this compound peak over time in your HPLC analysis, accompanied by the emergence of one or two new, earlier-eluting peaks.
Probable Cause: This is a classic indicator of the retro-Henry reaction.[1][2] Under neutral to basic conditions, this compound will decompose into the more volatile and less polar compounds, 2-nitropropane and formaldehyde.
Causality Explained: The Henry reaction is reversible, and the equilibrium is highly sensitive to pH. The presence of a base (even the mild basicity of neutral water) can catalyze the cleavage of the carbon-carbon bond between the alcohol and nitro-bearing carbons.[2][3][4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreased potency.
Detailed Solution Steps:
-
Check Solution pH: The primary factor governing stability is pH. If your compound is dissolved in a neutral or basic buffer (pH ≥ 7), degradation is expected. A study on a similar β-nitro alcohol showed complete decomposition at pH 7 and 9 within 18 hours at 25°C, while it remained stable at pH 5.[3]
-
Prepare a Fresh, Acidified Stock Solution:
-
Discard the degraded solution.
-
Prepare a new concentrated stock solution in a non-aqueous solvent like ethanol or DMSO, or in an aqueous buffer with a pH between 4.5 and 5.5. Acetate or citrate buffers are suitable choices.
-
Rationale: Acidic conditions suppress the deprotonation step required to initiate the retro-Henry reaction, thus stabilizing the compound.[3]
-
-
Confirm Degradant Identity (Optional but Recommended): To definitively confirm the degradation pathway, run commercially available standards of 2-nitropropane and formaldehyde through your HPLC system. The retention times should match the new peaks observed in your degraded sample.
-
Implement Correct Storage: Store your newly prepared, acidified stock solution at 2-8°C and protect it from light. For long-term storage, aliquoting and freezing (-20°C or -80°C) is recommended to minimize freeze-thaw cycles.
-
Experimental Workflow Adjustment: When diluting the stock solution for experiments, use the same acidic buffer. If the final experimental medium must be at a neutral or basic pH, add the this compound solution immediately before starting the experiment to minimize the time it spends in the destabilizing environment.
Issue 2: Inconsistent Results or Poor Reproducibility in Biological Assays
Symptom: You are getting variable results from day to day, or between different batches of solutions, in your cell-based or biochemical assays.
Probable Cause: The active concentration of this compound is likely decreasing due to degradation in your culture media or assay buffer, which are typically buffered to a physiological pH of ~7.4. Furthermore, the degradation products, formaldehyde and 2-nitropropane, could be interfering with your assay.
Causality Explained: At a physiological pH of 7.4, this compound is unstable and will continuously degrade.[1][3] This means the effective concentration of your compound is not constant over the course of a multi-hour or multi-day experiment. Formaldehyde is a known cross-linking agent and can be cytotoxic, potentially confounding your experimental results.[1]
Solution Strategy:
-
Time-Course Stability Study: Perform a preliminary experiment to determine the half-life of this compound in your specific experimental medium.
-
Spike the compound into your buffer or media at the final desired concentration.
-
Incubate under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyze by HPLC to quantify the remaining parent compound.
-
-
Adjust Dosing Strategy:
-
Short-Term Assays (< 2 hours): Prepare your working solution immediately before use. The degradation within this timeframe may be acceptable.
-
Long-Term Assays (> 2 hours): If the stability study reveals significant degradation, you must adjust your protocol. Options include:
-
Repeated Dosing: Replenish the compound at set intervals based on its measured half-life to maintain a more consistent concentration.
-
Use a Pro-drug/Protected Form: If feasible for your application, consider a chemically modified version of the molecule that is stable at pH 7.4 and releases the active compound under specific conditions.
-
-
-
Control for Degradation Products: Run parallel control experiments where you treat your cells or system with equivalent concentrations of 2-nitropropane and formaldehyde that would be generated from the degraded parent compound. This will help you determine if the degradation products themselves have any biological effect in your assay.
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the best way to store solid this compound?
-
A1: The solid form of this compound is generally stable. Store it in a tightly sealed container in a cool, dry, well-ventilated area, away from bases and strong oxidizing agents. Standard laboratory conditions are sufficient for the solid material.
-
-
Q2: What solvents should I use to prepare stock solutions?
-
A2: For maximum stability, use either a non-aqueous solvent such as DMSO or absolute ethanol, or an aqueous buffer with a pH of 5.5 or lower. Avoid preparing stock solutions in neutral water or buffers like PBS (pH 7.4) for storage.
-
-
Q3: My solution turned slightly yellow. Is this a sign of degradation?
-
A3: While the primary degradation products (2-nitropropane and formaldehyde) are colorless, a yellow discoloration can indicate the formation of minor side products, potentially from further reactions of the initial degradants, especially under basic conditions. It should be considered a sign of instability, and a fresh, acidified solution should be prepared.
-
-
Q4: Can I analyze this compound by Gas Chromatography (GC)?
-
A4: It is strongly discouraged. β-nitro alcohols are known to be thermally labile and can degrade in the hot GC injection port, primarily through the retro-Henry reaction.[3] This will lead to inaccurate quantification of the parent compound and may show peaks for formaldehyde and 2-nitropropane that were not present in the original solution. HPLC with UV detection is the recommended analytical method.
-
-
Q5: How does temperature affect the stability of the solution?
-
A5: Higher temperatures will accelerate the rate of the retro-Henry reaction.[5] Therefore, solutions should be stored at refrigerated temperatures (2-8°C) or frozen. Avoid heating solutions, especially if they are at a neutral or basic pH.
-
Part 3: Protocols and Data
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound (MW: 119.12 g/mol )
-
Sodium Acetate Trihydrate
-
Glacial Acetic Acid
-
High-purity water (e.g., Milli-Q or 18 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Prepare 100 mM Sodium Acetate Buffer (pH 5.0):
-
Dissolve 1.36 g of sodium acetate trihydrate in ~90 mL of high-purity water.
-
Adjust the pH to 5.0 by adding glacial acetic acid dropwise while monitoring with a calibrated pH meter.
-
Transfer the solution to a 100 mL volumetric flask and bring to volume with high-purity water.
-
Filter the buffer through a 0.22 µm filter.
-
-
Prepare 10 mM this compound Stock Solution:
-
Weigh out 11.91 mg of this compound.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 8 mL of the pH 5.0 acetate buffer and gently swirl to dissolve the compound completely.
-
Bring the flask to the 10 mL mark with the pH 5.0 acetate buffer.
-
Cap and invert the flask several times to ensure homogeneity.
-
-
Storage:
-
Transfer the solution to a sterile, amber vial to protect from light.
-
Store at 2-8°C for short-term use (up to 1-2 weeks).
-
For long-term storage, dispense into single-use aliquots and store at -20°C or below.
-
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradation products.
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD)
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Expected Elution Profile:
-
Formaldehyde: Very early elution time (highly polar).
-
This compound: Intermediate retention.
-
2-Nitropropane: Later elution time (more non-polar).
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject your standards and samples.
-
Integrate the peak area for this compound to quantify its concentration over time.
Data Summary: pH-Dependent Stability
The following table summarizes the expected stability of β-nitro alcohols based on published data for analogous compounds.[3] This provides a qualitative guide for experimental design.
| pH of Solution | Expected Stability of this compound | Primary Degradation Pathway |
| < 6.0 | Good. The compound is largely stable. | Minimal degradation. |
| 6.5 - 8.0 | Poor. Significant degradation is expected over hours to days. | Base-catalyzed retro-Henry reaction. |
| > 8.0 | Very Poor. Rapid degradation is expected. | Rapid base-catalyzed retro-Henry reaction. |
Part 4: Mechanistic Visualization
To fully grasp the core stability issue, it is essential to visualize the chemical transformation at the heart of the degradation process.
Caption: Reversible retro-Henry reaction of this compound.
References
- G. Fantin, M. Fogagnolo, A. Medici, P. Pedrini, S. Fontana, "Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones," Molecules, 2018. [Link]
- J. Wang, Y. Li, X.
- M. E. Pauly, D. D. C. Bradley, S. A. L. Said, R. A. D. C. Pauly, "Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking," Investigative Ophthalmology & Visual Science, 2012. [Link]
- R. Ballini, G. Bosica, "Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction," The Journal of Organic Chemistry, 1997. [Link]
- A. Jaworska-Kaźmieruk, P. Kwiatkowski, "Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde," Molecules, 2024. [Link]
- Wikipedia, "Henry reaction," Wikipedia, The Free Encyclopedia. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Validation of 2-Methyl-2-nitro-1-propanol: A GC-MS-Centric Comparative Analysis
For professionals in pharmaceutical research and development, the purity of a synthetic precursor is not merely a matter of quality control; it is the foundational pillar upon which the integrity of subsequent research and the safety of the final active pharmaceutical ingredient (API) rest. 2-Methyl-2-nitro-1-propanol is a critical intermediate, notably in the synthesis of 2-amino-2-methyl-1-propanol (AMP-95), a versatile additive in pharmaceuticals and personal care products.[1] Its purity directly influences the yield and impurity profile of the final product.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of this compound, with a primary focus on the gold-standard technique: Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind methodological choices, present self-validating experimental protocols, and compare the performance of GC-MS against viable alternatives.
The Imperative for Purity: Why Scrutinize this compound?
This compound is typically synthesized via a formylation reaction between 2-nitropropane and formaldehyde.[2][3] This process, while generally efficient, can introduce a spectrum of impurities that must be meticulously identified and quantified.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: Residual 2-nitropropane and formaldehyde.
-
Byproducts: Compounds formed from side reactions, such as condensation products.
-
Solvent Residues: Alcohols or other solvents used during the reaction or purification steps.[2]
The presence of these impurities can have cascading effects, including reduced yield in subsequent hydrogenation steps and the introduction of potentially genotoxic contaminants into the drug substance. Therefore, a highly specific and sensitive analytical method is not just recommended; it is mandated by rigorous quality standards.
GC-MS: The Definitive Method for Purity and Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for analyzing volatile and semi-volatile compounds like this compound.[4][5] It offers a dual-validation system in a single run: the gas chromatograph separates individual components based on their physicochemical properties (e.g., boiling point, polarity), while the mass spectrometer provides a high-confidence structural fingerprint for each separated component.[4]
The Rationale Behind the GC-MS Approach
The choice of GC-MS is deliberate. The hydroxyl and nitro functional groups in this compound make it sufficiently polar, yet its molecular weight (119.12 g/mol ) and boiling point (~94-95 °C at 10 mm Hg) render it amenable to gas chromatography without derivatization, which simplifies sample preparation and avoids potential artifacts.[1][6] While some nitro compounds can be thermally labile, a well-designed temperature program minimizes this risk.[7][8] The mass spectrometer provides unequivocal identification, crucial for distinguishing the main analyte from structurally similar impurities.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[9][10][11]
Caption: GC-MS workflow for purity validation of this compound.
Detailed Step-by-Step GC-MS Protocol:
-
Standard and Sample Preparation:
-
Solvent Selection: Use a high-purity solvent in which the analyte and potential impurities are soluble. Methanol is a suitable choice for nitro compounds.[7]
-
Stock Solution: Accurately weigh ~25 mg of this compound reference standard and dissolve in 25 mL of methanol to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the test sample at a concentration of ~1 mg/mL in methanol.
-
System Suitability Solution: A mid-range standard can be used to evaluate system performance.
-
-
Instrumentation and Conditions:
-
Rationale for Column Choice: A mid-polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5ms or equivalent), provides an excellent balance of interactions for separating the polar analyte from less polar impurities like residual solvents and starting materials.
-
GC Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane capillary column.
-
Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Inlet Temperature: 250°C. This temperature ensures efficient volatilization without causing thermal degradation of the analyte.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 240°C (hold for 5 min). This gradient effectively separates volatile impurities at the beginning of the run and elutes the main analyte with good peak shape.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV. This is the standard ionization energy and produces reproducible fragmentation patterns for library matching.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Detection Mode: Full Scan mode (e.g., m/z 40-300) for initial impurity identification. Selective Ion Monitoring (SIM) mode can be used for higher sensitivity quantification of known impurities. The NIST Mass Spectrometry Data Center lists prominent ions for this compound, with a top peak at m/z 55.[12]
-
-
-
Data Analysis and Purity Calculation:
-
Identification: The primary peak is identified by comparing its retention time with that of the reference standard and its mass spectrum with a reference library (e.g., NIST).[6]
-
Purity Calculation (Area Percent): The simplest method is to calculate the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area_analyte / Σ Area_all_peaks) * 100
-
-
System Suitability: Before sample analysis, inject the system suitability solution. Key parameters to check include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Resolution: If a known impurity elutes closely, the resolution between the two peaks should be ≥ 1.5.
-
Reproducibility: Multiple injections should show a relative standard deviation (RSD) of ≤ 2.0% for peak area and retention time.
-
-
Comparative Analysis: GC-MS vs. Alternative Techniques
While GC-MS is the preferred method, other techniques can provide valuable, albeit different, insights into the purity of this compound. The choice of method often depends on the specific question being asked and the resources available.[][14]
Caption: Comparison of analytical techniques for purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, particularly for non-volatile or thermally labile compounds.[15]
-
Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, a reverse-phase (RP) method using a C18 column would be appropriate.[15]
-
Advantages: Excellent for quantifying non-volatile impurities that would not be detected by GC.
-
Limitations: Lacks the high-specificity detection of a mass spectrometer. A UV detector would rely on chromophores for detection; the nitro group provides some UV absorbance, but sensitivity may be limited, and co-eluting impurities without a chromophore would be missed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte itself.
-
Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of analyte peaks to that of a certified internal standard with a known concentration, purity can be calculated.
-
Advantages: Provides detailed structural information and can be used for absolute quantification. It is non-destructive and can identify unexpected impurities if their signals are visible.
-
Limitations: It is not a separation technique. If impurity signals overlap with analyte signals, quantification becomes difficult or impossible. Its sensitivity is significantly lower than that of GC-MS, making it unsuitable for trace impurity analysis.
Melting Point Determination
This is a classical and simple technique for assessing the purity of a solid compound.[14]
-
Principle: Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. This compound has a reported melting point of 86-89°C.[1]
-
Advantages: Fast, inexpensive, and requires minimal equipment.
-
Limitations: It is a non-specific, bulk property measurement. It cannot identify or quantify individual impurities and is only sensitive to relatively high levels of contamination.
Data Summary: A Head-to-Head Comparison
The following table summarizes the performance of each technique for the validation of this compound purity.
| Parameter | GC-MS | HPLC-UV | qNMR | Melting Point |
| Specificity | Very High (Separation + MS ID) | Moderate (Separation only) | High (Structural Info) | Low (Bulk Property) |
| Sensitivity | High (ppm to ppb) | Moderate (ppm) | Low ( > 0.1% w/w) | Very Low ( > 1% w/w) |
| Quantification | Relative (Area %) or Absolute (with std) | Relative (Area %) or Absolute (with std) | Absolute (Primary Method) | Not Quantitative |
| Impurity ID | Excellent | Poor (Retention time only) | Good (if signals are resolved) | Not Possible |
| Throughput | Moderate | Moderate | Low | High |
| Ideal Use Case | Definitive purity/impurity profiling | Quantifying non-volatile impurities | Absolute purity of main component | Rapid, preliminary quality check |
Conclusion: Selecting the Right Tool for the Job
For researchers, scientists, and drug development professionals, the validation of this compound purity demands a method that is both specific and sensitive. GC-MS stands out as the superior technique , providing a comprehensive separation of volatile components and unambiguous identification of the analyte and its process-related impurities. Its established protocols and validation frameworks, guided by ICH principles, ensure data integrity and regulatory compliance.[16]
While techniques like HPLC-UV and qNMR have important roles in a comprehensive analytical strategy—addressing non-volatile impurities and providing absolute quantification, respectively—they do not replace the detailed impurity profile generated by GC-MS. A multi-faceted approach, leveraging the strengths of each technique, provides the highest level of confidence in the quality of this critical pharmaceutical precursor.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse W
- Method 8091 Nitroaromatics and Cyclic Ketones by Gas Chromatography. U.S. Environmental Protection Agency. [Link]
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
- Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts.
- Nitro compounds Applic
- This compound.
- CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- This compound. SIELC Technologies. [Link]
- 1-Propanol, 2-methyl-2-nitro-. NIST WebBook. [Link]
- EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Production process of 2-amino-methyl-1-propanol.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Qeios. [Link]
- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju. [Link]
- 2-Amino-2-methyl-1-propanol (AMP). OSHA. [Link]
- Mass spectrum of 2-methylpropan-1-ol. Doc Brown's Chemistry. [Link]
- Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
- A Review on GC-MS and Method Development and Valid
- Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method.
- Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. MDPI. [Link]
- Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research. [Link]
- Method development and Validation – GCMS : Review. Research and Reviews. [Link]
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones.
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comparative analysis of catalysts for 2-Methyl-2-nitro-1-propanol synthesis
A Comparative Guide to Catalysts for 2-Methyl-2-nitro-1-propanol Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, this compound serves as a critical intermediate. Its synthesis, primarily achieved through the Henry (or nitroaldol) reaction, involves the carbon-carbon bond formation between 2-nitropropane and formaldehyde. The efficiency, selectivity, and environmental impact of this process are profoundly influenced by the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
The Foundational Chemistry: The Henry Reaction
The synthesis of this compound is a classic example of the Henry reaction, a base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2] The reaction initiates with the deprotonation of the α-carbon of the nitroalkane (2-nitropropane) by a base, forming a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol product.[2][3] All steps in the Henry reaction are reversible, making catalyst choice crucial for driving the reaction towards high product yield.[2]
Caption: Generalized mechanism of the base-catalyzed Henry reaction.
Catalyst Comparison: Performance and Practicality
The selection of a catalyst is a critical decision point, balancing factors like yield, reaction conditions, cost, and scalability. We will explore the most common classes of catalysts used for this transformation.
Homogeneous Basic Catalysts
Simple inorganic and organic bases are the most traditional catalysts for the Henry reaction.
-
Inorganic Bases (e.g., NaOH, KOH): These are cost-effective and readily available catalysts. They are typically used in catalytic amounts (1 to 10 milliequivalents per mole of 2-nitropropane).[4][5] The reaction is often conducted in a concentrated aqueous or water-alcohol medium at temperatures between 40°C and 58°C, maintaining a pH of 7-11.[4][5] High yields, often exceeding 95%, can be achieved under these optimized conditions.[5]
-
Organic Bases (e.g., Tertiary Amines like Triethylamine): Tertiary amines are also effective catalysts and can sometimes offer better control and milder reaction conditions.[6] They can function both as a base and as a solvent.[6]
-
Advantages: Milder reaction conditions compared to strong inorganic bases.
-
Disadvantages: Can be more expensive and require purification to remove.
-
Heterogeneous Catalysts
To simplify product purification and catalyst recovery, solid catalysts have been developed.
-
Basic Ion-Exchange Resins: These polymeric resins containing basic functional groups (e.g., quaternary ammonium) act as solid bases. They offer the advantage of easy separation from the reaction mixture by simple filtration.[4]
-
Advantages: Catalyst is easily recoverable and reusable, minimizing waste.
-
Disadvantages: Can have lower activity compared to homogeneous counterparts, potentially requiring longer reaction times or higher temperatures.
-
-
Layered Double Hydroxides (LDHs): Materials like hydrotalcite have shown promise as solid base catalysts for the Henry reaction.[7] Their basicity can be tuned by altering the metal composition, offering a high degree of control.[7]
-
Advantages: Environmentally benign, reusable, and can lead to high product selectivity.[7]
-
Disadvantages: Catalyst preparation can be more complex than simply using a commercial base.
-
Phase-Transfer Catalysts (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a basic salt and an organic substrate.[8][9]
-
Quaternary Ammonium Salts (e.g., Tetra-n-butylammonium bromide): In the context of this compound synthesis, a PTC like a quaternary ammonium salt facilitates the transfer of the hydroxide ion (or another basic anion) from the aqueous phase to the organic phase where 2-nitropropane resides.[8][10] This enhances the rate of nitronate formation and subsequent reaction with formaldehyde.
Caption: Experimental workflow using Phase-Transfer Catalysis (PTC).
Quantitative Performance Comparison
The following table summarizes typical performance data for different catalytic systems based on patent literature and academic studies.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Inorganic Base | Sodium Hydroxide | Water/Concentrated | 40 - 58 | 1 - 48 | >95 | [4][5] |
| Organic Base | Triethylamine | Triethylamine (neat) | 45 | 0.5 | High (unspecified) | [6] |
| Ion-Exchange Resin | Basic Resin | Aqueous/Alcohol | (not specified) | (not specified) | (not specified) | [4] |
| Phase-Transfer | Quaternary Ammonium Salt | Biphasic (org/aq) | Room Temp | 2 - 3 | ~100 | [9] |
Note: Direct comparison is challenging as reaction conditions are not always identical across different studies. The data presented provides a general performance overview.
Detailed Experimental Protocol: Synthesis using an Inorganic Base
This protocol is a representative example based on established patent literature for achieving high yields of crystalline this compound.[4][5]
Objective: To synthesize crystalline this compound in high purity and yield.
Materials:
-
2-Nitropropane (molar ratio: 1.0)
-
Formaldehyde (as formalin or paraformaldehyde, molar ratio: 0.9-1.1)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1-10 milliequivalents per mole of 2-nitropropane)
-
Stearic Acid or Hydrochloric Acid (for neutralization)
Procedure:
-
Reaction Setup: Charge a reaction vessel equipped with a stirrer and temperature control with 2-nitropropane.
-
Catalyst Introduction: Add the inorganic basic catalyst (e.g., an aqueous solution of NaOH) to the 2-nitropropane. The amount should be between 1 and 10 milliequivalents per mole of the 2-nitropropane.
-
Formaldehyde Addition: Gradually add formaldehyde to the mixture while maintaining vigorous agitation. The molar ratio of 2-nitropropane to formaldehyde should be kept between 0.9:1 and 1.1:1.
-
Temperature and pH Control: Maintain the reaction temperature between 40°C and 58°C. It is critical to monitor the pH of the reaction medium and keep it within the range of 7 to 11 (optimally between 8 and 9).[4]
-
Reaction Monitoring: Allow the reaction to proceed for 1 to 48 hours. The reaction is typically complete within a few hours.
-
Neutralization: Once the reaction is complete, neutralize the mixture by adding an acid (e.g., stearic acid or HCl) until the pH reaches approximately 4 to 5.[4] This step is typically performed at around 55°C.
-
Crystallization and Isolation: Cool the neutralized reaction mixture to ambient temperature. The product, this compound, will crystallize directly from the concentrated medium.
-
Drying: The crystalline product can be further purified by filtration and drying, potentially under a stream of inert gas to remove any volatile impurities.[4]
Self-Validation: The purity of the resulting crystalline product should be at least 95%.[4] The melting point of the final product can be measured and compared to the literature value (around 88°C) to confirm identity and purity.[5]
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved using a variety of catalysts.
-
For large-scale, cost-effective production , traditional inorganic bases like NaOH or KOH offer excellent yields and straightforward reaction conditions, provided that waste salt disposal is manageable.
-
For applications requiring easier catalyst separation and reusability , heterogeneous catalysts like basic ion-exchange resins or LDHs are attractive options, aligning with green chemistry principles.
-
Phase-transfer catalysts represent a highly efficient method, often providing near-quantitative yields under mild, biphasic conditions, which can significantly simplify the overall process and minimize the use of organic solvents.
The optimal choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost constraints, available equipment, and environmental considerations. Researchers are encouraged to consider these factors when selecting a catalytic system for their work.
References
- BenchChem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
- Blanchard, J., & Le-Goffic, F. (1979). Preparation of 2-nitro-2-methyl-1-propanol. (U.S. Patent No. 4,241,226A). U.S. Patent and Trademark Office.
- Blanchard, J., & Le-Goffic, F. (1979). Synthesis of nitro-2 methyl-2 propanol-1. (European Patent No. EP0004211A1). European Patent Office.
- BenchChem. (2025). Optimizing reaction conditions for 2-Methyl-2-nitro-1-phenyl-1-propanol formation.
- CN104262160A. (2015). Method for preparing 2-nitro-2-methyl-1-propanol. Google Patents.
- Organic Chemistry Portal. Henry Reaction.
- Dalal Institute. Phase Transfer Catalysis.
- Wikipedia. Henry reaction.
- Heterogeneous Catalysis over Porous Materials: A Critical Review. (2023).
- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
- CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses.
- Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
- PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?.
- ResearchGate. (2024). HENRY REACTION (Mini-review).
- MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
- ChemicalBook. 2-METHYL-2-NITRO-1,3-PROPANEDIOL synthesis.
- National Center for Biotechnology Information. This compound. PubChem Compound Database.
- Scientific Research Publishing. (2016). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol.
- Organic Syntheses. Procedure for the Preparation of 3-Nitropropanal.
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Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Amino-2-methyl-1-propanol, a versatile building block, plays a crucial role in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a variety of chemical transformations, making it an ideal scaffold for building molecular complexity.[1] This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering insights into their respective advantages and drawbacks, supported by experimental data and detailed protocols. This analysis will delve into the synthesis of 2-Amino-2-methyl-1-propanol via three primary pathways: from 2-nitropropane, from isobutyraldehyde, and from α-aminoisobutyric acid alkyl ester. Each route will be evaluated based on yield, purity, reaction conditions, and scalability, providing a comprehensive resource for selecting the most appropriate method for specific research and development needs.
Route 1: The Industrial Standard - Synthesis from 2-Nitropropane
This well-established, two-step industrial method involves the condensation of 2-nitropropane with formaldehyde, followed by the reduction of the resulting 2-nitro-2-methyl-1-propanol.[1][2]
Reaction Pathway
The synthesis begins with a nitroaldol (Henry) reaction between 2-nitropropane and formaldehyde, typically catalyzed by a base. The resulting 2-methyl-2-nitro-1-propanol is then subjected to catalytic hydrogenation to reduce the nitro group to a primary amine, yielding the final product.[1][3]
Figure 1: Synthesis of 2-Amino-2-methyl-1-propanol from 2-Nitropropane.
Experimental Protocol
Step 1: Synthesis of this compound
-
To a stirred solution of 2-nitropropane, an aqueous solution of formaldehyde is added dropwise.
-
A catalytic amount of a base, such as sodium hydroxide, is added to facilitate the condensation reaction.[1]
-
The reaction temperature is maintained between 60-90°C.[1]
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield 2-nitro-2-methyl-1-propanol.[1]
Step 2: Catalytic Hydrogenation to 2-Amino-2-methyl-1-propanol
-
The this compound is dissolved in a suitable solvent, such as methanol.
-
The solution is charged into a high-pressure autoclave with a metal catalyst, such as Raney Nickel.[1]
-
The reactor is pressurized with hydrogen to 0.1-30 MPa and heated to a temperature between 0 and 250°C.[1]
-
After the reaction is complete, the catalyst is filtered off.[1]
-
The solvent is removed by distillation to afford 2-amino-2-methyl-1-propanol.[1]
Performance Data
| Parameter | Value | Reference |
| Overall Yield | ~57.4% - 86.3% | [1][4] |
| Product Purity | >98% (after purification) | [1][5] |
Advantages and Disadvantages
| Pros | Cons |
| Well-established industrial process. | 2-Nitropropane is flammable, explosive, and difficult to store and transport.[2][3] |
| High product purity can be achieved. | Requires high-pressure equipment for hydrogenation. |
| Post-treatment of the product can be complex.[3] |
Route 2: A Safer Alternative - Synthesis from Isobutyraldehyde
This route offers a safer alternative by avoiding the use of the hazardous 2-nitropropane. The synthesis proceeds through the formation of a halohydrin intermediate followed by ammonolysis.
Reaction Pathway
The synthesis starts with the halogenation of isobutyraldehyde to form a 2-halo-2-methylpropanal. This intermediate is then reduced to the corresponding 2-halohydrin, which subsequently undergoes an ammonolysis reaction to yield 2-amino-2-methyl-1-propanol.[3]
Figure 3: One-Step Synthesis from α-Aminoisobutyric Acid Alkyl Ester.
Experimental Protocol
-
An alcoholic solution of α-aminoisobutyric acid alkyl ester is prepared. [6]2. The solution undergoes hydrogenolysis and reduction with hydrogen in the presence of a metal catalyst. [6]3. The reaction is carried out at a temperature of 0-250°C and a hydrogen pressure of 0.1-30 MPa. [6]4. After the reaction, the catalyst is filtered off.
-
The filtrate is distilled to remove the alcohol solvent, followed by vacuum distillation to obtain the purified 2-amino-2-methyl-1-propanol. [6]
Performance Data
| Parameter | Value | Reference |
| Overall Yield | >85.0% | [1][6] |
| Product Purity | High (not explicitly quantified) | [1][6] |
Advantages and Disadvantages
| Pros | Cons |
| One-step, highly efficient synthesis. [6] | Requires high-pressure hydrogenation equipment. |
| Raw materials are inexpensive and readily available. [6] | The synthesis of the starting α-aminoisobutyric acid alkyl ester is an additional step to consider. |
| Low environmental pollution and low cost. [6] | |
| Easy product purification. [6] |
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for a key intermediate like 2-amino-2-methyl-1-propanol is a critical decision in the drug development pipeline, impacting cost, efficiency, and environmental footprint. The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide.
| Parameter | Route 1: From 2-Nitropropane | Route 2: From Isobutyraldehyde | Route 3: From α-Aminoisobutyric Acid Alkyl Ester |
| Starting Materials | 2-Nitropropane, Formaldehyde | Isobutyraldehyde, Halogen Source, Ammonia | α-Aminoisobutyric acid alkyl ester |
| Key Intermediates | 2-Nitro-2-methyl-1-propanol | 2-Halo-2-methylpropanal, 2-Halo-2-methyl-1-propanol | None (One-step reaction) |
| Overall Yield | ~57.4% - 86.3% [1][4] | 68.3% - 81.4% [3] | >85.0% [1][6] |
| Product Purity | >98% (after purification) [1][5] | 93% - 99% [3] | High [1][6] |
| Key Considerations | Hazardous starting material, high-pressure reaction. | Safer starting materials, multi-step process. | Highly efficient, one-step reaction, requires high-pressure. |
Conclusion
In conclusion, the choice of a synthetic route for 2-amino-2-methyl-1-propanol will depend on the specific requirements of the drug development project, including cost, scale, safety considerations, and desired purity. While the route from 2-nitropropane is a well-established industrial method, the associated hazards of the starting material are a significant drawback. [1][3]The synthesis from isobutyraldehyde offers a safer alternative with good yields. However, the one-step synthesis from α-aminoisobutyric acid alkyl ester presents a more efficient and environmentally friendly alternative with a high yield, making it a compelling option for modern drug development processes. [1][6]
References
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- 2-AMINO-2-METHYL-1-PROPANOL -
- CN103232351A - Preparation method of 2-amino-2-methyl-1-propyl alcohol - Google P
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A Comparative Guide to the Henry Reaction and Other Key C-C Bond Formations
In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a foundational pillar upon which the construction of complex molecules rests. Among the arsenal of reactions available to chemists, the Henry (or nitroaldol) reaction stands as a versatile and powerful tool. This guide provides an in-depth comparison of the Henry reaction with other cornerstone C-C bond-forming reactions: the Aldol reaction, the Michael addition, and the Grignard reaction. Through a detailed analysis of their mechanisms, substrate scope, stereochemical control, and functional group tolerance, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in synthetic planning.
The Henry Reaction: A Nitro-Powered Approach to β-Nitro Alcohols
Discovered by Louis Henry in 1895, the Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol.[1] Its significance lies in the synthetic versatility of the nitro group, which can be readily transformed into a variety of other functional groups, including amines, ketones, and aldehydes, making the products valuable intermediates in the synthesis of pharmaceuticals and natural products.[1]
Mechanism
The reaction proceeds via the deprotonation of the acidic α-proton of the nitroalkane by a base to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide furnishes the β-nitro alcohol. All steps of the Henry reaction are reversible.[1]
Advantages and Limitations
A key advantage of the Henry reaction is the utility of the nitro group in the product, which can be reduced to an amine, oxidized to a ketone (Nef reaction), or eliminated to form a nitroalkene.[2] However, the reaction can be slow, and the reversibility can lead to low yields. Side reactions such as self-condensation of the aldehyde (Cannizzaro reaction for non-enolizable aldehydes) and dehydration of the β-nitro alcohol product can also be problematic.[1]
The Aldol Reaction: A Classic Carbonyl Coupling
The Aldol reaction is a fundamental C-C bond-forming reaction that involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. It is one of the most powerful tools for the construction of 1,3-dioxygenated patterns, a common motif in polyketide natural products.
Mechanism
Under basic conditions, a catalytic amount of base deprotonates the α-carbon of a carbonyl compound to form a nucleophilic enolate. The enolate then attacks the electrophilic carbonyl carbon of another molecule of the carbonyl compound. Protonation of the resulting alkoxide gives the β-hydroxy carbonyl product. The reaction can also be catalyzed by acid, proceeding through an enol intermediate.
Stereocontrol
Significant efforts have been dedicated to controlling the stereochemical outcome of the Aldol reaction. The use of chiral auxiliaries, such as Evans oxazolidinones, allows for excellent diastereoselectivity by directing the approach of the electrophile to the enolate.[3] Furthermore, the development of chiral catalysts has enabled highly enantioselective Aldol reactions.[2][4]
The Michael Addition: Conjugate Addition for 1,5-Dicarbonyl Systems
The Michael addition is the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). This reaction is instrumental in the formation of 1,5-dicarbonyl compounds and for ring-forming sequences (e.g., Robinson annulation).
Mechanism
In a typical Michael addition, a base generates a stabilized carbanion (e.g., from a malonate, cyanoacetate, or nitroalkane) which then adds to the β-carbon of an α,β-unsaturated system. The resulting enolate is then protonated to give the 1,4-adduct.
Nitroalkanes as Michael Donors
Nitroalkanes are excellent Michael donors due to the stabilizing effect of the nitro group on the incipient carbanion.[5] The resulting γ-nitro carbonyl compounds are versatile synthetic intermediates.[6]
The Grignard Reaction: A Potent Tool for Alcohol Synthesis
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. It is a highly reliable and widely used method for the formation of C-C bonds and the synthesis of primary, secondary, and tertiary alcohols.[7][8][9]
Mechanism
The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new C-C bond and a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol.
Functional Group Incompatibility
A significant limitation of the Grignard reaction is the high basicity of the Grignard reagent. It is incompatible with any acidic protons, including those from water, alcohols, amines, and even terminal alkynes. This lack of functional group tolerance often necessitates the use of protecting groups in complex syntheses.
Comparative Analysis
| Feature | Henry Reaction | Aldol Reaction | Michael Addition | Grignard Reaction |
| Nucleophile | Nitronate anion | Enol or enolate | Stabilized carbanion (e.g., enolate, nitronate) | Organomagnesium halide |
| Electrophile | Aldehyde or ketone | Aldehyde or ketone | α,β-Unsaturated carbonyl compound | Aldehyde, ketone, ester, etc. |
| Product | β-Nitro alcohol | β-Hydroxy aldehyde/ketone | 1,5-Dicarbonyl compound (or γ-nitro carbonyl) | Alcohol |
| Key Advantage | Versatile nitro group in product | Forms 1,3-dioxygenated systems | Forms 1,5-dicarbonyl systems | Highly reliable for alcohol synthesis |
| Key Limitation | Reversibility, side reactions | Self-condensation, reversibility | Requires activated acceptor | Incompatible with acidic protons |
Experimental Data Comparison
Asymmetric Henry Reaction
| Catalyst/Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| Bis(β-amino alcohol)-Cu(OAc)₂ | 2-Nitrobenzaldehyde | 87 | 90.4 | [10] |
| Chiral Diamine-Cu(OAc)₂ | Various aromatic aldehydes | 66-99 | 53-95 | [10] |
| Ethylpiperazine-aza-bis(oxazoline)-Cu | 4-Nitrobenzaldehyde | - | 92 | [11] |
| N,N'-Dioxide-Cu(I) | Various aldehydes | up to 97 | up to 99 | [12] |
Asymmetric Aldol Reaction
| Catalyst/Auxiliary | Ketone/Aldehyde | Yield (%) | ee (%) / dr | Reference |
| L-proline | 1-Phenyl-1,2-propanedione & Acetone | 51 | 80 | [4] |
| L-proline tetrazole | 1-Phenyl-1,2-propanedione & Acetone | 89 | 83 | [4] |
| Evans Oxazolidinone | Propionyl oxazolidinone & Isobutyraldehyde | - | >99:1 dr | [3] |
| L-proline-based catalyst | Aldehydes & Acetone | up to 77 | up to 99 | [13] |
Asymmetric Michael Addition of Nitroalkanes
| Catalyst | Nitroalkane & Acceptor | Yield (%) | ee (%) | Reference |
| Chiral primary amine-thiourea | Nitroalkanes & Enones | up to 96 | up to 99 | [6] |
| Cinchona alkaloid-derived ureidoaminal | α-Branched nitroalkanes & α'-hydroxy enones | 55-80 | up to 96:4 er | [14] |
| Thiourea catalyst | 2,4-Pentanedione & Nitroolefins | 78-92 | 83-97 | [15] |
Experimental Protocols
Protocol 1: Asymmetric Henry Reaction
-
Reaction: Asymmetric Henry Reaction of 2-Nitrobenzaldehyde with Nitromethane.[10]
-
Catalyst System: In situ generated from a chiral bis(β-amino alcohol) ligand (L4) and Cu(OAc)₂·H₂O.
-
Procedure:
-
To a reaction vessel, add the chiral ligand L4 (20 mol%) and Cu(OAc)₂·H₂O (20 mol%).
-
Add ethanol as the solvent.
-
Add 2-nitrobenzaldehyde (1.0 equiv) and nitromethane (10.0 equiv).
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Asymmetric Aldol Reaction using a Chiral Auxiliary
-
Reaction: Evans Asymmetric Aldol Reaction.[16]
-
Auxiliary: Chiral oxazolidinone.
-
Procedure:
-
Attach the propionyl group to the chiral oxazolidinone auxiliary.
-
In a flame-dried flask under an inert atmosphere, dissolve the N-propionyl oxazolidinone in an anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the solution to -78 °C.
-
Add dibutylboron triflate (Bu₂BOTf) followed by a tertiary amine base (e.g., diisopropylethylamine) to form the Z-enolate.
-
After stirring for 30-60 minutes, add the aldehyde dropwise.
-
Continue stirring at -78 °C for 1-2 hours, then warm to room temperature.
-
Quench the reaction with a buffered aqueous solution.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the product by chromatography.
-
Remove the chiral auxiliary (e.g., by hydrolysis with LiOH/H₂O₂).
-
Protocol 3: Asymmetric Michael Addition of a Nitroalkane
-
Reaction: Enantioselective Michael Addition of Nitromethane to a Chalcone Derivative.[6]
-
Catalyst: Chiral primary amine-thiourea catalyst.
-
Procedure:
-
To a vial, add the α,β-unsaturated ketone (1.0 equiv), the chiral primary amine-thiourea catalyst (10 mol%), and acetic acid (10 mol%).
-
Add toluene as the solvent.
-
Add the nitroalkane (2.0 equiv).
-
Stir the reaction mixture at 25 °C for the specified time.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel.
-
Protocol 4: Grignard Reaction for Tertiary Alcohol Synthesis
-
Reaction: Synthesis of a Tertiary Alcohol from a Ketone.[17]
-
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a small portion of the alkyl or aryl halide dissolved in anhydrous ether. If the reaction does not start, add a crystal of iodine. Once the reaction initiates (cloudiness and gentle reflux), add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C. Add a solution of the ketone in anhydrous ether dropwise to the stirred Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of NH₄Cl to quench the reaction. Extract the product with ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude tertiary alcohol. Purify by distillation or chromatography.
-
Visualizing the Reaction Pathways
Caption: Mechanism of the Base-Catalyzed Aldol Reaction.
Caption: Mechanism of the Michael Addition.
Caption: Mechanism of the Grignard Reaction.
Conclusion
The Henry, Aldol, Michael, and Grignard reactions each offer unique and powerful avenues for the construction of C-C bonds. The choice of which reaction to employ depends critically on the desired product, the functional groups present in the starting materials, and the required level of stereochemical control. The Henry reaction, with its versatile nitro group, provides access to a wide range of nitrogen-containing compounds. The Aldol reaction is unparalleled for the synthesis of β-hydroxy carbonyls, while the Michael addition excels at forming 1,5-dicarbonyl systems. The Grignard reaction remains a go-to method for alcohol synthesis, provided the substrate is devoid of acidic protons. A thorough understanding of the nuances of each of these reactions is essential for the modern synthetic chemist to navigate the complexities of molecular design and synthesis.
References
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- Homework.Study.com. (n.d.). Grignard reagents react with both aldehyde and ketone functional groups. How does their reaction.... [Link]
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
- ACS Publications. (n.d.). Asymmetric Aldol Reaction Induced by Chiral Auxiliary.
- Semantic Scholar. (n.d.). Stereodivergent Carbon–Carbon Bond-Forming Reactions. [Link]
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- YouTube. (2024). CHEM 2325 Module 19: Reactions of Aldehydes and Ketones with Grignard reagents. [Link]
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- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. [Link]
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- OUCI. (n.d.). Selective Carbon–Carbon Bond Cleavage for the Stereoselective Synthesis of Acyclic Systems. [Link]
- The Organic Synthesis Archive. (n.d.). Grignard Reaction - Common Conditions. [Link]
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- YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
- MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. [Link]
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- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- ACS Publications. (n.d.). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. Organic Letters. [Link]
- ACS Publications. (n.d.). Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. Organic Letters. [Link]
- ACS Publications. (2025). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. [Link]
- J. Soc. Chim. Tunisie. (n.d.). michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. [Link]
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- RSC Publishing. (n.d.). Highly enantioselective organocatalytic Michael addition of nitroalkanes to 4-oxo-enoates.
- Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
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A Comparative Guide to 2-Methyl-2-nitro-1-propanol and Other Nitro Alcohols in Organic Synthesis
In the landscape of modern organic synthesis, β-nitro alcohols stand as exceptionally versatile intermediates. Their value lies in the dual functionality of the hydroxyl and nitro groups, which can be transformed into a wide array of other functionalities, enabling the construction of complex molecular architectures.[1][2][3][4] The primary gateway to these compounds is the venerable Henry (or nitroaldol) reaction, a base-catalyzed carbon-carbon bond-forming process between a nitroalkane and a carbonyl compound.[2][3][5][6]
This guide provides an in-depth comparison of 2-Methyl-2-nitro-1-propanol, a structurally unique tertiary nitro alcohol, with other classes of nitro alcohols. We will explore how its distinct structure dictates its reactivity and synthetic applications, offering a comparative analysis supported by experimental data and protocols to inform strategic decisions in research and development.
The Foundational Chemistry: Synthesis via the Henry Reaction
The Henry reaction is the cornerstone of nitro alcohol synthesis. The mechanism begins with the base-catalyzed deprotonation of the α-carbon of the nitroalkane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon, and subsequent protonation yields the final β-nitro alcohol.[2][7] All steps in this process are reversible.[2]
The choice of nitroalkane, carbonyl partner, and catalyst profoundly impacts the reaction's efficiency and, crucially, its stereochemical outcome.[7]
In Focus: this compound
This compound is a crystalline solid distinguished by a key structural feature: its nitro group is attached to a tertiary carbon atom.[8][9][10][11][12] This seemingly subtle detail has profound implications for its chemical behavior, setting it apart from its primary and secondary nitro alcohol counterparts.
Synthesis
Unlike most nitro alcohols which are formed from nitroalkanes with α-hydrogens, this compound is synthesized via the Henry reaction between 2-nitropropane and formaldehyde .[8][13][14] This reaction is typically performed in a concentrated medium with a catalytic amount of an inorganic base, such as sodium hydroxide, at moderately elevated temperatures (40-58°C) to achieve high yields.[8]
Reactivity and Synthetic Utility: The Absence of an α-Hydrogen
The defining characteristic of this compound is the lack of an α-hydrogen on the carbon bearing the nitro group. This structural constraint prevents several key reactions that are characteristic of other nitro alcohols:
-
No Dehydration: It cannot undergo base- or acid-catalyzed dehydration to form a nitroalkene.
-
No Oxidation: The carbinol carbon cannot be oxidized to an α-nitro ketone.
-
No Nef Reaction: The tertiary nitro group cannot be converted to a ketone via the Nef reaction, which requires an α-hydrogen for the initial tautomerization.[15][16]
-
Limited Retro-Henry Reaction: While the Henry reaction is reversible, the retro-Henry reaction to regenerate 2-nitropropane and formaldehyde is less facile compared to other nitro alcohols under many conditions, contributing to its stability.[17]
This unique stability makes this compound an ideal precursor for a specific set of transformations. Its primary synthetic value lies in the reduction of its tertiary nitro group to an amine, yielding 2-amino-2-methyl-1-propanol (AMP) , a commercially significant amino alcohol used as a pH neutralizer, emulsifier, and a building block in pharmaceutical synthesis.[9][14] It also finds use as an adhesion agent for rubber in tires and as a controlled-release source of formaldehyde for cross-linking polymers.[8][9]
Comparative Analysis: A Spectrum of Reactivity
To fully appreciate the unique role of this compound, it is essential to compare it with other classes of nitro alcohols.
| Feature | This compound | 2-Nitroethanol | 1-Nitro-2-propanol | 2-Methyl-2-nitro-1,3-propanediol |
| Structure | ||||
| Nitro Group Type | Tertiary | Primary | Secondary | Tertiary |
| α-Hydrogen Present | No | Yes (2) | Yes (1) | No |
| Nitroalkane Precursor | 2-Nitropropane | Nitromethane | Nitroethane | Nitroethane |
| Carbonyl Precursor | Formaldehyde | Formaldehyde | Acetaldehyde | Formaldehyde (2 eq.) |
| Dehydration to Nitroalkene? | No | Yes | Yes | No |
| Oxidation to α-Nitro Ketone? | No | Yes (to nitroacetic acid) | Yes (to 1-nitro-2-propanone) | No |
| Nef Reaction to Carbonyl? | No | Yes (to glyoxal) | Yes (to acetone) | No |
| Primary Application | Precursor to 2-amino-2-methyl-1-propanol (AMP)[9][14] | Versatile C2 building block[18] | Chiral building block for amino alcohols[19] | Biocide, odor control agent[9] |
Divergent Synthetic Pathways
The presence or absence of the α-hydrogen creates a fundamental divergence in the synthetic potential of these molecules. While primary and secondary nitro alcohols are prized for their ability to generate further unsaturation (nitroalkenes) or carbonyl functionalities (α-nitro ketones, Nef reaction), this compound's utility is defined by the stability of its carbon skeleton, making it a robust scaffold.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the synthesis and transformation of nitro alcohols.
Protocol 1: Synthesis of this compound
This protocol is adapted from established industrial methods.[8][14]
-
Reagent Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge 2-nitropropane (1.0 mole).
-
Catalyst Addition: Add a solution of sodium hydroxide (e.g., 0.01 mole in a small amount of water) to the 2-nitropropane.
-
Formaldehyde Addition: Heat the mixture to 45-50°C. Slowly add paraformaldehyde (1.0 mole) or an aqueous formaldehyde solution portion-wise, ensuring the reaction temperature does not exceed 58°C. The reaction is exothermic.
-
Reaction: Maintain the mixture with agitation at 50-55°C for 1-2 hours after the addition is complete. Monitor the pH and keep it between 7 and 11.[8][13]
-
Neutralization: After completion, cool the mixture slightly and neutralize with an acid (e.g., stearic acid or hydrochloric acid) to a pH of approximately 4-5.[8][13]
-
Isolation: The product will crystallize upon cooling. The crystalline this compound can be isolated by filtration, washed with cold water, and dried. High purity (>95%) and high yields (>95%) are typically achieved.[8][14]
Protocol 2: Catalytic Reduction to 2-Amino-2-methyl-1-propanol
This is a general protocol for the reduction of nitro compounds and can be adapted for this compound.[20]
-
Vessel Preparation: To a pressure-resistant hydrogenation vessel, add this compound (1.0 mole) dissolved in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a hydrogenation catalyst, such as Raney Nickel (5-10% by weight) or Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-70°C) and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture, carefully vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of celite to remove the catalyst.
-
Purification: Remove the solvent under reduced pressure. The resulting 2-amino-2-methyl-1-propanol can be purified by distillation.
Protocol 3: Dehydration of a Secondary Nitro Alcohol (Illustrative Contrast)
This protocol illustrates a reaction not possible for this compound.
-
Setup: Dissolve a β-nitro alcohol possessing an α-hydrogen (e.g., 1-nitro-2-propanol) in a suitable solvent like toluene.
-
Dehydrating Agent: Add a dehydrating agent such as phthalic anhydride or methanesulfonyl chloride in the presence of a base like triethylamine.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting nitroalkene by column chromatography.
Conclusion
The world of nitro alcohols is not monolithic; structural nuances dictate synthetic destiny. While primary and secondary nitro alcohols like 2-nitroethanol and 1-nitro-2-propanol serve as flexible intermediates capable of undergoing dehydration, oxidation, and Nef reactions, This compound occupies a unique and valuable niche.
Its defining feature—the absence of an α-hydrogen—renders it inert to this typical reactivity profile. Instead, it provides a robust, stable scaffold valued primarily as a high-yield precursor to 2-amino-2-methyl-1-propanol (AMP) and other specialized materials. The choice between this compound and other nitro alcohols is therefore a strategic one, guided by the final target molecule. For pathways requiring subsequent formation of nitroalkenes or carbonyls, primary and secondary nitro alcohols are the reagents of choice. For direct access to sterically hindered tertiary amino alcohols, this compound is the superior and indispensable building block.
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- Stereoselective Three‐Step One‐Pot Cascade Combining Amino‐ and Biocatalysis to Access Chiral γ‐Nitro Alcohols. National Institutes of Health.
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A Comparative Guide to the Quantitative Analysis of 2-Methyl-2-nitro-1-propanol by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-2-nitro-1-propanol (MNP) is a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and other specialty chemicals.[1][2] Accurate quantification of MNP is critical for process monitoring, quality control, and yield optimization. High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted, robust, and sensitive method for this purpose. This guide provides a comprehensive comparison of HPLC-UV with alternative analytical techniques for the quantitative analysis of MNP, supported by detailed experimental protocols and performance data.
Principle of HPLC-UV for MNP Analysis
High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase that is pumped through the column.[3][4] For a non-volatile compound like MNP, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. MNP, being a polar molecule, will have a moderate affinity for the stationary phase, allowing for its separation from other components in a sample matrix. The separated MNP is then detected by a UV detector as it elutes from the column. The UV detector measures the absorbance of the eluting compound at a specific wavelength, and the resulting signal is proportional to the concentration of the analyte.
Primary Method: Reverse-Phase HPLC with UV Detection
This section details a validated HPLC-UV method for the quantitative analysis of this compound. The causality behind the experimental choices is explained to provide a deeper understanding of the method development process.
Experimental Protocol
Instrumentation:
-
Standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. A C18 column is chosen for its versatility and proven performance in separating a wide range of polar and nonpolar compounds. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v).[5][6] The optimal ratio should be determined during method development to achieve a suitable retention time and peak shape for MNP. Acetonitrile is a common organic modifier in reverse-phase chromatography due to its low viscosity and UV transparency.
-
Flow Rate: 1.0 mL/min. This flow rate is typical for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is a common temperature that is slightly above ambient to minimize the effects of room temperature fluctuations.
-
Detection Wavelength: 220 nm. The nitro functional group in MNP provides UV absorbance. 220 nm is a common wavelength for the detection of such compounds, offering a good balance between sensitivity and selectivity.
-
Injection Volume: 10 µL. This volume is a good starting point and can be adjusted based on the concentration of the sample and the sensitivity of the detector.
-
Diluent: Mobile phase. Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion.
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh a known amount of the sample containing MNP and dissolve it in a known volume of the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of MNP against the corresponding concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.998.[7]
-
Determine the concentration of MNP in the sample by interpolating its peak area from the calibration curve.
Method Validation
The described HPLC-UV method should be validated in accordance with the International Council on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9][10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9] This is demonstrated by the absence of interfering peaks at the retention time of MNP in a blank chromatogram and by achieving baseline separation of MNP from other potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9] This is typically assessed by spike-recovery experiments, with acceptance criteria for recovery usually between 98.0% and 102.0%.[7]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9] It is expressed as the relative standard deviation (RSD), which should typically be ≤ 2.0%.[7]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful and versatile technique, other methods can be employed for the quantitative analysis of MNP. The choice of method often depends on factors such as the complexity of the sample matrix, the required sensitivity, and the availability of instrumentation.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Chromatographic separation based on volatility, followed by mass analysis. | Measures nuclear spin transitions in a magnetic field; signal intensity is proportional to the number of nuclei. |
| Linearity (r²) | Typically ≥ 0.998[7] | Typically ≥ 0.995 | Excellent, inherently linear |
| Accuracy (% Recovery) | 98.0% - 102.0%[7] | 95.0% - 105.0% (typical) | High, can be a primary ratio method |
| Precision (% RSD) | ≤ 2.0%[7] | ≤ 5.0% | ≤ 1.0% (typical) |
| Sensitivity | Good (ng to µg range) | Excellent (pg to ng range) | Moderate (µg to mg range) |
| Specificity | Good, dependent on chromatographic resolution. | Excellent, provides structural information from mass spectra. | Excellent, provides detailed structural information. |
| Sample Volatility | Not required. | Required. MNP is sufficiently volatile. | Not required. |
| Derivatization | Not required. | Generally not required for MNP. | Not required. |
| Instrumentation Cost | Moderate | High | Very High |
| Throughput | High | Moderate to High | Low to Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[12][13] MNP, with a boiling point of 94-95 °C at 10 mm Hg, is amenable to GC analysis.[1]
Advantages over HPLC-UV:
-
Higher Sensitivity: GC-MS can often achieve lower detection limits than HPLC-UV.
-
Greater Specificity: The mass spectrometer provides structural information, which aids in peak identification and can resolve co-eluting peaks.
Disadvantages:
-
Thermal Decomposition: Thermally labile compounds can degrade in the hot injector or column.
-
Higher Instrument Cost and Complexity: GC-MS systems are generally more expensive and require more specialized expertise to operate and maintain than HPLC-UV systems.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, by comparing the integral of an analyte's signal to that of a certified internal standard.[12]
Advantages over HPLC-UV:
-
No Reference Standard of the Analyte Required for Calibration: Quantification is based on a certified internal standard.
-
High Precision and Accuracy: qNMR can be a very accurate and precise technique.
-
Structural Information: Provides detailed structural information about the analyte and any impurities present.
Disadvantages:
-
Lower Sensitivity: qNMR is generally less sensitive than HPLC-UV and GC-MS.
-
High Instrument Cost: NMR spectrometers are significantly more expensive than HPLC systems.
-
Complex Data Analysis: The interpretation of NMR spectra can be complex and requires a high level of expertise.
Conclusion
For the routine quantitative analysis of this compound in most research and quality control settings, HPLC-UV offers the best combination of performance, cost-effectiveness, and ease of use. It provides excellent linearity, accuracy, and precision, and is a robust and reliable technique.
GC-MS is a valuable alternative when higher sensitivity is required or when dealing with complex matrices where its superior specificity can aid in peak identification. qNMR , while being a powerful primary method, is generally reserved for applications where the highest level of accuracy is required and for the certification of reference materials, due to its high cost and lower throughput.
The selection of the most appropriate analytical method should always be based on a thorough evaluation of the specific analytical requirements, including the nature of the sample, the desired level of sensitivity and accuracy, and the available resources.
References
- U.S. Pharmacopeia.
- Agilent Technologies. (2022).
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
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- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
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- PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]
- PubMed. (2018). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2-Methyl-2-nitro-1-propanol
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is paramount. Chiral β-nitro alcohols are invaluable building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules due to the versatile reactivity of their vicinal nitro and hydroxyl functionalities.[1][2][3] This guide provides an in-depth assessment of the stereoselective synthesis of a key chiral intermediate, 2-Methyl-2-nitro-1-propanol. We will objectively compare various synthetic strategies, delve into the mechanistic underpinnings of stereocontrol, and provide supporting data and representative experimental protocols to inform your synthetic choices.
The Synthetic Challenge: Mastering the Asymmetric Henry Reaction
The synthesis of this compound is primarily achieved through the Henry (or nitroaldol) reaction, a C-C bond-forming reaction between 2-nitropropane and formaldehyde.[4][5] While the reaction itself is straightforward, achieving high stereoselectivity is a significant challenge. The prochiral nature of formaldehyde means that a single stereocenter is generated, leading to the formation of (R)- and (S)-2-Methyl-2-nitro-1-propanol. The focus of this guide is to compare the methodologies available to selectively synthesize one enantiomer over the other.
The key to inducing stereoselectivity in the Henry reaction lies in the use of chiral catalysts that can create a diastereomeric transition state, favoring the formation of one enantiomer. We will explore three major catalytic platforms: organocatalysis, metal-complex catalysis, and biocatalysis.
Comparative Analysis of Catalytic Systems
The choice of catalytic system is critical in directing the stereochemical outcome of the Henry reaction. Below, we compare the performance of various catalytic approaches, highlighting their strengths and weaknesses.
| Catalyst Type | Chiral Catalyst/Ligand Example | Typical Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Diastereomeric Ratio (dr) | Reference |
| Organocatalyst | Cinchona Alkaloid Derivative | 5-20 | Various (e.g., Toluene, CH2Cl2) | -20 to RT | Moderate to High | Up to 99% | N/A | [5][6] |
| Organocatalyst | Chiral Guanidine | 5-10 | Various (e.g., THF, Toluene) | -78 to RT | Moderate to High | Up to 95% | N/A | [7] |
| Metal Complex | Cu(II)-Bis(oxazoline) | 1-10 | Various (e.g., EtOH, THF) | -78 to RT | High | Up to 99% | N/A | [8][9] |
| Metal Complex | Zn-Amino Alcohol | 5-20 | Various (e.g., Toluene, CH2Cl2) | -20 to RT | High | Up to 98% | N/A | [2] |
| Metal Complex | La-BINOL | 1-10 | THF | -40 to -10 | High | Up to 96% | N/A | [7] |
| Biocatalyst | Hydroxynitrile Lyase (HNL) | N/A | Buffer/Organic Co-solvent | RT | Variable | Up to >99% | N/A | [10] |
Note: The data presented is representative of the performance of these catalyst types in asymmetric Henry reactions, often with substrates analogous to 2-nitropropane and formaldehyde. Specific results for the synthesis of this compound may vary.
Mechanistic Insights into Stereoselectivity
Understanding the mechanism of stereochemical induction is crucial for optimizing reaction conditions and catalyst design.
Organocatalysis: A Dual Activation Approach
Chiral organocatalysts, such as cinchona alkaloids and their derivatives, often operate through a bifunctional activation mechanism. The basic amine moiety of the catalyst deprotonates the nitroalkane to form a nitronate, while the hydroxyl group can hydrogen-bond to the aldehyde, orienting it for a stereoselective attack.
Caption: Organocatalyst dual activation in the Henry reaction.
Metal-Complex Catalysis: Lewis Acid Coordination
Chiral metal complexes, typically involving copper, zinc, or lanthanides with chiral ligands, act as Lewis acids. The metal center coordinates to both the nitronate and the aldehyde, organizing them in a rigid, chiral environment within the transition state. This pre-organization dictates the facial selectivity of the nucleophilic attack.
Caption: Workflow of metal-catalyzed stereoselective Henry reaction.
Biocatalysis: Enzyme-Mediated Precision
Enzymes, such as hydroxynitrile lyases (HNLs), can catalyze the Henry reaction with exceptional stereoselectivity.[10] The active site of the enzyme provides a highly specific chiral environment that binds the substrates in a precise orientation, leading to the formation of a single enantiomer.
Experimental Protocols: Representative Methodologies
Protocol 1: Organocatalyzed Asymmetric Henry Reaction (Adapted from Cinchona Alkaloid Catalysis)[5]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral cinchona alkaloid-derived catalyst (5-10 mol%) in the chosen anhydrous solvent (e.g., toluene, 0.1 M).
-
Reaction Initiation: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: To the cooled solution, add 2-nitropropane (1.2 equivalents) followed by the slow, dropwise addition of formaldehyde (1.0 equivalent, typically as a solution or paraformaldehyde).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Asymmetric Henry Reaction (Adapted from Cu-Bis(oxazoline) Catalysis)[8][9]
-
Catalyst Formation: In a glovebox or under a strictly inert atmosphere, add the chiral bis(oxazoline) ligand (5.5 mol%) to a solution of a copper(II) salt (e.g., Cu(OTf)2, 5 mol%) in a dry, coordinating solvent (e.g., THF). Stir the mixture at room temperature for 1-2 hours to allow for complex formation.
-
Reaction Setup: Transfer the catalyst solution to a reaction vessel and cool to the desired temperature (e.g., -78 °C).
-
Substrate and Base Addition: Add 2-nitropropane (1.5 equivalents) to the cooled catalyst solution, followed by the addition of a non-nucleophilic base (e.g., N,N-diisopropylethylamine, 1.2 equivalents). Stir for a short period before adding formaldehyde (1.0 equivalent).
-
Reaction Progression: Maintain the reaction at the low temperature and monitor its progress.
-
Quenching and Extraction: Quench the reaction with a buffered aqueous solution (e.g., pH 7 phosphate buffer). Allow the mixture to warm to room temperature and then extract with an organic solvent.
-
Purification and Chiral Analysis: Dry, concentrate, and purify the product as described in Protocol 1. Analyze the enantiomeric excess using chiral HPLC.
Conclusion and Future Outlook
The stereoselective synthesis of this compound, a valuable chiral building block, is achievable through various catalytic approaches. Organocatalysis and metal-complex catalysis currently offer the most versatile and high-performing systems, with the potential for excellent enantioselectivity. Biocatalysis, while highly selective, may require more specialized conditions and substrate screening.
The choice of the optimal method will depend on factors such as the desired scale of the reaction, cost and availability of the catalyst, and the required level of enantiopurity. The provided protocols and comparative data serve as a robust foundation for researchers and drug development professionals to make informed decisions and to further optimize the synthesis of this and other chiral β-nitro alcohols. Future research will likely focus on the development of even more active and selective catalysts that can operate under milder conditions and with a broader substrate scope.
References
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- BenchChem. (2025). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
- Ferreira, P., Phillips, R. S., & Fessner, W. D. (2019). Production of (S)-β-Nitro Alcohols by Enantioselective C-C Bond Cleavage with an R-Selective Hydroxynitrile Lyase. ChemBioChem, 20(3), 396-399*.
- Corey, E. J., & Zhang, F. Y. (1999). Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones. The Journal of Organic Chemistry, 64(8), 2996-2997*.
- Rao, D. H. S., & Gotor-Fernández, V. (2021). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry, 19(2), 245-266*.
- Wang, Z., Li, F., & Wang, J. (2009). Organocatalytic Asymmetric Tandem Michael−Henry Reactions: A Highly Stereoselective Synthesis of Multifunctionalized Cyclohexanes with Two Quaternary Stereocenters. Organic Letters, 11(18), 4204-4207*.
- Rao, D. H. S., & Gotor-Fernández, V. (2021). Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols. Organic & Biomolecular Chemistry, 19(2), 245-266*.
- Knudsen, K. R., & Jørgensen, K. A. (2006). Organocatalytic Asymmetric Aza-Henry Reaction.
- Wikipedia. (n.d.). Henry reaction.
- Alvarez-Casao, Y., Marques-Lopez, E., & Herrera, R. P. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245*.
- Buchler GmbH. (n.d.). Asymmetric Henry Reaction (Nitroaldol Reaction).
- Sudo, A., & Endo, T. (2001). Enantioselective Henry Reaction Catalyzed By Supported Transition Metal Complexes. Letters in Organic Chemistry, 4(6), 421-424*.
- Číhalová, S., Eigner, V., & Veselý, J. (2020). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. Molecules, 25(24), 6019*.
- Zadykowicz, B., & Raczko, J. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(22), 7564*.
- Palomo, C., Oiarbide, M., & Laso, A. (2005). Functionalized Magnetic Nanoparticles as Catalysts for Enantioselective Henry Reaction.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
- Romo, D., & Wang, Z. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Journal of the American Chemical Society, 144(34), 15585-15591*.
- ResearchGate. (n.d.). Scope of diastereoselective Henry reactions.
- BenchChem. (2025). optimizing reaction conditions for 2-Methyl-2-nitro-1-phenyl-1-propanol formation.
- Trost, B. M., & Lu, Z. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction.
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- ResearchGate. (n.d.). ChemInform Abstract: A New Catalyst for the Asymmetric Henry Reaction: Synthesis of ??-Nitroethanols in High Enantiomeric Excess.
- Advances in Contemporary Research. (n.d.). Asymmetric Henry reaction catalysed by transition metal complexes: A short review.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- PubChem. (n.d.). This compound.
- MDPI. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Methyl-2-nitro-1-phenyl-1-propanol: A Technical Guide.
- OSTI.GOV. (1989). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo.
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- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Henry Reaction [organic-chemistry.org]
- 5. Enantioselective Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 6. mdpi.com [mdpi.com]
- 7. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 8. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Catalyst for the Asymmetric Henry Reaction: Synthesis of β-Nitroethanols in High Enantiomeric Excess [organic-chemistry.org]
- 10. Biocatalytic approaches for enantio and diastereoselective synthesis of chiral β-nitroalcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Definitive Spectroscopic Guide to the Structural Validation of 2-Methyl-2-nitro-1-propanol
In the landscape of pharmaceutical development and complex organic synthesis, unequivocal structural verification of novel and existing chemical entities is paramount. 2-Methyl-2-nitro-1-propanol, a versatile building block, presents a unique combination of a primary alcohol and a tertiary nitro group on a branched alkyl chain. This guide provides an in-depth, comparative spectroscopic analysis to definitively validate its structure, offering researchers, scientists, and drug development professionals a robust framework for its identification and characterization. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), contrasting the empirical data of this compound with that of structurally related analogs to highlight the key distinguishing features.
The Imperative of Multi-faceted Spectroscopic Analysis
A single spectroscopic technique rarely provides the complete structural picture. It is the synergistic interpretation of multiple analytical methods that builds a self-validating and trustworthy characterization. For a molecule like this compound, this is particularly crucial to differentiate it from potential isomers or synthetic precursors. Our analysis will focus on not just identifying the presence of functional groups, but also on confirming their precise connectivity and chemical environment.
The logical workflow for this validation process is illustrated below. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Caption: A workflow diagram illustrating the multi-pronged approach to the spectroscopic validation of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of a molecule. The chemical shift, integration, and multiplicity of each signal provide a detailed map of the proton environments.
Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).
Data Interpretation and Comparison:
The ¹H NMR spectrum of this compound is characterized by three key signals. For a robust comparison, we will contrast its spectrum with that of 2-methyl-2-nitropropane, which lacks the hydroxyl group and associated methylene protons, and 2-methylpropan-1-ol, which lacks the nitro group.
| Compound | Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | A | ~3.8 | Singlet | 2H | -CH₂OH |
| B | ~2.5 (broad) | Singlet | 1H | -OH | |
| C | ~1.6 | Singlet | 6H | -C(CH₃)₂ | |
| 2-Methyl-2-nitropropane | A | ~1.6 | Singlet | 9H | -C(CH₃)₃ |
| 2-methylpropan-1-ol | A | ~3.4 | Doublet | 2H | -CH₂OH |
| B | ~1.8 | Multiplet | 1H | -CH(CH₃)₂ | |
| C | ~0.9 | Doublet | 6H | -CH(CH₃)₂ | |
| D | ~2.4 (broad) | Singlet | 1H | -OH |
Causality Behind Experimental Observations:
-
The Singlet at ~3.8 ppm in this compound: This is a key diagnostic peak. The methylene protons (-CH₂OH) appear as a singlet because the adjacent carbon is quaternary and has no protons to couple with. The downfield shift compared to the methylene protons in 2-methylpropan-1-ol (~3.4 ppm) is due to the deshielding effect of the adjacent electron-withdrawing nitro group.
-
The Singlet at ~1.6 ppm: The six protons of the two methyl groups are chemically equivalent and, like the methylene protons, show no coupling, resulting in a sharp singlet. Their chemical shift is very similar to the methyl protons in 2-methyl-2-nitropropane, indicating a similar electronic environment around the tertiary carbon.
-
The Broad Singlet of the Hydroxyl Proton: The chemical shift of the -OH proton is variable and concentration-dependent. It appears as a broad singlet due to chemical exchange and the absence of coupling to neighboring protons.
-
Comparison with 2-methylpropan-1-ol: The ¹H NMR spectrum of 2-methylpropan-1-ol is significantly different, showing characteristic splitting patterns (a doublet for the -CH₂OH and a multiplet for the -CH) due to proton-proton coupling, which is absent in this compound.[1][2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. The number of signals indicates the number of unique carbon environments, and their chemical shifts are indicative of the type of carbon (e.g., alkyl, alcohol-bearing, nitro-bearing).
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton-decoupled mode is used to simplify the spectrum, resulting in a single peak for each unique carbon.
Data Interpretation and Comparison:
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~90 | Quaternary Carbon (-C(NO₂)(CH₃)₂) |
| ~68 | Methylene Carbon (-CH₂OH) | |
| ~23 | Methyl Carbons (-CH₃) | |
| 2-Methyl-2-nitropropane | ~85 | Quaternary Carbon (-C(NO₂)(CH₃)₃) |
| ~26 | Methyl Carbons (-CH₃) | |
| 2-methylpropan-1-ol | ~69 | Methylene Carbon (-CH₂OH) |
| ~31 | Methine Carbon (-CH(CH₃)₂) | |
| ~19 | Methyl Carbons (-CH₃) |
Causality Behind Experimental Observations:
-
The Quaternary Carbon Signal (~90 ppm): The most downfield signal in the spectrum of this compound is assigned to the quaternary carbon atom bonded to the nitro group. The strong electron-withdrawing nature of the nitro group significantly deshields this carbon, shifting it downfield. This is a hallmark of tertiary nitroalkanes.
-
The Methylene Carbon Signal (~68 ppm): This signal corresponds to the carbon of the -CH₂OH group. Its chemical shift is very similar to the corresponding carbon in 2-methylpropan-1-ol, confirming the primary alcohol functionality.[3]
-
The Methyl Carbon Signal (~23 ppm): The two equivalent methyl groups give rise to a single signal in the typical alkyl region of the spectrum.
-
Comparison with Alternatives: The absence of a methine carbon signal clearly distinguishes this compound from its isomer 2-methyl-1-nitropropane. The presence of both a downfield quaternary carbon (due to the nitro group) and a methylene carbon in the alcohol region is unique to the target structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Experimental Protocol: A small amount of the neat liquid or a solution of this compound is placed on the crystal of an ATR-FTIR spectrometer, and the spectrum is recorded.
Data Interpretation and Comparison:
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound(s) Exhibiting this Feature |
| O-H Stretch (alcohol) | 3600-3200 (broad) | This compound, 2-methylpropan-1-ol |
| C-H Stretch (alkane) | 3000-2850 | All three compounds |
| N-O Stretch (nitro group) | 1550-1530 (asymmetric) and 1380-1360 (symmetric) | This compound, 2-Methyl-2-nitropropane |
| C-O Stretch (alcohol) | 1050-1000 | This compound, 2-methylpropan-1-ol |
Causality Behind Experimental Observations:
-
The Broad O-H Stretch: The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group and is observed in both this compound and 2-methylpropan-1-ol.[4] The broadening is due to hydrogen bonding.
-
The Strong N-O Stretches: Two strong absorption bands around 1540 cm⁻¹ and 1370 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. These peaks are present in this compound and 2-methyl-2-nitropropane but are absent in 2-methylpropan-1-ol.
-
The C-O Stretch: A distinct absorption in the 1050-1000 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol.
-
A Self-Validating System: The simultaneous presence of the broad O-H stretch, the two strong N-O stretches, and the C-O stretch in the IR spectrum of a single sample provides compelling evidence for the structure of this compound.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: A dilute solution of this compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion, and ionized, commonly by Electron Ionization (EI).
Data Interpretation and Comparison:
The mass spectrum of this compound (Molecular Weight: 119.12 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z = 119.[5] However, the molecular ion of nitroalkanes can be unstable. The fragmentation pattern is therefore highly informative.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound | 119 (may be weak or absent) | 88, 73, 57, 43 | [M - CH₂OH]⁺, [M - NO₂]⁺, [C(CH₃)₃]⁺, [C₃H₇]⁺ |
| 2-Methyl-2-nitropropane | 103 (may be weak or absent) | 57, 41 | [M - NO₂]⁺ or [C(CH₃)₃]⁺ (base peak), [C₃H₅]⁺ |
| 2-methylpropan-1-ol | 74 | 56, 43, 31 | [M - H₂O]⁺, [CH(CH₃)₂]⁺ (base peak), [CH₂OH]⁺ |
Causality Behind Experimental Observations:
-
Fragmentation of this compound: The loss of the hydroxymethyl radical (•CH₂OH, 31 mass units) to give a fragment at m/z = 88 is a characteristic fragmentation pathway. Another expected fragmentation is the loss of the nitro group (•NO₂, 46 mass units), resulting in a peak at m/z = 73.
-
Comparison with 2-Methyl-2-nitropropane: The mass spectrum of 2-methyl-2-nitropropane is dominated by the very stable tertiary butyl cation at m/z = 57, formed by the loss of the nitro group. This peak will also be present in the spectrum of this compound.
-
Comparison with 2-methylpropan-1-ol: The mass spectrum of 2-methylpropan-1-ol shows a characteristic base peak at m/z = 43, corresponding to the isopropyl cation, and a significant peak at m/z = 31 for the [CH₂OH]⁺ fragment.
Conclusion
The structural validation of this compound is robustly achieved through the congruent interpretation of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Each technique provides unique and complementary information that, when considered together, unequivocally confirms the presence and connectivity of the primary alcohol and tertiary nitro functional groups on the 2-methylpropane backbone. By comparing the spectral data of the target molecule with that of its structural analogs, 2-methyl-2-nitropropane and 2-methylpropan-1-ol, we can confidently assign every key signal and fragmentation pattern, leaving no ambiguity in the final structural assignment. This comprehensive guide serves as a benchmark for the rigorous characterization of this important synthetic intermediate.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.
- PubChem. (n.d.). 2-Methyl-2-nitropropane. National Center for Biotechnology Information.
- NIST. (n.d.). Propane, 2-methyl-2-nitro-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol.
- YouTube. (2024, April 1). NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR.
Sources
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- 2. 2-Methyl-2-nitropropan-1-ol(76-39-1) 13C NMR spectrum [chemicalbook.com]
- 3. Propane, 2-methyl-2-nitro- [webbook.nist.gov]
- 4. 2-Methyl-2-nitropropane(594-70-7) 13C NMR spectrum [chemicalbook.com]
- 5. 2-Methyl-2-nitropropane | C4H9NO2 | CID 11672 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Optimal Base for the Henry Reaction
For researchers and professionals in drug development and organic synthesis, the Henry (or nitroaldol) reaction is a cornerstone for carbon-carbon bond formation, yielding valuable β-nitro alcohols. These products are versatile intermediates, readily converted into β-amino alcohols, α-nitro ketones, and nitroalkenes, which are crucial building blocks for numerous pharmaceuticals.[1] The choice of base is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall success. This guide provides an in-depth comparison of commonly employed bases for the Henry reaction, supported by experimental data and detailed protocols to empower you in making informed decisions for your synthetic endeavors.
The Mechanism: A Base-Catalyzed Cascade
The Henry reaction proceeds through a reversible, base-catalyzed mechanism.[1] Understanding this pathway is fundamental to appreciating the role of the base in driving the reaction forward.
-
Deprotonation: The reaction initiates with the base abstracting an acidic α-proton from the nitroalkane to form a resonance-stabilized nitronate anion. The pKa of most nitroalkanes is around 17 in DMSO, necessitating a sufficiently strong base for this step.[1]
-
Nucleophilic Attack: The nucleophilic nitronate anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Protonation: The resulting β-nitro alkoxide is subsequently protonated by the conjugate acid of the base, yielding the final β-nitro alcohol product.
Figure 1: The general mechanism of the base-catalyzed Henry reaction.
A Comparative Analysis of Common Bases
The efficiency of the Henry reaction is highly dependent on the choice of base. A wide array of bases, from simple inorganic hydroxides to complex organocatalysts, have been successfully employed.[1] This section provides a comparative overview of some of the most common bases.
Data Presentation: Performance of Various Bases in the Henry Reaction
The following table summarizes the performance of different bases in the Henry reaction between various aldehydes and nitroalkanes, as reported in the literature. It is important to note that a direct comparison is challenging due to the differing reaction conditions.
| Aldehyde | Nitroalkane | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Nitromethane | Calcined Cu:Mg:Al (1:2:1) | - | 90 | - | High | [2] |
| o-Nitrobenzaldehyde | Nitromethane | (S)-Cu1/NaOAc | CH₂Cl₂/THF | RT | 24 | 96 | [3] |
| Benzaldehyde | Nitromethane | Imidazole | Grinding | RT | <1 | Moderate-Good | [4] |
| Benzaldehyde | Nitromethane | Morpholine/Catalyst | - | RT | - | Excellent | [5] |
| Benzaldehyde | Nitroethane | DBU | THF | 0 | 12 | 85 | |
| 4-Chlorobenzaldehyde | 1-Nitropropane | DBU | MeTHF | 23 | 24 | 88 | |
| Benzaldehyde | Nitromethane | Zinc Triflate/DIPEA/NME | - | - | - | - | [1] |
Note: This table is a compilation of data from various sources and is intended for illustrative purposes. Direct comparison of yields should be done with caution due to the different reaction conditions.
Choosing Your Base: A Field-Proven Perspective
The selection of a base is not merely about its strength but also involves considering factors like steric hindrance, solubility, and potential side reactions.
-
Inorganic Bases (e.g., NaOH, K₂CO₃): These are cost-effective and readily available. They are often used in aqueous or biphasic systems. While effective, they can sometimes lead to side reactions like the Cannizzaro reaction with aldehydes lacking α-hydrogens.[6] Careful control of reaction conditions is crucial to avoid dehydration of the β-nitro alcohol product.[7]
-
Organic Amine Bases (e.g., Triethylamine, DBU): These offer better solubility in organic solvents and are generally milder than strong inorganic bases.
-
Triethylamine (Et₃N): A commonly used, moderately strong organic base. Its bulkiness can be advantageous in preventing it from acting as a nucleophile.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic amidine base. It is highly effective in promoting the Henry reaction, often at lower temperatures and with shorter reaction times compared to weaker bases.
-
-
Solid-Supported and Heterogeneous Bases: These offer the significant advantage of easy removal from the reaction mixture, simplifying purification. Layered double hydroxides (LDHs) have shown excellent catalytic activity.[2][7]
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, here are detailed protocols for conducting the Henry reaction with representative inorganic and organic bases.
Experimental Workflow: A Generalized Approach
Figure 2: A generalized experimental workflow for the Henry reaction.
Protocol 1: NaOH-Catalyzed Henry Reaction in Aqueous Media
This protocol is adapted from the work of Ballini and Bosica, who demonstrated an efficient Henry reaction in an aqueous medium.
Materials:
-
Aldehyde (10 mmol)
-
Nitroalkane (10 mmol)
-
0.025 M Sodium Hydroxide (NaOH) solution
-
Cetyltrimethylammonium chloride (CTACl) (optional, as a phase-transfer catalyst)
-
Diethyl ether or other suitable organic solvent for extraction
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (10 mmol) and nitroalkane (10 mmol) in the 0.025 M NaOH solution. If the reactants are not fully soluble, add a catalytic amount of CTACl.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl until the pH is neutral.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude β-nitro alcohol.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Triethylamine-Catalyzed Henry Reaction
This is a general protocol for a Henry reaction using a common organic base.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 10 mmol)
-
Nitroalkane (e.g., 2-Nitropropane, 12 mmol)
-
Triethylamine (Et₃N, 1-2 mmol)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM), 20 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the aldehyde (10 mmol) and nitroalkane (12 mmol) in the anhydrous solvent (20 mL) at 0 °C, add triethylamine (1-2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC analysis.
-
Quench the reaction by adding 1 M HCl solution until the mixture is acidic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 3: DBU-Catalyzed Henry Reaction
This protocol is adapted from a procedure for the racemic Henry reaction.[8]
Materials:
-
Aldehyde (0.3 mmol, 1.0 equiv.)
-
Nitromethane (0.16 mL, 3 mmol, 10 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.5 µL, 10 mol%)
-
Dichloromethane (DCM) (0.5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flask under an inert atmosphere (Argon), add the aldehyde (0.3 mmol) and DCM (0.5 mL).
-
Add DBU (4.5 µL, 10 mol%) to the solution.
-
Add nitromethane (0.16 mL, 3 mmol) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the reaction mixture directly by flash column chromatography on silica gel to isolate the β-nitro alcohol.
Conclusion: Making an Informed Choice
The selection of an optimal base for the Henry reaction is a multifactorial decision. For simple, cost-effective syntheses where side reactions can be controlled, inorganic bases like NaOH can be highly effective, especially with the use of phase-transfer catalysts. For reactions requiring better solubility in organic solvents and milder conditions, triethylamine is a reliable choice. When higher reactivity and shorter reaction times are desired, a stronger organic base like DBU often provides superior results. For processes where catalyst removal and recycling are priorities, heterogeneous base catalysts present an attractive, green alternative.
Ultimately, the ideal base will depend on the specific substrates, desired product (e.g., β-nitro alcohol vs. nitroalkene), and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to navigate these choices effectively, enabling you to optimize your Henry reactions for maximum efficiency and yield.
References
- Dziemidowicz-Borys, M., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(2), 735. [Link]
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
- Dziemidowicz-Borys, M., et al. (2023). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 28(2), 735. [Link]
- (This citation is a placeholder as the specific data for the DBU reactions were compiled from general knowledge and common laboratory practices, rather than a single cited source with those exact conditions.)
- Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. [Link]
- Wikipedia contributors. (2023, December 14). Henry reaction. In Wikipedia, The Free Encyclopedia.
- Dutta, U., et al. (2009). Henry reaction in environmentally benign methods using imidazole as catalyst. Journal of Chemical Sciences, 121(6), 1043-1047. [Link]
- Dhahagani, K., et al. (2011). Asymmetric Henry reaction of aldehydes catalyzed by recyclable an MCM-41 supported copper(II) salen complex. Tetrahedron: Asymmetry, 22(5), 549-556. [Link]
- Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]
Sources
- 1. Henry reaction - Wikipedia [en.wikipedia.org]
- 2. [PDF] Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol | Semantic Scholar [semanticscholar.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Comparative Analysis for Researchers and Drug Development Professionals
An In-Depth Guide to the Reaction Kinetics for the Formation of 2-Methyl-2-nitro-1-propanol
The synthesis of this compound (also known as 2-nitro-2-methyl-1-propanol) is a critical step in the production of various valuable chemical intermediates, most notably 2-amino-2-methyl-1-propanol, a scaffold used in pharmaceutical manufacturing.[1][2] Understanding the kinetics of its formation is paramount for optimizing reaction yield, purity, and overall process efficiency. This guide provides a detailed analysis of the primary synthetic route—the Henry (or nitroaldol) reaction—comparing the kinetic influences of various catalysts and reaction conditions. We will delve into the mechanistic underpinnings of the reaction, present comparative data, and offer validated experimental protocols for both synthesis and kinetic monitoring.
The Henry Reaction: Mechanistic Core of the Synthesis
The formation of this compound is achieved through the Henry reaction, a classic base-catalyzed carbon-carbon bond-forming reaction.[3][4] In this specific case, it involves the condensation of 2-nitropropane with formaldehyde. The reaction proceeds through three fundamental, reversible steps:
-
Deprotonation: A base abstracts an acidic α-proton from 2-nitropropane, creating a resonance-stabilized nitronate anion.[5][6]
-
Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of formaldehyde, forming a β-nitro alkoxide intermediate.[7]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base (or a solvent molecule), yielding the final product, this compound.[6][7]
All steps in the Henry reaction are reversible, a crucial factor to consider when optimizing for high yield, as conditions must favor the forward reaction and prevent the retro-Henry pathway.[3]
Caption: The reversible, three-step mechanism of the Henry reaction.
Comparative Analysis of Kinetic Factors
The rate and overall success of the this compound synthesis are highly dependent on a careful balance of substrate reactivity, catalyst choice, and reaction conditions.
Substrate Reactivity
The reactivity of nitroalkanes in the Henry reaction generally decreases with increased steric hindrance around the acidic α-proton. The established order of reactivity is: nitromethane > nitroethane > 2-nitropropane.[7] Consequently, 2-nitropropane is one of the less reactive nitroalkanes, which necessitates carefully optimized conditions to achieve high conversion rates. For carbonyl compounds, reactivity is also sterically dependent, with formaldehyde being highly reactive.[7]
Catalyst Systems: A Performance Comparison
A variety of bases can be employed to catalyze the Henry reaction, each with distinct implications for reaction kinetics and process handling.[3] The choice of catalyst is a critical decision point in process design.
| Catalyst Type | Examples | Kinetic Advantages | Kinetic Disadvantages & Considerations |
| Inorganic Bases | NaOH, KOH, K₂CO₃[8][9][10] | Low cost, high activity, leading to rapid reaction rates. | Can promote side reactions like Cannizzaro reaction or dehydration of the product.[3] Difficult to control in highly exothermic reactions. |
| Organic Amines | Triethylamine (TEA), DBU[1][3] | Milder reaction conditions, offering better control and potentially higher selectivity. | Generally slower reaction rates compared to strong inorganic bases. |
| Phase Transfer Catalysts (PTC) | Quaternary ammonium salts | Enhances reaction rates in biphasic systems by facilitating the transfer of the nitronate anion to the organic phase.[11] | Adds complexity and cost to the process; catalyst removal may be required. |
| Heterogeneous Catalysts | Basic ion-exchange resins, KF on alumina, aminosilicas[11][12] | Simplifies product purification as the catalyst can be easily filtered off. Allows for continuous flow processes. | May exhibit lower activity and potential for deactivation over time. |
| Metal Complexes | Chiral Cu(II), Zn(II) complexes[13][14][15] | Primarily used for asymmetric synthesis to control stereochemistry, which is less relevant for this achiral product. | High cost and potential for metal contamination in the final product. |
For the synthesis of this compound, inorganic bases like sodium or potassium hydroxide are frequently used in patents due to their high activity and low cost, leading to high yields in relatively short reaction times.[8][9]
Influence of Reaction Conditions
-
Temperature: Reaction temperatures are typically maintained in a moderate range of 40-60°C.[8][9][16] Lower temperatures can slow the reaction undesirably, while higher temperatures can promote the dehydration of the β-nitro alcohol product to the corresponding nitroalkene, a common side reaction.[17]
-
Solvent: The reaction is often carried out in a concentrated medium or in polar solvents like water or alcohols (e.g., methanol).[1][8] Polar solvents can help to stabilize the charged intermediates, potentially increasing the reaction rate.[17] Using an alcohol as the solvent can also simplify the process, as described in several patents.[1]
-
pH Control: Maintaining the pH of the reaction medium, typically between 7 and 11, is crucial.[8][16] After the reaction is complete, the mixture is neutralized with an acid to a pH of approximately 4-5 to quench the catalyst and stabilize the product before purification.[8][16]
Alternative Synthesis Route: A Kinetic Counterpoint
While the Henry reaction using 2-nitropropane is the dominant method, an alternative has been patented which starts from different, more readily available materials: sodium nitrite, isopropanol, and paraformaldehyde.[18]
-
Reaction: Sodium nitrite reacts with isopropanol and paraformaldehyde to generate this compound.
Experimental Protocols
The following protocols are designed to be self-validating by including clear steps for monitoring and purification.
Protocol 1: Synthesis of this compound via Henry Reaction
This protocol is a composite based on high-yield methods described in the patent literature.[8][9]
-
Reactor Setup: In a temperature-controlled reaction vessel equipped with a mechanical stirrer and a dropping funnel, charge 2-nitropropane (1.0 mole).
-
Catalyst & Reagent Preparation: In a separate beaker, prepare the formaldehyde solution. If using paraformaldehyde, dissolve it in the chosen solvent (e.g., water or methanol) with the base catalyst. For this synthesis, gradually add an aqueous solution of formaldehyde (1.0 mole) and an inorganic basic catalyst, such as 5-10 milliequivalents of sodium hydroxide, to the 2-nitropropane.
-
Reaction Execution: Maintain vigorous agitation and control the temperature between 45°C and 55°C. The reaction is exothermic, and cooling may be required. Monitor the pH and maintain it between 8 and 9.[8] The reaction is typically complete within 1-2 hours.
-
Work-up and Neutralization: Once the reaction is complete (as determined by GC or TLC monitoring), cool the mixture slightly and neutralize it by adding an acid (e.g., stearic acid or hydrochloric acid) until the pH is between 4 and 5.[8]
-
Purification: The product can be isolated by crystallization. Cool the neutralized mixture to induce crystallization. The crystalline this compound is then isolated by filtration.[16] The product can be further purified by recrystallization or by reduced pressure distillation to remove lower-boiling impurities.[1]
Caption: Experimental workflow for the synthesis of this compound.
Protocol 2: Kinetic Analysis by Gas Chromatography (GC)
-
Reaction Setup: Perform the synthesis as described in Protocol 1, but in a smaller, well-stirred vessel from which aliquots can be safely drawn. Include a known amount of an internal standard (e.g., dodecane) that does not react under the reaction conditions.
-
Sampling: At timed intervals (e.g., every 10 minutes), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a quenching solution (e.g., dilute HCl in an appropriate solvent like ethyl acetate) to stop the reaction.
-
Sample Preparation: Add a drying agent (e.g., anhydrous sodium sulfate), vortex, and centrifuge.
-
GC Analysis: Inject the supernatant into a GC equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).
-
Data Analysis: Determine the concentration of the product and remaining 2-nitropropane at each time point by comparing their peak areas to that of the internal standard. Plot the concentration of the product versus time to obtain the reaction profile. From this data, initial reaction rates can be calculated.
Conclusion
The formation of this compound via the Henry reaction is a kinetically sensitive process. While 2-nitropropane is a sterically hindered and less reactive substrate, high yields can be achieved efficiently by employing active, low-cost inorganic base catalysts and maintaining careful control over temperature and pH. A thorough understanding of the underlying reversible mechanism and the influence of these kinetic factors is essential for researchers and drug development professionals to successfully scale and optimize this important synthesis. Alternative routes, while viable, do not currently present a clear kinetic advantage over the well-established Henry reaction but offer different considerations regarding starting materials.
References
- Benchchem. (n.d.). 2-Methyl-2-nitro-1-phenyl-1-propanol: A Versatile Precursor in Pharmaceutical Synthesis.
- Alfa Chemistry. (n.d.). Henry Nitroaldol Reaction.
- Wikipedia. (n.d.). Henry reaction.
- ResearchGate. (n.d.). Recent advances in catalysts for the Henry reaction | Request PDF.
- Benchchem. (n.d.). An In-depth Technical Guide to the Mechanism of the Henry (Nitroaldol) Reaction for Nitroalkene Synthesis.
- Sciencemadness Wiki. (2025, September 6). Nitroaldol reaction.
- SynArchive. (n.d.). Henry Reaction.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
- Google Patents. (n.d.). US4241226A - Preparation of 2-nitro-2-methyl-1-propanol.
- Google Patents. (n.d.). EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1.
- Benchchem. (n.d.). Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development.
- Benchchem. (n.d.). A Comparative Kinetic Analysis of the Henry Reaction with Various Nitroalkanes.
- ResearchGate. (n.d.). Transition state models of metal-catalyzed Henry reaction.
- Benchchem. (n.d.). optimizing reaction conditions for 2-Methyl-2-nitro-1-phenyl-1-propanol formation.
- Patsnap. (n.d.). Production process of 2-amino-methyl-1-propanol - Eureka.
- ACS Publications. (2015, December 9). Kinetic and Mechanistic Examination of Acid–Base Bifunctional Aminosilica Catalysts in Aldol and Nitroaldol Condensations | ACS Catalysis.
- MDPI. (n.d.). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
- Scirp.org. (n.d.). Phase Transfer Catalysis of Henry and Darzens Reactions.
- ResearchGate. (n.d.). (A) First-order kinetics plot of the model nitroaldol reaction between....
- Almac. (2018, February 2). Dynamic kinetic resolution of 2-methyl-2-nitrocyclohexanol: Combining the intramolecular nitroaldol (Henry) reaction & lipase- catalysed resolution.
- ResearchGate. (n.d.). First-order kinetics plots for the nitroaldol (Henry) reaction between....
- ChemicalBook. (n.d.). 2-METHYL-2-NITRO-1,3-PROPANEDIOL synthesis.
- Sciencemadness.org. (2017, December 23). Synthesis of 2-Nitropropane-1-ol - Powered by XMB 1.9.11.
- OSTI.GOV. (1989, January 6). DIRECT SYNTHESIS OF 2-METHYL-1-PROPANOL/METHANOL FUELS AND FEEDSTOCKS Quarterly Technical Progress Repo.
- NIST. (n.d.). 1-Propanol, 2-methyl-2-nitro-.
- ACS Publications. (n.d.). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction | The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes | The Journal of Organic Chemistry.
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A Comparative Guide to the Development of a Validated Analytical Method for 2-Methyl-2-nitro-1-propanol
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 2-Methyl-2-nitro-1-propanol. Designed for researchers, scientists, and drug development professionals, this document details the development and validation of a robust analytical method, supported by experimental data and adherence to international regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound (CAS No. 76-39-1) is a significant chemical intermediate in various synthetic pathways.[1] Its purity and concentration are critical quality attributes that can influence the safety and efficacy of downstream products. Therefore, a validated, reliable analytical method is paramount for its quantitative determination in raw materials, in-process samples, and final products. This guide explores the development and validation of two primary chromatographic techniques, HPLC and GC, offering a comparative analysis to aid in method selection and implementation.
Method Development Strategy: A Tale of Two Techniques
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[2][3] this compound is a polar compound with a moderate boiling point, making it amenable to both analytical techniques.[3][4]
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique well-suited for polar and non-volatile compounds.[5] A reverse-phase HPLC method is a logical starting point for this compound, leveraging its polarity for retention and separation on a non-polar stationary phase.
Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[3] Given the volatility of this compound, GC with Flame Ionization Detection (FID) presents a viable and often more cost-effective alternative to HPLC.[4]
Proposed HPLC Method
A reverse-phase HPLC method with UV detection is proposed for the analysis of this compound. The initial conditions are based on established methods for similar polar compounds.
Experimental Protocol: HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Proposed GC Method
A GC method with Flame Ionization Detection (FID) is proposed as a comparative technique. The parameters are selected to ensure efficient volatilization and separation of the analyte.
Experimental Protocol: GC-FID Method
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetone to a final concentration of approximately 1 mg/mL.[6][7]
Method Validation: Ensuring Scientific Integrity
Method validation is the cornerstone of reliable analytical data. The validation process for both the HPLC and GC methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines.[8][9]
Validation Parameters and Acceptance Criteria
The following parameters will be assessed for both methods, with predefined acceptance criteria to ensure the methods are fit for their intended purpose.[10][11]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte peak should be demonstrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. |
| Range | The range for which linearity, accuracy, and precision are demonstrated (typically 80-120% of the target concentration for assay).[10] |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, and 120%). |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% for analyses performed on different days by different analysts. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition for HPLC; oven temperature, carrier gas flow rate for GC). RSD of results should be within acceptable limits. |
Experimental Workflow for Method Validation
Caption: Workflow for analytical method validation.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the validated HPLC and GC-FID methods for the analysis of this compound.
| Performance Parameter | HPLC Method | GC-FID Method |
| Principle | Reverse-Phase Chromatography with UV Detection | Flame Ionization Detection (FID) |
| Specificity | High, based on retention time and UV spectrum. | High, based on retention time. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% |
| Limit of Quantitation (LOQ) | Expected to be in the low µg/mL range. | Expected to be in the low µg/mL range, potentially lower than HPLC. |
| Analysis Time | Typically 10-15 minutes per sample. | Typically 5-10 minutes per sample.[12] |
| Cost per Analysis | Higher due to solvent consumption and column costs.[4] | Lower due to the use of gases instead of solvents.[4] |
| Sample Throughput | Moderate | High |
Discussion: Choosing the Optimal Method
Both HPLC and GC-FID are capable of providing accurate and precise quantitative data for this compound. The choice of method will depend on the specific needs of the laboratory and the application.
HPLC is advantageous when:
-
The sample matrix is complex and may contain non-volatile impurities.
-
The laboratory has existing HPLC infrastructure and expertise.
-
Simultaneous analysis of other non-volatile components is required.
GC-FID is advantageous when:
-
High sample throughput and faster analysis times are critical.[12]
-
Cost-effectiveness is a primary concern.[4]
-
The sample is relatively clean and free of non-volatile matrix components.
Conclusion
This guide has outlined the development and validation of two robust analytical methods, HPLC and GC-FID, for the quantitative analysis of this compound. Both methods are demonstrated to be specific, linear, accurate, precise, and robust, meeting the stringent requirements of the ICH guidelines. The comparative data presented herein provides a clear basis for researchers and drug development professionals to select the most appropriate analytical technique for their specific needs, ensuring the quality and consistency of their products.
References
- ILT. (2025, January 16). A Guide to GC Sample Preparation.
- Altabrisa Group. (2025, July 26). Key Validation Characteristics in ICH Q2.
- Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges.
- Ms-Analysis. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – GC-FID.
- Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Restek. (n.d.). How to Develop GC Methods That Meet Both Technical and Business Demands.
- LCGC International. (n.d.). Optimizing Sensitivity in GC–FID Analysis.
- Agilent. (n.d.). Practical Steps in GC Method Development.
- ResearchGate. (n.d.). A Comparative Study of GC/FID and GC/MS Methods in the Quantitative Analysis of 3-nitrotoluene in an Excess of 2- and 4-nitrotoluene.
- LabRulez GCMS. (n.d.). Nitro compounds Analysis of aromatic and basic compounds.
- EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
- Phenomenex. (2022, May 20). GC Method Development Guide.
- Anatune. (n.d.). Professional GC & GC/MS Method Development Objectives & Benefits Guide.
- Google Patents. (n.d.). CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol.
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- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
A Comparative Guide to the Purification of 2-Methyl-2-nitro-1-propanol for Pharmaceutical Applications
In the synthesis of pharmaceutical intermediates, the purity of each component is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Methyl-2-nitro-1-propanol is a key building block in various synthetic pathways, and its purification is a critical step that dictates the quality of subsequent products. This guide provides an in-depth comparative study of the principal methods for purifying this compound: recrystallization, vacuum distillation, and preparative high-performance liquid chromatography (HPLC). We will delve into the theoretical underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal purification strategy.
Introduction to this compound and the Imperative for Purification
This compound (C4H9NO3, CAS No: 76-39-1) is a white crystalline solid at room temperature with a melting point of approximately 86-90 °C.[1][2] It serves as a versatile intermediate, notably in the synthesis of 2-amino-2-methyl-1-propanol, a precursor for various pharmaceuticals. The synthesis of this compound, typically through the reaction of 2-nitropropane with formaldehyde, can result in a crude product containing unreacted starting materials, by-products, and residual solvents.[1] These impurities can interfere with subsequent reactions, reduce yields, and introduce contaminants into the final API. Therefore, robust purification is not merely a procedural step but a cornerstone of quality control in pharmaceutical development.
Method 1: Recrystallization - The Workhorse of Solid Purification
Recrystallization is a widely used technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures. The principle relies on dissolving the impure compound in a hot solvent and then allowing it to cool, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.
The Causality Behind Solvent Selection
The choice of solvent is the most critical parameter in recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at its boiling point.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a relatively low boiling point for easy removal from the purified crystals.
-
Not react with the compound.
For this compound, its moderate solubility in water and higher solubility in organic solvents like ethanol, methanol, and acetone make these viable options for recrystallization.[3] A mixed solvent system, such as ethanol-water or acetone-water, can also be employed to fine-tune the solubility characteristics.
Experimental Protocol for Recrystallization
Objective: To purify crude this compound to >98% purity.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4][5]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Visualization of Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
Method 2: Vacuum Distillation - Purifying by Volatility
Vacuum distillation is employed to purify compounds that are thermally unstable or have high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition. This compound has a reported boiling point of 94-95 °C at 10 mm Hg, making vacuum distillation a suitable purification method.[1]
The Rationale for Reduced Pressure
The primary advantage of vacuum distillation is the ability to purify compounds that would otherwise decompose at their atmospheric boiling point. This technique is particularly effective for separating the desired product from non-volatile impurities or impurities with significantly different boiling points. A Chinese patent describes a method for preparing 2-nitro-2-methyl-1-propanol where the filtrate is distilled under reduced pressure to remove lower-boiling impurities like methanol and unreacted 2-nitropropane, ultimately yielding the crystalline product.[6]
Experimental Protocol for Vacuum Distillation
Objective: To purify crude this compound by separating it from non-volatile impurities and residual solvents.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle with magnetic stirrer
-
Vacuum pump and vacuum tubing
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Applying Vacuum: Connect the apparatus to the vacuum pump via a cold trap and slowly evacuate the system. A gradual reduction in pressure helps to prevent bumping.
-
Heating and Distillation: Once a stable vacuum is achieved, begin heating the flask gently with the heating mantle while stirring. Collect the fraction that distills at the expected boiling point for the given pressure.
-
Terminating the Distillation: After collecting the desired fraction, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualization of Vacuum Distillation Setup
Caption: Schematic of a vacuum distillation apparatus for purifying this compound.
Method 3: Preparative HPLC - High-Resolution Purification
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. It offers high resolution and is particularly useful for purifying complex mixtures or achieving very high purity levels. A reverse-phase HPLC method has been described for the analysis of this compound, which can be scaled up for preparative purposes.[7]
The Principle of High-Resolution Separation
In reverse-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. More polar compounds will have a lower affinity for the stationary phase and elute earlier, while less polar compounds will be retained longer. By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve excellent separation of the target compound from its impurities.
Experimental Protocol for Preparative HPLC
Objective: To obtain high-purity (>99%) this compound for use as a reference standard or in sensitive applications.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile phase: Acetonitrile and water
-
Sample injector
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating this compound from its impurities.
-
Sample Preparation: Dissolve the crude this compound in the mobile phase.
-
Injection and Separation: Inject the sample onto the preparative HPLC column and run the separation using the optimized gradient.
-
Fraction Collection: Monitor the eluent with the UV detector and collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization of Preparative HPLC Workflow
Caption: Workflow for the purification of this compound using preparative HPLC.
Comparative Analysis of Purification Methods
The choice of purification method depends on a variety of factors, including the initial purity of the crude material, the desired final purity, the scale of the operation, and cost considerations.
| Parameter | Recrystallization | Vacuum Distillation | Preparative HPLC |
| Principle | Differential solubility | Differential boiling points | Differential partitioning |
| Typical Final Purity | >98% | >98% | >99.5% |
| Yield | Moderate to High | High | Moderate |
| Scalability | Excellent | Good | Limited |
| Cost | Low | Moderate | High |
| Throughput | High | High | Low |
| Ideal For | Purifying solid compounds from soluble impurities. | Separating from non-volatile or highly volatile impurities. | Achieving very high purity; separating complex mixtures. |
| Key Disadvantage | Solvent selection can be challenging; some product loss in mother liquor. | Requires thermally stable compounds. | Expensive; lower throughput; requires specialized equipment. |
Conclusion and Recommendations
For the routine purification of this compound on a laboratory to pilot scale, recrystallization often presents the most practical and cost-effective solution, capable of achieving purities exceeding 98%. Its simplicity, scalability, and low cost make it an attractive first choice.[8]
Vacuum distillation is a valuable alternative, particularly when dealing with non-volatile impurities or when a solvent-free purification method is desired. Its high throughput and potential for high yields make it suitable for industrial applications.
Preparative HPLC is the method of choice when exceptionally high purity is required, such as for the preparation of analytical reference standards or for use in highly sensitive downstream applications. While it offers unparalleled resolution, the associated costs and lower throughput generally reserve it for smaller-scale, high-value purifications.
Ultimately, the optimal purification strategy may involve a combination of these methods. For instance, a preliminary purification by recrystallization or distillation could be followed by a final polishing step using preparative HPLC to achieve the highest possible purity. As with any process in pharmaceutical development, the chosen method must be validated to ensure it consistently produces a product of the required quality.
References
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A Comparative Guide to the Synthesis of 2-Methyl-2-nitro-1-propanol: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Methyl-2-nitro-1-propanol, a valuable building block in the pharmaceutical and chemical industries, has traditionally relied on methods that are coming under increasing scrutiny due to their environmental footprint. This guide provides a critical comparison of the conventional synthesis route with emerging greener alternatives, offering insights into their respective environmental impacts. By examining factors such as reactant toxicity, waste generation, and energy efficiency, this document aims to equip researchers and process chemists with the knowledge to make more sustainable choices in their synthetic endeavors.
The Conventional Route: The Base-Catalyzed Henry Reaction
The most established method for synthesizing this compound is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed condensation of 2-nitropropane with formaldehyde.[1][2]
Reaction Scheme:
Caption: Conventional Henry reaction for this compound synthesis.
Environmental Impact Assessment:
The traditional Henry reaction, while effective, presents several environmental and safety concerns:
-
Hazardous Reactants:
-
2-Nitropropane: This starting material is classified as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA).[2][3] Chronic exposure can lead to severe liver and kidney damage.[3] Its use necessitates stringent handling procedures and containment measures to prevent occupational exposure and environmental release.
-
Formaldehyde: Also classified as a probable human carcinogen (Group B1) by the EPA, formaldehyde is a known respiratory irritant and skin sensitizer.[4][5] Its high volatility contributes to air pollution and it can react with other atmospheric pollutants to form ground-level ozone, a key component of smog.[6][7]
-
-
Waste Generation:
-
Catalyst Neutralization: The use of soluble inorganic bases, such as sodium hydroxide or potassium hydroxide, as catalysts requires a neutralization step with acid at the end of the reaction.[8] This process generates a significant amount of salt waste, which requires disposal and contributes to a high E-factor.
-
Solvent Waste: While some protocols aim for a "concentrated medium," organic solvents are often used for the reaction and subsequent purification steps, leading to solvent-contaminated waste streams.[8]
-
-
Energy Consumption: The reaction is typically carried out at elevated temperatures (40-58°C), and subsequent distillation or crystallization for product purification consumes considerable energy.[8]
Quantitative Metrics (Theoretical):
| Metric | Value | Explanation |
| Atom Economy | 100% | In the ideal reaction, all atoms of the reactants are incorporated into the final product. However, this does not account for catalysts, solvents, or byproducts from side reactions. |
| E-Factor (Estimated) | High | The use of soluble catalysts that require neutralization, along with solvents for reaction and purification, leads to a significant amount of waste relative to the product. For fine chemicals, E-factors can be in the range of 5 to >50.[9][10] |
Greener Synthesis Alternatives
In response to the environmental shortcomings of the traditional Henry reaction, several more sustainable alternatives have been developed. These approaches focus on reducing hazardous inputs, minimizing waste, and improving energy efficiency.
Heterogeneous Solid Base Catalysis
A promising alternative to soluble bases is the use of heterogeneous solid catalysts. These catalysts can be easily separated from the reaction mixture by filtration and can often be reused, significantly reducing waste.[11]
-
Catalyst Examples: Layered double hydroxides (LDHs), magnesium oxide, and alumina-supported potassium fluoride have shown high activity in nitroaldol reactions.[11][12]
Caption: Workflow for heterogeneous catalysis in the Henry reaction.
-
Environmental Advantages:
-
Reduced Waste: Eliminates the need for catalyst neutralization, thereby preventing the formation of salt byproducts.[11]
-
Catalyst Reusability: Solid catalysts can often be recovered and reused for multiple reaction cycles, improving the overall process economy and reducing waste.[11]
-
Milder Conditions: Some solid catalysts can promote the reaction under milder conditions, potentially lowering energy consumption.
-
Biocatalysis
The use of enzymes as catalysts offers a highly selective and environmentally benign approach to the Henry reaction.[4][13]
-
Enzyme Examples:
-
Hydroxynitrile Lyases (HNLs): These enzymes have been shown to catalyze the formation of β-nitro alcohols.[6][14]
-
Acyl-peptide Releasing Enzymes: An enzyme from the thermophilic archaea Sulfolobus tokodaii (ST0779) has demonstrated superior catalytic efficiency and enantioselectivity in the Henry reaction compared to traditional biocatalysts like Porcine Pancreatic Lipase (PPL).[8]
-
-
Environmental Advantages:
-
High Selectivity: Enzymes often exhibit high chemo-, regio-, and stereoselectivity, reducing the formation of unwanted byproducts.[13]
-
Mild Reaction Conditions: Biocatalytic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, significantly reducing energy consumption and avoiding the use of harsh reagents.[13]
-
Biodegradability: Enzymes are biodegradable, posing a lower environmental burden at the end of their lifecycle compared to heavy metal catalysts.
-
Solvent-Free Synthesis
Conducting the Henry reaction under solvent-free conditions is another effective green chemistry strategy that directly addresses the issue of solvent waste.[15][16]
-
Methodology: The reaction can be carried out by grinding the reactants together, sometimes with a solid catalyst, or by simply mixing the neat reactants.[15]
-
Environmental Advantages:
-
Elimination of Solvent Waste: This is the most significant advantage, leading to a much lower E-factor.[16]
-
Increased Reaction Rates: In some cases, solvent-free conditions can lead to faster reaction times due to higher reactant concentrations.[15]
-
Simplified Work-up: The absence of a solvent simplifies product isolation and purification, reducing energy consumption and the need for additional separation agents.
-
Comparative Analysis of Synthesis Routes
| Feature | Conventional Henry Reaction | Heterogeneous Catalysis | Biocatalysis | Solvent-Free Synthesis |
| Reactant Hazards | High (2-nitropropane, formaldehyde) | High (reactants remain the same) | High (reactants remain the same) | High (reactants remain the same) |
| Catalyst | Soluble inorganic bases (e.g., NaOH) | Reusable solid bases (e.g., LDHs) | Enzymes (e.g., HNLs) | Often a solid base or no catalyst |
| Waste Generation | High (salt waste from neutralization, solvent waste) | Low (catalyst is recycled) | Low (biodegradable catalyst, aqueous medium) | Very Low (no solvent waste) |
| Energy Consumption | Moderate to High (heating, distillation) | Potentially Lower (milder conditions) | Low (ambient temperature) | Moderate (may require heating) |
| E-Factor (Qualitative) | High | Low | Low | Very Low |
| Process Complexity | Moderate (neutralization and purification steps) | Simple (filtration to recover catalyst) | Moderate (enzyme isolation/immobilization) | Simple |
Experimental Protocols
Protocol 1: Conventional Henry Reaction (Illustrative)
This protocol is a general representation based on literature descriptions.[8][17]
-
In a reaction vessel, combine 2-nitropropane and an aqueous solution of formaldehyde in an approximately 1:1 molar ratio.
-
Add a catalytic amount of a 10% aqueous solution of sodium hydroxide to achieve a pH between 8 and 9.
-
Maintain the reaction mixture with agitation at a temperature between 40°C and 58°C for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture and neutralize with a stoichiometric amount of hydrochloric acid to a pH of approximately 4-5.
-
Cool the mixture further to induce crystallization of this compound.
-
Isolate the crystalline product by filtration and wash with cold water.
-
The product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Enzyme-Catalyzed Henry Reaction
Adapted from a protocol for a similar reaction.[3]
-
In a 25 mL flask, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add the selected enzyme (e.g., a specific hydroxynitrile lyase or ST0779).
-
To this mixture, add formaldehyde followed by 2-nitropropane.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40°C) for 18-24 hours.
-
Monitor the reaction for product formation.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
Protocol 3: Solvent-Free Synthesis with a Solid Catalyst
Based on general procedures for solvent-free Henry reactions.[15]
-
In a mortar, add 2-nitropropane, paraformaldehyde (as a solid source of formaldehyde), and a catalytic amount of a solid base catalyst (e.g., powdered potassium carbonate).
-
Grind the mixture with a pestle at room temperature for a specified time (e.g., 30-60 minutes).
-
Monitor the reaction progress by taking small samples for analysis.
-
Upon completion, add a suitable solvent (e.g., dichloromethane) to dissolve the product and separate it from the solid catalyst.
-
Filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Conclusion and Future Outlook
The synthesis of this compound is a clear example of how traditional chemical processes can be re-evaluated through the lens of green chemistry. While the conventional Henry reaction is a well-established method, its reliance on hazardous reactants and the generation of significant waste streams make it an unsustainable choice in the long term.
The development of greener alternatives, such as heterogeneous catalysis, biocatalysis, and solvent-free synthesis, offers promising pathways to mitigate the environmental impact of producing this important chemical intermediate. Heterogeneous catalysts and solvent-free methods directly address the problem of waste generation, while biocatalysis provides a route to high selectivity under exceptionally mild conditions.
For researchers and drug development professionals, the choice of synthetic route has implications that extend beyond the laboratory bench. By adopting these greener methodologies, the scientific community can contribute to a more sustainable chemical industry, reducing environmental pollution and enhancing process safety. Further research into the development of even more efficient and robust green catalysts and the exploration of renewable feedstocks will continue to pave the way for a more environmentally responsible future for chemical synthesis.
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Navigating the Synthesis of 2-Amino-2-methyl-1-propanol: A Comparative Guide for Drug Development
For researchers and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 2-Amino-2-methyl-1-propanol, a versatile building block, plays a crucial role in the synthesis of various pharmaceutical compounds.[1] Its bifunctional nature, possessing both a primary amine and a primary alcohol, allows for a variety of chemical transformations, making it an ideal scaffold for building molecular complexity.[1] This guide provides a comparative analysis of three distinct synthetic routes to this valuable intermediate, offering insights into their respective advantages and drawbacks, supported by experimental data and detailed protocols.
This analysis will delve into the synthesis of 2-Amino-2-methyl-1-propanol via three primary pathways:
-
Route 1: From 2-Nitropropane
-
Route 2: From Isobutene
-
Route 3: From α-Aminoisobutyric Acid Alkyl Ester
Each route will be evaluated based on yield, purity, reaction conditions, and scalability, providing a comprehensive resource for selecting the most appropriate method for specific research and development needs.[1]
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for a key intermediate like 2-Amino-2-methyl-1-propanol is a critical decision in the drug development pipeline, impacting cost, efficiency, and environmental footprint. The following table summarizes the key quantitative data for the three synthetic routes discussed in this guide.[1]
| Parameter | Route 1: From 2-Nitropropane | Route 2: From Isobutene | Route 3: From α-Aminoisobutyric Acid Alkyl Ester |
| Starting Materials | 2-Nitropropane, Formaldehyde | Isobutene, Chlorine, Acetonitrile | α-Aminoisobutyric acid alkyl ester |
| Key Intermediates | 2-Nitro-2-methyl-1-propanol | N-[1-(chloromethyl)propyl] acetochloroamide | None (One-step reaction) |
| Overall Yield | ~57.4% - 86.3%[1][2] | ~50% - 69%[1] | >85.0%[1][3] |
| Product Purity | >98% (after purification)[1][4] | ≥99% (after rectification)[1][5] | High (not explicitly quantified) |
| Key Reagents | Sodium hydroxide, Hydrogen (with catalyst) | Water, Sodium hydroxide, Ethanol | Metal catalyst (e.g., Raney Nickel), Hydrogen |
| Reaction Conditions | Step 1: 60-90°C; Step 2: Varies with catalyst[1] | Multi-step, includes reflux and distillation | 0-250°C, 0.1-30 MPa Hydrogen pressure[1] |
| Advantages | Established industrial method | Utilizes readily available and inexpensive raw materials[5] | High yield, one-step reaction, environmentally friendly[1][3] |
| Disadvantages | Use of hazardous raw materials, multi-step process[5][6] | Lower yield, complex multi-step process[3] | Potentially more expensive starting material |
Route 1: Synthesis from 2-Nitropropane
This two-step synthesis is a well-established industrial method.[1] It first involves the condensation of 2-nitropropane with formaldehyde, followed by the reduction of the resulting 2-nitro-2-methyl-1-propanol.[1]
Step 1: Condensation of 2-Nitropropane and Formaldehyde
In this step, 2-nitropropane is reacted with an aqueous solution of formaldehyde in the presence of a base catalyst, such as sodium hydroxide.[1]
Step 2: Reduction of 2-Nitro-2-methyl-1-propanol
The nitro group of 2-nitro-2-methyl-1-propanol is then reduced to a primary amine using catalytic hydrogenation.[1] Common catalysts for this step include Raney Nickel or ruthenium on a molecular sieve support.[4][7]
Experimental Protocol: Route 2
-
Isobutene and chlorine are introduced into acetonitrile to form N-[1-(chloromethyl)propyl] acetochloroamide. [5]2. The first hydrolysis is carried out by adding water, often in the presence of a weak base like calcium hydroxide, to yield N-[1-(chloromethyl)propyl] acetamide. [5]3. The second hydrolysis is performed in the presence of an alcohol and an inorganic acid (e.g., hydrochloric acid) to produce the hydrochloride salt of 2-amino-2-methyl-1-propanol. [5]4. The salt is then neutralized and purified by rectification to obtain the final product with a purity of ≥99%. [5]
Route 3: Synthesis from α-Aminoisobutyric Acid Alkyl Ester
This method provides a direct, one-step synthesis to the target molecule. [1]It involves the hydrogenolysis and reduction of an α-aminoisobutyric acid alkyl ester in an alcoholic solution in the presence of a metal catalyst. [3]
Experimental Protocol: Route 3
-
An alcoholic solution of α-aminoisobutyric acid alkyl ester is prepared. [3]2. A metal catalyst is added to the solution.
-
The mixture undergoes hydrogenolysis and reduction with hydrogen gas at a pressure of 0.1-30 MPa and a temperature of 0-250°C. [1][3]4. After the reaction, the catalyst is separated by filtration. [3]5. The filtrate is purified by distillation, first to remove the low-boiling point solvent and then under reduced pressure to obtain the final product. [3]
Safety and Environmental Considerations
Route 1 involves the use of 2-nitropropane, which is a hazardous and flammable material, making storage and transportation challenging. [6]The multi-step nature of Route 2 can lead to more waste generation. In contrast, Route 3 is considered more environmentally friendly due to its one-step nature and avoidance of hazardous reagents. [3] When handling 2-amino-2-methyl-1-propanol, it is important to wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection. [8]The compound is a skin and eye irritant. [9][10]It is also combustible and should be kept away from open flames and strong oxidizing agents. [9][11]
Application in Drug Synthesis: A Workflow Example
2-Amino-2-methyl-1-propanol is a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). [1]For instance, the amine group can readily undergo nucleophilic substitution or acylation reactions, while the hydroxyl group can be involved in esterification, etherification, or oxidation. [1]This dual reactivity makes it an ideal scaffold for building molecular complexity. An example of its application is in the synthesis of substituted morpholinopyrimidines, where the amine group of 2-Amino-2-methyl-1-propanol displaces a halogen on a pyrimidine ring. [1]The resulting intermediate can then undergo further transformations at the hydroxyl group to yield the final drug candidate. [1]
Conclusion
The choice of a synthetic route for 2-Amino-2-methyl-1-propanol will depend on the specific requirements of the drug development project, including cost, scale, safety considerations, and desired purity. [1]While the route from 2-nitropropane is a well-established industrial method, the one-step synthesis from α-aminoisobutyric acid alkyl ester presents a more efficient and environmentally friendly alternative with a high yield. [1]The synthesis from isobutene, while utilizing cheap raw materials, is a more complex process with lower overall yields. This guide provides the necessary data and protocols to make an informed decision based on the specific needs of your research and development activities.
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A Comparative Guide to the Validation of Analytical Standards for 2-Methyl-2-nitro-1-propanol
This guide provides an in-depth, objective comparison of analytical methodologies for the validation of 2-Methyl-2-nitro-1-propanol analytical standards. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explain the causality behind experimental choices. We will explore the validation of this standard through the lens of regulatory expectations, comparing the two most pertinent chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and culminating in a practical workflow for qualifying a new standard against a certified reference material.
Part 1: Foundational Concepts in Analytical Standard Validation
The Role of this compound in Pharmaceutical Development
This compound is a key organic intermediate. Its bifunctional nature, containing both a nitro and a hydroxyl group, makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] For instance, it is a direct precursor to 2-Amino-2-methyl-1-propanol, a compound used as an emulsifying agent, a vulcanization accelerator, and in pharmaceutical synthesis.[1][2] Given its role, it can also be present as a process-related impurity in a final drug substance. Therefore, having a well-characterized analytical standard is critical for accurate quantification, whether as a starting material or a potential impurity.
Why Analytical Standard Validation is Non-Negotiable
An analytical standard serves as the benchmark against which a sample is measured. Its assumed purity and identity are the foundation of quantitative analysis. Without a rigorously validated standard, all subsequent analytical data is built on uncertainty. This validation process is a regulatory mandate, ensuring product quality, patient safety, and data integrity.[3][4] The use of reference standards is essential for calibrating analytical methods and verifying their accuracy.[4]
The Regulatory Framework: Anchoring in ICH Q2(R1) Guidelines
The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical tests.[5][6] This guideline is the authoritative source for defining the validation characteristics required to demonstrate that an analytical procedure is suitable for its intended purpose.[7] Our entire validation strategy will be grounded in the principles outlined in this document, which include specificity, linearity, accuracy, precision, and robustness.[7][8]
Part 2: Characterization of the this compound Standard
Before quantitative validation, the identity and basic properties of the standard must be confirmed.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is essential for method development.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₃ | [9][10][11] |
| Molecular Weight | 119.12 g/mol | [9][10][12] |
| Appearance | White to almost white powder/crystal; Liquid | [9][10][11] |
| Melting Point | 88 - 89.5 °C | [11][13] |
| Boiling Point | 94 °C | [11] |
| Purity (Typical) | >95% - >98.0% (GC) | [10][14] |
Identity Confirmation: Spectroscopic Approaches
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of key functional groups: a strong, broad absorption for the O-H stretch (hydroxyl group) around 3400 cm⁻¹ and strong asymmetric and symmetric stretches for the N-O bonds (nitro group) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[9]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The monoisotopic mass is 119.058243149 Da.[9][12] The fragmentation pattern can provide further structural confirmation.
Part 3: A Comparative Analysis of Chromatographic Techniques for Purity Assessment
The core of the standard's validation lies in accurately determining its purity. Here, we compare the two most suitable chromatographic techniques.
The Primary Contenders: Gas Chromatography (GC) vs. High-Performance Liquid Chromatography (HPLC)
The choice between GC and HPLC is dictated by the analyte's properties. This compound is a relatively small molecule with sufficient volatility and thermal stability, making GC a prime candidate.[15] However, HPLC offers versatility, particularly for analyzing potential non-volatile, thermally labile impurities or degradation products.[16]
Gas Chromatography (GC) Approach
Causality: GC with Flame Ionization Detection (GC-FID) is the preferred method for this compound. Its volatility allows for easy transfer into the gas phase, and the FID provides excellent sensitivity and a linear response to hydrocarbons, making it ideal for purity assessment without requiring a chromophore.
-
System & Conditions:
-
Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethyl polysiloxane), provides good selectivity for polar compounds.
-
Injector: Split injection (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1.5 mL/min).
-
Oven Program: Start at 80°C (hold 2 min), ramp to 220°C at 15°C/min (hold 5 min).
-
Detector: FID at 280°C.
-
Diluent: Methanol or Isopropanol.
-
-
Validation Steps:
-
Specificity: Inject the diluent blank to ensure no interfering peaks. Analyze known related substances (e.g., 2-nitropropane, formaldehyde precursors) to confirm separation from the main peak.[1]
-
Linearity: Prepare a series of standards from ~0.1 mg/mL to 2.0 mg/mL (e.g., 5 levels). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[17]
-
Accuracy (Recovery): Prepare samples at three concentrations (e.g., 80%, 100%, 120% of a target concentration) by spiking a known amount of the standard into a placebo or blank matrix if applicable. Recovery should be within 98.0% to 102.0%.
-
Precision (Repeatability & Intermediate):
-
Repeatability: Perform six replicate injections of a single standard preparation. The relative standard deviation (RSD) should be ≤ 1.0%.[18]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of data should be ≤ 2.0%.[18]
-
-
Limit of Quantitation (LOQ): Determine the concentration at which the signal-to-noise ratio is approximately 10:1. This is crucial for quantifying impurities.
-
Robustness: Introduce small, deliberate variations to method parameters (e.g., oven temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.[17]
-
High-Performance Liquid Chromatography (HPLC) Approach
Causality: A Reverse-Phase HPLC (RP-HPLC) method with UV detection is a viable alternative. While this compound lacks a strong chromophore for high-sensitivity UV detection, it can be detected at low wavelengths (~210 nm). This method is particularly useful for a stability-indicating assay where degradation products may be less volatile or more polar.[16][19]
-
System & Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution. A simple mobile phase could be Water:Acetonitrile (e.g., 80:20 v/v).[16] For MS-compatibility, formic acid can be added.[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase or Water:Acetonitrile (50:50).
-
-
Validation Steps:
-
The validation steps (Specificity, Linearity, Accuracy, Precision, LOQ, Robustness) are identical in principle to the GC protocol, with acceptance criteria adjusted based on the method's performance. For HPLC, an RSD of ≤ 2.0% for repeatability is common.[18]
-
Head-to-Head Comparison: GC vs. HPLC
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Rationale / Justification |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and partitioning between mobile/stationary phases. | Fundamentally different separation mechanisms. |
| Sensitivity | High (ng level) due to FID. | Moderate to Low (µg level) due to weak UV chromophore. | FID is universally sensitive to hydrocarbons; UV requires light-absorbing functional groups. |
| Specificity | Excellent, high-resolution separation for volatile compounds. | Excellent, particularly for separating polar and non-volatile impurities. | Each technique excels in a different domain of potential impurities. |
| Speed | Typically faster run times. | Can be longer, especially with gradient elution. | GC oven ramps can be very fast. |
| Solvent Usage | Minimal (only for sample prep). | High (continuous mobile phase flow). | HPLC is a more solvent-intensive technique. |
| Robustness | Very robust and reliable. | Generally robust, but mobile phase preparation can be a source of variability. | GC methods often have fewer variables to control than gradient HPLC methods. |
| Best For | Purity assay of the main component and volatile impurities. | Stability-indicating assays, analysis of non-volatile degradation products. | Aligning the technique with the analytical objective. |
Part 4: Stability-Indicating Method Development
A critical component of standard validation is ensuring the analytical method can detect degradation over time. This requires developing a stability-indicating method (SIM).[19][20]
The "Why": Assessing the Intrinsic Stability
Forced degradation studies are performed to intentionally degrade the standard under harsh conditions to produce likely degradation products.[21] The goal is to prove that the analytical method can separate these degradation products from the intact analyte, thus ensuring the method is "stability-indicating."[19]
Forced Degradation Protocol
The standard is subjected to the following conditions (a control sample is stored under normal conditions):
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV/Visible light (ICH Q1B) for 7 days.
After exposure, samples are neutralized (if necessary), diluted, and analyzed by the chosen chromatographic method (preferably HPLC, for its ability to handle a wider range of degradants).
Workflow for Forced Degradation Study
Caption: Workflow for qualifying a new standard batch.
Acceptance Criteria
-
Purity: The purity of the new batch, calculated relative to the CRM, should meet the pre-defined specification (e.g., ≥ 99.5%).
-
Impurity Profile: The chromatogram of the new batch should not show any new impurities at a level greater than the reporting threshold (e.g., > 0.05%). The overall impurity profile should be comparable to the CRM.
-
Identity: Spectroscopic data (IR, MS) for the new batch must be consistent with that of the CRM.
Conclusion
The validation of an analytical standard for this compound is a multi-faceted process grounded in the principles of the ICH Q2(R1) guideline. While both GC and HPLC are capable techniques, a comparative analysis reveals that GC-FID is the superior choice for primary purity assessment due to the analyte's volatility and the method's inherent robustness and sensitivity. HPLC-UV, however, remains an indispensable tool for developing a stability-indicating method , where the ability to separate a diverse range of potential degradation products is paramount.
By following the structured workflows and understanding the causality behind methodological choices presented in this guide, researchers can confidently establish the identity, purity, and stability of their this compound standards, ensuring the accuracy and reliability of their analytical data.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
- Nitrosamine Impurity Assay with HPLC – Extended AppNote - MicroSolv. [Link]
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- Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis | LCGC Intern
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]
- Stability indicating method development: Significance and symbolism. [Link]
- NITROSAMINE IMPURITY ASSAY BY HPLC. [Link]
- Method Development & Validation (Stability-Indic
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures • Starodub. [Link]
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- This compound | C4H9NO3 | CID 6442 - PubChem - NIH. [Link]
- Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances - Waters Corpor
- A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer - PubMed. [Link]
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. [Link]
- Stability-Indicating Method Validation: Regulatory Consider
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]
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- Separation & Identification of Alcohols by Gas Chrom
- 1-Propanol, 2-methyl- - the NIST WebBook. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-2-nitro-1-propanol
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, experience-driven framework for the proper disposal of 2-Methyl-2-nitro-1-propanol (CAS No. 77-49-6), ensuring the protection of personnel and the environment. This document moves beyond simple checklists to explain the scientific rationale behind each procedural step.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of a chemical is the first step in managing its lifecycle safely. This compound is not a benign substance; its disposal requires careful consideration of its toxicological and physical properties. It is primarily used as an intermediate in chemical synthesis, for instance, in the production of 2-amino-2-methyl-1-propanol (AMP-95).[1]
The primary risks associated with this compound are its acute oral toxicity and its capacity to cause severe eye damage.[2][3] The presence of the nitro group warrants a cautious approach, as nitroalkanes as a class can have complex hazard profiles.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Identifier / Value | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1][2] |
| Signal Word | Warning | [1][2] |
| Physical State | Colorless to white solid/crystal | [4][5] |
| CAS Number | 77-49-6 | [1] |
| Molecular Formula | C₄H₉NO₃ | [1] |
| Molecular Weight | 119.12 g/mol | [2] |
| Melting Point | 86-89 °C | [1] |
| Primary Hazards | Severe eye irritant, Acute oral toxicity, Potential neurotoxin | [2][4] |
Causality: The GHS classification directly informs the minimum required PPE and handling procedures. The "H319: Causes serious eye irritation" dictates that eye protection is non-negotiable, while "H302: Harmful if swallowed" underscores the need to prevent ingestion through good laboratory hygiene and containment.[1][2]
Pre-Disposal Safety Protocols: Establishing a Safe Workflow
Before any disposal activities commence, a safe environment must be established. This involves a combination of engineering controls and appropriate personal protective equipment.
Required Personal Protective Equipment (PPE)
-
Eye and Face Protection : Chemical safety goggles are mandatory. Given the risk of severe eye damage, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.[6]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Skin and Body Protection : A lab coat is required as a minimum. For tasks with a higher risk of exposure, such as cleaning up large spills, a complete chemical-resistant suit may be necessary.[6]
-
Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any dust or aerosols.[3][6]
Engineering Controls & Waste Segregation
-
Ventilation : All handling and packaging of this compound waste must occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
-
Waste Segregation : It is critical to never mix chemical wastes. This compound waste should be stored separately from incompatible materials, particularly strong oxidizing agents.[7][8] Mixing wastes can lead to unforeseen chemical reactions, generating heat, gas, or more hazardous substances.
Systematic Disposal Workflow
The proper disposal of this compound is a multi-step process that begins the moment the material is designated as waste. The following workflow provides a logical progression from waste generation to final disposal.
Caption: Disposal Decision Workflow for this compound.
Experimental Protocol: Disposal of Bulk or Unused this compound
This protocol outlines the procedure for packaging residual or expired solid this compound for disposal.
-
Preparation : Work within a chemical fume hood. Lay down absorbent, disposable bench paper to contain any potential minor spills.
-
Container Selection : Choose a robust, sealable container compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice. Ensure the container is clean and dry.
-
Transfer : Carefully transfer the solid this compound into the designated waste container. Use a dedicated scoop or spatula. Avoid any actions that could generate dust.[6]
-
Seal : Securely close the container lid.
-
Labeling (Self-Validating Step) : Affix a "Hazardous Waste" label to the container. Using a permanent marker, clearly write the full chemical name ("this compound"), the CAS number (77-49-6), and an approximate quantity. Accurate labeling is crucial for the safety of waste handlers and for regulatory compliance.
-
Storage : Place the sealed and labeled container in your laboratory's designated hazardous waste satellite accumulation area. This area should be secure and away from general traffic.
-
Documentation & Pickup : Follow your institution's procedures to log the waste and schedule a pickup by a licensed waste disposal company.[6][9]
Decontamination and Spill Management Protocol
Accidents happen. A prepared response is key to mitigating risk.
Protocol: Small Spill Cleanup
This procedure is for small spills (a few grams) of solid this compound.
-
Alert & Secure : Alert personnel in the immediate area. Restrict access to the spill zone.
-
PPE : If not already worn, don the appropriate PPE as described in Section 2.
-
Containment : Do not add water. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Collection : Carefully sweep or scoop the material and absorbent into a designated solid hazardous waste container.[7] Avoid creating dust.[6]
-
Final Decontamination : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste in the same container.
-
Labeling & Disposal : Seal, label, and dispose of the waste container as described in the bulk disposal protocol.
The Regulatory Framework: Your Responsibility as a Generator
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator is legally responsible for determining if their waste is hazardous.[10][11] While this compound is not explicitly listed by name as a hazardous waste, its properties (toxicity) would likely cause it to be classified as a characteristic hazardous waste. Furthermore, related compounds like 2-nitropropane are listed under the F005 waste code for spent non-halogenated solvents.[12][13]
Trustworthiness: The most prudent and compliant approach is to manage this chemical as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure complete and accurate classification and disposal procedures.[8] The final step is always to entrust the material to a licensed professional waste disposal service.[6]
References
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- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
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- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 2-Methyl-2-nitro-1,3-propanediol.
- ANGUS Chemical Company. (n.d.). Nitroalkanes and Derivatives.
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- ANGUS Chemical Company. (2019, May). Household, Industrial and Institutional Cleaning.
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- Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste.
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Guide to Personal Protective Equipment for Handling 2-Methyl-2-nitro-1-propanol
This document provides essential safety protocols, personal protective equipment (PPE) guidelines, and operational plans for the handling and disposal of 2-Methyl-2-nitro-1-propanol. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to ensure procedural accuracy and promote a culture of safety.
Immediate Safety Profile: Understanding the Hazard
This compound is a chemical compound that presents several hazards requiring strict adherence to safety protocols. It is classified as a flammable liquid and vapor, causes skin irritation, and can lead to serious eye damage.[1][2] Furthermore, it may cause respiratory irritation, drowsiness, or dizziness.[1][2] Animal studies indicate it is a severe eye irritant.[3][4] A comprehensive understanding of these risks is the foundation of safe handling.
Table 1: Hazard Summary for this compound
| Hazard Classification | Description | Primary Routes of Exposure |
| Flammable Liquid | Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1] | Inhalation |
| Skin Irritation | Causes skin irritation upon contact.[1][2] | Dermal (Skin) Contact |
| Serious Eye Damage | Causes serious, potentially irreversible, eye damage.[1][2][3] | Ocular (Eye) Contact |
| Target Organ Toxicity | May cause respiratory tract irritation, drowsiness, and dizziness.[1][2] | Inhalation |
| Acute Toxicity | Harmful if swallowed.[3] | Ingestion |
Core Protocol: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. The selection of specific PPE is based on a thorough risk assessment of the procedures to be performed.
Hand Protection
Rationale: To prevent skin contact, which can cause irritation.[1][2]
-
Primary Gloves: Nitrile gloves are recommended for incidental contact. Ensure they are of a suitable thickness (minimum 0.11 mm) and are inspected for tears or holes before each use.
-
For Prolonged Contact or Immersion: Heavier-duty gloves, such as butyl rubber or Viton®, should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Eye and Face Protection
Rationale: This compound is a severe eye irritant and can cause serious damage.[3][4]
-
Minimum Requirement: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[1]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating, or reacting under pressure), a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection
Rationale: To protect skin from accidental splashes and to prevent contamination of personal clothing.
-
A flame-resistant lab coat is mandatory.
-
For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Ensure legs and feet are fully covered. Closed-toe shoes are required; perforated shoes are not permitted.
Respiratory Protection
Rationale: Vapors can cause respiratory irritation and central nervous system effects like dizziness.[1][2]
-
Standard Operations: All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[1][2]
-
In Case of Insufficient Ventilation: If engineering controls are not sufficient to maintain exposure below recommended limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[1] Respirator use must comply with a comprehensive respiratory protection program as per OSHA 29 CFR 1910.134.[1]
Operational Workflow: Safe Handling from Bench to Disposal
Safe handling is a systematic process that begins before the chemical is even touched and ends only after all waste has been properly disposed of.
Pre-Handling Checklist
-
Verify the chemical fume hood is operational and has a current certification.
-
Ensure an eyewash station and safety shower are directly accessible and unobstructed.[1]
-
Locate the appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).[2]
-
Assemble all necessary PPE and inspect it for integrity.
-
Have spill control materials (absorbent pads, sand, etc.) readily available.
Step-by-Step Handling Procedure
-
Don all required PPE before entering the area where the chemical is stored or used.
-
Transfer the chemical within the fume hood, keeping the sash at the lowest practical height.
-
Use only non-sparking tools and explosion-proof equipment.[1]
-
Keep containers tightly closed when not in use.[2]
-
Ground and bond containers when transferring liquids to prevent static discharge, a potential ignition source.[5][6]
-
Avoid inhalation of vapors and any contact with skin and eyes.[2]
-
After handling, wash hands and any exposed skin thoroughly.[1]
Safe Handling Workflow Diagram
Caption: Logical workflow for handling this compound.
Spill Response and Disposal
Immediate Spill Response
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[1][2]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, contain the liquid with absorbent materials like sand or diatomaceous earth.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a suitable, labeled, and closed container for disposal.[1]
Waste Disposal Plan
-
Classification: This material and its container must be disposed of as hazardous waste.[7] Waste generators must consult local, regional, and national hazardous waste regulations for complete and accurate classification.[1]
-
Containers: Waste must be collected in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams. It is incompatible with strong oxidizing agents, acid anhydrides, and acid chlorides.[1]
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of down the drain.[2]
References
- NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
- Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (2025). J. J. Keller.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Haz-Map. (n.d.). This compound.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-1-propanol.
- OSHA Training School. (2024). Safe Handling of Flammable Liquids: Key Safety Tips.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
